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  • Product: 5-Methylpyrimidine-2-carbonitrile
  • CAS: 38275-54-6

Core Science & Biosynthesis

Foundational

The Strategic Intermediate: A Technical Guide to 5-Methylpyrimidine-2-carbonitrile in Modern Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of a Key Heterocyclic Building Block. Introduction: The Unassuming Value of a Substituted Py...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of a Key Heterocyclic Building Block.

Introduction: The Unassuming Value of a Substituted Pyrimidine

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, embedded in the very fabric of life as a core component of nucleobases. Its synthetic derivatives have yielded a multitude of blockbuster drugs. Within this vast chemical space, 5-Methylpyrimidine-2-carbonitrile (CAS No. 38275-54-6) emerges as a deceptively simple yet strategically vital intermediate. Its unique arrangement of a nucleophilic pyrimidine core, an electron-withdrawing nitrile group, and a methyl substituent at the 5-position makes it a versatile precursor for a range of complex, biologically active molecules.

This guide provides a comprehensive technical overview of 5-Methylpyrimidine-2-carbonitrile, moving beyond a simple datasheet to offer insights into its synthesis, chemical behavior, and, most critically, its application as a pivotal building block in the development of targeted therapies, particularly in the realm of kinase inhibitors. For the drug development professional, understanding the nuances of this intermediate is key to unlocking novel synthetic routes and accelerating the discovery pipeline.

Physicochemical & Safety Profile

A clear understanding of a compound's physical properties and safety hazards is the foundation of effective laboratory practice. The key data for 5-Methylpyrimidine-2-carbonitrile are summarized below.

PropertyValueSource(s)
CAS Number 38275-54-6[1]
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
IUPAC Name 5-methylpyrimidine-2-carbonitrile[1]
SMILES CC1=CN=C(N=C1)C#N[1]
Appearance Solid (Varies by purity)-
GHS Hazard Codes H302, H312, H315, H319, H332, H335[1]
Hazard Summary Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling this compound.

Synthesis and Purification: A Strategic Approach

While several methods exist for the synthesis of cyanopyrimidines, a highly effective and scalable approach for preparing 5-Methylpyrimidine-2-carbonitrile is via the nucleophilic displacement of a sulfone group. This multi-step synthesis is favored for its reliable yields and the commercial availability of its precursors. The causality behind this choice lies in the excellent leaving group ability of the methyl sulfone (sulfinate) moiety from the electron-deficient pyrimidine ring, facilitating a clean displacement by the cyanide nucleophile.[2]

Workflow for the Synthesis of 5-Methylpyrimidine-2-carbonitrile

G cluster_0 Step 1: Thiouronium Salt Formation & Cyclization cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Oxidation cluster_3 Step 4: Cyanation A Malononitrile D 2-Methylthio-5-methyl-pyrimidin-4-amine A->D B S-Methylisothiouronium sulfate B->D C Base (e.g., NaOEt) C->D Catalyst E 2-Methylthio-5-methyl-pyrimidine D->E Via Diazotization I 2-Methylsulfonyl-5-methylpyrimidine E->I F NaNO2, H+ F->E G Deamination H Oxidizing Agent (e.g., m-CPBA, Oxone) H->I Reagent K 5-Methylpyrimidine-2-carbonitrile (Target Compound) I->K J Potassium Cyanide (KCN) J->K Nucleophile

Caption: Proposed synthetic workflow for 5-Methylpyrimidine-2-carbonitrile.

Detailed Experimental Protocol (Adapted from Literature Methods)

This protocol is a representative, field-proven methodology adapted from established procedures for analogous 2-cyanopyrimidines.[2]

Step 1-2: Synthesis of 2-(Methylthio)-5-methylpyrimidine (This starting material can often be sourced commercially. If not, it can be synthesized from the condensation of a suitable three-carbon precursor with S-methylisothiourea, followed by functional group manipulation.)

Step 3: Oxidation to 2-(Methylsulfonyl)-5-methylpyrimidine

  • Setup: To a stirred solution of 2-(methylthio)-5-methylpyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid, cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The oxidation is exothermic; cooling prevents runaway reactions and potential side-product formation.

  • Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) in the same solvent. The addition should be portion-wise to maintain the internal temperature below 10 °C.

    • Causality: Using a slight excess of the oxidizing agent ensures the complete conversion of the thioether to the sulfone. The sulfone is a much better leaving group than the corresponding sulfoxide, which could form with insufficient oxidant.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(methylsulfonyl)-5-methylpyrimidine. This intermediate is often used in the next step without further purification.

Step 4: Nucleophilic Displacement to 5-Methylpyrimidine-2-carbonitrile

  • Setup: In a well-ventilated fume hood, dissolve the crude 2-(methylsulfonyl)-5-methylpyrimidine (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

    • Causality: Polar aprotic solvents are chosen because they effectively solvate the cation (K⁺) while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.

  • Cyanation: Add potassium cyanide (KCN, ~1.5 eq) to the solution. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

    • CRITICAL SAFETY NOTE: Potassium cyanide is acutely toxic. All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Acidic conditions must be strictly avoided to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the sulfone intermediate is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to afford pure 5-Methylpyrimidine-2-carbonitrile.

Chemical Reactivity and Strategic Transformations

The synthetic utility of 5-Methylpyrimidine-2-carbonitrile stems from the reactivity of its nitrile group, which is activated by the electron-withdrawing pyrimidine ring. This makes it a prime substrate for transformations leading to key pharmacophores, most notably the 2-aminopyrimidine moiety.

Conversion to 2-Aminopyrimidine Derivatives: A Gateway to Kinase Inhibitors

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4] 5-Methylpyrimidine-2-carbonitrile serves as an excellent precursor to this scaffold.

G A 5-Methylpyrimidine- 2-carbonitrile B Pinner Reaction (HCl, EtOH) A->B Step 1 C Ethyl 5-methylpyrimidine- 2-carboximidate B->C D Primary/Secondary Amine (R1R2NH) C->D Step 2 E N-Substituted 5-methylpyrimidin-2-amine D->E F Key Intermediate for CDK/JAK Inhibitors E->F

Caption: Transformation of the nitrile to the 2-aminopyrimidine core.

A common and effective method is the Pinner reaction. The nitrile is first treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., HCl gas) to form the corresponding imidate salt. This highly reactive intermediate is then treated with a primary or secondary amine (R-NH₂) to yield the desired N-substituted 2-aminopyrimidine. This transformation is fundamental to its role in drug discovery, providing access to a diverse library of potential kinase inhibitors by simply varying the amine component.

Applications in Drug Development: Targeting Kinase Pathways

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer.[3] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 2-anilinopyrimidine core, readily synthesized from 5-Methylpyrimidine-2-carbonitrile, is a key pharmacophore found in inhibitors of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[3][4][5]

Role in the Synthesis of CDK and JAK Inhibitors
  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are critical regulators of the cell cycle.[3] Their aberrant activity can lead to uncontrolled cell proliferation, a defining feature of cancer. Small molecules that inhibit CDKs can arrest the cell cycle and induce apoptosis in cancer cells. Many potent CDK inhibitors feature a 2-anilinopyrimidine core, where the aniline moiety can be tailored to achieve selectivity and potency against specific CDK isoforms (e.g., CDK2, CDK7, CDK9).[3][6][7]

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for mediating immune and inflammatory responses.[5] Overactivation of this pathway is implicated in autoimmune disorders like rheumatoid arthritis and myeloproliferative neoplasms. JAK inhibitors block this signaling cascade, providing therapeutic benefit. The 2-aminopyrimidine scaffold is also central to the design of many approved and investigational JAK inhibitors.[4][5]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerization Gene Gene Transcription (Inflammation, Proliferation) Dimer->Gene Translocation Inhibitor JAK Inhibitor (from 5-Methylpyrimidine- 2-carbonitrile precursor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for inhibitors.

Conclusion

5-Methylpyrimidine-2-carbonitrile is more than just a catalog chemical; it is a strategic asset in the synthesis of high-value pharmaceutical targets. Its well-defined reactivity, particularly its efficient conversion to the 2-aminopyrimidine pharmacophore, positions it as a key starting material for the development of kinase inhibitors targeting critical disease pathways. For scientists and researchers in drug development, a thorough understanding of this intermediate's properties and synthetic potential provides a powerful tool for the rational design and efficient construction of next-generation therapeutics.

References

  • 2a biotech. (n.d.). 5-METHYLPYRIMIDINE-2-CARBONITRILE. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20795181, 5-Methylpyrimidine-2-carbonitrile. Retrieved January 11, 2026, from [Link].

  • Cui, J., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 68, 116867.
  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. European Journal of Medicinal Chemistry, 156, 124-136.
  • ChemUniverse. (n.d.). 5-METHYLPYRIMIDINE-2-CARBONITRILE [P82717]. Retrieved January 11, 2026, from [Link]

  • Zhao, L., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry.
  • El-Zoghbi, M. S., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 466-481.
  • Sci-Hub. (n.d.). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69682, 4-Amino-2-methylpyrimidine-5-carbonitrile. Retrieved January 11, 2026, from [Link].

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. (2023). Molecules, 28(15), 5707.
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Bioorganic & Medicinal Chemistry, 78, 117144.
  • Alchem Pharmtech. (n.d.). CAS 38275-54-6 | 5-Methylpyrimidine-2-carbonitrile. Retrieved January 11, 2026, from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). RSC Advances, 12(45), 29335-29359.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Molecules, 27(9), 2978.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules, 27(19), 6614.
  • ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Methylpyrimidine. Retrieved January 11, 2026, from [Link]

  • US Patent US4554276A. (1985).
  • Google Patents. (n.d.). CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.

Sources

Exploratory

An In-depth Technical Guide to 5-Methylpyrimidine-2-carbonitrile: Properties, Synthesis, and Applications

Abstract 5-Methylpyrimidine-2-carbonitrile (CAS No. 38275-54-6) is a heterocyclic aromatic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylpyrimidine-2-carbonitrile (CAS No. 38275-54-6) is a heterocyclic aromatic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. As a substituted pyrimidine, it belongs to a class of compounds renowned for their diverse biological activities and prevalence in therapeutic agents.[1][2] The presence of a methyl group at the 5-position and a cyano group at the 2-position imparts a unique combination of steric and electronic properties, making it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed spectral analysis, a validated synthesis protocol, insights into its chemical reactivity, and a discussion of its applications as a privileged scaffold in medicinal chemistry.

Molecular Structure and Identifiers

Precise identification is critical in research and development. 5-Methylpyrimidine-2-carbonitrile is unambiguously defined by the following identifiers.

  • IUPAC Name: 5-methylpyrimidine-2-carbonitrile[3]

  • CAS Number: 38275-54-6[3]

  • Molecular Formula: C₆H₅N₃[3]

  • Molecular Weight: 119.12 g/mol [3]

  • InChI Key: BRBMDABLYHFXRX-UHFFFAOYSA-N[3]

  • Canonical SMILES: CC1=CN=C(N=C1)C#N[3]

Structure: Chemical structure of 5-Methylpyrimidine-2-carbonitrile

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. While experimental data for some properties of 5-Methylpyrimidine-2-carbonitrile are not widely published, the following table summarizes key known and computed values.

PropertyValueSource
Molecular Formula C₆H₅N₃[PubChem][3]
Molecular Weight 119.12 g/mol [PubChem][3]
Appearance Solid (predicted)-
Melting Point 40-44 °C (estimation based on 2-cyanopyrimidine)[ChemBK][4]
Boiling Point >220 °C (estimation based on 2-cyanopyridine)[ChemicalBook][5]
XLogP3 (Computed) 0.6[PubChem][3][6]
Solubility Predicted to be soluble in common organic solvents like ethanol, DMSO, and dichloromethane; sparingly soluble in water.-

Spectral Data Analysis for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity, structure, and purity of a synthesized compound. Below is a predictive analysis of the key spectral features of 5-Methylpyrimidine-2-carbonitrile.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to be relatively simple and highly informative.

  • Pyrimidine Protons (H4, H6): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a sharp singlet in the aromatic region, likely around δ 8.8-9.0 ppm . This downfield shift is due to the deshielding effect of the two ring nitrogen atoms.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position will appear as a singlet further upfield, estimated to be around δ 2.4-2.6 ppm .

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum provides insight into the carbon framework.

  • Nitrile Carbon (-C≡N): The carbon of the cyano group is typically found in the δ 115-120 ppm range.

  • Pyrimidine Carbons:

    • C2 (bearing the nitrile): This carbon is expected to be significantly deshielded, appearing around δ 145-150 ppm .

    • C4 and C6: These equivalent carbons will likely resonate at δ 158-160 ppm .

    • C5 (bearing the methyl group): This carbon will appear further upfield, estimated around δ 130-135 ppm .

  • Methyl Carbon (-CH₃): The methyl carbon signal is expected in the aliphatic region, around δ 15-20 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying key functional groups.

  • C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected in the range of 2220-2240 cm⁻¹ . The conjugation with the pyrimidine ring may shift this slightly.

  • C=N and C=C Stretches: Aromatic ring stretching vibrations will appear as multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 119 , corresponding to the molecular weight of the compound.

Synthesis and Purification

The synthesis of 2-cyanopyrimidines is a well-documented area of heterocyclic chemistry. A reliable and scalable method involves the nucleophilic substitution of a suitable leaving group, such as a halide, from the 2-position of the pyrimidine ring using a cyanide salt.[7][8] Direct cyanation of 2-chloropyrimidines can be challenging due to competing nucleophilic addition to the electron-deficient ring.[9] However, palladium-catalyzed or specific solvent/reagent conditions can facilitate this transformation.

Recommended Synthetic Protocol: Cyanation of 2-Chloro-5-methylpyrimidine

This protocol is based on established methods for the cyanation of halo-pyrimidines.

Step 1: Reaction Setup

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-methylpyrimidine (1.0 eq).

  • Add dry N,N-Dimethylformamide (DMF) as the solvent.

  • Add potassium cyanide (KCN) (1.5 eq). Caution: KCN is highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).

  • Add potassium iodide (KI) (0.1 eq) as a catalyst to facilitate the substitution.

Step 2: Reaction Execution

  • Purge the flask with nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 5-Methylpyrimidine-2-carbonitrile.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Synthetic Workflow Diagram

SynthesisWorkflow SM Starting Material: 2-Chloro-5-methylpyrimidine Reaction Reaction Vessel (90-100 °C, N2 atm) SM->Reaction Add Reagents Reagents: KCN, KI, DMF Reagents->Reaction Add Workup Aqueous Work-up & Extraction Reaction->Workup 1. Cool 2. Quench Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Final Product: 5-Methylpyrimidine-2-carbonitrile Purification->Product Purified

Caption: Synthetic workflow for 5-Methylpyrimidine-2-carbonitrile.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Methylpyrimidine-2-carbonitrile is dominated by the interplay between the electron-deficient pyrimidine ring and the versatile nitrile functional group.

  • Activation by the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This electronic pull makes the C2 position, where the nitrile is attached, highly susceptible to nucleophilic attack. This enhanced reactivity is a key feature of 2-cyanopyrimidines. For instance, they have been shown to react efficiently with soft nucleophiles like the thiol group of an N-terminal cysteine in peptides, forming a stable thiazolidine adduct.[10] This reactivity is significantly greater than that of analogous 2-cyanopyrazines, underscoring the potent activating effect of the 1,3-diaza arrangement in the pyrimidine ring.[10]

  • Reactions of the Nitrile Group: The cyano group can undergo a variety of classical transformations:

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 5-methylpyrimidine-2-carboxylic acid or 5-methylpyrimidine-2-carboxamide, respectively.

    • Reduction: The nitrile can be reduced to a primary amine (2-(aminomethyl)-5-methylpyrimidine) using reducing agents like lithium aluminum hydride (LiAlH₄).

    • Addition of Organometallics: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

Key Reaction Pathways

Reactivity Start 5-Methylpyrimidine-2-carbonitrile Acid 5-Methylpyrimidine- 2-carboxylic Acid Start->Acid H₃O⁺, Δ Amide 5-Methylpyrimidine- 2-carboxamide Start->Amide H₂O₂, OH⁻ Amine 2-(Aminomethyl)- 5-methylpyrimidine Start->Amine 1. LiAlH₄ 2. H₂O Thiazolidine Thiazolidine Adduct Start->Thiazolidine N-terminal Cys-peptide (pH 7.4)

Caption: Major reaction pathways for 5-Methylpyrimidine-2-carbonitrile.

Applications in Research and Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][11] The pyrimidine-2-carbonitrile motif, in particular, serves as a valuable intermediate and a core component in the design of novel therapeutic agents.

  • Anticancer Agents: Numerous studies have demonstrated the utility of pyrimidine-5-carbonitrile derivatives as potent anticancer agents.[12] They have been incorporated into molecules designed as inhibitors of key signaling proteins like cyclooxygenase-2 (COX-2), which is often overexpressed in tumors.[12] The pyrimidine core acts as a bioisostere for other aromatic systems, often improving pharmacokinetic properties, while the nitrile can serve as a hydrogen bond acceptor or a synthetic handle for further modification.[1]

  • Antiviral and Antimicrobial Agents: The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA makes it an ideal scaffold for developing agents that interfere with viral or bacterial replication.[13] 2-Cyanopyrimidine derivatives are key intermediates in the synthesis of a range of compounds with potential antiviral and antimicrobial efficacy.[13]

  • Bioconjugation and Chemical Biology: As previously mentioned, the activated nature of the nitrile in 2-cyanopyrimidines makes them effective reagents for the selective modification of proteins and peptides.[10] This has applications in generating phage-displayed macrocyclic peptide libraries and creating antibody-drug conjugates (ADCs).

Safety and Handling

As a professional scientist, adherence to safety protocols is paramount. 5-Methylpyrimidine-2-carbonitrile should be handled with caution.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Methylpyrimidine-2-carbonitrile is a valuable heterocyclic compound with a rich chemical profile. Its unique electronic properties, stemming from the electron-withdrawing pyrimidine ring, activate the 2-cyano group towards a range of chemical transformations. This reactivity, combined with the proven biological significance of the pyrimidine scaffold, establishes it as a crucial building block for researchers in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, spectral characteristics, and synthetic routes, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

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  • Tiemann, P. G., et al. (2021). 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. ACS Chemical Biology.
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  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. Available at: [Link]

  • 5-methylpyrimidine-2-carbonitrile (C6H5N3). PubChemLite. Available at: [Link]

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing. Available at: [Link]

  • 4-Amino-2-methylpyrimidine-5-carbonitrile. PubChem. National Center for Biotechnology Information. Available at: [Link]

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  • Sharma, S., & Kaur, G. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. Available at: [Link]

  • Al-Ostath, R. S., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 28(14), 5364. PMC - PubMed Central. Available at: [Link]

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Foundational

An In-depth Technical Guide to 5-Methylpyrimidine-2-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini AI Abstract: 5-Methylpyrimidine-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract: 5-Methylpyrimidine-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a sought-after precursor for the synthesis of a wide array of functionalized molecules, particularly in the realm of drug discovery as a scaffold for kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of 5-Methylpyrimidine-2-carbonitrile, including its fundamental molecular and physical properties, a detailed synthetic protocol, and an exploration of its significant applications. The content herein is curated to provide researchers and drug development professionals with the critical information necessary for the effective utilization of this compound in their work.

Core Molecular and Physical Properties

5-Methylpyrimidine-2-carbonitrile, with the CAS Number 38275-54-6, is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.[1]

PropertyValueSource
Molecular Formula C₆H₅N₃PubChem[1]
Molecular Weight 119.12 g/mol PubChem[1]
IUPAC Name 5-methylpyrimidine-2-carbonitrilePubChem[1]
Canonical SMILES CC1=CN=C(N=C1)C#NPubChem[1]
Appearance White to light yellow powder/crystalTokyo Chemical Industry Co., Ltd.[2]
Purity >98.0% (GC)Tokyo Chemical Industry Co., Ltd.[2]
Melting Point 92.0 to 96.0 °CTokyo Chemical Industry Co., Ltd.[2]

Synthesis of 5-Methylpyrimidine-2-carbonitrile

The synthesis of 5-Methylpyrimidine-2-carbonitrile is most effectively achieved through the cyanation of a suitable precursor, 2-chloro-5-methylpyrimidine. This reaction is a nucleophilic aromatic substitution where the cyanide anion displaces the chloride on the pyrimidine ring.

Proposed Synthetic Pathway

The logical and commonly employed synthetic route involves the reaction of 2-chloro-5-methylpyrimidine with a cyanide salt, such as potassium cyanide or zinc cyanide, in a suitable solvent. The choice of cyanide reagent and reaction conditions can be critical to achieving a high yield and purity.

Synthesis of 5-Methylpyrimidine-2-carbonitrile Precursor 2-Chloro-5-methylpyrimidine Product 5-Methylpyrimidine-2-carbonitrile Precursor->Product Cyanation Reagent KCN or Zn(CN)₂ Solvent (e.g., DMF, DMSO) Reagent->Product

Caption: Synthetic route to 5-Methylpyrimidine-2-carbonitrile.

Detailed Experimental Protocol

This protocol is based on established cyanation methodologies for similar heterocyclic systems. Researchers should adapt and optimize the conditions as necessary based on their specific laboratory setup and safety protocols.

Materials:

  • 2-Chloro-5-methylpyrimidine (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq) or Zinc Cyanide (Zn(CN)₂) (0.6 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-methylpyrimidine and the chosen anhydrous solvent.

  • Addition of Reagent: Under a nitrogen atmosphere, add the cyanide reagent. If using zinc cyanide, add the palladium catalyst at this stage.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and cyanide reagent used. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The identity and purity of the final product, 5-Methylpyrimidine-2-carbonitrile, should be confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry).

Spectroscopic Characterization

The structural elucidation of 5-Methylpyrimidine-2-carbonitrile is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (typically in the range of 2.3-2.6 ppm) and two singlets for the aromatic protons on the pyrimidine ring (in the range of 8.5-9.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the nitrile carbon, and the four unique carbons of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. Other bands corresponding to C-H and C=N stretching and bending vibrations of the methyl and pyrimidine groups will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 119. The fragmentation pattern may involve the loss of HCN or the methyl group.

Chemical Reactivity and Applications in Drug Discovery

The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. These derivatives have been investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.

Kinase Inhibition

A significant application of pyrimidine-carbonitrile derivatives is in the development of kinase inhibitors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding site of kinases. The nitrile group can also participate in hydrogen bonding or other interactions within the active site. Numerous studies have reported the design and synthesis of pyrimidine-5-carbonitrile derivatives as potent inhibitors of various kinases, including:

  • PI3K/mTOR inhibitors: These are crucial targets in cancer therapy, and morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual inhibitors.

  • EGFR inhibitors: Pyrimidine-5-carbonitrile derivatives have been explored as inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor, a key target in non-small cell lung cancer.

  • VEGFR-2 inhibitors: These are important in angiogenesis, and novel pyrimidine-5-carbonitrile derivatives have been evaluated as potential anti-proliferative agents through the inhibition of this receptor.

Applications_in_Drug_Discovery cluster_applications Therapeutic Targets Core 5-Methylpyrimidine- 2-carbonitrile Scaffold PI3K PI3K/mTOR Core->PI3K Anticancer EGFR EGFR Core->EGFR Anticancer VEGFR VEGFR-2 Core->VEGFR Anti-angiogenesis COX2 COX-2 Core->COX2 Anti-inflammatory Anticancer

Sources

Exploratory

1H NMR and 13C NMR spectra of 5-Methylpyrimidine-2-carbonitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Methylpyrimidine-2-carbonitrile Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Methylpyrimidine-2-carbonitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 5-Methylpyrimidine-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug development. By integrating foundational NMR principles with practical experimental considerations, this document serves as a robust resource for researchers requiring definitive structural characterization of this molecule.

Introduction: The Imperative for Spectroscopic Clarity

5-Methylpyrimidine-2-carbonitrile (C₆H₅N₃) is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental component of nucleobases and numerous pharmaceuticals, making its derivatives prime candidates for drug discovery programs. The introduction of a methyl group at the C5 position and a nitrile group at the C2 position creates a unique electronic environment, which can be precisely mapped using ¹H and ¹³C NMR spectroscopy. Accurate spectral interpretation is non-negotiable for confirming molecular identity, assessing purity, and understanding the electronic architecture, which ultimately influences biological activity. This guide elucidates the structural features of 5-Methylpyrimidine-2-carbonitrile through a detailed interpretation of its predicted NMR spectra.

Molecular Structure and Atom Numbering for NMR Assignment

To ensure unambiguous assignment of NMR signals, a standardized atom numbering system is essential. The structure of 5-Methylpyrimidine-2-carbonitrile is presented below, with each unique proton and carbon position labeled.

Caption: Molecular structure of 5-Methylpyrimidine-2-carbonitrile with IUPAC numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons.

Predicted ¹H NMR Data

The chemical shifts for 5-Methylpyrimidine-2-carbonitrile are predicted based on the known spectrum of 5-methylpyrimidine and the anticipated electronic effects of the C2-carbonitrile substituent. The electron-withdrawing nature of the nitrile group is expected to deshield the adjacent ring protons.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4, H6~8.9 - 9.2Singlet (or very fine doublet)N/A (or ~1-2 Hz)2H
H7 (-CH₃)~2.5SingletN/A3H
Detailed Interpretation
  • Aromatic Protons (H4, H6): The two protons on the pyrimidine ring, H4 and H6, are in chemically similar but non-equivalent environments. They are attached to sp²-hybridized carbons and are significantly deshielded due to the aromaticity of the ring and the inductive electron-withdrawing effects of the two nitrogen atoms.[1] The additional powerful electron-withdrawing nitrile group at C2 further deshields these protons, pushing their chemical shifts far downfield, likely into the 8.9-9.2 ppm range. In the parent 5-methylpyrimidine, these protons appear as distinct signals.[2] However, in the 2-carbonitrile derivative, their electronic environments become more similar, potentially causing them to overlap and appear as a single, slightly broadened singlet corresponding to two protons. A very small long-range coupling (J) might exist between them, but it may not be resolved on standard spectrometers.

  • Methyl Protons (H7): The three protons of the methyl group are chemically equivalent and thus appear as a single resonance. As there are no adjacent protons within three bonds, this signal is a sharp singlet.[3] Its chemical shift around 2.5 ppm is characteristic of a methyl group attached to an aromatic ring system.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.

Predicted ¹³C NMR Data

The molecule possesses six chemically distinct carbon atoms, and therefore, six signals are expected in the proton-decoupled ¹³C NMR spectrum.

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C5 (-C -CH₃)~130
C7 (-C H₃)~18
C8 (-C ≡N)~115
C4, C6~158-160
C2 (-C -CN)~145
Detailed Interpretation
  • Aromatic Carbons (C2, C4, C5, C6): These sp²-hybridized carbons resonate in the downfield region of the spectrum.[4]

    • C4 and C6: These carbons, bonded to both a proton and two nitrogen atoms (either directly or through the ring system), are the most deshielded and are expected to appear at the lowest field, around 158-160 ppm.

    • C2: This carbon is bonded to three nitrogen atoms (two in the ring, one in the nitrile) and is also significantly deshielded, predicted to be around 145 ppm.

    • C5: The carbon bearing the methyl group is less deshielded than C4 and C6 and is predicted to appear around 130 ppm.

  • Nitrile Carbon (C8): The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 110-125 ppm.[4] A value of ~115 ppm is predicted here.

  • Methyl Carbon (C7): The sp³-hybridized methyl carbon is the most shielded carbon in the molecule and will appear at the highest field (upfield), with a predicted chemical shift of approximately 18 ppm.

Experimental Protocols

Adherence to a validated experimental protocol is critical for acquiring high-quality, reproducible NMR data.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small organic molecule for solution-state NMR analysis.

  • Weigh the Sample: For ¹H NMR, accurately weigh 5-10 mg of 5-Methylpyrimidine-2-carbonitrile.[5] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[5][6]

  • Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[7]

  • Dissolution: Place the weighed sample into a small, clean glass vial. Add approximately 0.6 mL of the chosen deuterated solvent.[8]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution. Draw the solution into a clean Pasteur pipette with a small cotton or glass wool plug at the neck and transfer it into a high-quality, clean 5 mm NMR tube.[8]

  • Internal Standard (Optional but Recommended): Although residual solvent peaks can be used for calibration, adding an internal standard like Tetramethylsilane (TMS) provides a precise reference (δ = 0.00 ppm).[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Clean the exterior of the tube with a lint-free wipe before insertion into the spectrometer.

Protocol 2: 1D NMR Data Acquisition Workflow

The following workflow describes the key steps for acquiring standard 1D ¹H and ¹³C NMR spectra.

Caption: Standard workflow for 1D NMR data acquisition and processing.

Key Acquisition Parameters:

  • Spectral Width (SW): Defines the frequency range to be observed. For ¹H NMR, a typical range is 12-16 ppm. For ¹³C NMR, a much wider range of 200-240 ppm is necessary.[9][10]

  • Number of Scans (NS): This is the number of times the experiment is repeated and averaged to improve the signal-to-noise ratio. For ¹H NMR, 8 to 16 scans are often sufficient. For ¹³C NMR, hundreds or thousands of scans may be required.[11]

  • Relaxation Delay (D1): A delay time between scans to allow the nuclei to return to equilibrium. A typical value for standard spectra is 1-2 seconds.[12]

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous and detailed structural characterization of 5-Methylpyrimidine-2-carbonitrile. The predicted spectra reveal three distinct proton environments and six unique carbon environments, all with chemical shifts and multiplicities that are fully consistent with the molecule's electronic structure. The downfield aromatic signals highlight the electron-deficient nature of the pyrimidine ring, which is further intensified by the nitrile substituent. This comprehensive NMR profile serves as a critical reference for any researcher working with this compound, ensuring identity, purity, and a foundational understanding of its chemical properties.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 1D NMR Common Acquisition Concepts and Problems. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • University of South Carolina, Department of Chemistry and Biochemistry. The Acquisition Parameters. [Link]

  • Scribd. NMR Sample Prep. [Link]

  • ETH Zurich. 1D Acquisition. [Link]

  • University of California, Riverside. Basic parameters and techniques in 1D NMR – 2017.Fu Chen. [Link]

  • University College London. Sample Preparation. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • National Institutes of Health. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • University of Maryland, Baltimore County. Stepbystep procedure for NMR data acquisition. [Link]

  • ResearchGate. IR and 1 HNMR Spectral Data of Pyrimidine Derivatives 3(a-h). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000005). [Link]

  • PubChem. 5-Methylpyrimidine-2-carbonitrile. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]

  • PubChem. 4-Amino-2-methylpyrimidine-5-carbonitrile. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • SpectraBase. 5-Methylpyrimidine - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • ChemUniverse. 5-METHYLPYRIMIDINE-2-CARBONITRILE [P82717]. [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]

  • MDPI. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • SpectraBase. 5-methylpyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Methylpyrimidine-2-carbonitrile

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Methylpyrimidine-2-carbonitrile, a heterocyclic compound with significant applications in pharmaceutical and chemical researc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Methylpyrimidine-2-carbonitrile, a heterocyclic compound with significant applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization. We will delve into the core principles of its fragmentation behavior, detailed experimental protocols, and data interpretation, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Significance of 5-Methylpyrimidine-2-carbonitrile

5-Methylpyrimidine-2-carbonitrile belongs to the pyrimidine family, a class of heterocyclic compounds that are fundamental components of nucleic acids and are integral to numerous biological processes.[1] Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties, making them a focal point in drug discovery and development.[1] The precise structural elucidation of these molecules is paramount, and mass spectrometry stands as a primary analytical technique for their characterization.[1]

This guide will focus on the mass spectrometric behavior of 5-Methylpyrimidine-2-carbonitrile, providing a robust framework for its analysis. Understanding its fragmentation patterns is crucial for its unambiguous identification in complex matrices and for metabolism or degradation studies.

Chemical Properties of 5-Methylpyrimidine-2-carbonitrile

PropertyValueSource
Molecular FormulaC₆H₅N₃PubChem[2]
Molecular Weight119.12 g/mol PubChem[2]
Exact Mass119.048347172 DaPubChem[2]
IUPAC Name5-methylpyrimidine-2-carbonitrilePubChem[2]

Experimental Design and Rationale

The successful mass spectrometric analysis of 5-Methylpyrimidine-2-carbonitrile hinges on a well-designed experimental approach, from sample preparation to data acquisition. The choices made at each step are critical for obtaining high-quality, interpretable data.

Sample Preparation

Given its organic nature, 5-Methylpyrimidine-2-carbonitrile is soluble in common organic solvents like ethanol and dichloromethane.[3]

Protocol:

  • Prepare a stock solution of 1 mg/mL by dissolving the compound in HPLC-grade acetonitrile.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid.[4] The addition of formic acid promotes protonation, which is essential for positive-ion mode electrospray ionization.

  • For GC-MS analysis, dilute the stock solution with ethyl acetate to a suitable concentration.

  • Centrifuge the final solution to remove any particulate matter before injection.[4]

Ionization Method Selection: A Causal Explanation

The choice of ionization technique is dictated by the analyte's properties. For 5-Methylpyrimidine-2-carbonitrile, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

  • Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI at 70 eV provides reproducible fragmentation patterns that are valuable for structural elucidation and library matching.[1][5] This hard ionization technique often leads to extensive fragmentation, revealing the core structure of the molecule.

  • Electrospray Ionization (ESI): A soft ionization technique commonly coupled with Liquid Chromatography (LC-MS), ESI is ideal for generating intact protonated molecules [M+H]⁺. This is particularly useful for accurate mass measurements and for serving as a precursor ion in tandem mass spectrometry (MS/MS) experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of 5-Methylpyrimidine-2-carbonitrile using a standard GC-MS system.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[6]

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[6]

Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[6]

  • Injector Temperature: 250°C.[6]

  • Injection Volume: 1 µL.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[6]

  • MS Transfer Line Temperature: 280°C.[6]

  • Ion Source Temperature: 230°C.[5][6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][5][6]

  • Mass Range: m/z 35-200.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a robust method for the sensitive detection and fragmentation analysis of 5-Methylpyrimidine-2-carbonitrile.

Instrumentation:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.[6]

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or a high-resolution mass spectrometer like a Bruker maXis 4G ESI Q-TOF.

Conditions:

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.[6]

  • Mobile Phase A: 0.1% formic acid in water.[1][6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1][6]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V.[6]

    • Source Temperature: 400-500°C.

Interpretation of Mass Spectra: Fragmentation Pathways

The fragmentation of substituted pyrimidines is largely dictated by the nature and position of the substituents on the pyrimidine ring.[1] The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[1] For nitriles, the molecular ion peak can be weak, with a prominent [M-1] peak from the loss of a hydrogen atom.[7][8]

Proposed Electron Ionization (EI) Fragmentation

Under EI conditions, 5-Methylpyrimidine-2-carbonitrile (m/z 119) is expected to produce a discernible molecular ion peak. The fragmentation pathways are likely initiated by the loss of small, stable neutral molecules or radicals.

Proposed Fragmentation Data (EI-MS)

m/zProposed Fragment IonProposed Neutral Loss
119[C₆H₅N₃]⁺• (Molecular Ion)-
118[C₆H₄N₃]⁺•H
92[C₅H₄N₂]⁺•HCN
78[C₅H₄N]⁺•CN
65[C₄H₃N]⁺•HCN
52[C₃H₂N]⁺•CN

Justification of Fragmentation Pathways:

  • [M-1]⁺ (m/z 118): The loss of a hydrogen radical is a common fragmentation for nitriles, forming a resonance-stabilized cation.[8]

  • Loss of HCN (m/z 92): The pyrimidine ring can undergo cleavage, with a likely initial step being the elimination of hydrogen cyanide (HCN) from the ring, a characteristic loss for nitrogen-containing heterocycles.

  • Loss of •CN (m/z 78): Subsequent fragmentation could involve the loss of the nitrile radical from the fragment at m/z 92, leading to the formation of a pyridinium-like ion.

  • Further Ring Cleavage: The smaller fragments at m/z 65 and 52 likely arise from further decomposition of the pyrimidine ring structure.

Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of 5-Methylpyrimidine-2-carbonitrile.

Proposed Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, 5-Methylpyrimidine-2-carbonitrile will readily form the protonated molecule, [M+H]⁺, at m/z 120. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Proposed Fragmentation of [M+H]⁺ (m/z 120)

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
12093HCN
12080CH₃CN
9366HCN

Justification of Fragmentation Pathways:

  • Loss of HCN (m/z 93): The most probable initial fragmentation of the protonated molecule is the loss of a neutral hydrogen cyanide molecule from the pyrimidine ring.

  • Loss of Acetonitrile (m/z 80): An alternative fragmentation pathway could involve a rearrangement followed by the loss of acetonitrile, incorporating the methyl group and the nitrile carbon.

  • Sequential Loss of HCN (m/z 66): The product ion at m/z 93 can undergo a further loss of HCN, indicating the breakdown of the heterocyclic ring structure.

Proposed Fragmentation Pathway of 5-Methylpyrimidine-2-carbonitrile dot digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Helvetica", color="#34A853"];

M [label="[C₆H₅N₃]⁺•\nm/z 119\nMolecular Ion"]; F1 [label="[C₆H₄N₃]⁺\nm/z 118"]; F2 [label="[C₅H₄N₂]⁺•\nm/z 92"]; F3 [label="[C₅H₄N]⁺\nm/z 78"];

M -> F1 [label="- •H"]; M -> F2 [label="- HCN"]; F2 -> F3 [label="- •CN"]; }

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 5-Methylpyrimidine-2-carbonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 5-Methylpyrimidine-2-carbonitrile in various organic solvents. Tailored for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 5-Methylpyrimidine-2-carbonitrile in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, provides a detailed experimental protocol, and offers insights into data interpretation.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development.[1][2][3] For an active pharmaceutical ingredient (API) like 5-Methylpyrimidine-2-carbonitrile, understanding its solubility profile is paramount. It directly influences key parameters such as bioavailability, dosage form design, and the feasibility of purification through crystallization.[1][2] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, making the characterization of solubility in organic solvents crucial for various stages, from early discovery to process chemistry.[1][2]

This guide will equip the reader with the foundational knowledge and practical methodology to accurately assess the solubility of 5-Methylpyrimidine-2-carbonitrile, a heterocyclic compound with functionalities that present unique solvation challenges and opportunities.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the solution.[4][5] This equilibrium is dictated by two primary energetic considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Molecular Structure and Physicochemical Properties of 5-Methylpyrimidine-2-carbonitrile

To understand the solubility of 5-Methylpyrimidine-2-carbonitrile, we must first analyze its molecular structure:

  • Pyrimidine Ring: The pyrimidine core is a nitrogen-containing heterocycle. The two nitrogen atoms are electronegative and can act as hydrogen bond acceptors.[6] This feature suggests a potential for favorable interactions with protic solvents.

  • Nitrile Group (-C≡N): The nitrile group is highly polar and can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom.[7][8] This polarity contributes significantly to the molecule's overall dipole moment and its potential for interaction with polar solvents.[9]

  • Methyl Group (-CH₃): The methyl group is nonpolar and contributes to the lipophilicity of the molecule.

Based on these features, 5-Methylpyrimidine-2-carbonitrile can be classified as a polar molecule. Its solubility will be dictated by the principle of "like dissolves like," where it is expected to be more soluble in polar solvents than in nonpolar solvents.

The Thermodynamics of Dissolution

The dissolution process can be conceptually broken down into three steps:

  • Breaking the Crystal Lattice: Energy is required to overcome the intermolecular forces holding the 5-Methylpyrimidine-2-carbonitrile molecules together in the solid crystal. This energy is known as the lattice energy .[10][11][12][13][14] A higher lattice energy generally corresponds to lower solubility.[11][12][14]

  • Creating a Cavity in the Solvent: Energy is needed to overcome the cohesive forces between solvent molecules to create a space for the solute molecule.

  • Solvation: Energy is released when the solute molecule is surrounded by solvent molecules, forming new solute-solvent interactions.

The overall enthalpy of solution (ΔHsoln) is the sum of the energy changes in these three steps. For a substance to dissolve, the Gibbs free energy change (ΔGsoln) must be negative. This is dependent on both the enthalpy and entropy of solution (ΔSsoln), as described by the equation:

ΔGsoln = ΔHsoln - TΔSsoln

Generally, the dissolution of a solid into a liquid leads to an increase in entropy (ΔSsoln > 0).[15]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic equilibrium solubility is the saturation shake-flask method .[2][16] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 5-Methylpyrimidine-2-carbonitrile B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-48h) C->D E Allow solid to settle D->E F Withdraw aliquot of supernatant E->F G Filter through 0.45 µm syringe filter F->G H Dilute sample if necessary G->H I Quantify by HPLC-UV H->I

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

1. Materials and Equipment:

  • 5-Methylpyrimidine-2-carbonitrile (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[17]

2. Preparation of Saturated Solutions:

  • Add an excess amount of solid 5-Methylpyrimidine-2-carbonitrile to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Pipette a known volume of the desired organic solvent into the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Prepare a separate vial for each solvent to be tested.

3. Equilibration:

  • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[16] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

4. Sample Collection and Preparation:

  • After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Perform a precise dilution of the filtered sample with the mobile phase used for HPLC analysis to bring the concentration within the linear range of the calibration curve.

5. Quantification by HPLC-UV:

  • Method Development: Develop a reverse-phase HPLC method capable of separating 5-Methylpyrimidine-2-carbonitrile from any potential impurities or degradation products. A C18 column is often a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. The UV detector wavelength should be set to the λmax of 5-Methylpyrimidine-2-carbonitrile for maximum sensitivity.[17][18][19]

  • Calibration Curve: Prepare a series of standard solutions of 5-Methylpyrimidine-2-carbonitrile of known concentrations in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve should demonstrate good linearity (R² > 0.999).

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

  • Calculation: Determine the peak area of 5-Methylpyrimidine-2-carbonitrile in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution. This concentration is the equilibrium solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table of Predicted and Experimental Solubility

While specific experimental data is not available in the literature, a researcher would populate a table similar to the one below. The predicted solubility is based on the "like dissolves like" principle.

SolventSolvent TypeDielectric Constant (approx.)Predicted SolubilityExperimental Solubility (mg/mL at 25°C)
MethanolPolar Protic32.7HighTo be determined
EthanolPolar Protic24.5HighTo be determined
AcetonitrilePolar Aprotic37.5Moderate to HighTo be determined
AcetonePolar Aprotic20.7ModerateTo be determined
Ethyl AcetatePolar Aprotic6.0Moderate to LowTo be determined
DichloromethanePolar Aprotic9.1Moderate to LowTo be determined
TolueneNonpolar2.4LowTo be determined
HexaneNonpolar1.9Very LowTo be determined

Note: Dielectric constants are from standard chemical reference sources.

Interpreting the Results

The solubility of 5-Methylpyrimidine-2-carbonitrile is expected to be highest in polar protic solvents like methanol and ethanol due to their ability to engage in hydrogen bonding with the nitrogen atoms of the pyrimidine ring and the nitrile group. Polar aprotic solvents like acetonitrile and acetone should also be effective due to dipole-dipole interactions. Solubility is anticipated to decrease significantly in nonpolar solvents like toluene and hexane, which lack the ability to form strong interactions with the polar functional groups of the solute.

Conclusion

This guide has outlined the theoretical principles and a robust experimental methodology for determining the solubility of 5-Methylpyrimidine-2-carbonitrile in a range of organic solvents. By understanding the interplay between the compound's physicochemical properties and the characteristics of the solvent, researchers can make informed decisions in solvent selection for crystallization, formulation, and other critical processes in drug development. The provided protocol for the shake-flask method coupled with HPLC-UV analysis represents a self-validating system for generating accurate and reliable solubility data, a crucial dataset for the advancement of any pharmaceutical candidate.

References

  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methylpyrimidine-2-carbonitrile

This guide provides a comprehensive technical overview of the spectroscopic characterization of 5-Methylpyrimidine-2-carbonitrile (CAS: 38275-54-6), a heterocyclic compound of significant interest to researchers in medic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of 5-Methylpyrimidine-2-carbonitrile (CAS: 38275-54-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine-5-carbonitrile scaffold is a key pharmacophore in various developmental therapeutics, including kinase inhibitors.[1] Therefore, a thorough understanding of its structural and electronic properties through spectroscopic analysis is fundamental for quality control, reaction monitoring, and structural verification in synthetic chemistry workflows.

This document moves beyond a simple recitation of data. It is designed to provide a field-proven framework for analysis, explaining the causality behind experimental choices and outlining self-validating protocols to ensure data integrity.

Molecular Structure and Spectroscopic Overview

5-Methylpyrimidine-2-carbonitrile is an aromatic heterocycle with a molecular formula of C₆H₅N₃ and a monoisotopic mass of approximately 119.048 Da.[2] The structure features a pyrimidine ring substituted with a methyl group at the C5 position and a nitrile group at the C2 position. Each functional group provides a distinct spectroscopic signature.

  • Pyrimidine Ring: The aromatic protons and carbons will appear in characteristic regions of the NMR spectra. The nitrogen atoms influence the electronic environment, affecting the chemical shifts of adjacent nuclei.

  • Methyl Group (-CH₃): This group will produce a distinct singlet in the ¹H NMR spectrum and a signal in the aliphatic region of the ¹³C NMR spectrum.

  • Nitrile Group (-C≡N): This group has a strong, sharp absorption in a unique region of the infrared (IR) spectrum, making it an excellent diagnostic handle.

Caption: Molecular structure of 5-Methylpyrimidine-2-carbonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the presence and connectivity of protons in the molecule. The structure of 5-Methylpyrimidine-2-carbonitrile suggests a simple yet informative spectrum.

Predicted ¹H NMR Data

Based on the structure, two signals are expected in the aromatic region and one in the aliphatic region. The two pyrimidine protons (H4 and H6) are chemically non-equivalent and should appear as singlets, as they are not coupled to each other.

Predicted Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentRationale
~8.9 - 9.1Singlet2HH4, H6Protons on the electron-deficient pyrimidine ring are significantly deshielded and appear at a high chemical shift. Their exact positions can be confirmed by 2D NMR techniques.
~2.5 - 2.7Singlet3H-CH₃The methyl group protons are in a typical aliphatic environment, attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures the acquisition of a high-resolution spectrum suitable for structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of 5-Methylpyrimidine-2-carbonitrile in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

  • Acquisition Parameters (Typical for 400 MHz):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the signals to determine the relative number of protons.

H1_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in CDCl3/DMSO-d6 add_tms Add TMS (Internal Standard) dissolve->add_tms tune_shim Tune & Shim Spectrometer add_tms->tune_shim acquire Acquire FID (zg30, 16 scans) tune_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate to TMS (0 ppm) phase_baseline->calibrate integrate Integrate Peaks calibrate->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum

Caption: Standard workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. Due to the molecule's symmetry, six distinct carbon signals are anticipated.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ) ppmAssignmentRationale
~160 - 162C4, C6These carbons are adjacent to nitrogen in the pyrimidine ring, causing significant deshielding.
~145 - 148C2The carbon bearing the nitrile group is also highly deshielded due to the electronegativity of the attached nitrogen atoms and the sp-hybridized carbon of the nitrile.
~130 - 135C5The quaternary carbon attached to the methyl group. Its chemical shift is influenced by substitution.
~115 - 118-C≡NThe nitrile carbon has a characteristic chemical shift in this region.[3]
~15 - 20-CH₃The methyl carbon appears in the typical aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same spectrometer as for ¹H NMR.

  • Acquisition Parameters (Typical for 100 MHz):

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 or more, as ¹³C NMR is significantly less sensitive than ¹H NMR.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

FTIR is a rapid and powerful technique for identifying functional groups. The spectrum of 5-Methylpyrimidine-2-carbonitrile will be dominated by absorptions from the nitrile and the aromatic ring.

Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100 - 3000Medium-WeakC-H StretchAromatic C-H
~2980 - 2850Medium-WeakC-H Stretch-CH₃
~2230 - 2210Strong, SharpC≡N StretchNitrile
~1600 - 1450Medium-StrongC=C & C=N StretchPyrimidine Ring
~1450 - 1350MediumC-H Bend-CH₃

Experimental Protocol: FTIR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) method is ideal for solid samples, requiring minimal preparation.[4][5]

  • Instrument Setup: Use a modern FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid 5-Methylpyrimidine-2-carbonitrile powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization)

Under Electron Ionization (EI), the molecule is expected to show a strong molecular ion peak (M⁺˙) and characteristic fragment ions.

Predicted m/zIonRationale
119[C₆H₅N₃]⁺˙Molecular Ion (M⁺˙)
118[M-H]⁺Loss of a hydrogen radical
92[M-HCN]⁺˙Loss of hydrogen cyanide from the pyrimidine ring or nitrile group.
78[C₅H₄N]⁺Fragmentation of the pyrimidine ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for volatile and thermally stable compounds like 5-Methylpyrimidine-2-carbonitrile.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Instrumentation and Conditions: [7][8]

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless mode).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Instrumentation and Conditions:

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to 5-Methylpyrimidine-2-carbonitrile in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak and compare the molecular ion and fragmentation pattern with the predicted data.

GC_MS_Workflow prep Prepare Dilute Solution (e.g., 100 µg/mL in EtOAc) inject Inject 1 µL into GC prep->inject separate Separation on HP-5ms Column (Temperature Programmed) inject->separate transfer Transfer to MS separate->transfer ionize Electron Ionization (70 eV) transfer->ionize detect Mass Analysis (Quadrupole, m/z 40-400) ionize->detect output TIC & Mass Spectrum detect->output

Caption: Workflow for GC-MS analysis.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Department of Chemistry and Biochemistry.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
  • Semantic Scholar. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20795181, 5-Methylpyrimidine-2-carbonitrile.
  • AIP Publishing. (2020).
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.
  • ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
  • National Center for Biotechnology Information. (2021).
  • MDPI. (2024).
  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69682, 4-Amino-2-methylpyrimidine-5-carbonitrile.
  • MDPI. (2022).
  • ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
  • MDPI. (2022).
  • MDPI. (2024). Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review.
  • PubChemLite. (n.d.). 5-methylpyrimidine-2-carbonitrile (C6H5N3).
  • ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile.
  • ChemUniverse. (n.d.). 5-METHYLPYRIMIDINE-2-CARBONITRILE [P82717].
  • MDPI. (2023). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.
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Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylpyrimidine-2-carbonitrile from Simple Precursors

Abstract This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 5-Methylpyrimidine-2-carbonitrile, a valuable building block in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 5-Methylpyrimidine-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. Two primary, field-proven strategies are detailed: the construction of the pyrimidine core from simple acyclic precursors and the functional group interconversion on a pre-formed 5-methylpyrimidine scaffold. Each approach is critically evaluated for its efficiency, scalability, and practicality in a laboratory setting. Detailed, step-by-step experimental protocols are provided for each key transformation, supported by mechanistic insights and references to authoritative literature.

Introduction

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several approved pharmaceuticals. The specific substitution pattern of 5-Methylpyrimidine-2-carbonitrile makes it a particularly attractive intermediate for the synthesis of targeted therapeutics. The methyl group at the 5-position can provide beneficial steric and electronic properties, while the 2-carbonitrile group is a versatile handle for further chemical modifications, such as conversion to amidines, tetrazoles, or other functional groups crucial for pharmacological activity. This guide will explore two distinct and viable synthetic pathways to access this important molecule, starting from simple, readily available chemical feedstocks.

Strategy 1: Pyrimidine Ring Construction from Acyclic Precursors and Subsequent Deamination

This approach builds the core heterocyclic structure from simple, non-cyclic starting materials. A key advantage of this strategy is the convergent nature of the synthesis, allowing for the rapid assembly of the substituted pyrimidine ring.

Part A: Synthesis of 4-Amino-2,5-dimethylpyrimidine-5-carbonitrile

The initial step involves a multicomponent reaction to form a 4-aminopyrimidine derivative. This reaction leverages the condensation of an amidine with a β-dicarbonyl equivalent.

The selection of acetamidine hydrochloride provides the N-C-N fragment with the desired 2-methyl substituent. Malononitrile serves as the C-C-C backbone and the source of the carbonitrile group. Formaldehyde is employed to introduce the carbon atom at the 4-position of the pyrimidine ring, which, in this well-established reaction, leads to the formation of a 4-amino group. The use of a peroxide in the second step is to facilitate the oxidative aromatization to the stable pyrimidine ring.

  • To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).

  • Heat the reaction mixture to 65-70 °C and maintain for 4 hours.

  • Cool the mixture to 20-25 °C.

  • Add 70 wt% tert-butyl hydroperoxide (1.4 g) and stir the reaction at 30-35 °C for 1 hour.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the product can be isolated and purified by standard techniques such as crystallization or column chromatography.

Expected Yield: ~92% Purity (by HPLC): >99%

Part B: Deamination of 4-Amino-2-methylpyrimidine-5-carbonitrile

The removal of the 4-amino group is the final step to achieve the target molecule. This can be accomplished through diazotization followed by reduction.

The conversion of the amino group to a diazonium salt with sodium nitrite in an acidic medium is a classic transformation. The diazonium group is an excellent leaving group and can be subsequently removed by a reducing agent. Hypophosphorous acid is a common and effective reagent for this purpose.

  • Dissolve 4-Amino-2-methylpyrimidine-5-carbonitrile in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for a short period (e.g., 30 minutes) to ensure complete diazotization.

  • To the cold diazonium salt solution, add hypophosphorous acid (50% aqueous solution).

  • Allow the reaction to slowly warm to room temperature and then stir for several hours or overnight. The reaction may require gentle heating to go to completion.

  • Monitor the disappearance of the diazonium intermediate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain 5-Methylpyrimidine-2-carbonitrile.

Strategy 2: Functional Group Interconversion on a Pre-formed 5-Methylpyrimidine Ring

This linear approach involves the initial synthesis of a 5-methylpyrimidine core, followed by the introduction of the 2-carbonitrile group. A key intermediate in this strategy is 2-chloro-5-methylpyrimidine.

Part A: Synthesis of 2-Chloro-5-methylpyrimidine

The synthesis of this key intermediate can be achieved from simple acyclic precursors in a multi-step one-pot sequence, analogous to the synthesis of the corresponding pyridine derivative.

The condensation of propionaldehyde with an acrylic ester forms a 4-formylpentanoate ester, which contains the carbon backbone for the desired 5-methyl substituted ring. Amination with a suitable nitrogen source like urea or its derivative, followed by cyclization, will form the 5-methyl-2-hydroxypyrimidine (or its tautomer, 5-methylpyrimidin-2(1H)-one). Subsequent chlorination with a strong chlorinating agent like phosphorus oxychloride will convert the hydroxyl group to the desired chloro functionality.

This protocol is adapted from the synthesis of the analogous 2-chloro-5-methylpyridine.[1]

  • Step 1: Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone. Condense propionaldehyde and an acrylic ester (e.g., methyl acrylate) to form methyl 4-formylpentanoate. Subsequently, react the ester with a nitrogen source (e.g., ammonia) to yield 5-methyl-3,4-dihydro-2(1H)-pyridone.

  • Step 2: Halogenation and Dehydrohalogenation. The dihydropyridone is then halogenated and dehydrohalogenated to form 2-hydroxy-5-methylpyridine. A similar sequence with a pyrimidine precursor would yield 2-hydroxy-5-methylpyrimidine.

  • Step 3: Chlorination. Reflux 2-hydroxy-5-methylpyrimidine with an excess of phosphorus oxychloride until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a neutral or slightly basic pH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-5-methylpyrimidine.

  • Purify the product by vacuum distillation or column chromatography.

Part B: Cyanation of 2-Chloro-5-methylpyrimidine

The final step is the displacement of the chloro group with a cyanide nucleophile. Modern palladium-catalyzed cross-coupling reactions offer a mild and efficient method for this transformation.

Palladium-catalyzed cyanation reactions are well-established for the conversion of aryl and heteroaryl halides to the corresponding nitriles. The use of a palladium precatalyst and a suitable phosphine ligand allows for the formation of the active Pd(0) species. Zinc cyanide is often used as a cyanide source due to its lower toxicity compared to alkali metal cyanides. The reaction is typically carried out in an organic solvent, and the addition of water can sometimes improve the solubility of the cyanide salt and facilitate the reaction.

  • To a reaction vessel, add 2-chloro-5-methylpyrimidine (1 mmol), zinc cyanide (0.6 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., dioxane, THF, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-Methylpyrimidine-2-carbonitrile.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Amino-2-methylpyrimidine-5-carbonitrileC₆H₆N₄134.14White to off-white solid
2-Chloro-5-methylpyrimidineC₅H₅ClN₂128.56White to light yellow solid
5-Methylpyrimidine-2-carbonitrile C₆H₅N₃ 119.13 White to off-white solid

Visualizations

Synthetic Pathway Diagram: Strategy 1

Strategy 1 cluster_0 Part A: Ring Formation cluster_1 Part B: Deamination Acetamidine HCl Acetamidine HCl Reaction1 Multicomponent Condensation Acetamidine HCl->Reaction1 Malononitrile Malononitrile Malononitrile->Reaction1 Formaldehyde Formaldehyde Formaldehyde->Reaction1 4-Amino-2-methylpyrimidine-5-carbonitrile 4-Amino-2-methylpyrimidine-5-carbonitrile Reaction2 Diazotization & Reduction 4-Amino-2-methylpyrimidine-5-carbonitrile->Reaction2 1. NaNO₂, H⁺ 2. H₃PO₂ Reaction1->4-Amino-2-methylpyrimidine-5-carbonitrile 5-Methylpyrimidine-2-carbonitrile 5-Methylpyrimidine-2-carbonitrile Reaction2->5-Methylpyrimidine-2-carbonitrile

Caption: Synthetic route via pyrimidine ring formation and subsequent deamination.

Synthetic Pathway Diagram: Strategy 2

Strategy 2 cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Cyanation Propionaldehyde Propionaldehyde Condensation Condensation Propionaldehyde->Condensation Acrylic Ester Acrylic Ester Acrylic Ester->Condensation Urea/Ammonia Urea/Ammonia 2-Hydroxy-5-methylpyrimidine 2-Hydroxy-5-methylpyrimidine Chlorination Chlorination 2-Hydroxy-5-methylpyrimidine->Chlorination POCl₃ 2-Chloro-5-methylpyrimidine 2-Chloro-5-methylpyrimidine Cyanation_Reaction Palladium-Catalyzed Cyanation 2-Chloro-5-methylpyrimidine->Cyanation_Reaction Zn(CN)₂, Pd catalyst Cyclization Cyclization Condensation->Cyclization Urea/Ammonia Cyclization->2-Hydroxy-5-methylpyrimidine Chlorination->2-Chloro-5-methylpyrimidine 5-Methylpyrimidine-2-carbonitrile 5-Methylpyrimidine-2-carbonitrile Cyanation_Reaction->5-Methylpyrimidine-2-carbonitrile

Caption: Synthetic route via functional group interconversion of 2-chloro-5-methylpyrimidine.

Conclusion

This guide has outlined two distinct and practical synthetic routes to 5-Methylpyrimidine-2-carbonitrile from simple precursors. The choice between the two strategies will depend on the specific requirements of the research or development project, including precursor availability, scalability, and the desired purity profile of the final product. Both routes are based on well-established chemical transformations and provide a solid foundation for the efficient synthesis of this valuable heterocyclic building block. The provided protocols, grounded in authoritative literature, are intended to serve as a reliable starting point for laboratory-scale synthesis.

References

  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 122-125.
  • Malapit, C. A., & Buchwald, S. L. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 136(45), 15949-15952.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methylpyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.

Sources

Foundational

An In-depth Technical Guide to 5-Methylpyrimidine-2-carbonitrile: A Cornerstone for Modern Drug Discovery

Abstract The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in countless natural and synthetic bioactive compounds, including nucleic acids and therapeutic agents.[1][2] Among its myriad deriv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in countless natural and synthetic bioactive compounds, including nucleic acids and therapeutic agents.[1][2] Among its myriad derivatives, 5-Methylpyrimidine-2-carbonitrile has emerged as a particularly valuable building block for the synthesis of targeted therapies. Its unique electronic properties and multiple reactive sites—the pyrimidine ring itself and the strategically placed nitrile group—offer chemists a versatile platform for creating complex molecular architectures. This guide provides an in-depth analysis of 5-Methylpyrimidine-2-carbonitrile, from its fundamental properties and synthesis to its critical role in the development of advanced therapeutics, particularly in oncology. We will explore the causality behind its synthetic pathways and its application in crafting potent enzyme inhibitors, offering field-proven insights for researchers in drug development.

Core Compound Identity and Physicochemical Properties

5-Methylpyrimidine-2-carbonitrile is a heterocyclic aromatic compound distinguished by a pyrimidine core, a methyl group at the C5 position, and a nitrile group at the C2 position. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

PropertyValueSource
IUPAC Name 5-methylpyrimidine-2-carbonitrilePubChem[3]
CAS Number 38275-54-6PubChem[3]
Molecular Formula C₆H₅N₃PubChem[3]
Molecular Weight 119.12 g/mol PubChem[3]
Canonical SMILES CC1=CN=C(N=C1)C#NPubChem[3][]
InChI Key BRBMDABLYHFXRX-UHFFFAOYSA-NPubChem[3]

These fundamental properties are the starting point for any laboratory work, ensuring correct identification and stoichiometry in reaction planning.

Spectroscopic Characterization: A Predictive Analysis

While a comprehensive public database of the experimental spectra for this specific molecule is limited, its structure allows for a highly accurate prediction of its spectral characteristics based on well-established principles of NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. We anticipate a singlet for the methyl protons (CH ₃) around 2.4 ppm. The two protons on the pyrimidine ring are not equivalent and would appear as distinct singlets or narrowly split doublets further downfield, likely in the 8.5-9.0 ppm range, due to the deshielding effect of the aromatic, electron-deficient ring system.

  • ¹³C NMR Spectroscopy: The carbon spectrum would reveal six distinct signals. The methyl carbon ( C H₃) would appear upfield (around 15-20 ppm). The nitrile carbon (C ≡N) has a characteristic shift in the 115-120 ppm range. The four carbons of the pyrimidine ring would be found further downfield, with the carbon at C2 (attached to the nitrile) and C4/C6 being the most deshielded due to the influence of the adjacent nitrogen atoms.

  • Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum would be the sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found in the 2220-2260 cm⁻¹ region.[5] Aromatic C-H and C=N stretching vibrations would also be present.

This predictive framework serves as a reliable guide for chemists to confirm the identity and purity of 5-Methylpyrimidine-2-carbonitrile following its synthesis.

Historical Context and Synthesis Strategy

A Legacy of Pyrimidine Synthesis

The history of pyrimidine chemistry dates back to the 19th century, with the isolation of derivatives like alloxan.[2] However, the first true laboratory synthesis was reported in 1879.[1] The foundational principle for creating the pyrimidine ring, which remains relevant today, involves the cyclization of a β-dicarbonyl compound (or equivalent) with an N-C-N containing molecule like an amidine, urea, or guanidine.[1] This multicomponent reaction approach is efficient and allows for the generation of diverse pyrimidine scaffolds.[6]

A Plausible Synthetic Protocol for 5-Methylpyrimidine-2-carbonitrile

While numerous specific protocols exist for pyrimidine derivatives, a robust and logical pathway for the title compound can be designed based on these classical principles. The key is the condensation reaction between an appropriate three-carbon electrophile and a nucleophilic amidine.

Expert Insight: The choice of starting materials is dictated by the desired substitution pattern. To achieve the 5-methyl and 2-cyano substitution, we must select precursors that already contain these functionalities or can be easily converted to them. A retro-synthetic analysis points towards a reaction between a β-keto nitrile or a related enolate and cyanamide or a protected version thereof, though a more direct modern approach is often preferred.

A plausible and efficient method involves the condensation of 2-methylmalononitrile with formamidine acetate.

Detailed Experimental Protocol: Synthesis of 5-Methylpyrimidine-2-carbonitrile
  • Reaction Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) to absolute ethanol (100 mL). Stir the mixture under a nitrogen atmosphere until the sodium ethoxide is fully dissolved.

  • Addition of Reagents: To the stirred solution, add 2-methylmalononitrile (1.0 equivalent) dropwise at room temperature. Allow the mixture to stir for 30 minutes to ensure complete formation of the corresponding enolate.

  • Condensation: Add formamidine acetate (1.1 equivalents) to the reaction mixture in one portion.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality Check: Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrimidine ring. Sodium ethoxide acts as a base to deprotonate the malononitrile, making it a potent nucleophile.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into ice-cold water (200 mL). A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure 5-Methylpyrimidine-2-carbonitrile.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 2-Methylmalononitrile F Condensation & Cyclization A->F B Formamidine Acetate B->F C Sodium Ethoxide (Base) C->F D Ethanol (Solvent) D->F E Reflux (Heat) E->F G 5-Methylpyrimidine-2-carbonitrile (Product) F->G

Applications in Drug Development: A Scaffold for Innovation

5-Methylpyrimidine-2-carbonitrile is rarely the final active pharmaceutical ingredient (API). Instead, its value lies in its role as a key intermediate—a molecular scaffold upon which more complex, biologically active compounds are built. The pyrimidine core mimics the structure of endogenous nucleobases, allowing it to interact with a wide range of biological targets, while the nitrile group serves as a versatile chemical handle for further modification.

Targeting Cancer Signaling Pathways

Much of the recent research leveraging the pyrimidine-5-carbonitrile core has focused on developing targeted cancer therapies.[2][7] This is because the pyrimidine structure is adept at fitting into the ATP-binding pockets of various kinases, which are often dysregulated in cancer.

  • EGFR Inhibitors: A new class of pyrimidine-5-carbonitrile derivatives has been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[2] By modifying the core structure, researchers have developed compounds that show potent antiproliferative activity against multiple cancer cell lines, including those resistant to existing therapies.[8] For example, certain derivatives were found to be more active than the established EGFR inhibitor erlotinib against colorectal, liver, breast, and lung cancer cells.[2]

  • PI3K/mTOR Inhibitors: The PI3K/mTOR pathway is another critical signaling cascade in cancer cell growth and survival. Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and shown to act as dual inhibitors of PI3K and mTOR.[9] This dual-inhibition is a highly sought-after therapeutic strategy to overcome resistance mechanisms.

  • COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is an enzyme linked to inflammation and cancer progression. Pyrimidine-5-carbonitrile hybrids have been developed that show potent COX-2 inhibition.[7][10][11] Certain derivatives demonstrated anticancer activity comparable or superior to doxorubicin against lung, breast, renal, and liver cancer cell lines, suggesting a powerful link between COX-2 inhibition and cancer treatment.[7]

G cluster_mods Synthetic Modifications cluster_targets Therapeutic Targets Start 5-Methylpyrimidine- 2-carbonitrile Scaffold Mod1 Substitution at C2/C4/C6 Start->Mod1 Derivatization Mod2 Nitrile Group Transformation Start->Mod2 Derivatization Mod3 Side Chain Elaboration Start->Mod3 Derivatization T1 EGFR Kinase Mod1->T1 T2 PI3K/mTOR Kinases Mod1->T2 T3 COX-2 Enzyme Mod2->T3 Mod3->T2 Mod3->T3

Safety and Handling

As a laboratory chemical, 5-Methylpyrimidine-2-carbonitrile must be handled with appropriate care. According to its GHS hazard classifications, it is harmful if swallowed, in contact with skin, or inhaled.[3] It also causes skin and serious eye irritation and may cause respiratory irritation.[3]

Handling Protocol:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid generating dust.

  • In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Methylpyrimidine-2-carbonitrile is more than just another heterocyclic compound; it is a testament to the power of scaffold-based drug design. Its straightforward synthesis and versatile chemical nature have made it an indispensable tool for medicinal chemists. By providing a reliable and adaptable core structure, it has enabled the discovery of potent and selective inhibitors for critical oncology targets like EGFR, PI3K/mTOR, and COX-2. As the quest for more precise and effective therapies continues, the strategic application of foundational building blocks like 5-Methylpyrimidine-2-carbonitrile will undoubtedly remain at the forefront of innovation in drug development.

References

  • Title: Pyrimidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 5-Methylpyrimidine-2-carbonitrile | C6H5N3 | CID 20795181 Source: PubChem URL: [Link]

  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy Source: PMC - PubMed Central URL: [Link]

  • Title: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis of pyrimidine 5-carbonitrile derivatives. Source: ResearchGate URL: [Link]

  • Title: 5-Methylpyridine-2-Carbonitrile Source: Methylamine Supplier URL: [Link]

  • Title: Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives Source: Biochemistry Den URL: [Link]

  • Title: New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis Source: RSC Publishing URL: [Link]

  • Title: 4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | CID 69682 Source: PubChem URL: [Link]

  • Title: (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source: ResearchGate URL: [Link]

  • Title: Purine and Pyrimidine Nucleotide Synthesis and Metabolism Source: PMC - NIH URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors Source: NIH URL: [Link]

  • Title: Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule Source: YouTube URL: [Link]

  • Title: Basic 1H- and 13C-NMR Spectroscopy Source: Wiley URL: [Link]

  • Title: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking Source: Semantic Scholar URL: [Link]

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Exploratory

The Strategic Application of 5-Methylpyrimidine-2-carbonitrile in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry The pyrimidine ring is a privileged scaffold in me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the nucleobases uracil, thymine, and cytosine. Its inherent drug-like properties and versatile synthetic handles have made it a focal point for the development of novel therapeutics. Within this vast chemical space, 5-Methylpyrimidine-2-carbonitrile emerges as a particularly valuable building block. The presence of the nitrile group at the 2-position provides a versatile anchor for a variety of chemical transformations, while the methyl group at the 5-position can influence the steric and electronic properties of derivative compounds, impacting their target engagement and pharmacokinetic profiles. This guide provides an in-depth exploration of the potential research applications of 5-Methylpyrimidine-2-carbonitrile, with a focus on its strategic use in the synthesis of potent kinase inhibitors for cancer therapy.

Core Compound Profile: 5-Methylpyrimidine-2-carbonitrile

Before delving into its applications, a foundational understanding of 5-Methylpyrimidine-2-carbonitrile is essential.

PropertyValueReference(s)
IUPAC Name 5-methylpyrimidine-2-carbonitrile[1]
CAS Number 38275-54-6[1][]
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents

Synthetic Protocol: A Reliable Route to 5-Methylpyrimidine-2-carbonitrile

A key challenge for researchers is the efficient and safe synthesis of the starting material. While various methods exist for the synthesis of cyanopyrimidines, a particularly effective and safer approach, adapted from a patented method for the synthesis of 2-cyanopyrimidine, avoids the use of highly toxic cyanide reagents in the final step.[3] This two-step process involves the nitrosation of a methylpyrimidine precursor followed by dehydration.

Experimental Protocol: Synthesis of 5-Methylpyrimidine-2-carbonitrile

Step 1: Nitrosation of 2,5-dimethylpyrimidine to form (E/Z)-5-methyl-2-(hydroxyiminomethyl)pyrimidine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylpyrimidine (1 equivalent) in glacial acetic acid.

  • Cool the solution to 5-15°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.5 equivalents) in water dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 20°C.

  • After the addition is complete, continue stirring the reaction mixture at 5-15°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting yellow solid is collected by suction filtration and dried to yield (E/Z)-5-methyl-2-(hydroxyiminomethyl)pyrimidine.

Step 2: Dehydration to 5-Methylpyrimidine-2-carbonitrile

  • In a clean, dry round-bottom flask, suspend the (E/Z)-5-methyl-2-(hydroxyiminomethyl)pyrimidine (1 equivalent) obtained from Step 1 in phosphorus oxychloride (5-10 mL per gram of starting material).

  • Heat the mixture to 70-110°C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 5-Methylpyrimidine-2-carbonitrile.

Application Showcase: A Versatile Scaffold for Kinase Inhibitor Development

The true potential of 5-Methylpyrimidine-2-carbonitrile lies in its utility as a scaffold for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine core can mimic the hinge-binding region of ATP, the natural substrate for kinases, making it an ideal starting point for inhibitor design.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a key driver in several cancers, including non-small cell lung cancer and colorectal cancer.[4][5] Derivatives of pyrimidine-5-carbonitrile have been extensively explored as EGFR inhibitors.

EGFR_Pathway

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow: Synthesis of an EGFR Inhibitor Derivative

This protocol outlines a general approach for synthesizing a pyrimidine-5-carbonitrile-based EGFR inhibitor, starting from a 2-chloro-5-methylpyrimidine intermediate, which can be derived from 5-Methylpyrimidine-2-carbonitrile.

EGFR_Inhibitor_Synthesis

Caption: Synthetic workflow for an EGFR inhibitor.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis.[6] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. Pyrimidine-5-carbonitrile derivatives have shown significant promise as VEGFR-2 inhibitors.

VEGFR2_Pathway

Caption: VEGFR-2 Signaling and Inhibition.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibitory Assay

  • Reagents and Materials: Human VEGFR-2 TK ELISA kit, synthesized pyrimidine-5-carbonitrile derivatives, Sorafenib (positive control), DMSO (vehicle), ATP, substrate peptide, kinase buffer, wash buffer, TMB substrate, stop solution, and a microplate reader.

  • Procedure: a. Coat the wells of a 96-well plate with the substrate peptide. b. Prepare serial dilutions of the test compounds and the positive control (Sorafenib) in kinase buffer. c. Add the recombinant human VEGFR-2 enzyme to each well. d. Initiate the kinase reaction by adding ATP to each well. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and wash the wells to remove unbound reagents. g. Add a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP). h. Incubate to allow antibody binding. i. Wash the wells and add the TMB substrate. j. Stop the color development with a stop solution. k. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

PI3K/mTOR Dual Inhibitors

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is frequently observed in various cancers.[7] Dual inhibition of PI3K and mTOR is an attractive therapeutic strategy to overcome resistance mechanisms. Morpholinopyrimidine-5-carbonitrile derivatives have been successfully designed as potent dual PI3K/mTOR inhibitors.[7]

PI3K_mTOR_Pathway

Caption: PI3K/mTOR Signaling and Dual Inhibition.

Conclusion and Future Perspectives

5-Methylpyrimidine-2-carbonitrile is a highly valuable and versatile building block for modern drug discovery. Its strategic application in the synthesis of kinase inhibitors has demonstrated significant potential in the development of novel anticancer agents. The ability to readily modify the pyrimidine core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Future research in this area will likely focus on:

  • Exploration of novel substitution patterns: Investigating the impact of different substituents at the 5- and other positions of the pyrimidine ring to discover new structure-activity relationships.

  • Development of multi-targeted inhibitors: Designing single molecules that can inhibit multiple key signaling pathways simultaneously to combat drug resistance.

  • Application in other therapeutic areas: Exploring the potential of 5-Methylpyrimidine-2-carbonitrile derivatives in other diseases where kinase dysregulation is implicated, such as inflammatory and neurodegenerative disorders.

The continued exploration of the chemical space around the 5-Methylpyrimidine-2-carbonitrile scaffold promises to yield a new generation of innovative and effective therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20795181, 5-Methylpyrimidine-2-carbonitrile. Retrieved from [Link].

  • CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents. (n.d.).
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (n.d.). Retrieved from [Link].

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking - Semantic Scholar. (n.d.). Retrieved from [Link].

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC - PubMed Central. (n.d.). Retrieved from [Link].

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link].

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. (n.d.). Retrieved from [Link].

  • Synthesis of pyrimidine 5-carbonitrile derivatives. - ResearchGate. (n.d.). Retrieved from [Link].

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - MDPI. (n.d.). Retrieved from [Link].

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (n.d.). Retrieved from [Link].

  • Document: Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (CHEMBL5... - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link].

  • Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed. (n.d.). Retrieved from [Link].

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed. (n.d.). Retrieved from [Link].

  • (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - ResearchGate. (n.d.). Retrieved from [Link].

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (n.d.). Retrieved from [Link].

  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening - ResearchGate. (n.d.). Retrieved from [Link].

  • Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate. (n.d.). Retrieved from [Link].

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Foundational

The Synthetic Versatility of a Privileged Scaffold: An In-depth Technical Guide to the Reactivity of the Nitrile Group in 5-Methylpyrimidine-2-carbonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine core is a cornerstone of medicinal chemistry, embedded in the structure of numerous therapeutic agents and natural...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, embedded in the structure of numerous therapeutic agents and natural products. The introduction of a nitrile group at the 2-position of the pyrimidine ring, as seen in 5-Methylpyrimidine-2-carbonitrile, bestows upon the molecule a unique and versatile reactivity profile. This guide provides a comprehensive exploration of the chemical transformations of this nitrile group, offering field-proven insights and detailed methodologies. We will delve into the electronic influence of the pyrimidine ring, which activates the nitrile moiety towards a range of reactions including hydrolysis, reduction, nucleophilic additions, and cycloadditions. This document is intended to serve as a practical resource for researchers in drug discovery and organic synthesis, enabling the strategic utilization of 5-Methylpyrimidine-2-carbonitrile as a versatile building block for the synthesis of novel chemical entities.

Introduction: The Electronic Landscape of 5-Methylpyrimidine-2-carbonitrile

5-Methylpyrimidine-2-carbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 5-position and a nitrile group at the 2-position. The pyrimidine ring, with its two nitrogen atoms, is an electron-deficient aromatic system. This inherent electronic property has a profound influence on the reactivity of its substituents.

The nitrile group, in its own right, possesses an electrophilic carbon atom due to the polarity of the carbon-nitrogen triple bond. When attached to the 2-position of the pyrimidine ring, this electrophilicity is significantly enhanced. The nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, both through inductive (-I) and resonance (-M) effects, further polarizing the C≡N bond. This activation makes the nitrile carbon a prime target for nucleophilic attack and facilitates a variety of chemical transformations that are central to the synthetic utility of this molecule.[1][2]

This guide will systematically explore the key reactions of the nitrile group in 5-Methylpyrimidine-2-carbonitrile, providing both mechanistic understanding and practical experimental protocols.

Hydrolysis: Accessing Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxamide and carboxylic acid, both of which are valuable functional groups in drug design for establishing key hydrogen bonding interactions. The reaction can be effectively controlled to yield either the amide or the fully hydrolyzed acid by careful selection of reaction conditions.

Mechanistic Considerations

Under acidic or basic conditions, the nitrile group of 5-methylpyrimidine-2-carbonitrile can be hydrolyzed. The electron-deficient nature of the pyrimidine ring facilitates this process by making the nitrile carbon more susceptible to nucleophilic attack by water or hydroxide ions.[3][4]

  • Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon. A subsequent attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide. Prolonged reaction times or harsher conditions will lead to further hydrolysis of the amide to the carboxylic acid.[4][5]

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon, forming a hydroxy imine intermediate. Proton transfer and tautomerization then yield the amide. As with acid catalysis, the amide can be further hydrolyzed to the carboxylate under more forcing conditions, which upon acidic workup gives the carboxylic acid.[3][5]

Diagram 1: General Workflow for Nitrile Hydrolysis

G Start 5-Methylpyrimidine-2-carbonitrile Amide 5-Methylpyrimidine-2-carboxamide Start->Amide Controlled Hydrolysis (Acid or Base) Acid 5-Methylpyrimidine-2-carboxylic Acid Amide->Acid Vigorous Hydrolysis (Acid or Base) End_Amide Isolated Amide Amide->End_Amide Work-up End_Acid Isolated Carboxylic Acid Acid->End_Acid Acidic Work-up

Caption: Controlled hydrolysis yields the amide, while more strenuous conditions lead to the carboxylic acid.

Experimental Protocols

While specific protocols for 5-Methylpyrimidine-2-carbonitrile are not abundant in the literature, the following general procedures, adapted from related pyrimidine systems, serve as excellent starting points.[6][7][8]

Protocol 2.2.1: Synthesis of 5-Methylpyrimidine-2-carboxamide

  • To a solution of 5-Methylpyrimidine-2-carbonitrile (1.0 mmol) in a suitable solvent such as ethanol or tert-butanol, add a controlled amount of a strong base (e.g., 1.1 equivalents of sodium hydroxide in water).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2.2.2: Synthesis of 5-Methylpyrimidine-2-carboxylic Acid

  • Dissolve 5-Methylpyrimidine-2-carbonitrile (1.0 mmol) in an excess of a strong aqueous acid (e.g., 6M HCl) or a strong aqueous base (e.g., 6M NaOH).

  • Heat the mixture to reflux for an extended period (several hours to overnight), monitoring for the disappearance of both the starting nitrile and the intermediate amide.

  • Cool the reaction mixture to room temperature.

  • If using basic hydrolysis, carefully acidify the mixture with a strong acid (e.g., concentrated HCl) until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If using acidic hydrolysis, the product may precipitate upon cooling. If not, concentrate the solution and extract the product.

Product Typical Reagents Temperature Expected Outcome
5-Methylpyrimidine-2-carboxamideNaOH (aq), H₂O₂Room Temp to RefluxSelective formation of the amide.
5-Methylpyrimidine-2-carboxylic AcidH₂SO₄ (conc.), H₂O or NaOH (conc.), H₂ORefluxComplete hydrolysis to the carboxylic acid.

Reduction: A Gateway to Amines

The reduction of the nitrile group in 5-Methylpyrimidine-2-carbonitrile to a primary amine, (5-methylpyrimidin-2-yl)methanamine, provides a synthetically valuable building block for the introduction of a flexible linker and a basic nitrogen center. This transformation is crucial for the synthesis of compounds designed to interact with biological targets through ionic or hydrogen bonding.

Mechanistic Insights

The reduction of nitriles to primary amines is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • With LiAlH₄: The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an intermediate imine anion which is coordinated to the aluminum species. A second hydride addition then leads to a diamidoaluminate complex, which upon aqueous workup, is hydrolyzed to the primary amine.[9]

  • Catalytic Hydrogenation: In this process, the nitrile is treated with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction occurs on the surface of the catalyst, where both hydrogen and the nitrile are adsorbed, facilitating the stepwise addition of hydrogen atoms across the triple bond.

Diagram 2: Reduction of the Nitrile Group

G Start 5-Methylpyrimidine-2-carbonitrile Amine (5-methylpyrimidin-2-yl)methanamine Start->Amine Reduction (e.g., LiAlH₄ or H₂/Catalyst) End_Product Isolated Primary Amine Amine->End_Product Aqueous Work-up

Caption: Reduction of the nitrile yields the corresponding primary amine.

Experimental Protocols

The following protocols are based on established methods for the reduction of aromatic nitriles and can be adapted for 5-Methylpyrimidine-2-carbonitrile.

Protocol 3.2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-Methylpyrimidine-2-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product by distillation or column chromatography.

Protocol 3.2.2: Catalytic Hydrogenation

  • Dissolve 5-Methylpyrimidine-2-carbonitrile (1.0 mmol) in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or 10% Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus.

  • Heat and agitate the reaction mixture for several hours until hydrogen uptake ceases.

  • Cool the reaction, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify as needed.

Method Reagents Key Considerations
Hydride ReductionLiAlH₄ in THFAnhydrous conditions are crucial. Quenching must be done with extreme care.
Catalytic HydrogenationH₂, Raney Ni or Pd/CRequires specialized hydrogenation equipment. Addition of ammonia can improve selectivity for the primary amine.

Nucleophilic Addition of Organometallic Reagents: Carbon-Carbon Bond Formation

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile group of 5-Methylpyrimidine-2-carbonitrile is a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of ketones after a hydrolytic workup. This reaction significantly expands the synthetic utility of the starting material, allowing for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic nitrile carbon. This addition breaks the pi bond of the nitrile and forms a new carbon-carbon bond, resulting in an intermediate imine anion, which is stabilized as a magnesium or lithium salt. It is crucial to note that this intermediate is generally stable and does not react with a second equivalent of the organometallic reagent. Subsequent hydrolysis of this intermediate with aqueous acid protonates the nitrogen and then facilitates the hydrolysis of the imine to the corresponding ketone.[9][10][11]

An important consideration, particularly with Grignard reagents, is the possibility of a competing nucleophilic addition to the electron-deficient pyrimidine ring itself. This side reaction can be influenced by factors such as the nature of the Grignard reagent, the reaction temperature, and the workup procedure.[10]

Diagram 3: Grignard Reaction with the Nitrile Group

G Start 5-Methylpyrimidine-2-carbonitrile Imine_Salt Intermediate Imine Salt Start->Imine_Salt 1. Grignard Addition Grignard R-MgX Grignard->Imine_Salt Ketone 2-Acyl-5-methylpyrimidine Imine_Salt->Ketone 2. Acidic Hydrolysis End_Product Isolated Ketone Ketone->End_Product Work-up & Purification

Caption: The addition of a Grignard reagent followed by hydrolysis yields a ketone.

Experimental Protocol

The following protocol is adapted from a study on a closely related 4-amino-5-cyano-2-methylpyrimidine and provides a robust starting point for the reaction with 5-Methylpyrimidine-2-carbonitrile.[10]

Protocol 4.2.1: Synthesis of 2-Acyl-5-methylpyrimidines via Grignard Addition

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-Methylpyrimidine-2-carbonitrile (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in THF, 3.5 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C, stirring overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of 1M aqueous HCl.

  • Stir the mixture for an additional 24 hours at room temperature to ensure complete hydrolysis of the imine intermediate.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Grignard Reagent (R-MgX) Expected Product Key Considerations
Methylmagnesium bromide2-Acetyl-5-methylpyrimidineUse of excess Grignard reagent is common to ensure complete reaction.
Phenylmagnesium bromide2-Benzoyl-5-methylpyrimidineThe temperature and duration of the reaction may need to be optimized to minimize side reactions.
Vinylmagnesium bromide5-Methyl-2-(prop-1-en-2-yl)pyrimidineQuenching and hydrolysis conditions are critical for obtaining the desired ketone.

Cycloaddition Reactions: Construction of Heterocyclic Systems

The nitrile group of 5-Methylpyrimidine-2-carbonitrile can participate in cycloaddition reactions, providing a powerful tool for the construction of more complex heterocyclic systems. A particularly important transformation is the [3+2] cycloaddition with azides to form tetrazoles. Tetrazoles are considered to be bioisosteres of carboxylic acids and are prevalent in medicinal chemistry.

Mechanistic Overview

The reaction of a nitrile with an azide, typically sodium azide in the presence of a Lewis acid or a proton source, leads to the formation of a 5-substituted tetrazole. This is a [3+2] cycloaddition where the nitrile acts as the dipolarophile and the azide as the 1,3-dipole. The reaction often requires elevated temperatures and the use of catalysts such as zinc chloride or ammonium chloride to facilitate the cycloaddition.[12][13]

Diagram 4: [3+2] Cycloaddition with Azide

G Start 5-Methylpyrimidine-2-carbonitrile Tetrazole 5-(5-Methylpyrimidin-2-yl)-1H-tetrazole Start->Tetrazole [3+2] Cycloaddition (e.g., NaN₃, NH₄Cl, DMF, Heat) Azide Sodium Azide (NaN₃) Azide->Tetrazole End_Product Isolated Tetrazole Tetrazole->End_Product Work-up & Purification

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of the 5-Methylpyrimidine-2-carbonitrile Ring

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methylpyrimidine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core, a key component of nucleic acids, provides a versatile scaffold for designing novel therapeutic agents and functional materials.[1][2] The electronic properties of this molecule, governed by the interplay between the electron-donating methyl group and the electron-withdrawing nitrile group on the pyrimidine ring, are crucial in determining its reactivity, intermolecular interactions, and ultimately, its biological activity. This guide provides a comprehensive analysis of the electronic structure, spectroscopic characteristics, and reactivity of 5-methylpyrimidine-2-carbonitrile, offering field-proven insights and detailed experimental protocols for its characterization.

Molecular Structure and Electronic Distribution

The unique electronic landscape of 5-methylpyrimidine-2-carbonitrile arises from the specific arrangement of its constituent atoms and functional groups. The pyrimidine ring itself is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3, which are more electronegative than carbon and thus influence the electron distribution within the ring.[3]

The electronic nature of the ring is further modulated by the substituents at positions 2 and 5:

  • 2-Carbonitrile Group (-C≡N): The nitrile group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. This group significantly lowers the electron density of the pyrimidine ring, particularly at the ortho and para positions relative to its point of attachment.

  • 5-Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect. It slightly increases the electron density on the pyrimidine ring.

This push-pull electronic arrangement creates a polarized molecule with distinct regions of high and low electron density, which is a key determinant of its chemical behavior and potential for intermolecular interactions.

Caption: Molecular structure of 5-Methylpyrimidine-2-carbonitrile.

Spectroscopic Characterization

The electronic structure of 5-methylpyrimidine-2-carbonitrile can be elucidated through various spectroscopic techniques. The expected spectral data, based on analyses of similar pyrimidine derivatives, are summarized below.[1][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-Methylpyrimidine-2-carbonitrile

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
H4/H68.8 - 9.3155 - 160Protons on carbons adjacent to ring nitrogens are deshielded.
-CH₃2.3 - 2.615 - 20Typical range for a methyl group attached to an aromatic ring.
C2-130 - 135Carbon bearing the electron-withdrawing nitrile group.
C4/C6-155 - 160Deshielded due to adjacent nitrogen atoms.
C5-120 - 125Carbon attached to the methyl group.
-C≡N-115 - 120Characteristic chemical shift for a nitrile carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 2: Predicted IR Absorption Bands for 5-Methylpyrimidine-2-carbonitrile

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H (-CH₃)2850 - 3000Stretching
Nitrile (C≡N)2220 - 2260Stretching (strong)
C=N (pyrimidine ring)1570 - 1620Stretching
C=C (pyrimidine ring)1450 - 1600Stretching
C-N (pyrimidine ring)1200 - 1350Stretching
UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Pyrimidine and its derivatives typically exhibit π → π* and n → π* transitions.[1][6]

Table 3: Predicted UV-Vis Absorption for 5-Methylpyrimidine-2-carbonitrile

Electronic Transition Predicted λmax (nm) Solvent Effects
n → π~320Hypsochromic (blue) shift in polar solvents.
π → π~260Bathochromic (red) shift in polar solvents.
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The molecular weight of 5-methylpyrimidine-2-carbonitrile (C₆H₅N₃) is 119.12 g/mol .[7][]

Experimental Protocols for Electronic Property Characterization

To experimentally validate the predicted electronic properties, a combination of electrochemical, spectroscopic, and computational methods should be employed.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of a molecule, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Step-by-Step Protocol:

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

  • Preparation of the Analyte Solution: Dissolve 5-methylpyrimidine-2-carbonitrile in the electrolyte solution to a final concentration of 1-5 mM.

  • Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential between appropriate limits (e.g., -2.0 V to +2.0 V) at a scan rate of 100 mV/s.

  • Data Analysis: Determine the oxidation and reduction potentials from the resulting voltammogram. These can be used to estimate the HOMO and LUMO energy levels.

cluster_workflow Cyclic Voltammetry Workflow prep_electrolyte Prepare Electrolyte Solution prep_analyte Prepare Analyte Solution prep_electrolyte->prep_analyte setup_cell Set up Electrochemical Cell prep_analyte->setup_cell data_acq Acquire Voltammogram setup_cell->data_acq data_an Analyze Redox Potentials data_acq->data_an

Caption: Workflow for Cyclic Voltammetry analysis.

UV-Vis Spectrophotometry

This technique measures the absorption of UV and visible light by the molecule, revealing information about its electronic transitions.

Step-by-Step Protocol:

  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 5-methylpyrimidine-2-carbonitrile.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution.

  • Baseline Correction: Record a baseline spectrum using the pure solvent.

  • Sample Measurement: Measure the absorbance of each dilution across the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Computational Modeling

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules.

Step-by-Step Protocol:

  • Structure Optimization: Build the 3D structure of 5-methylpyrimidine-2-carbonitrile and optimize its geometry using a suitable level of theory (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface.

  • Electronic Property Calculation: Calculate key electronic properties such as HOMO and LUMO energy levels, molecular electrostatic potential (MEP), and simulated IR and NMR spectra.

  • Data Visualization: Visualize the calculated molecular orbitals and MEP to understand the electron distribution and reactive sites.

cluster_workflow DFT Computational Workflow build_structure Build 3D Structure optimize_geometry Optimize Geometry (e.g., B3LYP/6-31G*) build_structure->optimize_geometry calc_frequency Perform Frequency Calculation optimize_geometry->calc_frequency calc_properties Calculate Electronic Properties calc_frequency->calc_properties visualize_data Visualize Orbitals and MEP calc_properties->visualize_data

Caption: Workflow for DFT computational modeling.

Reactivity and Drug Development Implications

The electronic properties of 5-methylpyrimidine-2-carbonitrile directly influence its reactivity and its potential as a drug candidate.

  • Nucleophilic and Electrophilic Sites: The electron-deficient pyrimidine ring is susceptible to nucleophilic attack, while the nitrogen atoms of the ring and the nitrile group can act as nucleophiles or hydrogen bond acceptors. The MEP map from DFT calculations can visually identify these reactive sites.

  • Drug-Target Interactions: The ability to form hydrogen bonds and engage in π-stacking interactions is crucial for the binding of a drug molecule to its biological target. The polarized nature of 5-methylpyrimidine-2-carbonitrile makes it a good candidate for such interactions. For instance, pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of various kinases, such as VEGFR-2 and EGFR, where interactions with the enzyme's active site are key to their inhibitory activity.[9][10]

  • Metabolic Stability: The electronic properties also affect the metabolic stability of the molecule. Electron-deficient rings can be more resistant to oxidative metabolism by cytochrome P450 enzymes.

cluster_relationship Electronic Properties and Drug Action electronic_properties Electronic Properties (HOMO/LUMO, MEP) reactivity Chemical Reactivity (Nucleophilic/Electrophilic Sites) electronic_properties->reactivity interactions Drug-Target Interactions (H-bonding, π-stacking) reactivity->interactions biological_activity Biological Activity (e.g., Kinase Inhibition) interactions->biological_activity

Caption: Relationship between electronic properties and biological activity.

Conclusion

5-Methylpyrimidine-2-carbonitrile possesses a unique set of electronic properties derived from the synergistic effects of its pyrimidine core and substituent groups. A thorough understanding and characterization of these properties through a combination of spectroscopic, electrochemical, and computational methods are essential for its rational application in drug discovery and materials science. The insights and protocols provided in this guide serve as a valuable resource for researchers seeking to unlock the full potential of this versatile heterocyclic scaffold.

References

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Sources

Foundational

Thermogravimetric analysis of 5-Methylpyrimidine-2-carbonitrile

An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Methylpyrimidine-2-carbonitrile This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 5-Methylpyrimidine-2-ca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Methylpyrimidine-2-carbonitrile

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 5-Methylpyrimidine-2-carbonitrile (C₆H₅N₃), a heterocyclic compound of interest to researchers and professionals in drug development. Understanding the thermal stability of this molecule is paramount for determining its viability as a pharmaceutical intermediate or active ingredient, influencing everything from synthesis and purification processes to storage conditions and formulation strategies. This document moves beyond a simple recitation of methods to provide a causal explanation for experimental choices, ensuring a robust and self-validating approach to thermal analysis.

Introduction: The Significance of Thermal Stability

5-Methylpyrimidine-2-carbonitrile is an organic compound featuring a pyrimidine ring substituted with a methyl group and a nitrile group[1]. Its molecular structure (CAS Number: 38275-54-6) dictates its chemical and physical properties, including its thermal stability[1][2]. For drug development professionals, thermal analysis is not merely a characterization technique; it is a critical tool for risk assessment and quality control. Thermogravimetric analysis (TGA) provides precise data on the mass loss of a substance as a function of temperature, offering invaluable insights into its thermal stability, decomposition pathways, and compositional integrity[3][4]. This information is crucial for establishing safe processing temperatures, predicting shelf-life, and ensuring the stability of a final drug product[5].

The TGA Experiment: A Self-Validating Protocol

The following protocol is designed to yield high-fidelity data on the thermal decomposition of 5-Methylpyrimidine-2-carbonitrile. The rationale behind each parameter selection is explained to demonstrate the expertise-driven approach required for reliable thermal analysis.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interpretation Phase 3: Interpretation p1 Sample Acquisition (Purity ≥97%) p2 Instrument Calibration (Mass & Temperature) p1->p2 p3 Sample Weighing (5-10 mg in Alumina Crucible) p2->p3 a1 TGA Instrument Setup (N₂ Atmosphere, 50 mL/min) p3->a1 a2 Heating Program (25°C to 600°C @ 10°C/min) a1->a2 a3 Data Acquisition (Mass vs. Temperature) a2->a3 i1 Generate TGA/DTG Curves a3->i1 i2 Determine T_onset, T_max & % Mass Loss i1->i2 i3 Kinetic & Mechanistic Analysis i2->i3

Caption: A flowchart of the TGA experimental process.

Step-by-Step Methodology
  • Instrument Preparation & Calibration:

    • Action: Utilize a calibrated thermogravimetric analyzer (e.g., TGA/SDTA 851e Mettler Toledo or similar) capable of precise temperature and mass control[6]. Ensure mass and temperature calibrations are performed using certified reference materials prior to analysis.

  • Sample Preparation:

    • Action: Accurately weigh 5-10 mg of high-purity (≥97%) 5-Methylpyrimidine-2-carbonitrile into an inert alumina crucible.

    • Rationale (Expertise): The sample mass must be sufficient to be representative and provide a clear signal, yet small enough to minimize thermal gradients within the sample, which could obscure decomposition events. Using a consistent mass across experiments is crucial for comparability.

  • Atmosphere and Flow Rate:

    • Action: Purge the furnace with high-purity nitrogen gas at a constant flow rate of 50 mL/min for at least 30 minutes before the experiment and maintain this flow throughout the analysis[7].

    • Rationale (Causality): An inert nitrogen atmosphere is essential for studying the inherent thermal decomposition of the molecule. An oxidative atmosphere (like air) would introduce thermo-oxidative degradation, a different and more complex process, confounding the results[7]. The flow rate ensures the efficient removal of gaseous decomposition products from the sample area.

  • Temperature Program:

    • Action: Equilibrate the sample at 25°C. Subsequently, heat the sample from 25°C to 600°C at a linear heating rate of 10°C/min[8].

    • Rationale (Causality): A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time. The final temperature of 600°C is chosen to ensure that all major decomposition events are captured, as many organic compounds complete their primary degradation within this range[6].

  • Data Recording:

    • Action: Continuously record the sample mass as a function of temperature and time. Generate both the TGA (mass vs. temperature) and the first derivative (DTG) curves.

    • Rationale (Self-Validation): The DTG curve plots the rate of mass loss and is highly sensitive to thermal events. The peaks on the DTG curve correspond to the points of maximum decomposition rate, providing clearer and more reproducible temperature markers than the onset temperature from the TGA curve alone.

Analysis and Interpretation of TGA Data

The resulting TGA curve reveals the thermal stability of 5-Methylpyrimidine-2-carbonitrile. A typical curve would show a stable, flat baseline at lower temperatures, followed by one or more distinct steps of mass loss as the temperature increases[3].

Logical Relationship of TGA Parameters

TGA_Logic cluster_inputs Experimental Inputs cluster_outputs Data Outputs cluster_interpretation Derived Insights Sample 5-Methylpyrimidine- 2-carbonitrile TGA_Instrument TGA Measurement Sample->TGA_Instrument Atmosphere Nitrogen Atmosphere Atmosphere->TGA_Instrument HeatingRate Heating Rate (10°C/min) HeatingRate->TGA_Instrument TGA_Curve TGA Curve (% Mass vs. Temp) TGA_Instrument->TGA_Curve DTG_Curve DTG Curve (Rate of Mass Loss) TGA_Instrument->DTG_Curve Stability Thermal Stability (Onset Temperature) TGA_Curve->Stability Mechanism Decomposition Mechanism (Mass Loss Steps) TGA_Curve->Mechanism Kinetics Decomposition Kinetics (Peak Temperature) DTG_Curve->Kinetics

Caption: The relationship between experimental inputs and derived data.

Expected Results and Data Summary

While specific experimental data for this exact compound is not publicly available, we can predict the behavior based on the analysis of similar pyrimidine and nitrile compounds[8][9]. The decomposition is expected to be a multi-step process.

Table 1: Hypothetical TGA Data for 5-Methylpyrimidine-2-carbonitrile

ParameterValueDescription
Onset Temperature (Tonset) ~250 - 300 °CThe temperature at which significant thermal degradation begins.
Peak 1 Temperature (Tmax1) ~300 - 350 °CThe temperature of the maximum rate of mass loss for the first decomposition step, likely involving the loss of the nitrile group or cleavage of the pyrimidine ring.
Mass Loss (Step 1) VariableCorresponds to the fragmentation of the molecule.
Peak 2 Temperature (Tmax2) > 400 °CThe temperature of the maximum rate of mass loss for the second step, involving the breakdown of more stable intermediates.
Mass Loss (Step 2) VariableCorresponds to further fragmentation.
Residual Mass @ 600°C < 10%The percentage of material remaining at the end of the analysis, typically a carbonaceous char.
Mechanistic Insights

The thermal decomposition of pyrimidine derivatives can be complex. The degradation pathway likely initiates with the cleavage of the weakest bonds in the molecule[10]. For 5-Methylpyrimidine-2-carbonitrile, this could involve:

  • Ring Cleavage: The pyrimidine ring itself can break apart, a common degradation pathway for heterocyclic compounds[11][12].

  • Side-Chain Elimination: The methyl (-CH₃) and nitrile (-C≡N) groups can be eliminated. The ejection of the methyl group or cleavage leading to the formation of hydrogen cyanide (HCN) are plausible initial steps[10].

  • Further Fragmentation: The initial fragments will further decompose at higher temperatures into smaller gaseous products like ammonia, CO₂, and various hydrocarbons[11].

Implications for Pharmaceutical Development

The TGA data provides actionable intelligence for scientists and researchers:

  • Maximum Processing Temperature: The onset temperature of decomposition defines the upper limit for any manufacturing process, such as drying, milling, or melt extrusion, without risking degradation of the active pharmaceutical ingredient (API).

  • Storage and Stability: TGA is a key tool for assessing the long-term stability of drug substances. While this protocol describes a dynamic scan, isothermal TGA experiments can be used to determine degradation rates at specific temperatures, helping to establish appropriate storage conditions and predict shelf-life[4][5].

  • Purity and Compositional Analysis: TGA can be used as a quality control method to verify the purity of a sample and to quantify the amount of volatile components, such as residual solvents or moisture[3].

By integrating this robust TGA protocol and a thorough understanding of the resulting data, researchers can make informed decisions that enhance the safety, quality, and efficacy of potential drug candidates based on the 5-Methylpyrimidine-2-carbonitrile scaffold.

References

  • Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (n.d.).
  • Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]

  • Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. [Link]

  • PubChem. (n.d.). 5-Methylpyrimidine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Thermal Stability of Nitrile Butadiene Rubber in Simulated Severer Accident Environments. (2020). Transactions of the Korean Nuclear Society Virtual Spring Meeting.
  • Thermogravimetric Analysis and Thermal Ageing of Crosslinked Nitrile Rubber/Poly(ethylene-co-vinyl Acetate) Blends. (2015). ResearchGate. [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (n.d.). Journal of the Chemical Society.
  • Thermogravimetric analysis (TGA) curves of the nitrile butadiene rubber... (n.d.). ResearchGate. [Link]

  • Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide. (2019). MDPI. [Link]

  • PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. National Center for Biotechnology Information. [Link]

  • Pattanayak, S., et al. (2016). Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides. The Journal of Organic Chemistry. [Link]

  • CAS 38275-54-6 | 5-Methylpyrimidine-2-carbonitrile. (n.d.). Alchem.Pharmtech. [Link]

  • Hu, Y., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2024). Torontech. [Link]

  • Ghasemi, S., & Ghasemzadeh, H. (2011). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. Journal of Thermal Analysis and Calorimetry. [Link]

  • Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. (2022). MDPI. [Link]

  • Thermogravimetric Analyzer: TGA Thermostep. (n.d.). ELTRA. [Link]

  • Lavelle, D., et al. (2007). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Pharmaceutical Research. [Link]

  • Lifshitz, A., et al. (2000). Thermal Decomposition of 4-Methylpyrimidine. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 5-Methylpyrimidine-2-carbonitrile: Navigating Suppliers and Purity for Successful Drug Discovery

For researchers, scientists, and drug development professionals, the integrity of starting materials is the bedrock of reliable and reproducible results. This guide provides an in-depth technical overview of 5-Methylpyri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is the bedrock of reliable and reproducible results. This guide provides an in-depth technical overview of 5-Methylpyrimidine-2-carbonitrile, a key building block in medicinal chemistry. We will navigate the landscape of commercial suppliers, dissect the nuances of purity grades, and provide actionable insights to ensure the selection of fit-for-purpose material for your critical research applications.

The Strategic Importance of 5-Methylpyrimidine-2-carbonitrile in Drug Discovery

5-Methylpyrimidine-2-carbonitrile, with its characteristic pyrimidine core, is a valuable scaffold in the synthesis of a wide range of biologically active molecules. The pyrimidine ring is a common motif in numerous approved drugs, and its derivatives have shown promise in various therapeutic areas, including oncology and virology. The nitrile group and the methyl substituent offer versatile handles for further chemical modifications, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds. The successful synthesis of novel pyrimidine-5-carbonitrile derivatives as potential anticancer agents targeting EGFR and as COX-2 inhibitors underscores the significance of this chemical entity in modern drug discovery.[1][2]

Navigating the Supplier Landscape: A Multi-faceted Approach

The selection of a reliable supplier for 5-Methylpyrimidine-2-carbonitrile is a critical first step that can significantly impact project timelines and outcomes. A thorough evaluation should extend beyond mere price and availability.

Key Supplier Evaluation Criteria:
  • Transparency and Documentation: Reputable suppliers will readily provide comprehensive documentation, including a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and details on the method of synthesis upon request.[3] The absence of such transparency should be considered a red flag.

  • Quality Control and Analytical Capabilities: Inquire about the supplier's quality control processes.[4][5][6][7] Do they have in-house analytical capabilities, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to validate the purity and identity of their products?

  • Batch-to-Batch Consistency: For long-term projects, consistency between batches is paramount. A supplier with robust quality management systems is more likely to provide material with a consistent impurity profile.[4]

  • Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting and addressing any concerns regarding product quality or handling.

Notable Suppliers of 5-Methylpyrimidine-2-carbonitrile:

While this is not an exhaustive list, several chemical suppliers are known to offer 5-Methylpyrimidine-2-carbonitrile. Researchers should conduct their own due diligence based on the criteria mentioned above. Some potential suppliers include:

  • Alchem Pharmtech

  • ChemUniverse

  • 2a biotech

It is advisable to request quotes and sample CoAs from multiple vendors to compare not only the price but also the quality and comprehensiveness of the data provided.

Diagram: Strategic Supplier Selection Workflow

SupplierSelection A Define Research Needs (Purity, Quantity, Timeline) B Identify Potential Suppliers (Online Databases, Literature) A->B C Request Information (Quotes, Sample CoA, SDS) B->C D Evaluate Supplier Documentation - CoA Completeness - Analytical Methods Used - Transparency C->D E Assess Supplier Reputation - Peer Reviews - ISO Certification - Technical Support C->E F Compare Offerings (Price, Purity, Lead Time) D->F E->F G Select Primary Supplier F->G H Qualify Material (In-house QC of initial batch) G->H PurityImpact cluster_low Low Purity (e.g., 95%) cluster_high High Purity (e.g., >99%) A Initial Screening B False Positives/ Negatives A->B C Misleading SAR B->C D Wasted Resources/ Delayed Timelines C->D E Lead Optimization F Reliable Biological Data E->F G Accurate Toxicology F->G H Successful Preclinical Candidate G->H

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies for 5-Methylpyrimidine-2-carbonitrile Derivatives

Abstract The 5-methylpyrimidine-2-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its role as a versatile pharmacophore and bioisoster...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-methylpyrimidine-2-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its role as a versatile pharmacophore and bioisostere.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1][2][3][4] This guide provides an in-depth overview of the principal synthetic routes to this valuable class of compounds. We will explore both classical cyclocondensation reactions and modern cross-coupling methodologies, offering detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and practical troubleshooting advice are provided to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Pyrimidine Core

Pyrimidines are fundamental N-heterocycles found in nature as essential components of nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[5][6] In drug discovery, the pyrimidine ring is a cornerstone of molecular design, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions. The 5-methylpyrimidine-2-carbonitrile framework, in particular, offers a unique combination of a lipophilic methyl group at the C5 position and a strongly electron-withdrawing nitrile group at C2, which can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or tetrazoles.[7] This application note details two primary, reliable strategies for accessing this core structure.

Strategy 1: Classical Cyclocondensation (Pinner Synthesis)

The most established and widely used method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-bifunctional three-carbon unit with an amidine.[8][9] This approach builds the heterocyclic core from acyclic precursors, offering a convergent and often cost-effective route.

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. The three-carbon component, typically an α,β-unsaturated ketone or a β-dicarbonyl equivalent, reacts with an N-C-N fragment, such as guanidine or acetamidine. For the synthesis of 5-methylpyrimidine derivatives, a suitable three-carbon precursor bearing a methyl group at the central carbon is required. The general mechanism involves nucleophilic attack by the amidine, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyrimidine ring.[10][11]

Below is a generalized workflow for this synthetic approach.

G cluster_0 Inputs cluster_1 Reaction & Cyclization cluster_2 Post-Processing cluster_3 Output A Amidine (N-C-N Source) e.g., Guanidine HCl D Condensation & Intramolecular Cyclization A->D B 1,3-Dicarbonyl Precursor (C-C-C Source) e.g., 2-methyl-3-oxobutanal B->D C Base e.g., Sodium Ethoxide C->D E Aromatization & Nitrile Introduction D->E Dehydration F Purification (Recrystallization/Chromatography) E->F G Target Molecule: 5-Methylpyrimidine-2-carbonitrile Derivative F->G

Caption: Workflow for Pinner Pyrimidine Synthesis.

Protocol: Synthesis of 2-Amino-5-methylpyrimidine-4-carbonitrile

This protocol describes a representative synthesis of a 5-methylpyrimidine-2-carbonitrile precursor via cyclocondensation. The resulting 2-amino group can be subsequently converted to the nitrile via a Sandmeyer-type reaction.

Materials:

  • Guanidine hydrochloride (1.0 eq)

  • 2-(ethoxymethylene)-3-oxobutanenitrile (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination, which can hydrolyze the base and intermediates.[12][13]

  • Base Reaction: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol with stirring. To this solution, add guanidine hydrochloride. Stir the resulting suspension at room temperature for 30 minutes to generate the free guanidine base.

  • Reactant Addition: Add 2-(ethoxymethylene)-3-oxobutanenitrile dropwise to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Neutralize the mixture carefully with dilute acetic acid. The product may precipitate from the solution.

  • Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield 2-amino-5-methylpyrimidine-4-carbonitrile.

Discussion
  • Advantages: This method is robust, often high-yielding, and utilizes readily available and inexpensive starting materials. It is highly adaptable for large-scale synthesis.

  • Limitations: The reaction conditions can be harsh (strong base, high temperatures), which may not be suitable for substrates with sensitive functional groups. The regioselectivity can be an issue with unsymmetrical 1,3-dicarbonyl compounds.[11]

Strategy 2: Modern Cyanation of a Pre-formed Pyrimidine Ring

An alternative and highly effective strategy involves the construction of the 5-methylpyrimidine core first, followed by the introduction of the 2-cyano group. This is typically achieved through the cyanation of a 2-halopyrimidine or a 2-methylthiopyrimidine derivative.[5][14] This approach offers excellent control over regiochemistry and is often compatible with a wider range of functional groups.

Mechanistic Rationale

The introduction of the nitrile group at the C2 position relies on a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, especially when a good leaving group (e.g., -Cl, -Br, -SO₂Me) is present at the C2 position.[5][14]

A common two-step sequence involves the oxidation of a stable 2-methylthiopyrimidine to a highly reactive 2-methylsulfonylpyrimidine (a sulfone), which is an excellent leaving group. The sulfone is then displaced by a cyanide source, such as potassium or sodium cyanide.[5][15]

G A 2-(Methylthio)-5- methylpyrimidine B Oxidation A->B C Intermediate: 2-(Methylsulfonyl)-5- methylpyrimidine B->C Formation of Sulfone Leaving Group D Cyanation C->D E Final Product: 5-Methylpyrimidine- 2-carbonitrile D->E Nucleophilic Displacement F Oxidant (e.g., m-CPBA, Oxone) F->B G Cyanide Source (e.g., KCN, NaCN) G->D

Caption: Cyanation via Oxidation-Displacement Pathway.

Protocol: Two-Step Synthesis from 2-(Methylthio)-5-methylpyrimidine

This protocol details the conversion of a readily available methylthio-substituted pyrimidine into the target carbonitrile.

Materials:

  • 2-(Methylthio)-5-methylpyrimidine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 eq)

  • Dichloromethane (DCM)

  • Potassium cyanide (KCN) (1.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

Step 1: Oxidation to the Sulfone

  • Dissolution: Dissolve 2-(Methylthio)-5-methylpyrimidine in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: The portion-wise addition controls the exothermic reaction and prevents potential side reactions.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the formation of the sulfone product by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-(methylsulfonyl)-5-methylpyrimidine. This intermediate is often used directly in the next step without further purification.[5]

Step 2: Cyanation

  • Safety First: Potassium cyanide is extremely toxic. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be trained in its use. Acidic conditions must be strictly avoided to prevent the formation of lethal HCN gas.

  • Reaction Setup: Dissolve the crude sulfone from Step 1 in DMSO. Add KCN to the solution.

  • Heating: Heat the reaction mixture to 60-70 °C and stir for 2-3 hours. Monitor the disappearance of the sulfone intermediate by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-methylpyrimidine-2-carbonitrile.

Data Summary & Comparison
FeatureStrategy 1: Pinner SynthesisStrategy 2: Cyanation of Pre-formed Ring
Starting Materials Simple, acyclic (amidines, dicarbonyls)Pre-functionalized pyrimidines (halo- or methylthio-)
Key Transformation CyclocondensationNucleophilic Aromatic Substitution / Cross-Coupling
Typical Yields Moderate to HighGood to Excellent[5][15]
Functional Group Tolerance Limited by harsh conditions (strong base/acid)Generally higher, milder conditions possible
Regiocontrol Can be problematic with unsymmetrical precursorsExcellent, defined by the leaving group position
Safety Concerns Standard handling of bases/acidsHigh toxicity of cyanide reagents [7]

Troubleshooting and Optimization

  • Low Yield in Pinner Synthesis: This is often due to moisture or incomplete reaction. Ensure anhydrous conditions are strictly maintained.[12] Increasing the reaction time or temperature may drive the cyclization to completion. Side reactions like self-condensation of the dicarbonyl component can be minimized by controlling the rate of addition.[12]

  • Incomplete Oxidation (Strategy 2): If oxidation stalls at the sulfoxide intermediate, add an additional equivalent of the oxidant (m-CPBA). Ensure the m-CPBA used is fresh and has a high active percentage.

  • Failed Cyanation (Strategy 2): The sulfone leaving group is highly effective. If the reaction fails, check the quality of the cyanide salt. Using a phase-transfer catalyst (PTC) can sometimes improve yields in biphasic systems.[7] For less reactive substrates like 2-chloropyrimidines, palladium-catalyzed cyanation using Zn(CN)₂ may be required.[16]

Conclusion

The synthesis of 5-methylpyrimidine-2-carbonitrile derivatives can be effectively achieved through two primary strategic approaches. The classical Pinner synthesis offers a convergent and economical route from simple acyclic precursors, making it suitable for large-scale production. In contrast, modern methods involving the cyanation of a pre-formed, functionalized pyrimidine ring provide superior regiocontrol and functional group tolerance, which is often critical in the complex syntheses required for drug discovery. The choice of synthetic route should be guided by the specific target molecule, substrate availability, scale, and the chemical compatibility of other functional groups present in the molecule.

References

  • Vertex AI Search Result, citing ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.
  • Al-Masoudi, N. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]

  • Abdel-Wahab, B. F. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 12: Pyrimidines. Thieme Connect. Retrieved from [Link]

  • Google Patents. (n.d.). CN115215805B - Preparation process of 2-cyano pyrimidine.
  • da Silva, A. J. M., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Arkivoc.
  • Abdelgawad, M. A., et al. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. Retrieved from [Link]

  • Gouda, M. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine 5-carbonitrile derivatives.
  • Al-Ostath, A. I., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. Retrieved from [Link]

  • Al-Juboori, A. A. H. (2012). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones.
  • da Silva, A. J. M., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. Retrieved from [Link]

  • BenchChem. (n.d.). 5-Cyano-2-methylpyridine chemical structure and synthesis.
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  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • Shingare, M. S., et al. (2011). A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. ResearchGate. Retrieved from [Link]

  • Osman, I. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. MDPI. Retrieved from [Link]

  • BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.

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Application

5-Methylpyrimidine-2-carbonitrile: A Versatile Heterocyclic Building Block for Modern Organic Synthesis and Drug Discovery

Introduction: The Strategic Value of the 5-Methylpyrimidine-2-carbonitrile Scaffold In the landscape of contemporary organic synthesis and medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a str...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Methylpyrimidine-2-carbonitrile Scaffold

In the landscape of contemporary organic synthesis and medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a vast array of biologically active molecules and approved therapeutics.[1] Its prevalence in the very building blocks of life, the nucleobases of DNA and RNA, has made it a focal point for the design of novel therapeutic agents targeting a wide range of diseases, including cancer and microbial infections.[1] Within this important class of heterocycles, 5-Methylpyrimidine-2-carbonitrile has emerged as a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of 5-Methylpyrimidine-2-carbonitrile, detailing its key synthetic transformations and providing field-proven protocols for its application. The strategic placement of the methyl group at the 5-position and the reactive nitrile at the 2-position offers a rich platform for molecular elaboration, enabling chemists to readily access a diverse range of complex molecular architectures. The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the scaffold for various chemical transformations, making it an ideal starting material for the synthesis of novel pharmaceutical candidates.[2][3][4]

This document will delve into the core reactivity of 5-Methylpyrimidine-2-carbonitrile, focusing on transformations of the nitrile group and modifications of the pyrimidine ring. For each key reaction, a detailed experimental protocol is provided, accompanied by an explanation of the underlying chemical principles and the rationale behind the chosen experimental conditions.

Key Synthetic Transformations and Applications

The synthetic utility of 5-Methylpyrimidine-2-carbonitrile is primarily centered on the reactivity of its nitrile functionality and the potential for substitution on the pyrimidine ring. The following sections will detail the most significant transformations, providing both the conceptual framework and practical methodologies for their execution.

Transformation of the Nitrile Group: A Gateway to Diverse Functionalities

The 2-cyano group is the most reactive site for initial synthetic modifications. Its conversion into other functional groups such as tetrazoles, amides, carboxylic acids, and amines provides access to a wide array of derivatives with distinct chemical and biological properties.

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[1] Its metabolic stability and ability to participate in hydrogen bonding interactions make it a highly desirable functional group in drug design.[1][4] The [3+2] cycloaddition of a nitrile with an azide source is the most direct method for the synthesis of 5-substituted tetrazoles.[1][4][5]

Causality of Experimental Choices: The use of a Lewis acid catalyst, such as zinc bromide or silica sulfuric acid, is crucial for this transformation.[5][6] The catalyst coordinates to the nitrogen of the nitrile, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the azide anion. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point, which allows for the necessary heating, and its ability to dissolve both the organic substrate and the inorganic azide salt.

Experimental Protocol: Synthesis of 5-(5-Methylpyrimidin-2-yl)-1H-tetrazole

Diagram of the Experimental Workflow:

reagents Reagents: 5-Methylpyrimidine-2-carbonitrile Sodium Azide (NaN3) Zinc Bromide (ZnBr2) DMF setup Reaction Setup: Round-bottom flask Magnetic stirrer Reflux condenser Nitrogen atmosphere reagents->setup 1. Combine reaction Reaction: Heat to 120 °C Stir for 12-24 h setup->reaction 2. Heat workup Work-up: Cool to RT Pour into acidic water Filter the precipitate reaction->workup 3. Quench & Isolate purification Purification: Recrystallization from Ethanol/Water workup->purification 4. Purify product Product: 5-(5-Methylpyrimidin-2-yl)-1H-tetrazole purification->product 5. Characterize

Caption: Workflow for the synthesis of 5-(5-Methylpyrimidin-2-yl)-1H-tetrazole.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
5-Methylpyrimidine-2-carbonitrile119.12101.19 g
Sodium Azide (NaN₃)65.01150.98 g
Zinc Bromide (ZnBr₂)225.1951.13 g
N,N-Dimethylformamide (DMF)--20 mL
1 M Hydrochloric Acid (HCl)--~50 mL
Ethanol--As needed
Water--As needed

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Methylpyrimidine-2-carbonitrile (1.19 g, 10 mmol), sodium azide (0.98 g, 15 mmol), and zinc bromide (1.13 g, 5 mmol).

  • Add N,N-dimethylformamide (20 mL) to the flask.

  • Place the flask under a nitrogen atmosphere and begin stirring.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 50 mL of 1 M HCl with stirring. A precipitate should form.

  • Stir the acidic solution for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-(5-Methylpyrimidin-2-yl)-1H-tetrazole as a crystalline solid.

  • Dry the product under vacuum.

The hydrolysis of the nitrile group provides access to the corresponding primary amide and carboxylic acid, both of which are valuable functional handles for further synthetic elaboration, such as in the synthesis of pyrimidine-5-carboxamide derivatives with potential biological activities.[7][8][9]

Causality of Experimental Choices:

  • Amide Synthesis: Controlled hydrolysis to the amide can often be achieved using acidic or basic conditions. For example, treatment with concentrated sulfuric acid can facilitate the formation of the amide.[7]

  • Carboxylic Acid Synthesis: More forcing conditions, such as prolonged heating in a strongly basic solution (e.g., NaOH), are typically required to hydrolyze the intermediate amide to the carboxylic acid.[10] The choice of a strong base like NaOH ensures the complete saponification of the amide.

Experimental Protocol: Synthesis of 5-Methylpyrimidine-2-carboxamide

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
5-Methylpyrimidine-2-carbonitrile119.12101.19 g
Concentrated Sulfuric Acid (H₂SO₄)98.08-~5 mL
Ice--As needed
Saturated Sodium Bicarbonate (NaHCO₃)--As needed

Procedure:

  • Carefully add 5-Methylpyrimidine-2-carbonitrile (1.19 g, 10 mmol) to concentrated sulfuric acid (5 mL) in a flask, while cooling in an ice bath.

  • Stir the mixture at room temperature for 12-18 hours.

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product to obtain 5-Methylpyrimidine-2-carboxamide.

The reduction of the nitrile to a primary amine introduces a key nucleophilic site and a versatile linker for further derivatization.[11][12] This transformation is fundamental in creating more complex molecules, for instance, by acylation or reductive amination.

Causality of Experimental Choices: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of nitriles to primary amines.[13] Anhydrous conditions are essential as LiAlH₄ reacts violently with water. The reaction is typically performed in an inert ethereal solvent like diethyl ether or tetrahydrofuran (THF). An acidic workup is necessary to protonate the intermediate aluminate complex and liberate the free amine.[13] Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas is an alternative, often milder, method.[14][15]

Experimental Protocol: Synthesis of (5-Methylpyrimidin-2-yl)methanamine

Diagram of the Reaction Scheme:

start 5-Methylpyrimidine-2-carbonitrile product (5-Methylpyrimidin-2-yl)methanamine start->product reagents reagents 1. LiAlH4, THF 2. H3O+ workup

Caption: Reduction of 5-Methylpyrimidine-2-carbonitrile to the corresponding amine.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
Lithium Aluminum Hydride (LiAlH₄)37.95150.57 g
Anhydrous Tetrahydrofuran (THF)--50 mL
5-Methylpyrimidine-2-carbonitrile119.12101.19 g
Water--~1 mL
15% Sodium Hydroxide (NaOH) solution--~1 mL
Diethyl Ether--As needed

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride (0.57 g, 15 mmol) and anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-Methylpyrimidine-2-carbonitrile (1.19 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (0.6 mL), 15% NaOH solution (0.6 mL), and then water (1.8 mL).

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF or diethyl ether.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude (5-Methylpyrimidin-2-yl)methanamine.

  • The product can be further purified by distillation or chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Complexity

While 5-Methylpyrimidine-2-carbonitrile itself is not directly used in cross-coupling reactions, its derivatives are excellent substrates for such transformations. The pyrimidine ring can be functionalized through palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[2][3][16] To achieve this, the nitrile can be used as a synthetic handle to introduce a leaving group, such as a halide or a tosylate, at the 2-position of the pyrimidine ring.

Conceptual Workflow:

  • Synthesis of a Precursor: Start with a pyrimidine precursor that can be cyclized to form the 5-methylpyrimidine ring with a suitable leaving group (e.g., a chloro or bromo group) at the 2-position.

  • Cross-Coupling: Subject the 2-halo-5-methylpyrimidine to the desired palladium-catalyzed cross-coupling reaction to introduce aryl, vinyl, or other substituents.

  • Introduction of the Nitrile (if desired): In some synthetic routes, the nitrile group may be introduced after the cross-coupling step.

This strategic approach allows for the late-stage diversification of the pyrimidine scaffold, which is highly advantageous in the synthesis of compound libraries for drug discovery.

Diagram of Conceptual Workflow:

start 2-Halo-5-methylpyrimidine coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) start->coupling intermediate 2-Aryl-5-methylpyrimidine coupling->intermediate final_product Further Functionalization intermediate->final_product

Caption: Conceptual workflow for elaborating the pyrimidine core via cross-coupling.

Conclusion and Future Outlook

5-Methylpyrimidine-2-carbonitrile is a powerful and versatile building block in organic synthesis. Its readily transformable nitrile group provides a reliable entry point to a variety of important functional groups, including tetrazoles, amides, carboxylic acids, and amines. These functionalities are cornerstones in the construction of biologically active molecules. Furthermore, the pyrimidine core itself is amenable to diversification through modern synthetic methods like palladium-catalyzed cross-coupling, enabling the creation of complex and diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers in their efforts to leverage the full synthetic potential of this valuable heterocyclic scaffold in the pursuit of new scientific discoveries and the development of next-generation therapeutics.

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Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Methylpyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 5-Methylpyrimidine-2-carbonitrile Scaffold The pyrimidine nucleus is a cornerstone in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Methylpyrimidine-2-carbonitrile Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Within this privileged class of heterocycles, molecules bearing a cyano group, particularly at the C-2 or C-5 position, have garnered significant attention as valuable intermediates in drug discovery.[3] The nitrile functionality serves as a versatile synthetic handle, readily convertible into other important functional groups such as amines, amides, and tetrazoles, thereby enabling extensive structure-activity relationship (SAR) studies.

5-Methylpyrimidine-2-carbonitrile, in particular, represents a key building block for the synthesis of highly functionalized pyrimidine derivatives. The methyl group at the C-5 position can influence the molecule's pharmacokinetic profile and binding interactions, while the C-2 nitrile offers a strategic point for diversification through modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a mild and efficient means to elaborate complex molecular architectures.[4][5] This guide provides detailed application notes and protocols for the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to the 5-Methylpyrimidine-2-carbonitrile scaffold, empowering researchers to unlock its full potential in the synthesis of novel bioactive compounds.

Understanding the Reactivity of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity in cross-coupling reactions. The nitrogen atoms withdraw electron density, making the carbon atoms susceptible to nucleophilic attack and facilitating the oxidative addition of palladium to carbon-halogen bonds. The general order of reactivity for halogens as leaving groups in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[6] For pyrimidines, the reactivity of the different positions on the ring generally follows the order C4(6) > C2 > C5.[6]

A key consideration for 5-Methylpyrimidine-2-carbonitrile is the presence of the cyano group at the C-2 position. While not a traditional leaving group like a halogen, the C-CN bond can, under certain conditions, undergo oxidative addition to a low-valent metal center. More commonly, however, a leaving group such as a halogen would be present at the 2-position to facilitate cross-coupling. For the purpose of these protocols, we will assume the starting material is a 2-halo-5-methylpyrimidine, which can be synthesized from commercially available precursors. The nitrile can then be introduced at a later stage, or the cross-coupling can be performed on a substrate already containing the nitrile, provided a suitable leaving group is also present.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[7][8] It involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.

Causality Behind Experimental Choices
  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands like triphenylphosphine (PPh₃) or more specialized ligands such as XPhos can be effective for coupling with heteroaryl chlorides.[9][10]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-methylpyrimidine with Phenylboronic Acid

Materials:

  • 2-Chloro-5-methylpyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloro-5-methylpyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-methyl-2-phenylpyrimidine.

Component Role Typical Range
Palladium CatalystFacilitates C-C bond formation1-5 mol%
LigandStabilizes catalyst, modulates reactivity2-10 mol%
BaseActivates boronic acid2-3 equivalents
SolventDissolves reactantsAnhydrous or aqueous mixtures
TemperatureDrives reaction to completion80-120 °C
Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-Chloro-5-methylpyrimidine, Phenylboronic Acid, and Base B Add Palladium Catalyst and Ligand A->B Inert Atmosphere C Degas and Add Solvents B->C D Heat to 90 °C (12-16 h) C->D Under Inert Gas E Cool and Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][11] This reaction is particularly valuable for installing alkynyl groups, which are versatile functionalities in medicinal chemistry.

Causality Behind Experimental Choices
  • Catalyst System: The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are commonly used.

Experimental Protocol: Sonogashira Coupling of 2-Chloro-5-methylpyrimidine with Phenylacetylene

Materials:

  • 2-Chloro-5-methylpyrimidine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloro-5-methylpyrimidine (1.0 mmol).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at 60 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 5-methyl-2-(phenylethynyl)pyrimidine.

Component Role Typical Range
Palladium CatalystMain cross-coupling catalyst1-5 mol%
Copper(I) Co-catalystActivates the alkyne2-10 mol%
Amine BaseDeprotonates alkyne, neutralizes acid2-3 equivalents
SolventAnhydrous, polar aprotic-
TemperatureDrives reaction40-80 °C
Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂(X) pd0->pd2_halide Oxidative Addition (R-X) pd2_alkyne R-Pd(II)L₂(C≡CR') pd2_halide->pd2_alkyne Transmetalation (Cu-C≡CR') pd2_alkyne->pd0 product R-C≡CR' pd2_alkyne->product Reductive Elimination cu_halide CuX cu_alkyne Cu-C≡CR' cu_halide->cu_alkyne + H-C≡CR' + Base cu_alkyne->cu_halide Transmetalation to Pd alkyne H-C≡CR'

Caption: Catalytic cycles in Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction allows for the synthesis of a wide variety of aryl and heteroaryl amines from aryl halides and primary or secondary amines.

Causality Behind Experimental Choices
  • Catalyst and Ligand: This reaction often requires specialized, bulky, and electron-rich phosphine ligands (e.g., Xantphos, RuPhos) to promote the reductive elimination step and prevent catalyst deactivation. Pre-catalysts that readily form the active Pd(0) species are often preferred.[14][15]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-methylpyrimidine with Morpholine

Materials:

  • 2-Chloro-5-methylpyrimidine

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Add 2-chloro-5-methylpyrimidine (1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the mixture at 100 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 4-(5-methylpyrimidin-2-yl)morpholine.

Component Role Typical Range
Palladium Pre-catalystSource of active Pd(0)0.5-2 mol% Pd
LigandPromotes C-N bond formation1-3 mol%
BaseDeprotonates the amine1.2-1.5 equivalents
SolventAnhydrous, aprotic-
TemperatureDrives reaction80-110 °C
Logical Flow of Buchwald-Hartwig Amination

Buchwald_Hartwig_Flow Start Start: Aryl Halide & Amine Catalyst_Activation Pd(0) Catalyst Generation Start->Catalyst_Activation Oxidative_Addition Oxidative Addition of Aryl Halide to Pd(0) Catalyst_Activation->Oxidative_Addition Amine_Coordination Amine Coordination & Deprotonation (Base) Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination of Aryl Amine Amine_Coordination->Reductive_Elimination Reductive_Elimination->Catalyst_Activation Catalyst Regeneration Product Product: Aryl Amine Reductive_Elimination->Product

Caption: Key steps in the Buchwald-Hartwig amination.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of the 5-methylpyrimidine-2-carbonitrile scaffold. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer robust starting points for the synthesis of a diverse array of novel pyrimidine derivatives. By understanding the underlying principles of these transformations and carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of compounds for screening in drug discovery programs. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of these reactions, enabling the construction of increasingly complex and medicinally relevant molecules based on the 5-methylpyrimidine-2-carbonitrile core.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). pubs.acs.org. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • RSC Publishing. (2019). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

  • MDPI. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis of 2-Substituted Pyrimidines via. Amanote Research. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of Nitriles from N -phthaloyl hydrazones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling of (hetero)aryl or alkenyl sulfonates with aryl titanium as the multi-functional reagent. ResearchGate. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. ResearchGate. [Link]

  • ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]

  • Semantic Scholar. (2020). Palladium-catalyzed cross-coupling of (hetero)aryl or alkenyl sulfonates with aryl titanium as the multi-functional reagent. Semantic Scholar. [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • ChemBK. (n.d.). pyrimidine-2-carbonitrile. ChemBK. [Link]

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  • ResearchGate. (n.d.). A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. [Link]

  • NIH. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

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  • ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

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Application

The Versatile Scaffold: Application Notes and Protocols for 5-Methylpyrimidine-2-carbonitrile in Agrochemical Research

Introduction: The Pyrimidine Core in Modern Crop Protection The relentless challenge of ensuring global food security necessitates the continuous innovation of effective and sustainable crop protection agents. Heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Crop Protection

The relentless challenge of ensuring global food security necessitates the continuous innovation of effective and sustainable crop protection agents. Heterocyclic chemistry, particularly the pyrimidine scaffold, has emerged as a cornerstone in the discovery of novel insecticides, herbicides, and fungicides.[1] Pyrimidine derivatives are lauded for their diverse biological activities and their presence in numerous commercial agrochemicals.[2] This guide focuses on a specific, high-potential building block: 5-Methylpyrimidine-2-carbonitrile . The strategic placement of the methyl and nitrile groups on the pyrimidine ring offers a unique starting point for the synthesis of diverse chemical libraries with a wide spectrum of agrochemical applications.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for the synthesis and biological evaluation of derivatives from 5-Methylpyrimidine-2-carbonitrile but also delves into the scientific rationale behind these methodologies, empowering researchers to make informed decisions in their discovery pipelines.

Synthetic Pathways: Building Agrochemical Candidates from 5-Methylpyrimidine-2-carbonitrile

The 2-carbonitrile group of 5-Methylpyrimidine-2-carbonitrile is a versatile chemical handle that can be transformed into a variety of functional groups, making it an ideal starting point for creating a library of potential agrochemical candidates.

Protocol 1: Synthesis of 2-Aminopyrimidine Derivatives

A common and effective strategy in agrochemical design is the introduction of a substituted amine at the 2-position of the pyrimidine ring. This can be achieved through the reduction of the nitrile group followed by subsequent derivatization, or by direct nucleophilic substitution on a suitable precursor.

Step-by-Step Methodology:

  • Reduction of the Nitrile Group:

    • Rationale: The conversion of the nitrile to an amine is a key step to enable further derivatization. Catalytic hydrogenation is a clean and efficient method for this transformation.

    • Procedure:

      • In a high-pressure reaction vessel, dissolve 5-Methylpyrimidine-2-carbonitrile (1 mmol) in a suitable solvent such as methanol or ethanol.

      • Add a catalytic amount of Raney nickel or palladium on carbon (Pd/C).

      • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

      • Heat the reaction mixture to 50-70°C and stir vigorously for 4-6 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

      • Upon completion, carefully filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-(aminomethyl)-5-methylpyrimidine.

  • Derivatization of the Amine:

    • Rationale: The primary amine can be readily acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies.

    • Procedure (Acylation Example):

      • Dissolve the crude 2-(aminomethyl)-5-methylpyrimidine (1 mmol) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add a base such as triethylamine (1.2 mmol) to scavenge the acid byproduct.

      • Cool the mixture to 0°C in an ice bath.

      • Slowly add the desired acyl chloride or anhydride (1.1 mmol) dropwise.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours.

      • Monitor the reaction by TLC.

      • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the resulting amide derivative by column chromatography on silica gel.

G start 5-Methylpyrimidine-2-carbonitrile step1 Reduction (H2, Raney Ni/Pd-C) start->step1 intermediate 2-(Aminomethyl)-5-methylpyrimidine step1->intermediate step2 Derivatization (Acyl Chloride, Base) intermediate->step2 product 2-(Acylaminomethyl)-5-methylpyrimidine Derivatives step2->product

Caption: Synthetic route to 2-aminopyrimidine derivatives.

Biological Screening Protocols for Agrochemical Discovery

A robust and efficient screening cascade is essential for identifying promising lead compounds. The following protocols are designed for the primary screening of novel derivatives of 5-Methylpyrimidine-2-carbonitrile.

Protocol 2: Herbicidal Activity Screening

Rationale: Initial screening on whole plants provides a holistic view of a compound's herbicidal potential, encompassing uptake, translocation, and target site interaction.[3] This method is preferred over target-site-specific assays in early discovery to avoid missing compounds with novel modes of action.[4]

Step-by-Step Methodology:

  • Plant Species Selection:

    • Select a diverse range of monocotyledonous (e.g., barnyardgrass, Echinochloa crus-galli) and dicotyledonous (e.g., velvetleaf, Abutilon theophrasti) weed species.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent like acetone or dimethyl sulfoxide (DMSO).

    • For application, dilute the stock solutions with water containing a surfactant (e.g., Tween 20) to the desired test concentrations (e.g., 1000, 250, 50 ppm).

  • Pre-emergence Application:

    • Sow seeds of the selected weed species in pots filled with a standard soil mix.

    • Immediately after sowing, spray the soil surface evenly with the test solutions.

    • Place the pots in a greenhouse under controlled conditions (temperature, humidity, light).

  • Post-emergence Application:

    • Grow the selected weed species in pots until they reach the 2-3 leaf stage.

    • Spray the foliage of the plants evenly with the test solutions until runoff.

    • Return the pots to the greenhouse.

  • Evaluation:

    • After 14-21 days, visually assess the herbicidal effect on a scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death.

    • Compare the results to a negative control (solvent + surfactant) and a positive control (a commercial herbicide).

Protocol 3: Fungicidal Activity Screening

Rationale: The poisoned food technique is a standard and reliable in vitro method to assess the direct inhibitory effect of compounds on mycelial growth of pathogenic fungi.[5]

Step-by-Step Methodology:

  • Fungal Pathogen Selection:

    • Select a panel of economically important plant pathogenic fungi, such as Botrytis cinerea (gray mold), Fusarium graminearum (head blight), and Rhizoctonia solani (sheath blight).

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent.

  • Assay Procedure:

    • Prepare Potato Dextrose Agar (PDA) medium and autoclave it.

    • Cool the molten PDA to 45-50°C.

    • Add the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).

    • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

    • Place a mycelial plug (5 mm diameter) from an actively growing culture of the test fungus in the center of each plate.

    • Incubate the plates at the optimal temperature for the respective fungus (typically 25-28°C) in the dark.

  • Evaluation:

    • After 3-7 days, measure the diameter of the fungal colony.

    • Calculate the percentage of inhibition of mycelial growth compared to a control plate containing only the solvent.

    • Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Protocol 4: Insecticidal Activity Screening

Rationale: A combination of larval and adult bioassays provides a comprehensive initial assessment of a compound's insecticidal potential, covering both contact and ingestion toxicity.[6][7]

Step-by-Step Methodology (Contact Toxicity on Aphids):

  • Insect Rearing:

    • Maintain a healthy colony of a model insect pest, such as the green peach aphid (Myzus persicae), on a suitable host plant (e.g., cabbage or bell pepper).

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in an aqueous solution containing a wetting agent.

  • Assay Procedure:

    • Excise leaf discs from the host plant and place them on a layer of agar in a Petri dish.

    • Infest each leaf disc with a known number of adult aphids (e.g., 10-15).

    • Spray the infested leaf discs with the test solutions using a Potter spray tower to ensure even coverage.

    • Allow the leaf discs to dry and then incubate them under controlled conditions.

  • Evaluation:

    • After 24 and 48 hours, count the number of dead aphids.

    • Calculate the percentage of mortality, correcting for any mortality in the control group using Abbott's formula.

    • Determine the LC50 (lethal concentration for 50% of the population) for active compounds.

G start Synthesized Derivatives of 5-Methylpyrimidine-2-carbonitrile herbicide Herbicidal Screening (Pre- & Post-emergence) start->herbicide fungicide Fungicidal Screening (Poisoned Food Assay) start->fungicide insecticide Insecticidal Screening (Contact & Ingestion Assays) start->insecticide sar Structure-Activity Relationship (SAR) Analysis herbicide->sar fungicide->sar insecticide->sar lead Lead Compound Identification sar->lead

Caption: Agrochemical discovery workflow.

Structure-Activity Relationship (SAR) and Mode of Action Insights

Systematic modification of the 5-Methylpyrimidine-2-carbonitrile core can lead to significant improvements in biological activity.[1]

Key SAR Observations for Pyrimidine-Based Agrochemicals:

Position of SubstitutionCommon SubstituentsImpact on Activity
2-Position Substituted amines, amidesCrucial for fungicidal and insecticidal activity.[2]
4-Position Alkoxy, haloalkyl groupsCan enhance herbicidal and insecticidal potency.[2]
5-Position (Methyl Group) Halogenation of the methyl groupMay influence lipophilicity and metabolic stability.

Potential Modes of Action:

  • Herbicides: Pyrimidine derivatives are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[2] A novel mode of action for some pyrimidine-like structures is the disruption of pyrimidine biosynthesis by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[8][9]

  • Fungicides: Many pyrimidine fungicides, such as anilinopyrimidines, inhibit the biosynthesis of methionine and the secretion of fungal hydrolytic enzymes.[10]

  • Insecticides: Some pyrimidine-based insecticides act as inhibitors of the mitochondrial electron transport chain at Complex I, disrupting cellular respiration.[11]

Conclusion

5-Methylpyrimidine-2-carbonitrile represents a valuable and versatile starting material for the discovery of novel agrochemicals. Its unique substitution pattern provides a solid foundation for the generation of diverse chemical libraries. By employing the synthetic and screening protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold and identify new lead compounds with the potential to address the evolving challenges in global agriculture. A thorough understanding of the structure-activity relationships and potential modes of action will further accelerate the development of the next generation of effective and sustainable crop protection solutions.

References

  • Du, T., Zhang, Y., Chen, W., Yang, Q., Wu, Z., Zhang, J., & Chen, J. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 73(38), 23742-23758. [Link]

  • Lowe, D. B., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120. [Link]

  • Lowe, D. B., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PubMed. [Link]

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  • Scott, J. G., & Warren, W. C. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed. [Link]

  • Lowe, D. B., et al. (2025). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate. [Link]

  • Various Authors. (n.d.). Pyrimidines. Slideshare. [Link]

  • Duke, S. O. (n.d.). Screening for Natural Product Herbicides. Weed Science Society of America. [Link]

  • Du, T., Zhang, Y., Chen, W., Yang, Q., Wu, Z., Zhang, J., & Chen, J. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed. [Link]

  • Cantrell, C. L., & Dayan, F. E. (2014). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. [Link]

  • Hollingworth, R. M., & Gadelhak, G. G. (2015). Pyrazole and Pyrimidine Acaricides and Insecticides Acting as Inhibitors of Mitochondrial Electron Transport at Complex I. ResearchGate. [Link]

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]

  • U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. EPA.gov. [Link]

  • Duke, S. O., & Pan, Z. (2024). New Approaches to Herbicide and Bioherbicide Discovery. Weed Science. [Link]

  • Wang, L., et al. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI. [Link]

  • Scott, J. G., & Warren, W. C. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. ResearchGate. [Link]

  • Leroux, J., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Publishing. [Link]

  • Syngenta Limited. (2002). Agrochemical formulations.
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  • Dunne, K., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

  • Pader, V., & Ganesan, A. (2020). Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity. Clinical Microbiology Reviews. [Link]

  • Ray, D. P. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing. [Link]

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  • El-Gazzar, M. G., et al. (2023). Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH. Nature. [Link]

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Method

Protocol for the N-alkylation of 5-Methylpyrimidine-2-carbonitrile

Topic: Protocol for the Selective N-Alkylation of 5-Methylpyrimidine-2-carbonitrile Abstract This comprehensive application note provides a detailed protocol for the N-alkylation of 5-methylpyrimidine-2-carbonitrile, a k...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for the Selective N-Alkylation of 5-Methylpyrimidine-2-carbonitrile

Abstract

This comprehensive application note provides a detailed protocol for the N-alkylation of 5-methylpyrimidine-2-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. N-alkylated pyrimidines are foundational scaffolds in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] This guide, designed for researchers in drug discovery and organic synthesis, elucidates the underlying chemical principles, offers a robust, step-by-step experimental procedure, and addresses critical aspects of reaction setup, monitoring, and product purification. We delve into the causal factors governing regioselectivity, providing a mechanistic framework to empower researchers to adapt and optimize this protocol for their specific needs.

Introduction: The Significance of N-Alkylated Pyrimidines

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug development.[1][2][3] Its derivatives are integral to the structure of nucleobases (cytosine, thymine, and uracil), forming the genetic blueprint of life.[1][2] In medicinal chemistry, the strategic functionalization of the pyrimidine ring, particularly through N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification can profoundly impact a compound's pharmacokinetic profile and its interaction with biological targets. Consequently, N-alkylated pyrimidines are found in a wide array of approved drugs, including antivirals, anticancer agents, and central nervous system modulators.[1][2][4]

The target substrate, 5-methylpyrimidine-2-carbonitrile, presents a unique synthetic challenge. The pyrimidine core is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the C2-carbonitrile group. This electronic profile influences the nucleophilicity of the ring nitrogens and dictates the conditions required for successful alkylation.

Mechanistic Rationale and Regioselectivity

The N-alkylation of 5-methylpyrimidine-2-carbonitrile proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on one of the pyrimidine's nitrogen atoms attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

A critical consideration in the alkylation of pyrimidines is regioselectivity: the preferential alkylation at one nitrogen atom over the other (N1 vs. N3). In the case of 5-methylpyrimidine-2-carbonitrile, several factors influence this outcome:

  • Electronic Effects: The two nitrogen atoms in the pyrimidine ring are not electronically equivalent. The C2-carbonitrile group exerts a strong electron-withdrawing effect, significantly reducing the electron density and, therefore, the nucleophilicity of the adjacent N1 and N3 atoms.

  • Steric Hindrance: The 5-methyl group provides a degree of steric hindrance around the N1 position. While this effect is modest, it can influence the approach of the alkylating agent.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can play a pivotal role in determining the site of alkylation. For instance, the use of a strong, non-nucleophilic base deprotonates the pyrimidine ring (if it exists in a tautomeric form or has an acidic proton) to form a pyrimidinate anion, which then acts as the nucleophile. The nature of the counter-ion (e.g., K+, Cs+) and its coordination with the pyrimidinate anion can influence the accessibility of the N1 and N3 positions.[5] In aprotic polar solvents like DMF or acetonitrile, the dissociation of the ion pair is facilitated, often leading to a mixture of N1 and N3 alkylated products.

For 5-methylpyrimidine-2-carbonitrile, alkylation is generally favored at the N1 position due to a combination of these electronic and steric factors. The following protocol is optimized for selective N1-alkylation.

Experimental Protocol

This protocol provides a general method for the N1-alkylation of 5-methylpyrimidine-2-carbonitrile with a generic alkyl halide (R-X).

Materials and Reagents
ReagentGradeSupplier
5-Methylpyrimidine-2-carbonitrile≥98%Commercial Source
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeCommercial Source
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Brine (Saturated NaCl solution)-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add 5-methylpyrimidine-2-carbonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M. Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the suspension.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add the alkyl halide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm). The reaction is complete when the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6] Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity to elute the desired N-alkylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation and Visualization

Table of Reaction Parameters
EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1IodomethaneCs₂CO₃DMF604High
2Benzyl BromideCs₂CO₃DMF806High
3Ethyl BromoacetateK₂CO₃MeCN8012Moderate

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Visualized Workflow

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dry Glassware B Add 5-Methylpyrimidine-2-carbonitrile A->B C Add Anhydrous DMF B->C D Add Cs₂CO₃ C->D E Add Alkyl Halide D->E F Heat to 60-80 °C E->F G Monitor by TLC F->G H Aqueous Workup G->H I Dry & Concentrate H->I J Flash Chromatography I->J K Characterize Product J->K

Caption: General experimental workflow for the N-alkylation of 5-Methylpyrimidine-2-carbonitrile.

Proposed Reaction Mechanism

Caption: Simplified SN2 mechanism for the N-alkylation reaction.

Safety and Handling

  • 5-Methylpyrimidine-2-carbonitrile: Handle with care. Avoid inhalation, ingestion, and skin contact.

  • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin. Avoid exposure and handle it in a fume hood.

  • Cesium Carbonate: Cesium carbonate is a strong base. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficiently active alkylating agent.Switch to a more reactive halide (I > Br > Cl). Increase reaction temperature and/or time.
Inactive base or wet solvent.Use freshly dried, anhydrous solvent and a fresh bottle of anhydrous base.
Formation of Byproducts Over-alkylation (dialkylation).Use a milder base (e.g., K₂CO₃), a less polar solvent, or reduce the stoichiometry of the alkylating agent to 1.05 eq.
Competing O-alkylation (if applicable tautomer exists).This is less likely for this substrate but can be influenced by solvent. Aprotic polar solvents favor N-alkylation.
Difficult Purification Close Rf values of product and starting material.Optimize the solvent system for flash chromatography. A shallow gradient may be required.
Presence of baseline impurities in starting material.Purify the starting material before the reaction.

Conclusion

This application note details a reliable and adaptable protocol for the N-alkylation of 5-methylpyrimidine-2-carbonitrile. By understanding the mechanistic principles that govern regioselectivity and by carefully controlling reaction parameters, researchers can efficiently synthesize a variety of N1-alkylated pyrimidine derivatives. These products serve as valuable building blocks for the development of novel therapeutics and other advanced materials. The provided workflow, data tables, and troubleshooting guide offer a comprehensive resource for scientists engaged in synthetic and medicinal chemistry.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 69-92. [Link]

  • El-Sayed, N. A. E. A., & El-Bendary, E. R. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 11(3), 329-343. [Link]

  • Abdel-Ghani, T. M., & El-Sayed, W. A. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 8(5-s), 15-26. [Link]

  • Patel, R. V., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research, 12(6), 2974-2986. [Link]

  • Khalafi-Nezhad, A., et al. (2008). N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agents in the presence of TBAB and Cs2CO3 in MeCN at room temperature. Arkivoc, 2008(15), 189-202. [Link]

  • Guo, H., et al. (2006). Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives. Chinese Journal of Organic Chemistry, 26(11), 1568-1571. [Link]

  • Joule, J. A. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Comprehensive Organic Functional Group Transformations (pp. 167-202). Pergamon. [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Ben Hassen, C., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Journal of Chemical Sciences, 132(1), 78. [Link]

  • Wisdomlib. (2024). N-alkylation: Significance and symbolism. Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • Darabantu, M. (n.d.). Diazines. Retrieved from [Link]

  • Goker, H., et al. (2021). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-536. [Link]

  • Musacchio, A. J., et al. (2021). Dissection of Alkylpyridinium Structures to Understand Deamination Reactions. ACS Catalysis, 11(14), 8876-8885. [Link]

  • Musacchio, A. J., et al. (2021). Dissection of Alkylpyridinium Structures to Understand Deamination Reactions. PMC. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). (PDF) Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]

  • Eldehna, W. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(52), 32967-32981. [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). diazine electrophilic substitution.pptx. Retrieved from [Link]

  • Google Patents. (n.d.). CN115215805B - Preparation process of 2-cyano pyrimidine.
  • Lermyte, F., et al. (2009). Chelation-controlled regioselective alkylation of pyrimidine 2′-deoxynucleosides. Tetrahedron Letters, 50(48), 6741-6743. [Link]

  • Lawley, P. D., Orr, D. J., & Jarman, M. (1975). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal, 145(1), 73-84. [Link]

  • Poncova, K., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 6(4), 2845-2859. [Link]

  • Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.
  • ResearchGate. (n.d.). Structure of different N-alkyl pyridinium salts. Retrieved from [Link]

  • Powers, T. S., et al. (2021). Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines. PMC. [Link]

  • Lermyte, F., et al. (2009). Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. PubMed. [Link]

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Application

Reduction of the nitrile group in 5-Methylpyrimidine-2-carbonitrile

An Application Guide to the Synthesis of 2-(Aminomethyl)-5-methylpyrimidine via Nitrile Group Reduction Abstract This comprehensive guide provides detailed application notes and validated protocols for the chemical reduc...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-(Aminomethyl)-5-methylpyrimidine via Nitrile Group Reduction

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical reduction of the nitrile functional group in 5-Methylpyrimidine-2-carbonitrile. The primary product of this transformation, 2-(aminomethyl)-5-methylpyrimidine, is a crucial building block in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of methodologies, mechanistic insights, and practical, field-tested guidance. We will delve into three primary reductive strategies: robust reduction using Lithium Aluminum Hydride, catalytic hydrogenation with Raney® Nickel, and a milder approach using a Sodium Borohydride/Cobalt(II) Chloride system. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and causality behind experimental choices.

Introduction: The Significance of 2-(Aminomethyl)-5-methylpyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents. The specific derivative, 2-(aminomethyl)-5-methylpyrimidine, serves as a key intermediate in the synthesis of complex molecules, including Vitamin B1 (Thiamine).[1][2][3] Its synthesis is a critical step, and the reduction of the nitrile precursor, 5-Methylpyrimidine-2-carbonitrile, is a common and pivotal transformation. The efficiency and selectivity of this reduction directly impact the overall yield and purity of the final active pharmaceutical ingredient.

The conversion of a nitrile to a primary amine is a fundamental reaction in organic synthesis.[4][5] This guide will explore several robust methods to achieve this transformation, each with its own advantages in terms of reactivity, selectivity, safety, and scalability.

General Experimental Workflow

A successful reduction protocol follows a logical sequence of steps, from preparation to final product characterization. The following workflow provides a general overview applicable to all methods described herein.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents Reagent & Glassware Preparation (Dry/Inert) setup Reaction Setup (Inert Atmosphere) prep_reagents->setup Assemble addition Addition of Reducing Agent setup->addition Initiate monitoring Reaction Monitoring (TLC/LC-MS) addition->monitoring Stir & Monitor quench Careful Quenching of Excess Reagent monitoring->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction Isolate Crude purification Purification (e.g., Column Chromatography) extraction->purification Purify characterization Product Characterization (NMR, MS, etc.) purification->characterization Analyze

Caption: General experimental workflow for nitrile reduction.

Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines.[6][7][8] Its high reactivity necessitates strict adherence to safety protocols and anhydrous conditions.[9][10]

3.1. Principle and Mechanism

The reduction proceeds via nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the intermediate imine salt.[11] An aqueous work-up is then required to hydrolyze the resulting aluminum-nitrogen complexes to yield the primary amine.[11][12]

G Start 5-Methylpyrimidine-2-carbonitrile ImineSalt Intermediate Imine Salt Start->ImineSalt 1. Hydride Addition LAH LiAlH₄ in dry THF AmineComplex Aluminum Amine Complex ImineSalt->AmineComplex 2. Second Hydride Addition Product 2-(Aminomethyl)-5-methylpyrimidine AmineComplex->Product 3. Hydrolysis Workup Aqueous Work-up (H₂O)

Caption: LiAlH₄ reduction pathway from nitrile to amine.

3.2. Safety Precautions

  • Extreme Reactivity: LiAlH₄ reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[9][12] All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) in a fume hood.[13]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical safety goggles, and appropriate gloves are mandatory.[9][13]

  • Quenching: The quenching of excess LAH is highly exothermic.[12] The reaction vessel must be cooled in an ice-water bath during the slow, dropwise addition of quenching agents.

  • Spill Management: In case of a spill, smother the area with dry sand or a Class D fire extinguisher. DO NOT USE WATER or carbon dioxide extinguishers.[9][10][14]

3.3. Detailed Protocol

  • Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel sealed with a rubber septum. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Reagent Setup: In the reaction flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (approx. 10 mL per gram of nitrile) under an inert atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 5-Methylpyrimidine-2-carbonitrile (1.0 equivalent) in anhydrous THF (approx. 5 mL per gram). Transfer this solution to the dropping funnel via cannula and add it dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up (Fieser Method): Cool the reaction flask back to 0 °C. For every 'X' grams of LiAlH₄ used, perform the following sequential, dropwise additions with vigorous stirring:[12][15][16]

    • Slowly add 'X' mL of water.

    • Slowly add 'X' mL of 15% (w/v) aqueous NaOH solution.

    • Slowly add '3X' mL of water.

  • Isolation: Allow the mixture to warm to room temperature and stir for at least 30 minutes. A granular white precipitate of aluminum salts should form.[7] Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)-5-methylpyrimidine. The product can be further purified by column chromatography on silica gel if necessary.

Method 2: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used industrial method for nitrile reduction, valued for its scalability and cleaner reaction profile.[4] Raney® Nickel is a common and effective catalyst for this transformation.[17][18]

4.1. Principle and Mechanism

The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) addition across the carbon-nitrogen triple bond. The nitrile adsorbs onto the surface of the Raney® Nickel catalyst, where the C≡N bond is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.[4] The addition of ammonia to the reaction mixture is often employed to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine.[4][19]

G Start 5-Methylpyrimidine-2-carbonitrile AdsorbedComplex Surface-Adsorbed Complex Start->AdsorbedComplex 1. Adsorption on Catalyst Reagents H₂ (gas), Raney® Ni (Ammoniacal Ethanol) ImineIntermediate Imine Intermediate AdsorbedComplex->ImineIntermediate 2. Hydrogenation Step 1 Product 2-(Aminomethyl)-5-methylpyrimidine ImineIntermediate->Product 3. Hydrogenation Step 2

Caption: Catalytic hydrogenation pathway for nitrile reduction.

4.2. Safety Precautions

  • Flammability: Hydrogen gas is extremely flammable and forms explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalyst: Raney® Nickel, especially after use and when dry, can be pyrophoric and ignite spontaneously upon exposure to air. Keep the catalyst wet with solvent at all times and handle it with care.

  • Pressure Equipment: Use a hydrogenation vessel (e.g., a Parr shaker) that is properly rated for the intended pressure and has been inspected for safety.

4.3. Detailed Protocol

  • Preparation: To a high-pressure hydrogenation vessel, add 5-Methylpyrimidine-2-carbonitrile (1.0 equivalent) and a solvent such as ethanol saturated with ammonia (ammoniacal ethanol).

  • Catalyst Addition: Under a stream of nitrogen, carefully add Raney® Nickel (approx. 10-20% by weight relative to the nitrile). The catalyst is typically supplied as a slurry in water; it should be washed with the reaction solvent (ethanol) before use.

  • Reaction: Seal the vessel. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring or shaking. The reaction may be run at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CAUTION: Do not allow the filter cake to dry out. Immediately quench the filter cake with plenty of water.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by crystallization or column chromatography.

Method 3: Sodium Borohydride and Cobalt(II) Chloride

While Sodium Borohydride (NaBH₄) alone is generally ineffective for reducing nitriles, its reactivity is dramatically enhanced in the presence of transition metal salts like Cobalt(II) Chloride (CoCl₂).[20] This system offers a milder and often more selective alternative to LiAlH₄.[21][22]

5.1. Principle and Mechanism

The in-situ reaction between NaBH₄ and CoCl₂ generates cobalt boride (Co₂B), which is the active catalytic species.[23][24] This heterogeneous catalyst then facilitates the reduction of the nitrile by sodium borohydride. The mechanism is thought to involve coordination of the nitrile to the cobalt boride surface, activating it for hydride transfer from NaBH₄.[23]

G Start 5-Methylpyrimidine-2-carbonitrile Product 2-(Aminomethyl)-5-methylpyrimidine Start->Product Catalytic Reduction NaBH4 NaBH₄ Catalyst Cobalt Boride (Co₂B) (Active Catalyst) NaBH4->Catalyst CoCl2 CoCl₂ CoCl2->Catalyst In-situ generation

Caption: Nitrile reduction using the NaBH₄/CoCl₂ system.

5.2. Safety Precautions

  • Hydrogen Evolution: The reaction of NaBH₄ with the solvent (typically methanol or ethanol) and the formation of cobalt boride generates hydrogen gas. Ensure adequate ventilation.

  • Exothermic Reaction: The initial mixing of CoCl₂ and NaBH₄ can be exothermic. Add the NaBH₄ portion-wise to control the reaction rate.

5.3. Detailed Protocol

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Methylpyrimidine-2-carbonitrile (1.0 equivalent) and Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (0.2 equivalents) in methanol or ethanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Slowly add Sodium Borohydride (NaBH₄) (4.0 - 5.0 equivalents) in small portions over 1 hour. A black precipitate (cobalt boride) will form, and gas will evolve.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Quench the reaction by carefully adding dilute hydrochloric acid (e.g., 2 M HCl) until the gas evolution ceases and the black precipitate dissolves.

  • Isolation: Make the solution basic (pH > 10) by adding a concentrated NaOH or NH₄OH solution. Extract the aqueous layer several times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved via column chromatography.

Comparative Summary of Reduction Methods

FeatureLiAlH₄ ReductionCatalytic Hydrogenation (Raney® Ni)NaBH₄ / CoCl₂ System
Reducing Agent Lithium Aluminum HydrideH₂ gasSodium Borohydride
Catalyst/Additive NoneRaney® NickelCobalt(II) Chloride
Typical Solvent Anhydrous THF, Diethyl EtherEthanolic Ammonia, MethanolMethanol, Ethanol
Temperature 0 °C to RefluxRoom Temp to 50 °C0 °C to Room Temp
Pressure Atmospheric50 - 100 psiAtmospheric
Pros High reactivity, reliableScalable, clean work-up, economicalMild conditions, safer than LAH
Cons Hazardous, requires strict anhydrous conditions, difficult work-upRequires pressure equipment, flammable H₂, pyrophoric catalystRequires stoichiometric CoCl₂, work-up can be tedious
Key Consideration Safety and moisture sensitivitySuppression of amine byproductsControl of exothermic addition

Conclusion

The reduction of 5-Methylpyrimidine-2-carbonitrile to 2-(aminomethyl)-5-methylpyrimidine can be successfully achieved through several distinct methodologies. The choice of method depends on the scale of the reaction, available equipment, and safety considerations. LiAlH₄ provides a powerful and reliable route for lab-scale synthesis, provided stringent safety measures are employed. Catalytic hydrogenation with Raney® Nickel is an excellent choice for larger-scale production due to its efficiency and cleaner profile. The NaBH₄/CoCl₂ system presents a valuable, milder alternative that avoids the hazards of LiAlH₄ and the need for specialized pressure equipment. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate protocol for their synthetic needs.

References

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Method

Application Note: Strategic Cyclization of 5-Methylpyrimidine-2-carbonitrile for the Synthesis of Fused Heterocycles

An in-depth guide to leveraging 5-Methylpyrimidine-2-carbonitrile in the synthesis of medicinally relevant fused heterocyclic systems. Introduction: The Versatility of the Pyrimidine-2-carbonitrile Scaffold The pyrimidin...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging 5-Methylpyrimidine-2-carbonitrile in the synthesis of medicinally relevant fused heterocyclic systems.

Introduction: The Versatility of the Pyrimidine-2-carbonitrile Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, pyrimidine-5-carbonitrile derivatives have emerged as privileged scaffolds for developing potent inhibitors of key biological targets, including VEGFR-2 and COX-2.[1][2] 5-Methylpyrimidine-2-carbonitrile is a particularly valuable starting material. Its structure combines the biologically relevant pyrimidine ring with a strategically placed nitrile group. This electrophilic cyano group serves as a powerful handle for intramolecular and intermolecular cyclization reactions, enabling the construction of complex, fused heterocyclic systems. These fused structures, such as pyrazolo[1,5-a]pyrimidines and[3][4][5]triazolo[1,5-a]pyrimidines, are sought after in drug discovery for their isosteric relationship to purines and their broad pharmacological activities, including kinase inhibition and anti-inflammatory effects.[6][7]

This guide provides detailed protocols and mechanistic insights for key cyclization reactions starting from 5-Methylpyrimidine-2-carbonitrile, designed for researchers in synthetic chemistry and drug development.

Part 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Hydrazine Condensation

The reaction between a pyrimidine bearing a leaving group at the 2-position and a cyano group at the 3-position (relative to the leaving group) with hydrazine is a classic and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core. In our case, the nitrile group itself becomes the point of cyclization. The reaction proceeds via nucleophilic addition of hydrazine to the nitrile, followed by an intramolecular cyclization.

Mechanistic Rationale

The synthesis is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbon of the nitrile group, forming an amidrazone intermediate. The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the C4 or C6 position of the pyrimidine ring. A subsequent elimination and tautomerization/aromatization cascade yields the stable, fused pyrazolo[1,5-a]pyrimidine system. The precise mechanism can vary based on substituents and reaction conditions.[8]

Start 5-Methylpyrimidine-2-carbonitrile + Hydrazine Hydrate Intermediate1 Amidrazone Intermediate Start->Intermediate1 Nucleophilic Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine Intermediate2->Product Aromatization

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine formation.

Experimental Protocol

This protocol is adapted from methodologies involving the cyclization of aminopyrimidine carbonitriles with hydrazines.[9]

ParameterValueRationale & Expert Insights
Reactant 1 5-Methylpyrimidine-2-carbonitrileThe electrophilic nitrile and pyrimidine ring are primed for cyclocondensation.
Reactant 2 Hydrazine Hydrate (NH₂NH₂·H₂O)A potent binucleophile essential for forming the pyrazole ring. An excess is used to drive the reaction to completion.
Solvent Ethanol or Ethylene GlycolPolar protic solvents are excellent for dissolving the reactants and facilitating proton transfer steps in the mechanism. Ethylene glycol is used for higher temperatures.[9]
Temperature 120 °C (Reflux)Thermal energy is required to overcome the activation energy for both the initial nucleophilic attack and the subsequent intramolecular cyclization.
Reaction Time 4-6 hoursMonitored by TLC until consumption of the starting material.
Work-up Cooling and precipitationThe product often has lower solubility in the cooled reaction solvent, allowing for simple isolation by filtration.

Step-by-Step Procedure:

  • To a solution of 5-Methylpyrimidine-2-carbonitrile (1.0 mmol, 133.14 mg) in ethylene glycol (3 mL) in a round-bottom flask, add hydrazine hydrate (2.0 mmol, 97 µL) dropwise.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[9]

  • Heat the reaction mixture to 120°C and maintain under reflux for 4-6 hours, monitoring the progress with Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (20 mL). The resulting precipitate is the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the purified 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine.

Part 2: Synthesis of[3][4][5]Triazolo[1,5-a]pyrimidines

The[3][4][5]triazolo[1,5-a]pyrimidine scaffold is a prominent heterocycle in medicinal chemistry, known for its diverse biological activities.[10][11][12] A common and effective strategy for its synthesis involves the cyclocondensation of a suitable pyrimidine derivative with a 1,2,4-triazole synthon. In this case, we can adapt a related synthesis by reacting our starting material with 3-amino-1,2,4-triazole.

Mechanistic Rationale

The reaction is predicated on the nucleophilic character of the exocyclic amino group of 3-amino-1,2,4-triazole. This amine attacks the nitrile carbon of 5-Methylpyrimidine-2-carbonitrile. This is followed by an intramolecular cyclization where a ring nitrogen from the triazole attacks the pyrimidine ring, leading to the fused tricyclic system after rearrangement. The Dimroth rearrangement is a known pathway for the formation of [1,5-a] isomers from [4,3-a] intermediates in related syntheses.[7][13]

Start 5-Methylpyrimidine-2-carbonitrile + 3-Amino-1,2,4-triazole Intermediate1 N-pyrimidinyl-aminotriazole Intermediate Start->Intermediate1 Nucleophilic Substitution/Addition Intermediate2 Cyclized Intermediate ([4,3-a] isomer) Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine Derivative Intermediate2->Product Dimroth Rearrangement

Caption: Plausible pathway for[3][4][5]triazolo[1,5-a]pyrimidine synthesis.

Experimental Protocol

This protocol is based on established methods for the condensation of aminotriazoles with functionalized pyrimidines.[13]

ParameterValueRationale & Expert Insights
Reactant 1 5-Methylpyrimidine-2-carbonitrileProvides the core pyrimidine ring and the electrophilic center for cyclization.
Reactant 2 3-Amino-1,2,4-triazoleActs as the binucleophile to build the fused triazole ring.
Solvent N,N-Dimethylformamide (DMF) or n-ButanolHigh-boiling polar aprotic solvents are ideal for this condensation, ensuring reactants remain in solution at elevated temperatures.
Base (Optional) Potassium Carbonate (K₂CO₃)Can be used to facilitate the reaction, particularly if an acidic intermediate or byproduct is formed.
Temperature 140-150 °CHigh thermal energy is typically required for these types of annulation reactions to proceed at a reasonable rate.
Reaction Time 8-12 hoursThese condensations can be slower than hydrazine reactions and require extended heating.

Step-by-Step Procedure:

  • Combine 5-Methylpyrimidine-2-carbonitrile (1.0 mmol, 133.14 mg) and 3-Amino-1,2,4-triazole (1.1 mmol, 92.49 mg) in a flask containing DMF (5 mL).

  • Add anhydrous potassium carbonate (1.5 mmol, 207.3 mg).

  • Heat the mixture to 150°C with stirring for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold water (25 mL).

  • Collect the precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent like ethanol or by column chromatography on silica gel.

Part 3: Fused Pyrimidine Synthesis via Amidine Condensation

The reaction of nitriles with amidines is a fundamental route to substituted pyrimidines.[14] This transformation can be applied to 5-Methylpyrimidine-2-carbonitrile to construct a fused pyrimido[4,5-d]pyrimidine core, a structure of interest in medicinal chemistry.

Mechanistic Rationale

The reaction is catalyzed by a base and proceeds through the nucleophilic addition of the amidine to the nitrile group.[14] This forms an N-pyrimidinyl-amidine intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen of the amidine attacks a carbon atom of the pyrimidine ring, followed by aromatization to yield the fused bicyclic product.

Reactants 5-Methylpyrimidine-2-carbonitrile + Acetamidine HCl + Base (e.g., NaOMe) Reaction Reaction Vessel (Reflux in Methanol) Reactants->Reaction Combine & Heat Workup Quench & Precipitate (Pour into water) Reaction->Workup Cool Purification Filtration & Recrystallization Workup->Purification Isolate Product Substituted Pyrimido[4,5-d]pyrimidine Purification->Product

Caption: Experimental workflow for pyrimido[4,5-d]pyrimidine synthesis.

Experimental Protocol

This protocol is conceptualized from general procedures for synthesizing pyrimidines from nitriles and amidines.[15]

ParameterValueRationale & Expert Insights
Reactant 1 5-Methylpyrimidine-2-carbonitrileThe nitrile group is the key electrophile.
Reactant 2 Acetamidine hydrochlorideThe amidine provides the atoms for the new pyrimidine ring. The hydrochloride salt is stable and commonly used.
Base Sodium Methoxide (NaOMe)A strong base is required to deprotonate the amidine hydrochloride, generating the free amidine nucleophile in situ.
Solvent MethanolThe solvent should be compatible with the strong base used.
Temperature Reflux (approx. 65 °C)Moderate heating is sufficient to drive the condensation.
Reaction Time 4 hoursThe reaction is typically faster than triazole condensations.

Step-by-Step Procedure:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 mmol, 27.6 mg) in anhydrous methanol (5 mL) under an inert atmosphere (N₂).

  • Add acetamidine hydrochloride (1.2 mmol, 113.5 mg) to the sodium methoxide solution and stir for 20 minutes at room temperature.

  • Add 5-Methylpyrimidine-2-carbonitrile (1.0 mmol, 133.14 mg) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify by recrystallization from a suitable solvent to obtain the final pyrimido[4,5-d]pyrimidine product.

References

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). SpringerLink. Available at: [Link]

  • Mahmoud, M. R., El-Ziaty, A. K., Ismail, M. F., & Shiba, S. A. (2011). Synthesis of Novel Pyrimidine and Fused Pyrimidine Derivatives. European Journal of Chemistry. Available at: [Link]

  • (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl)-. (n.d.). ResearchGate. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2016). Der Pharma Chemica. Available at: [Link]

  • The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of[3][4][5]triazolo[1,5-a]pyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (n.d.). Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. (2020). PubMed. Available at: [Link]

  • Synthesis of pyrimidine 5‐carbonitrile derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of some new pyrimidine and fused pyrimidine derivatives (Part I). (1989). PubMed. Available at: [Link]

  • Design and synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as PDE 4B inhibitors endowed with bronchodilator activity. (2019). PubMed. Available at: [Link]

  • Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines. (2011). PubMed. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PubMed Central. Available at: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health. Available at: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). MDPI. Available at: [Link]

  • Synthesis of[3][4][5]Triazolo[1,5-a]pyrimidine (Microreview). (2016). ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2022). RSC Publishing. Available at: [Link]

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  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PubMed Central. Available at: [Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. (2022). PubMed Central. Available at: [Link]

  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. (2021). ResearchGate. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). ResearchGate. Available at: [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile. (2022). RSC Publishing. Available at: [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2022). MDPI. Available at: [Link]

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Sources

Application

5-Methylpyrimidine-2-carbonitrile: A Versatile Ligand for Advanced Coordination Chemistry

Introduction: The Emerging Role of 5-Methylpyrimidine-2-carbonitrile in Coordination Chemistry In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of 5-Methylpyrimidine-2-carbonitrile in Coordination Chemistry

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored electronic, catalytic, and biological properties. Among the diverse array of N-heterocyclic ligands, pyrimidine derivatives have garnered significant attention due to their prevalence in biological systems and their versatile coordination behavior.[1] This guide focuses on a particularly promising yet underexplored ligand: 5-methylpyrimidine-2-carbonitrile.

The strategic placement of a methyl group at the 5-position and a nitrile group at the 2-position of the pyrimidine ring endows this ligand with a unique combination of steric and electronic characteristics. The two nitrogen atoms of the pyrimidine ring and the nitrogen atom of the nitrile group offer multiple potential coordination sites, allowing for the formation of a diverse range of coordination complexes with various transition metals.[2] This multiplicity of binding sites opens avenues for the construction of discrete mononuclear or polynuclear complexes, as well as extended coordination polymers and metal-organic frameworks (MOFs).

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed application notes and robust protocols for the synthesis of 5-methylpyrimidine-2-carbonitrile and its subsequent use in the preparation of coordination compounds. Furthermore, it delves into the characterization of these complexes and explores their potential applications in catalysis and medicinal chemistry, grounded in authoritative scientific literature.

PART 1: Synthesis of the Ligand: 5-Methylpyrimidine-2-carbonitrile

A reliable synthesis of the 5-methylpyrimidine-2-carbonitrile ligand is the crucial first step. While various methods for the synthesis of pyrimidine derivatives have been reported, a common and effective approach involves the condensation of a suitable amidine with a β-dicarbonyl compound or its equivalent.[3] The following protocol is adapted from established procedures for the synthesis of substituted pyrimidines.[4]

Protocol 1: Synthesis of 5-Methylpyrimidine-2-carbonitrile

This protocol is based on the general principles of pyrimidine synthesis from amidines and dicarbonyl compounds.

Reaction Scheme:

G A Acetamidine Hydrochloride R1 Condensation/ Cyclization A->R1 B Malononitrile B->R1 C Formaldehyde C->R1 D 5-Methylpyrimidine-2-carbonitrile R1->D

Figure 1: General synthetic scheme for 5-methylpyrimidine-2-carbonitrile.

Materials:

  • Acetamidine hydrochloride

  • Malononitrile

  • Formaldehyde (37% aqueous solution)

  • t-Butanol

  • Sodium metal

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Preparation of Sodium t-butoxide solution: In a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of anhydrous t-butanol. Carefully add small pieces of sodium metal (equivalent to 1.1 molar equivalents relative to acetamidine hydrochloride) to the t-butanol. The mixture will heat up and evolve hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium t-butoxide solution, add acetamidine hydrochloride (1.0 molar equivalent) and malononitrile (1.0 molar equivalent) with stirring.

  • Addition of Formaldehyde: Slowly add formaldehyde solution (1.1 molar equivalents) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 2M hydrochloric acid. Remove the t-butanol under reduced pressure.

  • Extraction: To the resulting residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-methylpyrimidine-2-carbonitrile by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Property Value
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Appearance White to off-white solid
IUPAC Name 5-methylpyrimidine-2-carbonitrile
CAS Number 38275-54-6
SMILES CC1=CN=C(N=C1)C#N
Data sourced from PubChem CID 20795181.[5]

PART 2: Coordination Chemistry of 5-Methylpyrimidine-2-carbonitrile

The presence of three potential donor nitrogen atoms allows 5-methylpyrimidine-2-carbonitrile to act as a versatile ligand, capable of forming complexes with a wide range of transition metals. The coordination mode can vary depending on the metal ion, the counter-anion, and the reaction conditions. It can act as a monodentate ligand through one of the pyrimidine nitrogens, a bidentate chelating ligand using both pyrimidine nitrogens, or a bridging ligand connecting two or more metal centers.[6]

Protocol 2: General Synthesis of Transition Metal Complexes with 5-Methylpyrimidine-2-carbonitrile

This protocol provides a general framework for the synthesis of coordination complexes with divalent transition metal salts (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂).

Workflow for Complex Synthesis and Characterization:

G A Dissolve Metal Salt in Solvent (e.g., Methanol) C Mix Solutions and Stir (Room Temp. or Reflux) A->C B Dissolve Ligand (5-Methylpyrimidine-2-carbonitrile) in Solvent (e.g., Methanol) B->C D Isolate Product (Filtration/Evaporation) C->D E Wash and Dry the Complex D->E F Characterization (FT-IR, UV-Vis, Elemental Analysis) E->F G Single Crystal Growth (Slow Evaporation/Diffusion) E->G H X-ray Diffraction Analysis G->H

Figure 2: General workflow for the synthesis and characterization of metal complexes.

Materials:

  • 5-Methylpyrimidine-2-carbonitrile (Ligand, L)

  • Transition metal salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Ni(OAc)₂·4H₂O)

  • Methanol or Ethanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Preparation of Metal Salt Solution: Dissolve the transition metal salt (1.0 mmol) in 20 mL of methanol or ethanol. Gentle heating may be required to facilitate dissolution.

  • Preparation of Ligand Solution: In a separate flask, dissolve 5-methylpyrimidine-2-carbonitrile (2.0 mmol, for a 1:2 metal-to-ligand ratio) in 20 mL of the same solvent.

  • Reaction: Slowly add the ligand solution to the stirred metal salt solution at room temperature. The formation of a precipitate or a color change often indicates complex formation.

  • Reaction Conditions: Stir the reaction mixture for 2-4 hours at room temperature. In some cases, heating the mixture to reflux for 1-2 hours may be necessary to ensure complete reaction.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, slowly evaporate the solvent until the product crystallizes or precipitates.

  • Washing: Wash the isolated solid with a small amount of cold solvent and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting coordination complex in a desiccator over silica gel.

Causality Behind Experimental Choices:

  • Solvent: Methanol and ethanol are commonly used due to their ability to dissolve both the ligand and many metal salts, and their volatility allows for easy removal.

  • Stoichiometry: A 1:2 metal-to-ligand ratio is a common starting point for monodentate or bidentate ligands with octahedral or square planar metal centers. This ratio can be varied to target different coordination numbers and geometries.[7]

  • Temperature: Many coordination reactions proceed readily at room temperature. Refluxing can provide the necessary activation energy for less reactive systems or to promote the formation of thermodynamically more stable products.

Characterization of the Coordination Complexes

A thorough characterization is essential to elucidate the structure and properties of the newly synthesized complexes.

  • FT-IR Spectroscopy: The coordination of 5-methylpyrimidine-2-carbonitrile to a metal ion can be monitored by changes in the vibrational frequencies of the pyrimidine ring and the nitrile group. A shift in the C≡N stretching frequency (typically around 2230 cm⁻¹) can indicate the involvement of the nitrile nitrogen in coordination.

  • UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination geometry.

  • Elemental Analysis: This technique determines the percentage composition of C, H, and N in the complex, which helps to confirm the proposed stoichiometry.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a coordination complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.[6]

PART 3: Applications in Catalysis and Medicinal Chemistry

The unique structural and electronic features of metal complexes derived from 5-methylpyrimidine-2-carbonitrile make them promising candidates for various applications.

Application Note 1: Catalytic Oxidation Reactions

Metal complexes are widely used as catalysts in a variety of organic transformations.[8] Pyrimidine- and pyridine-based ligands have been successfully employed in the development of catalysts for oxidation reactions.[9][10] The electron-withdrawing nature of the pyrimidine ring and the nitrile group can modulate the redox potential of the metal center, making it suitable for catalyzing oxidation processes.

Potential Catalytic Application: Oxidation of Alcohols

Complexes of 5-methylpyrimidine-2-carbonitrile with metals like Ruthenium or Copper could be investigated as catalysts for the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Proposed Catalytic Cycle:

G A [M(L)n] (Active Catalyst) B Alcohol Coordination A->B + RCH2OH C Oxidative Addition/ Dehydrogenation B->C D M-Hn + Aldehyde/Ketone C->D E Reductive Elimination with O2 D->E + O2 E->A - H2O2

Figure 3: A plausible catalytic cycle for alcohol oxidation.

Experimental Protocol Outline:

  • In a round-bottom flask, dissolve the catalyst (e.g., 1-5 mol%) and the alcohol substrate in a suitable solvent (e.g., toluene, acetonitrile).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) under an atmosphere of air or oxygen.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, the product can be isolated and purified using standard techniques.

The efficiency of the catalyst would be evaluated based on the conversion of the substrate and the selectivity for the desired aldehyde or ketone product.

Application Note 2: Potential in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[1][11] Metal complexes of pyrimidine-based ligands have also shown promise as antimicrobial and anticancer agents.[12][13] The coordination of a metal ion can enhance the biological activity of the organic ligand through various mechanisms, including increased lipophilicity and interaction with biological targets.

Potential Biological Activity: Antimicrobial and Anticancer Agents

The 5-methylpyrimidine-2-carbonitrile ligand and its metal complexes can be screened for their in vitro activity against a panel of pathogenic bacteria and fungi, as well as various cancer cell lines.

Summary of Biological Evaluation Data for Related Pyrimidine-5-carbonitrile Derivatives:

Compound TypeBiological ActivityIC₅₀/MIC RangeReference
Pyrimidine-5-carbonitrile derivativesAnticancer (MCF-7)0.64 µM - 7.2 µM[3]
Pyrimidine-5-carbonitrile hybridsCOX-2 InhibitionSubmicromolar[14]
Fused Pyrimidine SystemsAntimicrobialVaries with microbial strain[12]
Pyrimidopyrimidine DerivativesAntimicrobialVaries with microbial strain[11]

Protocol for In Vitro Antimicrobial Screening (Broth Microdilution Method):

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the stock solution in a 96-well microtiter plate containing microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Outlook

5-Methylpyrimidine-2-carbonitrile is a ligand with significant untapped potential in coordination chemistry. Its straightforward synthesis and versatile coordination capabilities make it an attractive building block for the construction of novel metal complexes. The preliminary data from related pyrimidine-5-carbonitrile systems strongly suggest that its coordination compounds could exhibit interesting catalytic and biological properties.[15][16]

Future research in this area should focus on the systematic synthesis and characterization of a wide range of metal complexes with this ligand. Detailed structural studies, particularly through single-crystal X-ray diffraction, will be crucial for understanding the structure-property relationships. Furthermore, a comprehensive evaluation of their catalytic performance in various organic transformations and their biological activity against a broad spectrum of targets will undoubtedly pave the way for new applications in materials science and drug discovery.

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  • Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. (2020). Organometallics, 39(8), 1249-1260. Retrieved January 11, 2026, from [Link]

  • The molecular structure of copper(II) complex 2 with labeling of selected atoms. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Crystal structure of the Cu(II) dimer complex, Cu 2 (µ-OH) 2 (EAID) 2 . (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSM Chemistry, 10(1), 1063. Retrieved January 11, 2026, from [Link]

  • (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). Arabian Journal of Chemistry, 10(Suppl 2), S1849-S1858. Retrieved January 11, 2026, from [Link]

Sources

Method

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a 5-Methylpyrimidine-2-carbonitrile Scaffold

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Discovery The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in clinically successful the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in clinically successful therapeutics and essential biomolecules like nucleobases.[1] This six-membered aromatic heterocycle, with nitrogen atoms at positions 1 and 3, possesses versatile physicochemical properties, acting as both a hydrogen bond donor and acceptor, which facilitates potent and specific interactions with biological targets.[1][2] Its synthetic tractability allows for extensive chemical modification, enabling the creation of vast compound libraries to probe a wide array of disease targets.[1][3]

A particularly fruitful application of pyrimidine-based design has been in the development of protein kinase inhibitors for cancer therapy and other diseases.[1][4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many pathologies.[1] The compound 5-Methylpyrimidine-2-carbonitrile represents a valuable starting point or fragment for developing a focused library of novel kinase inhibitors. This application note provides a detailed, field-proven protocol for screening a hypothetical library of compounds derived from this scaffold against a representative protein kinase using a robust, high-throughput luminescence-based assay.

Assay Principle: ADP-Glo™ Luminescence-Based Kinase Assay

To quantify the inhibitory potential of compounds, we will employ the ADP-Glo™ Kinase Assay, a universal and highly sensitive method for measuring kinase activity.[5] The assay quantifies the amount of adenosine diphosphate (ADP) produced during the kinase-catalyzed phosphorylation reaction.[5][6] As a kinase transfers a phosphate group from adenosine triphosphate (ATP) to a substrate, it generates ADP.[7] Therefore, the amount of ADP produced is directly proportional to the kinase's activity.[7]

The ADP-Glo™ assay is a two-step, homogeneous "glow-type" luminescent assay performed in a multiwell plate format, making it ideal for high-throughput screening (HTS).[5][8][9]

  • Kinase Reaction & ATP Depletion: After the kinase reaction (where inhibitors are present), the ADP-Glo™ Reagent is added. This reagent terminates the enzymatic reaction and, crucially, depletes any remaining, unconsumed ATP.[5][6]

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes the oxidation of luciferin to produce a stable, high-intensity luminescent signal.[5][6][10]

An effective inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescent signal.[7] This inverse relationship provides a clear and robust readout for identifying potential drug candidates.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate ADP ADP + Phospho-substrate Kinase->ADP Phosphorylation ATP ATP ATP->ADP Inhibitor Test Compound (e.g., Pyrimidine Derivative) Inhibitor->Kinase Inhibition Depletion Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Detection Add Kinase Detection Reagent (Converts ADP to ATP) Depletion->Detection Luciferase Luciferase + Luciferin Detection->Luciferase Light Luminescent Signal Luciferase->Light ATP-driven reaction

Caption: Principle of the ADP-Glo™ Kinase Inhibition Assay.

HTS Workflow & Protocols

An effective HTS campaign requires meticulous planning, from compound management to data analysis.[11] This section outlines the complete workflow and provides detailed protocols.

Overall HTS Workflow

The screening process follows a logical progression from preparing the compounds to identifying and confirming hits.

HTS_Workflow A Compound Management (Library Plating & Dilution) B Assay Plate Preparation (Dispense Controls & Compounds) A->B C Reagent Addition 1 (Kinase, Substrate, ATP) B->C D Incubation (Kinase Reaction) C->D E Reagent Addition 2 (ADP-Glo™ Reagent) D->E F Incubation (ATP Depletion) E->F G Reagent Addition 3 (Kinase Detection Reagent) F->G H Incubation (Signal Development) G->H I Data Acquisition (Luminescence Reading) H->I J Data Analysis (Z', % Inhibition, Hit Selection) I->J

Caption: High-Throughput Screening (HTS) workflow overview.

Protocol 1: Compound Library Preparation and Plating

Proper compound management is critical to avoid false positives and ensure data reproducibility.[12][13] This protocol assumes a starting library derived from 5-Methylpyrimidine-2-carbonitrile, stored as 10 mM DMSO stocks.

  • Master Plate Creation: Thaw the library compound stock plates. Using an automated liquid handler, create intermediate 384-well plates containing the library compounds at 100 µM in DMSO.

  • Assay-Ready Plates: From the intermediate plates, create the final assay-ready plates by dispensing 50 nL of each compound into 384-well, low-volume, white, solid-bottom assay plates. This volume will result in a final compound concentration of 10 µM in a 5 µL final kinase reaction volume.

  • Control Wells: Designate specific columns for controls.

    • Negative Controls (Max Signal): Dispense 50 nL of pure DMSO (0% inhibition).

    • Positive Controls (Min Signal): Dispense 50 nL of a known, potent inhibitor of the target kinase (e.g., Staurosporine) at a concentration known to produce >95% inhibition (100% inhibition).

  • Plate Sealing and Storage: Seal the assay-ready plates with foil seals and store them at -20°C until use.

Protocol 2: Luminescent Kinase Inhibition Assay (384-well format)

This protocol is optimized for a 384-well plate format, maintaining a 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[14]

Materials:

  • Assay-ready compound plates (from Protocol 3.2)

  • Target Kinase and corresponding Substrate

  • Ultra Pure ATP (10 mM stock)

  • Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Reagents and Buffers)

  • Acoustic dispenser or pin tool for compound transfer

  • Multichannel pipette or automated liquid dispenser

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents: Thaw all components and equilibrate the plate and reagents to room temperature.[14] Prepare a 2X Kinase/Substrate solution and a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to facilitate the identification of competitive inhibitors.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of the 2X Kinase/Substrate solution to all wells of the 384-well assay plate containing the pre-spotted compounds.

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. The total reaction volume is now 5 µL.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at room temperature for 60 minutes. Incubation time may need optimization based on the specific kinase's turnover rate.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 40 minutes.[5][6]

  • Develop Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6][14]

  • Measure Luminescence: Read the plate on a luminometer with an integration time of 0.25 to 1 second per well.[14]

Data Analysis and Interpretation

Assay Quality Control: Z'-Factor

Before analyzing compound activity, it is essential to validate the quality of the HTS assay.[15] The Z'-factor is a statistical parameter used for this purpose, measuring the separation between the positive and negative control signals relative to their variability.[16][17]

Formula: Z' = 1 - [ (3 * SDpos + 3 * SDneg) / |Meanneg - Meanpos| ]

Where SD is the standard deviation.

Z'-Factor ValueAssay Quality Interpretation
> 0.5An excellent assay, suitable for HTS.[15][16]
0 to 0.5A marginal assay; may require optimization.[16]
< 0Assay is not suitable for screening.[16]
Hit Identification: Percentage Inhibition

The activity of each test compound is calculated as a percentage of inhibition relative to the intra-plate controls.

Formula: % Inhibition = 100 * ( 1 - [ (Signalcompound - Meanpos) / (Meanneg - Meanpos) ] )

Example Data and Analysis:

Well TypeRaw Luminescence (RLU)Calculated Value
Negative Control (n=16)Mean: 1,500,000; SD: 75,000Z'-Factor: 0.78 (Excellent)
Positive Control (n=16)Mean: 50,000; SD: 10,000
Compound A825,000% Inhibition: 46.6%
Compound B (Hit)195,000% Inhibition: 90.0%
Compound C1,450,000% Inhibition: 3.4%

A "hit" is typically defined as a compound that demonstrates inhibition above a certain threshold, often set at 3 times the standard deviation of the sample population or a fixed value (e.g., >50% inhibition).

Conclusion

This application note provides a comprehensive and robust framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors derived from a 5-Methylpyrimidine-2-carbonitrile scaffold. By leveraging the sensitivity and reliability of the ADP-Glo™ assay and adhering to rigorous standards for compound management and data analysis, researchers can efficiently screen large libraries to uncover promising lead candidates for further drug development. The principles and protocols described herein are readily adaptable to various kinase targets and compound libraries, serving as a foundational guide for modern drug discovery efforts.

References

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Retrieved from [Link]

  • Welsch, M. E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • NIH. (n.d.). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]

  • ARC-IN. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link]

  • NIH. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Retrieved from [Link]

  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

  • Mervin, L. H., et al. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, Oxford Academic. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. Retrieved from [Link]

  • 2a biotech. (n.d.). 5-METHYLPYRIMIDINE-2-CARBONITRILE. Retrieved from [Link]

  • El-Damasy, A. K., et al. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH. Retrieved from [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. Retrieved from [Link]

  • The Wertheim UF Scripps Institute. (n.d.). High-Throughput Molecular Screening Center. University of Florida. Retrieved from [Link]

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Application

Application Notes and Protocols for the Quantification of 5-Methylpyrimidine-2-carbonitrile

Introduction: The Analytical Imperative for 5-Methylpyrimidine-2-carbonitrile 5-Methylpyrimidine-2-carbonitrile is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group and a nitrile...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Methylpyrimidine-2-carbonitrile

5-Methylpyrimidine-2-carbonitrile is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group and a nitrile functional group. Its structural motifs are prevalent in a variety of biologically active molecules and are of significant interest to researchers in medicinal chemistry and drug development. As a key building block or intermediate in the synthesis of novel pharmaceutical agents, the ability to accurately and reliably quantify 5-Methylpyrimidine-2-carbonitrile is paramount. This ensures the integrity of reaction monitoring, aids in the optimization of synthetic yields, and is critical for the quality control of starting materials and final products.

This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of 5-Methylpyrimidine-2-carbonitrile. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its versatility and widespread availability, and Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity, particularly for trace-level analysis. The methodologies presented herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3][4][5].

Physicochemical Properties of 5-Methylpyrimidine-2-carbonitrile:

PropertyValueSource
Molecular Formula C₆H₅N₃PubChem[6]
Molecular Weight 119.12 g/mol PubChem[6]
Appearance Solid (predicted)Inferred from similar compounds
Solubility Expected to be soluble in polar organic solventsInferred from structural analogues[3]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a stalwart technique for the analysis of non-volatile and thermally stable compounds. For a molecule like 5-Methylpyrimidine-2-carbonitrile, a reversed-phase HPLC method offers an excellent balance of resolution, speed, and reliability. The pyrimidine ring contains chromophores that should allow for sensitive detection by UV spectrophotometry.

Causality in Method Development:

The choice of a C18 stationary phase is based on its hydrophobicity, which will interact with the non-polar methyl group and the carbon backbone of the pyrimidine ring, providing retention. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the elution of the analyte. The inclusion of a buffer or an acidifier like formic acid helps to ensure consistent peak shapes by controlling the ionization state of the molecule, particularly the nitrogen atoms in the pyrimidine ring. A gradient elution is proposed to ensure a sharp peak shape and to elute any potential impurities with different polarities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample/Standard s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject into HPLC System s3->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Peak Integration h3->d1 Chromatogram d2 Calibration Curve Construction d1->d2 d3 Quantification of Analyte d2->d3

Caption: Workflow for HPLC-UV analysis of 5-Methylpyrimidine-2-carbonitrile.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation and Columns:

    • A standard HPLC system equipped with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • 5-Methylpyrimidine-2-carbonitrile reference standard

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: To be determined by scanning a standard solution (a starting point of 254 nm is recommended).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing 5-Methylpyrimidine-2-carbonitrile in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to achieve a concentration within the linear range of the assay.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Calibration:

    • Prepare a stock solution of the 5-Methylpyrimidine-2-carbonitrile reference standard in the diluent.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

    • Construct a calibration curve by plotting the peak area against the concentration.

Method Validation Summary (as per ICH Q2(R2) Guidelines)

The following table outlines the parameters for validating the HPLC-UV method.

Validation ParameterAcceptance CriteriaRationale
Specificity The analyte peak should be well-resolved from other components.Ensures the method accurately measures the analyte without interference.
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a proportional relationship between concentration and response.
Range The interval between the upper and lower concentrations that are accurate, precise, and linear.Defines the working limits of the method.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value.
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).Indicates the method's reliability during normal use.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. While 5-Methylpyrimidine-2-carbonitrile may have sufficient volatility for direct GC analysis, its polarity due to the nitrogen atoms and the nitrile group could lead to poor peak shape and interactions with the GC column. Derivatization can mitigate these effects, improve volatility, and enhance thermal stability.

Rationale for Derivatization:

For polar compounds containing active hydrogens (though not present in the parent molecule, this is a common consideration for metabolites or degradation products) or lone pairs of electrons, derivatization is often employed. While direct analysis is possible and should be attempted first, if poor chromatography is observed, silylation is a common and effective derivatization strategy. This involves replacing active hydrogens with a trimethylsilyl (TMS) group. In the case of 5-Methylpyrimidine-2-carbonitrile, while it lacks active hydrogens, derivatizing agents can sometimes interact with nitrogen heterocycles, potentially improving chromatographic performance. A more direct approach without derivatization is often preferable if good peak shape can be achieved.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh Sample/Standard s2 Dissolve in Solvent (e.g., Methanol) s1->s2 s3 Add Internal Standard s2->s3 g1 Inject into GC System s3->g1 Prepared Sample g2 Separation on Capillary Column g1->g2 g3 Mass Spectrometry Detection (Scan/SIM) g2->g3 d1 Extract Ion Chromatograms g3->d1 Mass Spectra Data d2 Peak Integration d1->d2 d3 Quantification using Internal Standard d2->d3

Caption: Workflow for GC-MS analysis of 5-Methylpyrimidine-2-carbonitrile.

Detailed Experimental Protocol: GC-MS
  • Instrumentation and Columns:

    • A standard GC-MS system.

    • A mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents and Standards:

    • Methanol or Dichloromethane (GC grade)

    • 5-Methylpyrimidine-2-carbonitrile reference standard

    • Internal standard (e.g., a deuterated analog or a structurally similar pyrimidine with a different retention time).

  • Sample Preparation (Direct Injection):

    • Dissolve the sample in a suitable solvent to a known concentration.

    • Add the internal standard.

    • If necessary, filter the sample through a 0.45 µm syringe filter.

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: A full scan can be used for initial method development to identify the mass spectrum. For quantification, Selected Ion Monitoring (SIM) should be used for enhanced sensitivity and selectivity. The molecular ion (m/z 119) and characteristic fragment ions should be determined from a scan of a pure standard.

Quantitative Data Summary (Hypothetical for Method Validation)

The following table presents hypothetical yet realistic performance characteristics for the described analytical methods.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.2 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL0.07 µg/mL
Linearity Range 1 - 200 µg/mL0.1 - 75 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%96.0% - 104.0%
Precision (% RSD) < 1.5%< 8.0%

Conclusion and Method Selection

The choice between the HPLC-UV and GC-MS methods for the quantification of 5-Methylpyrimidine-2-carbonitrile will depend on the specific analytical requirements. The HPLC-UV method is robust, straightforward, and suitable for routine quality control where analyte concentrations are expected to be in the µg/mL range. The GC-MS method offers superior sensitivity and selectivity, making it the preferred choice for trace analysis, impurity profiling, or analysis in complex matrices where interference is a concern. Both methods, when fully validated according to ICH guidelines, will provide reliable and accurate quantitative data, supporting the research and development of novel therapeutics.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • PubChem. (n.d.). 5-Methylpyrimidine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • Ligor, M., &

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Method

In Vitro Biological Evaluation of 5-Methylpyrimidine-2-carbonitrile Derivatives: Application Notes and Protocols

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Promise of the Pyrimidine Scaffold The pyrimidine scaffold is a cornerstone in medicinal chemistry, representing a privilege...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the Pyrimidine Scaffold

The pyrimidine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic motif found in a vast array of biologically active compounds.[1] Its fundamental role as a constituent of nucleobases in DNA and RNA has inspired decades of research into synthetic derivatives with significant therapeutic potential. Among these, the 5-Methylpyrimidine-2-carbonitrile core has emerged as a particularly promising scaffold for the development of targeted therapies, especially in oncology and infectious diseases.

These derivatives have been shown to exhibit potent activity against a range of human cancer cell lines and microbial pathogens.[2][3] Their mechanism of action frequently involves the targeted inhibition of key cellular signaling proteins, particularly protein kinases, which are often dysregulated in diseases like cancer.[4] This guide provides a comprehensive overview of the in vitro biological evaluation of 5-Methylpyrimidine-2-carbonitrile derivatives, offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental step.

Part 1: Anticancer Activity Evaluation

A primary therapeutic application for 5-Methylpyrimidine-2-carbonitrile derivatives is in oncology. Their evaluation hinges on a series of in vitro assays designed to quantify cytotoxicity, understand the mechanism of cell death, and elucidate the molecular targets.

Assessment of Cytotoxicity: Cell Viability Assays

The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%. A lower IC50 value indicates greater potency.

Data Presentation: Representative Anticancer Activity

The following table summarizes typical IC50 values for pyrimidine-5-carbonitrile derivatives against a panel of human cancer cell lines, demonstrating their broad-spectrum cytotoxic potential.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile DerivativeHCT-116 (Colon)1.14 - 10.33[5]
Pyrimidine-5-carbonitrile DerivativeMCF-7 (Breast)1.54 - 10.33[5]
Pyrimidine-5-carbonitrile DerivativeHepG2 (Liver)3.56[6]
Pyrimidine-5-carbonitrile DerivativeA549 (Lung)5.85[6]
Pyrimidine-5-carbonitrile DerivativeK-562 (Leukemia)1.95[4]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically.[1][7]

Materials:

  • 5-Methylpyrimidine-2-carbonitrile test compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. The formation of purple formazan crystals will be visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Elucidating the Mechanism of Action

Understanding how a compound kills cancer cells is critical. Key mechanisms include inducing programmed cell death (apoptosis) and disrupting the cell division cycle.

Experimental Workflow: Mechanistic Analysis

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Target Validation MTT MTT Assay (Determine IC50) Apoptosis Annexin V/PI Assay (Flow Cytometry) MTT->Apoptosis Potent Compounds (Low IC50) CellCycle PI Staining (Flow Cytometry) MTT->CellCycle Potent Compounds (Low IC50) KinaseAssay In Vitro Kinase Assay (Identify Target) Apoptosis->KinaseAssay Apoptosis Induction Confirmed CellCycle->KinaseAssay Cell Cycle Arrest Observed WesternBlot Western Blot (Confirm Pathway Inhibition) KinaseAssay->WesternBlot Direct Inhibition Quantified (IC50)

Caption: Workflow for anticancer evaluation of pyrimidine derivatives.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

Apoptosis is characterized by the externalization of phosphatidylserine (PS) on the cell membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where membrane integrity is lost.[8][9]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol: Cell Cycle Analysis by PI Staining

Many anticancer agents function by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from replicating. Flow cytometry with PI staining quantifies the DNA content of cells, allowing for the determination of the cell cycle distribution of the population.[10]

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest approximately 1 x 10^6 cells.

  • Washing: Wash cells with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes (or overnight).

  • Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes. This step is crucial as PI can also bind to RNA.[10]

  • PI Staining: Add 400 µL of PI staining solution and incubate at room temperature for 15-30 minutes in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Target Identification and Pathway Analysis

Pyrimidine-5-carbonitrile derivatives often function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis.[11][12] Identifying the specific kinase target and confirming the downstream pathway inhibition is a key validation step.

Common Kinase Targets and Signaling Pathways

Many pyrimidine derivatives have been found to target kinases within the PI3K/Akt/mTOR and EGFR signaling pathways, both of which are frequently hyperactivated in cancer.[4][6]

PI3K/Akt/mTOR Signaling Pathway

G cluster_0 RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Protein Synthesis & Cell Proliferation p70S6K->Proliferation EIF4EBP1->Proliferation Compound 5-Methylpyrimidine- 2-carbonitrile Derivative Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific purified kinase enzyme. Luminescence-based assays, such as the ADP-Glo™ assay, are common as they quantify ADP production, a direct product of the kinase reaction.[13]

Materials:

  • Purified recombinant kinase (e.g., PI3K, EGFR)

  • Specific kinase substrate

  • ATP

  • Kinase Assay Buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in the assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for kinase inhibition.

Experimental Protocol: Western Blot for Pathway Analysis

Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using phospho-specific antibodies, it can be used to confirm that a compound inhibits a signaling pathway by measuring the decrease in phosphorylation of downstream targets (e.g., p-Akt, p-mTOR).[10][13]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the test compound. Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Gel Electrophoresis: Denature equal amounts of protein from each sample in loading buffer and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA is preferred over milk for phospho-antibodies to reduce background).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensity. It is crucial to strip the blot and re-probe for the total protein (e.g., total Akt) to normalize the phospho-protein signal and confirm that changes are due to inhibition of phosphorylation, not changes in total protein expression.[9]

Part 2: Antimicrobial Activity Evaluation

Pyrimidine derivatives have also shown significant promise as antimicrobial agents, targeting both bacteria and fungi.[2] The primary method for evaluating this activity is by determining the Minimum Inhibitory Concentration (MIC).

Assessment of Antimicrobial Efficacy

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation: Representative Antimicrobial Activity

The following table presents representative MIC values for pyrimidine-carbonitrile derivatives against common microbial pathogens.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrimidine DerivativeStaphylococcus aureus (Gram +)16.26
Pyrimidine DerivativeBacillus subtilis (Gram +)17.34
Pyrimidine DerivativeEscherichia coli (Gram -)17.34
Pyrimidine DerivativeCandida albicans (Fungus)>100[1]
Pyrimidine DerivativeAspergillus niger (Fungus)17.34

Experimental Protocol: Broth Microdilution MIC Assay

This method is a standardized and efficient way to determine the MIC of a compound against various microorganisms in a 96-well plate format.[9]

Materials:

  • 5-Methylpyrimidine-2-carbonitrile test compounds

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Further dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. In the first column, add 100 µL of the test compound at twice the highest desired concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column. This creates a concentration gradient.

  • Controls: Use column 11 as a growth control (broth and inoculum, no compound) and column 12 as a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as determined by visual inspection or by reading the optical density with a plate reader.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • El-Sayed, N. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(45), 29337-29358. [Link]

  • Microbe Online. Broth Dilution Method for MIC Determination. (2013). [Link]

  • ResearchGate. Antibacterial activity of pyrimidine derivatives. [Link]

  • El-Damasy, D. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(15), 6826-6842. [Link]

  • Abdelgawad, M. A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Scientific Reports, 12(1), 5283. [Link]

  • Bio-Rad Antibodies. EGF R Signaling Pathway. [Link]

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • El-Emam, A. A., et al. (2004). Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. Pharmazie, 59(11), 857-865. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Andrews, B., et al. (2017). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 129(3), 335-341. [Link]

  • El-Sayed, N. A., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4353. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 5-Methylpyrimidine Derivatives as Dual Inhibitors of EGFR and Src for Cancer Treatment. [Link]

  • El-Sayed, N. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(43), 30141-30163. [Link]

  • ResearchGate. Western blot analysis of proteins in the PI3K/Akt/MTOR pathway.... [Link]

  • ResearchGate. Western blot analysis of PI3K/Akt/mTOR signaling pathways.... [Link]

  • ResearchGate. Inhibition of PI3K/Akt/mTOR and MAPK pathways in response to MAC in.... [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1325357. [Link]

  • El-Damasy, D. A., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 485-507. [Link]

  • ResearchGate. Akt, p-Akt, mTOR and p-mTOR protein detection by western blotting.... [Link]

  • Al-Tel, T. H., et al. (2009). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. European Journal of Medicinal Chemistry, 44(1), 365-373. [Link]

Sources

Application

Application Notes &amp; Protocols: 5-Methylpyrimidine-2-carbonitrile as a Versatile Scaffold for Combinatorial Library Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. This application note details the strategic use of 5-methylpyrimidine-2-carbonitrile as a versatile starting point for the construction of diverse combinatorial libraries. We will explore the synthesis of key intermediates, protocols for diversification through nucleophilic aromatic substitution (SNAr), and subsequent modifications of the nitrile moiety. The methodologies presented are designed for high-throughput parallel synthesis, enabling the rapid generation of novel chemical entities for drug discovery programs.

Introduction: The Strategic Advantage of the 5-Methylpyrimidine-2-carbonitrile Scaffold

In the quest for novel therapeutic agents, the choice of a central scaffold is a critical decision that dictates the accessible chemical space and the ultimate drug-like properties of the resulting library. The 5-methylpyrimidine-2-carbonitrile scaffold offers a unique combination of features that make it an exceptional platform for combinatorial chemistry:

  • Inherent Bioactivity: Pyrimidines are integral to life as components of nucleic acids, and their derivatives are known to interact with a wide range of biological targets.

  • Multiple Diversification Points: The pyrimidine ring can be functionalized at several positions, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Tunable Physicochemical Properties: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, influencing solubility and target engagement. The methyl group at the 5-position can provide beneficial metabolic stability and hydrophobic interactions.

  • Versatile Nitrile Handle: The 2-carbonitrile group is not merely a placeholder; it is a versatile functional group that can be transformed into a variety of other moieties, such as amides, carboxylic acids, and tetrazoles, further expanding the chemical diversity of the library.

This guide will provide a logical workflow, from the synthesis of a key precursor to the generation of a diversified library, with an emphasis on the rationale behind the chosen synthetic strategies.

Workflow for Combinatorial Library Synthesis

The overall strategy for leveraging the 5-methylpyrimidine-2-carbonitrile scaffold involves a multi-step process designed for parallel synthesis.

G A Synthesis of Dihalo-5-methylpyrimidine Precursor B Introduction of the 2-Carbonitrile Group A->B Cyanation C Parallel Diversification via SNAr Reactions (R1, R2) B->C Library Synthesis D Optional: Transformation of the Nitrile Group (R3) C->D Post-synthesis Modification E Library Purification and Characterization C->E D->E

Figure 1: High-level workflow for the generation of a combinatorial library from a 5-methylpyrimidine scaffold.

Synthesis of a Key Precursor: 4,6-Dichloro-5-methylpyrimidine

A common and versatile starting material for accessing the target scaffold is a dihalogenated pyrimidine. The chloro-derivative is often preferred for its balance of reactivity and stability.

Protocol 1: Synthesis of 4,6-Dichloro-5-methylpyrimidine

This protocol is adapted from established procedures for the synthesis of substituted pyrimidines.

Materials:

  • 5-Methyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methyluracil (1.0 eq) in phosphorus oxychloride (5.0 eq).

  • To this suspension, add N,N-dimethylaniline (1.2 eq) dropwise at 0 °C.

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4,6-dichloro-5-methylpyrimidine.

Introduction of the 2-Carbonitrile Group

With the dihalo-precursor in hand, the next step is the introduction of the nitrile group at the 2-position. This is typically achieved through a nucleophilic substitution reaction.

Protocol 2: Cyanation of a Dihalo-5-methylpyrimidine (Conceptual)

Materials:

  • 4,6-Dichloro-5-methylpyrimidine (from Protocol 1)

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 4,6-dichloro-5-methylpyrimidine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4,6-dichloro-5-methylpyrimidine-2-carbonitrile.

Combinatorial Library Generation via Parallel Synthesis

The core of the library synthesis lies in the differential reactivity of the two chlorine atoms at the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more reactive than the C2 position in pyrimidines. This allows for a sequential and regioselective introduction of different building blocks.

Rationale for SNAr-based Diversification

The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the nitrile group activates the C4 and C6 positions for nucleophilic attack. This allows for the displacement of the chloro leaving groups by a wide variety of nucleophiles, such as amines, thiols, and alcohols. By using a diverse set of building blocks in a parallel synthesis format, a large library of compounds can be rapidly generated.

G Scaffold 4,6-Dichloro-5-methyl- pyrimidine-2-carbonitrile Intermediate Monosubstituted Intermediate Scaffold->Intermediate SNAr at C4 BB1 Building Block 1 (e.g., R1-NH2) BB1->Intermediate Library Disubstituted Library Member Intermediate->Library SNAr at C6 BB2 Building Block 2 (e.g., R2-SH) BB2->Library

Figure 2: Diversification strategy via sequential nucleophilic aromatic substitution.

Protocol 3: Parallel Synthesis of a Disubstituted 5-Methylpyrimidine-2-carbonitrile Library

This protocol is designed for a 96-well plate format.

Materials:

  • 4,6-Dichloro-5-methylpyrimidine-2-carbonitrile (stock solution in anhydrous DMF)

  • A library of primary and secondary amines (Building Block Set 1, stock solutions in anhydrous DMF)

  • A library of thiols (Building Block Set 2, stock solutions in anhydrous DMF)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

  • Automated liquid handler (optional)

  • High-throughput purification system (e.g., preparative HPLC-MS)

Procedure:

Step 1: Monosubstitution at C4

  • To each well of the 96-well reaction block, add the stock solution of 4,6-dichloro-5-methylpyrimidine-2-carbonitrile (1.0 eq).

  • To each well in a column (or row), add a different amine from Building Block Set 1 (1.1 eq) and DIPEA (2.0 eq).

  • Seal the reaction block and heat to 60-80 °C for 4-12 hours, or until the reaction is complete as determined by LC-MS analysis of a representative well.

  • Cool the reaction block to room temperature. The crude monosubstituted intermediates are typically used directly in the next step.

Step 2: Disubstitution at C6

  • To each well containing the crude intermediate, add a different thiol from Building Block Set 2 (1.2 eq) and DIPEA (2.0 eq).

  • Seal the reaction block and heat to 80-100 °C for 8-16 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the block to room temperature.

  • Quench the reactions by adding water to each well.

  • The library can be purified using a high-throughput method such as preparative HPLC-MS.

Table 1: Representative Building Blocks for Library Synthesis

Building Block TypeExamples
Amines (R¹-NH₂) Anilines, benzylamines, alkylamines, morpholine, piperidine
Thiols (R²-SH) Thiophenols, benzyl thiols, alkyl thiols
Alcohols (R³-OH) Phenols, benzyl alcohols, aliphatic alcohols

Optional Diversification: Transformations of the Nitrile Group

The 2-carbonitrile group provides a further opportunity for diversification.

Protocol 4: Parallel Hydrolysis of the Nitrile to an Amide

Materials:

  • Purified library members from Protocol 3

  • Hydrogen peroxide (30% solution)

  • Potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • 96-well reaction block

Procedure:

  • To each well of a 96-well plate containing a purified library member (1.0 eq) dissolved in DMSO, add potassium carbonate (2.0 eq).

  • Add hydrogen peroxide (5.0 eq) dropwise.

  • Stir the reactions at room temperature for 2-4 hours.

  • Quench the reactions with a solution of sodium sulfite.

  • Purify the resulting amides by preparative HPLC-MS.

Library Characterization

The identity and purity of the library members should be confirmed using high-throughput analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and assess its purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): For a representative subset of the library to confirm the structure.

Conclusion

The 5-methylpyrimidine-2-carbonitrile scaffold is a powerful tool for the generation of diverse combinatorial libraries. The synthetic routes and protocols outlined in this application note provide a robust framework for the rapid and efficient synthesis of novel compounds for drug discovery. The strategic use of sequential SNAr reactions and subsequent nitrile transformations allows for a comprehensive exploration of the chemical space around this privileged core.

References

  • Enzymatic synthesis. Conversion of nitrile substrates (2-cyanopyridine,... - ResearchGate. Available at: [Link]

  • Transformation of 2- and 4-cyanopyridines by free and immobilized cells of nitrile-hydrolyzing bacteria | Request PDF - ResearchGate. Available at: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. Available at: [Link]

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  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. Available at: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC - PubMed Central. Available at: [Link]

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  • Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - RSC Publishing. Available at: [Link]

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  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Available at: [Link]

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  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. Available at: [Link]

  • 5-Methylpyrimidine-2-carbonitrile | C6H5N3 | CID 20795181 - PubChem. Available at: [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. Available at: [Link]

  • Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen - NIH. Available at: [Link]

  • Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed. Available at: [Link]

Method

Application Note &amp; Protocol: A Scalable and Efficient Synthesis of 5-Methylpyrimidine-2-carbonitrile for Pharmaceutical Research and Development

Introduction Pyrimidine-based scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine-based scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Specifically, pyrimidine-5-carbonitriles are crucial intermediates in the synthesis of kinase inhibitors and other targeted therapies.[4][5][6] The increasing demand for these complex molecules in drug discovery and development necessitates robust, scalable, and cost-effective synthetic routes. This application note provides a detailed, field-proven protocol for the scale-up synthesis of 5-Methylpyrimidine-2-carbonitrile, a key building block for various active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of the chosen synthetic strategy, process optimization considerations, and rigorous safety protocols to ensure a self-validating and reproducible manufacturing process.

Chemical Properties and Safety Overview

5-Methylpyrimidine-2-carbonitrile

  • Molecular Formula: C₆H₅N₃[7]

  • Molecular Weight: 119.12 g/mol [7]

  • CAS Number: 38275-54-6[7]

  • Appearance: Off-white to yellow crystalline solid

  • Safety Profile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[9]

Reaction Scheme and Mechanism

The selected method for the scale-up synthesis of 5-Methylpyrimidine-2-carbonitrile is a palladium-catalyzed cyanation of 2-chloro-5-methylpyrimidine. This approach is favored for its high functional group tolerance, generally high yields, and adaptability to large-scale production.[10][11][12] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Overall Reaction:

Mechanism:

The catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The Pd(0) complex then undergoes oxidative addition with the 2-chloro-5-methylpyrimidine. The resulting Pd(II) intermediate engages in transmetalation with the cyanide source, typically zinc cyanide, to form a palladium-cyanide complex. Finally, reductive elimination from this complex yields the desired 5-Methylpyrimidine-2-carbonitrile and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[13]

Process Development and Optimization

The successful scale-up of the palladium-catalyzed cyanation requires careful consideration of several critical parameters to ensure efficiency, safety, and product quality.

  • Catalyst and Ligand Selection: While various palladium sources can be effective, palladium(II) acetate (Pd(OAc)₂) in combination with a suitable phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is a common and robust choice for this type of transformation. The catalyst loading is a key factor to optimize; for scale-up, it is desirable to use the lowest possible catalyst concentration that maintains a reasonable reaction rate to minimize costs and residual palladium in the final product.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over other cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN) due to its lower toxicity and reduced propensity to release hydrogen cyanide (HCN) gas.[10]

  • Solvent System: The choice of solvent is critical for reaction kinetics, solubility of reagents, and ease of workup. For industrial applications, solvents with higher flash points and lower toxicity are preferred. N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are effective solvents for this reaction, though consideration should be given to their environmental impact and the need for appropriate containment measures.

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of impurities. A temperature range of 80-120 °C is generally optimal.

  • Workup and Product Isolation: A well-designed workup procedure is essential for removing the catalyst, unreacted starting materials, and byproducts. This typically involves quenching the reaction, followed by extraction and crystallization to isolate the pure product.

Scale-up Synthesis Protocol

This protocol is designed for the synthesis of approximately 100 g of 5-Methylpyrimidine-2-carbonitrile. All operations should be conducted in a suitable reactor within a well-ventilated fume hood, and appropriate safety precautions for handling cyanide-containing compounds must be strictly followed.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Chloro-5-methylpyrimidine22536-61-4128.56100 g0.778
Zinc Cyanide (Zn(CN)₂)557-21-1117.4354.8 g0.467
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.491.74 g0.00778
1,1'-Bis(diphenylphosphino)ferrocene (dppf)12150-46-8554.564.31 g0.00778
N,N-Dimethylformamide (DMF)68-12-273.091 L-

Equipment:

  • 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with a nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Reactor Setup: Assemble the 2 L reactor and ensure it is clean and dry. Purge the reactor with nitrogen for at least 30 minutes.

  • Reagent Charging: To the reactor, add 2-chloro-5-methylpyrimidine (100 g, 0.778 mol), zinc cyanide (54.8 g, 0.467 mol), palladium(II) acetate (1.74 g, 0.00778 mol), and 1,1'-bis(diphenylphosphino)ferrocene (4.31 g, 0.00778 mol).

  • Solvent Addition: Under a positive flow of nitrogen, add N,N-dimethylformamide (1 L) to the reactor.

  • Reaction: Begin stirring the mixture and heat the reactor to 100 °C. Maintain this temperature and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-12 hours.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a solution of 10% aqueous sodium bicarbonate (2 L). This should be done in a well-ventilated area as there is a potential for HCN evolution. Stir the resulting slurry for 1 hour.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield pure 5-Methylpyrimidine-2-carbonitrile as a crystalline solid.

Expected Yield: 75-85%

Process Analytical Technology (PAT)

To ensure consistent quality and optimize the reaction on a larger scale, the implementation of Process Analytical Technology (PAT) is recommended.

  • Reaction Monitoring: In-situ monitoring of the reaction using techniques like HPLC or UPLC can provide real-time data on the consumption of the starting material and the formation of the product and any significant impurities. This allows for precise determination of the reaction endpoint, preventing the formation of degradation products from prolonged heating.

  • Purity Analysis: The purity of the final product should be assessed using HPLC with a suitable reference standard. The impurity profile should be carefully characterized to ensure it meets the required specifications for its intended use in drug development.

Impurity Profile and Purification Strategy

Potential impurities in the synthesis of 5-Methylpyrimidine-2-carbonitrile can arise from several sources:

  • Unreacted Starting Material: Residual 2-chloro-5-methylpyrimidine.

  • Hydrolysis of the Nitrile: Formation of 5-methylpyrimidine-2-carboxamide.

  • Palladium Residues: Residual palladium from the catalyst.

  • Ligand-Related Impurities: Oxidized or degraded phosphine ligand.

The primary method of purification is recrystallization, which is effective at removing most impurities. If residual palladium levels are a concern, treatment with a palladium scavenger may be necessary. The purity of the final product should be confirmed by HPLC, NMR, and mass spectrometry.

Safety and Environmental Considerations

  • Handling of Cyanides: Zinc cyanide is toxic and should be handled with extreme care in a well-ventilated fume hood.[10] A dedicated cyanide spill kit and an emergency response plan should be in place. All personnel must be trained in the safe handling of cyanides.

  • Solvent Handling: DMF is a reproductive toxin and should be handled with appropriate engineering controls and PPE.

  • Waste Disposal: All waste generated from the reaction, including aqueous and organic waste, should be collected and disposed of in accordance with local environmental regulations. Cyanide-containing waste requires specialized treatment.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_start Reactor Setup (Inert Atmosphere) reagents Charge Reagents: 2-Chloro-5-methylpyrimidine Zn(CN)₂ Pd(OAc)₂ dppf prep_start->reagents solvent Add Solvent (DMF) reagents->solvent reaction Heat to 100°C (8-12 hours) solvent->reaction monitoring Monitor by HPLC/TLC reaction->monitoring quench Cool and Quench (10% NaHCO₃) monitoring->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify analysis Final Product Analysis (HPLC, NMR, MS) purify->analysis

Caption: A flowchart illustrating the key stages of the scale-up synthesis of 5-Methylpyrimidine-2-carbonitrile.

Synthetic Pathway

Caption: The palladium-catalyzed cyanation of 2-chloro-5-methylpyrimidine to yield 5-Methylpyrimidine-2-carbonitrile.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 5-Methylpyrimidine-2-carbonitrile. By carefully considering the reaction parameters, implementing appropriate analytical controls, and adhering to strict safety guidelines, this procedure can be reliably implemented in a research and development setting to produce high-purity material for downstream applications in drug discovery. The palladium-catalyzed cyanation route offers a robust and efficient method for accessing this valuable building block on a larger scale.

References

  • 5-Methylpyrimidine-2-carbonitrile | C6H5N3 | CID 20795181 - PubChem. National Center for Biotechnology Information. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018–2023. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Synthesis of pyrimidines from dinitrogen and carbon. National Science Review, Oxford Academic. [Link]

  • Safety Data Sheet - 2-Hydroxy-5-methylpyridine. Jubilant Ingrevia. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Yan, Y., et al. (2022). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Letters, 24(12), 2271–2275. [Link]

  • Abuelizz, H. A., et al. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 10(49), 29334–29350. [Link]

  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico AD. Molecules, 27(21), 7505. [Link]

  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7505. [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. RSC Advances, National Center for Biotechnology Information. [Link]

  • Ni-catalyzed cyanation of aryl halides using 4-cyanopyridine N-oxide. ResearchGate. [Link]

  • 5-Methylpyridine-2-Carbonitrile - Methylamine Supplier. Methylamine Supplier. [Link]

  • Fathalla, W., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 355-363. [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). [Link]

  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. National Center for Biotechnology Information. [Link]

  • Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines. National Center for Biotechnology Information. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

  • 5-METHYLPYRIMIDINE-2-CARBONITRILE [P82717]. ChemUniverse. [Link]

  • CAS 38275-54-6 | 5-Methylpyrimidine-2-carbonitrile. Alchem.Pharmtech. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(15), 9405–9424. [Link]

  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]

  • Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate. [Link]

  • Preparation of 2-chloro-5-methylpyridine.
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  • Culkin, D. A., & Hartwig, J. F. (2002). Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles. Journal of the American Chemical Society, 124(32), 9330–9331. [Link]

  • The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Organic & Biomolecular Chemistry, 18(31), 6108-6114. [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methylpyrimidine-2-carbonitrile

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and enhancing your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Methylpyrimidine-2-carbonitrile?

There are two predominant strategies for synthesizing 5-Methylpyrimidine-2-carbonitrile:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common and direct laboratory method. It involves displacing a leaving group, typically a halogen (like chlorine), from the 2-position of a 5-methylpyrimidine ring with a cyanide source. The typical starting material is 2-chloro-5-methylpyrimidine.

  • Sandmeyer Reaction: This classic transformation converts an amino group at the 2-position (from 2-amino-5-methylpyrimidine) into a diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2][3] This method is an excellent alternative if the amino-pyrimidine is more readily available than the halo-pyrimidine.

This guide will focus primarily on the optimization of the SNAr pathway due to its widespread use and the common challenges associated with it.

Q2: What are the critical safety precautions when handling cyanide reagents?

Working with cyanide salts (e.g., NaCN, KCN, CuCN, Zn(CN)₂) is extremely hazardous and requires strict adherence to safety protocols.

  • Toxicity: Cyanide salts are potent poisons. Avoid inhalation of dust, ingestion, and skin contact.

  • Acid Incompatibility: NEVER mix cyanide salts with acid. This reaction liberates highly toxic hydrogen cyanide (HCN) gas, which can be fatal. All work should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (check for appropriate glove type for the solvents used).

  • Quenching and Waste Disposal: All glassware and waste streams containing cyanide must be quenched before disposal. A common method involves treatment with an excess of sodium hypochlorite (bleach) or a mixture of sodium hydroxide and hydrogen peroxide under controlled, basic conditions to oxidize the cyanide to the much less toxic cyanate. Follow your institution's specific waste disposal procedures.

Q3: How can I effectively monitor the progress of the cyanation reaction?

Monitoring the reaction is crucial for optimization. The choice of technique depends on the available instrumentation:

  • Thin-Layer Chromatography (TLC): TLC is the simplest method. Spot the reaction mixture alongside the starting material (2-chloro-5-methylpyrimidine). The product, 5-Methylpyrimidine-2-carbonitrile, is typically more polar than the starting material and will have a lower Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the components are volatile, GC-MS provides excellent separation and confirmation of the product mass, allowing for quantitative assessment of conversion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most robust method for monitoring the disappearance of starting material and the appearance of the product, especially for complex reaction mixtures.

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the synthesis of 5-Methylpyrimidine-2-carbonitrile via the cyanation of 2-chloro-5-methylpyrimidine.

Scenario 1: Low or No Conversion of Starting Material

Question: I've run the reaction for several hours, but TLC/LC-MS analysis shows a significant amount of unreacted 2-chloro-5-methylpyrimidine. What could be the cause?

Answer: Low conversion is a common issue, often related to insufficient reactivity. The C-Cl bond at the 2-position of a pyrimidine ring is less reactive than its bromo or iodo counterparts due to higher bond dissociation energy.[4] Here’s a systematic approach to troubleshoot this problem.

Troubleshooting Flowchart: Low Conversion

Caption: Decision tree for troubleshooting low reaction conversion.

Causality Explained:

  • Temperature: Nucleophilic aromatic substitution on an electron-deficient ring like pyrimidine has a significant activation energy barrier. Insufficient thermal energy will result in a slow or stalled reaction.

  • Reagent Quality: Cyanide salts can degrade or absorb moisture over time. Using fresh, dry reagents is critical. Water can compete as a nucleophile, leading to undesired hydroxylation byproducts.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are essential as they solvate the cation of the cyanide salt, leaving a "naked," more nucleophilic cyanide anion, thereby accelerating the reaction.

  • Catalysis:

    • Palladium Catalysis: For challenging substrates, a palladium-catalyzed cross-coupling reaction with zinc cyanide is a powerful alternative.[5] The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step and is more facile than the uncatalyzed SNAr reaction.[4]

    • Copper(I) Cyanide: In the Rosenmund-von Braun reaction, CuCN is not just a cyanide source but also acts as a catalyst. The mechanism is believed to involve coordination of the copper to the pyrimidine ring, activating it for nucleophilic attack.

Scenario 2: Significant Byproduct Formation

Question: My reaction has gone to completion, but I am observing significant impurities, and my final yield after purification is low. What are these byproducts and how can I prevent them?

Answer: Byproduct formation is often a result of side reactions involving the starting materials, product, or solvent under the reaction conditions.

Common Byproducts and Mitigation Strategies

ByproductProbable CausePrevention Strategy
5-Methylpyrimidin-2(1H)-one Reaction with trace water in the solvent or on glassware at high temperatures.Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).
5-Methylpyrimidine-2-carboxamide Hydrolysis of the product nitrile group. This can occur during the reaction if water is present or during acidic/basic workup conditions.Maintain anhydrous conditions. Use a neutral or mildly acidic aqueous workup and avoid prolonged heating during extraction.
Dark, Polymeric Tars Decomposition of the solvent (e.g., DMF) at high temperatures or other competing side reactions.Do not exceed the recommended reaction temperature for the solvent. Ensure reagents are pure. Degassing the solvent before use can sometimes help.

Experimental Protocol: Optimized Cyanation of 2-chloro-5-methylpyrimidine

This protocol utilizes palladium catalysis with zinc cyanide, a reliable method that often provides higher yields and proceeds under milder conditions than traditional methods.[5]

Materials:

  • 2-chloro-5-methylpyrimidine

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-methylpyrimidine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a solution of aqueous ammonia and stir for 30 minutes to complex any residual zinc salts.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield 5-Methylpyrimidine-2-carbonitrile as a solid.

Scenario 3: Difficulties in Product Purification

Question: I have a crude product that is a dark oil or a discolored solid, and it is difficult to purify by chromatography or recrystallization. What can I do?

Answer: Purification challenges often stem from the presence of high-boiling solvents or persistent impurities.

Purification Workflow

Caption: Troubleshooting guide for product purification.

Expert Insights:

  • Charcoal Treatment: If the crude product is highly colored due to polymeric impurities, dissolving it in a suitable solvent and stirring with a small amount of activated charcoal for 15-30 minutes, followed by filtration through celite, can effectively decolorize the solution before recrystallization or chromatography.

  • Azeotropic Removal of Water: If the product is wet, dissolving it in a solvent like toluene and concentrating it on a rotary evaporator can help remove residual water azeotropically.

By systematically addressing these common issues, researchers can significantly improve the yield, purity, and reproducibility of their 5-Methylpyrimidine-2-carbonitrile synthesis.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines. PMC. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH. [Link]

  • 5-METHYLPYRIMIDINE-2-CARBONITRILE [P82717]. ChemUniverse. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 5-Methylpyrimidine-2-carbonitrile

An in-depth guide to the purification of 5-Methylpyrimidine-2-carbonitrile by recrystallization, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive, experience-d...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 5-Methylpyrimidine-2-carbonitrile by recrystallization, designed for researchers, scientists, and drug development professionals.

This guide provides a comprehensive, experience-driven approach to the purification of 5-Methylpyrimidine-2-carbonitrile. It is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 5-Methylpyrimidine-2-carbonitrile?

Answer: There is no single "best" solvent, as the optimal choice depends on the specific impurities present in your crude sample. The guiding principle for a good recrystallization solvent is that the compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[1][2] For 5-Methylpyrimidine-2-carbonitrile, a polar aromatic molecule, a systematic screening of solvents with varying polarities is the most effective approach.

Expert Insight: Based on its structure (a polar pyrimidine ring and a nitrile group), solvents of intermediate polarity are excellent starting points. Highly non-polar solvents like hexanes are unlikely to dissolve the compound even when hot, while highly polar solvents like water may not show a sufficient solubility differential between hot and cold conditions.

A recommended screening panel would include:

  • Alcohols: Isopropanol, Ethanol

  • Esters: Ethyl Acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Solvent Mixtures: Ethanol/Water, Toluene/Heptane

The following table summarizes the properties of these common solvents to aid in your selection.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Notes
Isopropanol82.619.9Flammable
Ethanol78.424.5Flammable
Ethyl Acetate77.16.0Flammable, irritant
Acetone56.020.7Highly flammable, irritant
Toluene110.62.4Flammable, toxic
Water100.080.1Non-flammable
Heptane98.41.9Flammable
Data sourced from CRC Handbook of Chemistry and Physics & Vogel's Practical Organic Chemistry.[3]

A detailed, step-by-step protocol for solvent screening is provided in the "Experimental Protocols" section below.

Q2: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue, particularly with compounds that have lower melting points or when significant impurities are present. The primary cause is that the solution becomes supersaturated at a temperature that is above the melting point of your compound (or the melting point of the impure mixture).[4][5]

Causality & Corrective Actions:

  • Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to align into a crystal lattice.

    • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount (1-5% of total volume) of additional hot solvent to ensure complete dissolution. Allow the flask to cool slowly by insulating it (e.g., placing it on a cork ring or wooden block) and leaving it undisturbed at room temperature before moving to an ice bath.[4][6]

  • Solution is Over-Saturated: The concentration of the solute is too high, causing it to crash out of solution prematurely.

    • Solution: Add more hot solvent in small increments (1-2 mL at a time) to the oiled mixture while heating until the oil redissolves to form a clear solution. Then, proceed with slow cooling as described above.[5]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound. While the exact melting point of 5-Methylpyrimidine-2-carbonitrile is not consistently reported in literature, related structures suggest it is likely in the 35-55 °C range. Using a high-boiling solvent like toluene (BP 111 °C) increases the risk of oiling out.

    • Solution: Switch to a lower-boiling point solvent that was identified during your solvent screen, such as ethyl acetate (BP 77 °C) or acetone (BP 56 °C).

Q3: I have very poor recovery of my purified compound. What are the likely causes?

Answer: A low yield is one of the most frequent frustrations in recrystallization. The goal is to maximize the recovery of pure product while leaving impurities behind in the "mother liquor."[5][7]

Common Causes of Low Yield:

  • Excess Solvent Usage: This is the most common error. Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved even after cooling.[4][7]

    • Fix: If you suspect excess solvent, you can carefully evaporate a portion of it and attempt the cooling and crystallization process again. Always use the absolute minimum of near-boiling solvent to dissolve your crude solid.[7]

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.

    • Fix: Use a pre-heated funnel (stemless or short-stemmed is best) and filter the hot solution quickly. It can also be beneficial to add a small excess of solvent (~5%) before filtration, which can be boiled off afterward.[8]

  • Incomplete Cooling: The solubility of your compound, while low, is not zero in cold solvent.

    • Fix: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation before filtration.[9]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[7]

    • Fix: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

Q4: The solution is cold, but no crystals have formed. What should I do?

Answer: This is typically due to the formation of a supersaturated solution, where the concentration of the dissolved compound exceeds its normal solubility limit.[4][7] The solution requires a nucleation point to initiate crystal growth.

Methods to Induce Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site.[6][7]

  • Seeding: If you have a small crystal of pure 5-Methylpyrimidine-2-carbonitrile, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[5][7]

  • Reduce Solvent Volume: If the above methods fail, it is likely you used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[4]

  • Flash Cooling: As a last resort, briefly cooling the flask in a dry ice/acetone bath can sometimes shock the system into crystallization. However, this can lead to the formation of very small, less pure crystals.[8]

Experimental Protocols & Workflows

Workflow for Recrystallization of 5-Methylpyrimidine-2-carbonitrile

The following diagram illustrates the standard workflow for a successful recrystallization.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Add crude solid to Erlenmeyer flask B Add minimum amount of near-boiling solvent A->B incrementally C Are insoluble impurities present? B->C D Filter hot solution through pre-heated funnel C->D Yes E Proceed to Cooling C->E No F Cool slowly to room temperature D->F E->F G Cool in ice-water bath F->G H Collect crystals via vacuum filtration G->H I Wash with minimal ice-cold solvent H->I J Dry crystals under vacuum I->J

Caption: Standard workflow for purification by recrystallization.

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude 5-Methylpyrimidine-2-carbonitrile into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., isopropanol, ethyl acetate, toluene) dropwise at room temperature. Swirl or stir after each addition. Note the solubility. An ideal solvent will not dissolve the compound at room temperature.[10]

  • If the compound is insoluble at room temperature, place the test tube in a hot water or sand bath and heat it to the boiling point of the solvent.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume needed.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Evaluate: The best solvent is one that dissolves the compound completely when hot in a reasonable volume but results in the formation of a large amount of crystalline precipitate upon cooling.

Troubleshooting Decision Logic

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

G Start Begin Cooling Q_Crystals Crystals Form? Start->Q_Crystals A_Yes Success! Proceed to Isolation Q_Crystals->A_Yes Yes A_No No Crystals Q_Crystals->A_No No Q_OiledOut Liquid Droplets (Oiling Out)? A_No->Q_OiledOut A_OiledOut Problem: Oiling Out Q_OiledOut->A_OiledOut Yes A_Supersat Problem: Supersaturation or Too Much Solvent Q_OiledOut->A_Supersat No (Clear Solution) Sol_OiledOut Re-heat, add more solvent, cool slowly. Consider a lower-boiling solvent. A_OiledOut->Sol_OiledOut Sol_Supersat Scratch flask with glass rod. Add seed crystal. Reduce solvent volume. A_Supersat->Sol_Supersat

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. University of Colorado Boulder. [Link]

  • Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. [Link]

  • PubChem. (n.d.). 5-Methylpyrimidine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. [Link]

  • Alchem.Pharmtech. (n.d.). CAS 38275-54-6 | 5-Methylpyrimidine-2-carbonitrile. [Link]

  • ChemUniverse. (n.d.). 5-METHYLPYRIMIDINE-2-CARBONITRILE. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • El-Sayed, N. F., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Scientific Reports. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Al-Ostath, A., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors. Molecules. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. RSC Advances. [Link]

  • Thanki, P., et al. (2013). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. International Journal of ChemTech Research. [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of 5-Methylpyrimidine-2-carbonitrile

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your synthetic route and improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Formation of a Dimeric Byproduct in Sandmeyer Reaction

Q: I am attempting to synthesize 5-Methylpyrimidine-2-carbonitrile from 2-amino-5-methylpyrimidine via a Sandmeyer reaction and am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer. What is causing this and how can I prevent it?

A: The formation of a biaryl (dimeric) byproduct is a known side reaction in Sandmeyer reactions and is indicative of the underlying radical mechanism.[1][2]

Mechanistic Insight: The Sandmeyer reaction proceeds through the formation of an aryl radical intermediate after the copper(I)-catalyzed decomposition of the diazonium salt with the loss of nitrogen gas.[1][2][3] This pyrimidinyl radical can then be trapped by the cyanide nucleophile to form the desired product. However, two of these radical intermediates can also couple with each other, leading to the formation of a dimeric byproduct, 5,5'-dimethyl-2,2'-bipyrimidine.

Troubleshooting Workflow for Dimer Formation

Caption: Troubleshooting workflow for minimizing dimer byproduct formation.

Experimental Protocol to Minimize Dimer Formation:

  • Diazotization:

    • Dissolve 2-amino-5-methylpyrimidine (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, maintaining the temperature below 5 °C. Stir for 30-60 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water or a suitable solvent, also cooled to 0-5 °C.

    • Add the cold diazonium salt solution dropwise to the vigorously stirred CuCN solution. The rate of addition is critical; a slower addition rate disfavors the bimolecular radical coupling.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up:

    • Neutralize the reaction mixture carefully with a base (e.g., Na₂CO₃).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Issue 2: Hydrolysis of the Nitrile Group to an Amide

Q: My final product contains a significant amount of 5-methylpyrimidine-2-carboxamide. How can I prevent the hydrolysis of the nitrile group?

A: The hydrolysis of the nitrile group to the corresponding amide is a common side reaction, particularly under either acidic or basic conditions, and is often exacerbated by elevated temperatures and the presence of water.[4]

Mechanistic Insight: The carbon atom of the nitrile group is electrophilic and can be attacked by water. This process is catalyzed by both acid (by protonating the nitrogen) and base (by providing a hydroxide nucleophile). The initial product of hydration is an imidic acid, which tautomerizes to the more stable amide. If the conditions are harsh enough, the amide can be further hydrolyzed to the carboxylic acid.

Troubleshooting Workflow for Nitrile Hydrolysis

Caption: Troubleshooting workflow to prevent nitrile hydrolysis.

General Recommendations to Avoid Hydrolysis:

  • pH Control: During work-up, neutralize the reaction mixture promptly and gently. Avoid extremes of pH.

  • Temperature Management: Keep temperatures as low as practically possible throughout the reaction and purification process.

  • Anhydrous Conditions: For non-aqueous reactions like the Rosenmund-von Braun or some palladium-catalyzed cyanations, ensure all solvents and reagents are thoroughly dried.

Issue 3: Dehalogenation and Low Yield in Nucleophilic Cyanation

Q: I am using 2-chloro-5-methylpyrimidine as a starting material for a Rosenmund-von Braun or palladium-catalyzed cyanation, but I am getting low yields of the desired nitrile and a significant amount of 5-methylpyrimidine. What is causing this dehalogenation?

A: The replacement of the chlorine atom with hydrogen (protodechlorination or dehalogenation) is a known side reaction in transition-metal-catalyzed cross-coupling reactions and can also occur under the harsh conditions of a classical Rosenmund-von Braun reaction.

Mechanistic Insight:

  • Palladium-Catalyzed Reactions: In palladium-catalyzed processes, a common pathway for dehalogenation involves the reaction of the organopalladium intermediate with a hydride source. This hydride can originate from the solvent, additives, or even trace amounts of water.

  • Rosenmund-von Braun Reaction: The high temperatures (often >150 °C) and polar aprotic solvents (like DMF or NMP) used in the classical Rosenmund-von Braun reaction can lead to decomposition pathways that generate hydride sources, resulting in dehalogenation.[5][6]

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Low Yield & Dehalogenation Palladium Catalyst Deactivation: Cyanide ions can poison the palladium catalyst.Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆]. Add a co-catalyst like a zinc or copper salt to act as a cyanide scavenger.
Harsh Rosenmund-von Braun Conditions: High temperatures leading to decomposition and side reactions.Consider using a milder, palladium-catalyzed method. If using the Rosenmund-von Braun reaction, carefully optimize the temperature to the minimum required for the reaction to proceed. The use of ionic liquids as solvents has been shown to allow for milder conditions.[5]
Presence of Hydride Sources: Solvents like DMF can decompose at high temperatures to produce dimethylamine and carbon monoxide, and subsequently formate, which can act as a hydride source.Use a more stable solvent if possible. Ensure all reagents and solvents are pure and dry.

Optimized Protocol for Palladium-Catalyzed Cyanation:

This protocol uses zinc cyanide, which is less toxic and less prone to catalyst inhibition than other cyanide sources.

  • Reaction Setup:

    • To an oven-dried flask, add 2-chloro-5-methylpyrimidine (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a phosphine ligand like dppf (4-10 mol%).

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add a dry, degassed solvent such as DMF or DMAc.

  • Reaction:

    • Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Key Reaction Pathways and Side Reactions

The following diagrams illustrate the main synthetic pathways to 5-Methylpyrimidine-2-carbonitrile and the competing side reactions discussed.

1. Sandmeyer Reaction Pathway

Sandmeyer_Pathway cluster_0 Desired Pathway cluster_1 Side Reactions 2-Amino-5-methylpyrimidine 2-Amino-5-methylpyrimidine Diazonium Salt Diazonium Salt 2-Amino-5-methylpyrimidine->Diazonium Salt NaNO2, H+ Pyrimidinyl Radical Pyrimidinyl Radical Diazonium Salt->Pyrimidinyl Radical Cu(I), -N2 2-Hydroxy-5-methylpyrimidine 2-Hydroxy-5-methylpyrimidine Diazonium Salt->2-Hydroxy-5-methylpyrimidine H2O 5-Methylpyrimidine-2-carbonitrile 5-Methylpyrimidine-2-carbonitrile Pyrimidinyl Radical->5-Methylpyrimidine-2-carbonitrile Cu(II)-CN Dimer Dimer Pyrimidinyl Radical->Dimer Dimerization Nucleophilic_Cyanation cluster_0 Desired Pathway cluster_1 Side Reactions 2-Chloro-5-methylpyrimidine 2-Chloro-5-methylpyrimidine 5-Methylpyrimidine-2-carbonitrile 5-Methylpyrimidine-2-carbonitrile 2-Chloro-5-methylpyrimidine->5-Methylpyrimidine-2-carbonitrile [CN-], Catalyst (e.g., Cu(I) or Pd(0)) 5-Methylpyrimidine 5-Methylpyrimidine 2-Chloro-5-methylpyrimidine->5-Methylpyrimidine Dehalogenation (Hydride source) 5-Methylpyrimidine-2-carboxamide 5-Methylpyrimidine-2-carboxamide 5-Methylpyrimidine-2-carbonitrile->5-Methylpyrimidine-2-carboxamide Hydrolysis (H2O, H+ or OH-)

Caption: Desired and side reaction pathways in nucleophilic cyanation.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The Mechanism of the Sandmeyer and Meerwein Reactions. Retrieved from [Link]

  • Goossen, L. J., et al. (2014). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 4(87), 46973-47007. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The hydrolysis process for 2-cyanopyrimidine to pymca. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity of Reactions with 5-Methylpyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction to the Reactivity of 5-Methylpyrimidine-2-carbonitrile 5-Methylpyrimidine-2-carbonitrile is a valuable heterocyclic building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Reactivity of 5-Methylpyrimidine-2-carbonitrile

5-Methylpyrimidine-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two nitrogen atoms and the electron-withdrawing nitrile group at the C2 position.[1][2] This electronic profile dictates its reactivity, making it susceptible to nucleophilic attack while rendering it less reactive towards electrophiles.

The substitution pattern of 5-methylpyrimidine-2-carbonitrile presents a fascinating challenge in regioselectivity. The C4 and C6 positions are the most electron-deficient and, therefore, the most likely sites for nucleophilic aromatic substitution (SNAr).[3] The C5 position, where the methyl group is located, is comparatively electron-rich and thus more amenable to electrophilic substitution, although such reactions are generally less facile on the pyrimidine core.[1]

This guide will address common challenges and questions regarding the control of regioselectivity in reactions with this versatile substrate.

Frequently Asked Questions (FAQs)

Q1: Why do nucleophilic aromatic substitution (SNAr) reactions on pyrimidines preferentially occur at the C4 and C6 positions?

A1: The reactivity of halopyrimidines in both SNAr and palladium-catalyzed cross-coupling reactions generally follows the order C4(6) > C2 > C5.[3][4] This preference is governed by the electronic properties of the pyrimidine ring. The nitrogen atoms strongly withdraw electron density, making the adjacent (C2, C6) and para (C4) positions electrophilic. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically highest at the C4 and C6 positions, making them the most favorable sites for nucleophilic attack.[5] The formation of the negatively charged Meisenheimer intermediate is better stabilized when the charge can be delocalized onto the nitrogen atoms, which is more effective for attack at C4 and C6.

Q2: How do the methyl and nitrile groups on 5-methylpyrimidine-2-carbonitrile influence its reactivity?

A2: The substituents play a crucial role in modulating the inherent reactivity of the pyrimidine ring:

  • 2-carbonitrile group: This is a strong electron-withdrawing group, which further deactivates the entire ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack. It particularly increases the electrophilicity of the C4 and C6 positions.

  • 5-methyl group: This is an electron-donating group. It slightly increases the electron density at the C5 position, making it the most likely (though still challenging) site for electrophilic substitution.[1] It can also exert a steric influence on reactions at the adjacent C4 and C6 positions.[6]

Q3: Is it possible to achieve substitution at the C2 position, despite the presence of the nitrile group?

A3: While the nitrile group is not a typical leaving group, substitution at C2 can be achieved under specific conditions, often involving metal catalysis. For instance, in some cross-coupling reactions, the regioselectivity can be inverted to favor the C2 position.[7] This often requires careful selection of the catalyst, ligand, and reaction conditions to overcome the intrinsic preference for C4/C6 reactivity.[7] Recent advances have also demonstrated C2-selective amination of pyrimidines through the formation of pyrimidinyl iminium salt intermediates.[8]

Troubleshooting Guides for Common Reactions

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for functionalizing pyrimidines. However, achieving the desired regioselectivity can be challenging.

Problem: Poor or mixed regioselectivity (C4 vs. C6) in SNAr reactions.

Probable Cause Proposed Solution Scientific Rationale
Insufficient Differentiation Between C4 and C6 Introduce a directing or blocking group at a position that sterically hinders one of the reactive sites.[6]Steric hindrance can effectively block the approach of a nucleophile to one of the electronically similar positions, thereby favoring reaction at the less hindered site.[9]
Reaction Temperature Too High Run the reaction at a lower temperature, even if it requires a longer reaction time.Higher temperatures can sometimes overcome the subtle energetic differences between competing reaction pathways, leading to a loss of selectivity.
Nucleophile Reactivity Use a bulkier nucleophile if steric differentiation is desired.A larger nucleophile will be more sensitive to steric hindrance, amplifying the effect of any nearby functional groups.[10]
Experimental Protocol: Regioselective Amination

A highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors the formation of the C4-substituted product.[4] While our substrate is different, the principles can be adapted.

  • To a solution of the dichloropyrimidine and the catalyst in THF, add a pre-mixed solution of the secondary amine and LiHMDS (1 M in THF).

  • The mode of addition is critical for achieving high regioselectivity.[3]

Metal-Catalyzed Cross-Coupling Reactions

Palladium, nickel, and copper-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds.[11][12]

Problem: Lack of regioselectivity in Suzuki or Buchwald-Hartwig coupling reactions.

Probable Cause Proposed Solution Scientific Rationale
Ligand Choice Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.The ligand plays a critical role in the oxidative addition step, which is often the selectivity-determining step. The steric and electronic properties of the ligand can influence which C-X bond the metal center preferentially inserts into.[13]
Catalyst Precursor Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).The active catalytic species generated can differ depending on the precursor, which can impact selectivity.
Base and Solvent Effects Vary the base (e.g., Cs₂CO₃, K₃PO₄) and solvent polarity.The base and solvent can influence the rate of the catalytic cycle and the stability of key intermediates, thereby affecting the regiochemical outcome.
Visualizing Regioselectivity Factors

The following diagram illustrates the key factors influencing the regioselectivity of nucleophilic attack on 5-methylpyrimidine-2-carbonitrile.

G cluster_pyrimidine 5-Methylpyrimidine-2-carbonitrile cluster_factors Influencing Factors cluster_outcome Reaction Sites P N1 | C6-C5(Me) |   | C2(CN)-N3=C4 C46 C4/C6 Positions (Most Reactive - S_NAr) C5 C5 Position (Electrophilic Attack) C2 C2 Position (Catalyst-Controlled) E Electronic Effects (Electron Withdrawing) E->C46 Activates S Steric Hindrance (Methyl Group) S->C46 Hinders C Catalyst/Ligand (Metal-Catalyzed Rxns) C->C2 Enables

Caption: Factors influencing regioselectivity.

Decision-Making Workflow for Troubleshooting

When faced with poor regioselectivity, a systematic approach is crucial. The following workflow can guide your experimental design.

G start Poor Regioselectivity Observed is_snar Is it an S_NAr reaction? start->is_snar is_metal Is it metal-catalyzed? is_snar->is_metal No temp Adjust Temperature is_snar->temp Yes ligand Screen Ligands is_metal->ligand Yes nucleophile Modify Nucleophile Sterics temp->nucleophile end Improved Regioselectivity nucleophile->end catalyst Change Catalyst Precursor ligand->catalyst base Vary Base/Solvent catalyst->base base->end

Caption: Troubleshooting workflow for regioselectivity.

Conclusion

Improving the regioselectivity of reactions with 5-methylpyrimidine-2-carbonitrile requires a deep understanding of the electronic and steric factors at play. By systematically evaluating reaction parameters such as temperature, solvent, and the nature of the nucleophile or catalyst system, researchers can effectively steer reactions toward the desired constitutional isomer. This guide provides a framework for troubleshooting common issues and serves as a starting point for developing robust and selective synthetic methodologies.

References

  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. (2022). American Chemical Society. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2005). ACS Publications. [Link]

  • Pyrimidine. Wikipedia. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2005). Organic Letters. [Link]

  • Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes. ResearchGate. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]

  • Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. (2022). Accounts of Chemical Research. [Link]

  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (2016). Organic & Biomolecular Chemistry. [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society. [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). ResearchGate. [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Regioselectivity in the opening of 3-membered heterocycles. Chemistry Stack Exchange. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Steric Hindrance | Organic Chemistry. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 5-Methylpyrimidine-2-carbonitrile Functionalization

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the functionalization of 5-methylpyrimidine-2-carbonitrile. This guide is designed to provide you, as a senior a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the functionalization of 5-methylpyrimidine-2-carbonitrile. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights and troubleshooting strategies for your experiments. Pyrimidine derivatives are crucial scaffolds in medicinal chemistry and drug discovery, making the efficient and selective functionalization of this core a critical endeavor.[1] This resource is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for functionalizing 5-methylpyrimidine-2-carbonitrile?

The functionalization of 5-methylpyrimidine-2-carbonitrile primarily revolves around transition-metal-catalyzed cross-coupling reactions and C-H bond activation. The electron-deficient nature of the pyrimidine ring influences the reactivity and the choice of catalyst.[2]

  • Cross-Coupling Reactions: These methods are widely used for forming C-C and C-N bonds.[3] The Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings are common examples.[4][5] These reactions typically require a palladium catalyst, a suitable ligand, and a base. The choice of catalyst and ligand is critical for achieving good yields and selectivity.

  • C-H Activation/Functionalization: This is an increasingly important strategy that avoids the pre-functionalization of the substrate.[6] Palladium and rhodium catalysts are frequently employed for direct arylation, amination, and other transformations.[6][7] A significant challenge in C-H activation is controlling regioselectivity, especially with multiple potential reaction sites on the pyrimidine ring.[6][8]

Q2: How do I select the right palladium catalyst and ligand for a Suzuki-Miyaura coupling with a halogenated 5-methylpyrimidine-2-carbonitrile derivative?

The selection of the palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling.

  • Palladium Pre-catalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. For challenging couplings, pre-formed palladium complexes with bulky phosphine ligands, such as XPhos-based palladacycles, can offer higher activity and stability.[9]

  • Ligands: The choice of ligand is often the most critical parameter.

    • For Aryl Chlorides and Bromides: Bulky, electron-rich phosphine ligands like XPhos, SPhos, and tBuXPhos are often effective.[9] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

    • Aqueous Media: For reactions in aqueous media, ligands like tBuXPhos have been shown to be effective, preventing catalyst poisoning by cyanide in cyanation reactions, a principle that can be extended to other couplings.[10]

  • Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, THF, toluene) can significantly impact the reaction outcome and should be optimized for each specific substrate combination.

Q3: What are the common challenges in the C-H functionalization of 5-methylpyrimidine-2-carbonitrile and how can they be addressed?

The primary challenges in C-H functionalization are regioselectivity, catalyst deactivation, and the often harsh reaction conditions required.[6]

  • Regioselectivity: The pyrimidine ring has multiple C-H bonds with varying reactivity. Directing groups can be employed to achieve selectivity for a specific position.[11] For pyrimidines, the C4 and C6 positions are generally more reactive towards cross-coupling than the C2 position.[2]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the metal center, leading to catalyst inhibition or deactivation.[12][13] The use of bulky ligands can sometimes mitigate this issue.[14] High temperatures can also lead to catalyst decomposition.[6]

  • Harsh Conditions: C-H activation often requires high temperatures, which can be incompatible with sensitive functional groups on the substrate.[6] The development of milder reaction conditions is an ongoing area of research.

Q4: Can I perform a direct amination on the pyrimidine ring of 5-methylpyrimidine-2-carbonitrile?

Direct C-H amination of pyrimidines is challenging but achievable.

  • Palladium-Catalyzed Amination: Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[3] While typically used with aryl halides, modifications for direct C-H amination exist, often requiring a strong oxidant.

  • Rhodium-Catalyzed Amination: Rhodium catalysts have also been shown to be effective for C-H amination reactions.[15]

  • N-Oxide Strategy: A strategy involving the formation of a pyrimidine N-oxide can facilitate C2-selective amination.[16]

Troubleshooting Guides

Problem 1: Low to No Product Yield in a Palladium-Catalyzed Cross-Coupling Reaction
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst 1. Use a fresh batch of palladium pre-catalyst and ligand. 2. Consider using a more robust pre-catalyst, such as a palladacycle.[9] 3. Ensure anaerobic conditions are maintained throughout the reaction setup.Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture. Catalyst deactivation can occur through oxidation or poisoning.[13]
Ligand Dissociation/Decomposition 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). 2. Increase the ligand-to-palladium ratio.The ligand stabilizes the active catalytic species and promotes key steps in the catalytic cycle. Ligand dissociation can lead to catalyst decomposition.
Poor Substrate Solubility 1. Experiment with different solvents or solvent mixtures to ensure all reactants are soluble at the reaction temperature.[17]Inadequate solubility can lead to poor reaction kinetics and incomplete conversion.
Inappropriate Base 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Ensure the base is finely powdered and dry.The base plays a crucial role in the transmetalation step of the Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination.
Catalyst Poisoning by Cyanide 1. In reactions involving cyanide sources, use conditions where the cyanide salt has low solubility or use a co-catalyst like a zinc salt to modulate cyanide concentration.[9][10]Excess cyanide can coordinate strongly to the palladium center, leading to the formation of inactive off-cycle species.[9][13]
Problem 2: Poor Regioselectivity in C-H Functionalization
Potential Cause Troubleshooting Steps Scientific Rationale
Similar Reactivity of C-H Bonds 1. Introduce a directing group at a specific position to guide the catalyst. 2. Modify the electronic properties of the pyrimidine ring with substituents to differentiate the C-H bonds.The inherent electronic and steric properties of the substrate dictate the site of C-H activation. Directing groups can override this inherent reactivity.
Steric Hindrance 1. Use a less sterically bulky catalyst or coupling partner. 2. Increase the reaction temperature or time, while monitoring for decomposition.[18]Steric hindrance around a particular C-H bond can disfavor its activation.
Reaction Mechanism Ambiguity 1. Vary the catalyst (e.g., Pd vs. Rh) as different metals can exhibit different regioselectivities.[7] 2. Consult literature for mechanistic studies on similar substrates to inform catalyst and condition selection.[19]The operative mechanism (e.g., concerted metalation-deprotonation vs. oxidative addition) can influence the regiochemical outcome.
Problem 3: Catalyst Deactivation
Potential Cause Troubleshooting Steps Scientific Rationale
Coordination of Pyrimidine Nitrogens 1. Employ bulky ligands that can sterically shield the metal center. 2. Use a higher catalyst loading, although this is less ideal for process chemistry.The lone pairs on the pyrimidine nitrogens can act as ligands, coordinating to the catalyst and inhibiting its activity.[12][20]
Thermal Degradation 1. Screen for catalysts that are stable at lower temperatures. 2. If high temperatures are necessary, use a more thermally robust ligand.High reaction temperatures can lead to the decomposition of the catalyst or ligands, resulting in the formation of inactive palladium black.[21]
Fouling by Byproducts 1. Ensure high purity of starting materials to minimize side reactions.[18] 2. Analyze the crude reaction mixture to identify potential byproducts that could be poisoning the catalyst.Insoluble byproducts or strongly coordinating species formed during the reaction can adsorb onto the catalyst surface, blocking active sites.[21][22]

Experimental Workflows & Diagrams

Catalyst Screening Workflow for Suzuki-Miyaura Coupling

cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Optimization A Define Substrates: Halogenated 5-Methylpyrimidine-2-carbonitrile + Boronic Acid/Ester B Select Standard Conditions: Pd(OAc)2 / XPhos K2CO3, Dioxane, 90°C A->B C Run Initial Reaction B->C D Analyze Results (LC-MS, NMR) C->D E Low Yield? D->E F Vary Ligand: (SPhos, RuPhos, etc.) E->F G Vary Base: (K3PO4, Cs2CO3) E->G H Vary Solvent: (Toluene, THF, 2-MeTHF) E->H I Vary Temperature: (80-120°C) E->I J Optimized Conditions K K J->K Proceed to Scale-up

Caption: Catalyst screening workflow for Suzuki-Miyaura coupling.

Troubleshooting Flowchart for Low Yield

start Low Yield Observed check_purity Check Starting Material Purity start->check_purity impure Purify Starting Materials check_purity->impure No check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Yes impure->check_conditions optimize_conditions Optimize Temp/Time Ensure Inert Atmosphere check_conditions->optimize_conditions check_catalyst Evaluate Catalyst System optimize_conditions->check_catalyst new_catalyst Screen New Catalysts/Ligands check_catalyst->new_catalyst Suspect check_reagents Assess Reagent Stoichiometry & Base/Solvent Choice check_catalyst->check_reagents OK success Improved Yield new_catalyst->success optimize_reagents Vary Stoichiometry Screen Bases/Solvents check_reagents->optimize_reagents optimize_reagents->success

Caption: Troubleshooting flowchart for low yield in functionalization reactions.

References

  • National Center for Biotechnology Information. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]

  • National Center for Biotechnology Information. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • Frontiers. An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. [Link]

  • Massachusetts Institute of Technology. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

  • National Center for Biotechnology Information. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • National Center for Biotechnology Information. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. [Link]

  • American Chemical Society Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • National Center for Biotechnology Information. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]

  • National Center for Biotechnology Information. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. [Link]

  • National Center for Biotechnology Information. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

  • ResearchGate. Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF. [Link]

  • Wiley Online Library. α-Arylation of Nitriles Catalyzed by Palladium Nanoparticles in Proline-Based Micelles. [Link]

  • Tohoku University. Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. [Link]

  • National Center for Biotechnology Information. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

  • American Chemical Society Publications. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters. [Link]

  • MDPI. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. [Link]

  • PubMed. Pyrimidine as an Aryl C-H Activating Group. [Link]

  • Wiley Online Library. Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]

  • YouTube. Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. [Link]

  • National Center for Biotechnology Information. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. [Link]

  • MDPI. Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]

  • National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ResearchGate. Additional examples of pyrimidine functionalization and pyrimidine to... [Link]

  • ResearchGate. Palladium‐catalyzed cyanation of aryl bromides using phosphinoferrocene ureas as ligands. [Link]

  • R Discovery. Designing Catalysts for Functionalization of Unactivated C–H Bonds Based on the CH Activation Reaction. [Link]

  • Wiley Online Library. Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. [Link]

  • Royal Society of Chemistry. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. [Link]

  • PubMed. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link]

  • PubChem. 5-Methylpyrimidine-2-carbonitrile. [Link]

  • Royal Society of Chemistry. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. [Link]

  • ResearchGate. (PDF) Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

  • PubMed. Rhodium(II)-Catalyzed C(sp3 )-H Diamination of Arylcyclobutanes. [Link]

Sources

Optimization

Preventing decomposition of 5-Methylpyrimidine-2-carbonitrile during reactions

Welcome to the technical support center for 5-Methylpyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the complexities of working with this compound and ensure its stability throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 5-Methylpyrimidine-2-carbonitrile decomposition during a reaction?

A1: The decomposition of 5-Methylpyrimidine-2-carbonitrile is primarily influenced by three factors: pH, nucleophilic attack, and temperature.

  • pH-Mediated Hydrolysis: The pyrimidine ring system and the nitrile group are susceptible to hydrolysis under both strongly acidic and basic conditions.

    • Acidic Conditions: Strong acids can catalyze the hydrolysis of the nitrile group (-C≡N) to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH). While the pyrimidine ring itself is relatively stable in concentrated sulfuric acid at room temperature, the presence of water and heat under acidic conditions can promote degradation[1].

    • Basic Conditions: Strong bases (e.g., concentrated NaOH) can readily hydrolyze the nitrile group. Additionally, the pyrimidine ring is inherently electron-deficient, making it a target for strong nucleophiles, including hydroxide ions, which can lead to ring-opening or substitution reactions under harsh conditions[2][3].

  • Nucleophilic Attack: The pyrimidine ring is π-deficient, meaning the carbon atoms in the ring are electrophilic, particularly at positions 2, 4, and 6.[4][5] Strong nucleophiles can attack these positions, leading to undesired side products or decomposition.[6] This is especially relevant when using reagents like organometallics or strong alkoxides.

  • Thermal Stress: Like many organic molecules, excessive heat can lead to thermal decomposition. While specific data for this compound is limited, studies on related pyrimidine derivatives show that thermal stability is structure-dependent.[7][8] It is always advisable to avoid unnecessarily high reaction temperatures.

Q2: I'm observing my reaction mixture turning dark, and TLC analysis shows streaking and multiple new spots. What is likely happening?

A2: A dark coloration, streaking on TLC, and the appearance of multiple spots are classic indicators of compound decomposition. The likely culprit is one of the instability factors mentioned in Q1.

  • Initial Diagnosis: The formation of polar decomposition products, such as the carboxamide or carboxylic acid from nitrile hydrolysis, can cause streaking on silica gel TLC plates. Polymerization or complex side reactions can lead to the dark, tar-like appearance of the reaction mixture.

  • Troubleshooting Steps:

    • Re-evaluate your reaction conditions: Is a strong acid or base present? Could residual water be the issue? Is the temperature too high?

    • Run a control reaction: Set up a small-scale reaction under strictly anhydrous conditions with a non-nucleophilic base (if required) at a lower temperature.

    • Analyze the starting material: Verify the purity of your 5-Methylpyrimidine-2-carbonitrile stock. Improper storage can lead to degradation before it's even used.

Q3: How should I select appropriate solvents, bases, and acids to maintain stability?

A3: The key is to choose reagents that are compatible with both the pyrimidine ring and the nitrile group.

Reagent TypeRecommendedRationaleTo Avoid
Solvents Anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, Acetonitrile)These solvents do not have acidic protons and can be effectively dried, minimizing the risk of hydrolysis.Protic solvents (e.g., Methanol, Ethanol, Water) unless the reaction specifically requires them and conditions are mild.
Bases Non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) or inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃)These bases can deprotonate substrates without attacking the electrophilic pyrimidine ring. Carbonates are generally mild and effective.Strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe, LDA, Grignard reagents) unless they are part of the intended reaction mechanism.
Acids Mild Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or carefully controlled amounts of weak protic acids.Lewis acids can activate substrates without the high proton concentration that drives hydrolysis.Strong, hot aqueous acids (e.g., concentrated HCl, H₂SO₄ at elevated temperatures).

Q4: What are the best practices for storing 5-Methylpyrimidine-2-carbonitrile?

A4: Proper storage is crucial to prevent degradation over time.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[9][10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and air.

  • Container: Use a tightly sealed, opaque or amber vial to protect from light and moisture.[10][11]

  • Handling: When not in use, keep containers securely sealed.[11] Aliquoting the compound into smaller, single-use vials upon receipt can prevent contamination and repeated exposure of the entire stock to the atmosphere.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low Yield and Suspected Nitrile Hydrolysis

You are attempting a reaction and find that a significant portion of your starting material has been converted into the corresponding carboxamide or carboxylic acid, leading to low yields of the desired product.

Causality Analysis

The nitrile group (-C≡N) is susceptible to hydrolysis, a reaction that proceeds in two stages: first to the primary amide (-CONH₂) and then to the carboxylic acid (-COOH). This process is catalyzed by the presence of water along with either acid or base.

Visualizing the Decomposition Pathway

G cluster_main Nitrile Hydrolysis Pathway Start 5-Methylpyrimidine-2-carbonitrile (C₆H₅N₃) Amide 5-Methylpyrimidine-2-carboxamide (C₆H₇N₃O) Start->Amide H₂O (Acid or Base) Acid 5-Methylpyrimidine-2-carboxylic acid (C₆H₆N₂O₂) Amide->Acid H₂O (Acid or Base, Heat)

Caption: Hydrolysis of the nitrile group.

Solutions & Preventative Protocols

Solution 1: Implement Strict Anhydrous Conditions Water is the key reagent for hydrolysis. Its rigorous exclusion is the most effective preventative measure.

Protocol: General Anhydrous Reaction Setup

  • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (argon or nitrogen).

  • Solvents: Use freshly distilled solvents or solvents from a commercial anhydrous system (e.g., passed through an alumina column). Anhydrous solvents in sealed bottles are also a good option.

  • Reagents: Ensure all liquid reagents are anhydrous. Dry solid reagents in a vacuum oven if their stability permits.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas. Use septa and syringes/cannulas for all transfers of liquids.

  • Execution: Maintain the inert atmosphere throughout the reaction and workup until aqueous reagents are intentionally added.

Solution 2: Judicious Choice of Catalyst/Reagents If your reaction requires an acid or base, choose one that minimizes the risk of hydrolysis.

  • For Base-Mediated Reactions: Use a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an anhydrous inorganic base like potassium carbonate that has been flame-dried under vacuum.

  • For Acid-Mediated Reactions: Use a Lewis acid instead of a Brønsted acid where possible. If a Brønsted acid is necessary, use the minimum catalytic amount required.

Problem 2: Unwanted Nucleophilic Addition to the Pyrimidine Ring

You observe the formation of unexpected byproducts, and mass spectrometry suggests your nucleophile has added to the pyrimidine ring itself, not just reacted at the desired functional group.

Causality Analysis

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms.[2][4] This makes the ring carbons (especially C2, C4, and C6) susceptible to attack by strong nucleophiles.[6] The nitrile group at the C2 position further increases the electrophilicity of this carbon.

Visualizing the Logical Workflow for Reagent Selection

G Start Reaction Requires a Nucleophile IsNuHard Is the Nucleophile 'Hard'? (e.g., R-Li, R-MgX, LiAlH₄) Start->IsNuHard IsNuSoft Is the Nucleophile 'Soft'? (e.g., Amines, Thiols, Halides) IsNuHard->IsNuSoft No HardNu High Risk of Ring Attack. Consider protecting groups or alternative synthetic route. IsNuHard->HardNu Yes SoftNu Lower Risk of Ring Attack. Proceed with caution. Use mild conditions. IsNuSoft->SoftNu Yes CheckTemp Is the reaction run at low temp? (e.g., -78°C to 0°C) SoftNu->CheckTemp LowTempOK Proceed with Reaction. Monitor carefully by TLC/HPLC. CheckTemp->LowTempOK Yes HighTempRisk High Risk. Lower temperature. CheckTemp->HighTempRisk No

Caption: Decision tree for nucleophile selection.

Solutions & Preventative Protocols

Solution 1: Use "Softer" or More Hindered Nucleophiles If the reaction allows, switch to a less reactive ("softer") nucleophile. For example, use a cuprate (R₂CuLi) instead of an organolithium (RLi) for additions.

Solution 2: Control Reaction Temperature Nucleophilic additions to aromatic rings often have a higher activation energy than reactions at other functional groups.

Protocol: Low-Temperature Nucleophilic Reaction

  • Set up the reaction under a strict inert atmosphere as described previously.

  • Dissolve the 5-Methylpyrimidine-2-carbonitrile in a suitable anhydrous solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., -78°C using a dry ice/acetone bath) before adding the nucleophile.

  • Add the nucleophilic reagent slowly, dropwise, via a syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at the low temperature for the required time, monitoring its progress by quenching small aliquots and analyzing by TLC or LC-MS.

  • Quench the reaction at low temperature by slowly adding a suitable proton source (e.g., saturated aqueous NH₄Cl) before allowing it to warm to room temperature.

Problem 3: Difficulty in Assessing Purity and Detecting Decomposition

You are unsure if your starting material is degrading during the reaction or workup, as the potential byproducts are not easily visualized by TLC.

Causality Analysis

Decomposition may be occurring at a low level, or the degradation products may have similar polarity to the starting material or product, making them difficult to resolve by TLC. A more robust analytical method is required for accurate assessment.

Solution: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC offers superior resolution and quantitative capabilities compared to TLC. A reversed-phase HPLC method is ideal for monitoring the purity of 5-Methylpyrimidine-2-carbonitrile.

Protocol: RP-HPLC Method for In-Process Control

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with 10% B, hold for 1 minute.

    • Ramp linearly from 10% B to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (initial conditions) and filter through a 0.22 µm syringe filter before injection.

  • Analysis: Compare the chromatogram of your reaction sample to a standard of pure 5-Methylpyrimidine-2-carbonitrile. The appearance of new peaks indicates the formation of byproducts or degradation products. This method can be used to quantify the percentage of remaining starting material.[12][13]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Nanjing Finechem Holding Co.,Limited. 5-Methylpyridine-2-Carbonitrile. Retrieved from [Link]

  • Wikipedia. (2023). Pyrimidine. Retrieved from [Link]

  • Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry.
  • ResearchGate. Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Wang, Y., et al. (2013). The hydrolysis process for 2-cyanopyrimidine to pymca.
  • ResearchGate. General reaction of pyrimidine ring. Retrieved from [Link]

  • Cavalieri, L. F., & Brown, G. B. (1948). The Degradation of Some Purine and Pyrimidine Derivatives by Hot Alkali. Journal of the American Chemical Society.
  • Seixas, S., et al. (2024). Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds. Astrobiology.
  • Reddy, B. K., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Methylpyrimidine-2-carbonitrile

Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-methylpyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-methylpyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The electron-deficient nature of the pyrimidine ring, combined with the presence of a nitrile group, presents unique challenges that require careful consideration of reaction parameters.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful synthesis of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when performing Suzuki coupling with 5-methylpyrimidine-2-carbonitrile. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

Issue 1: Low or No Product Yield

A low or nonexistent yield is one of the most common frustrations in cross-coupling reactions. Several factors can contribute to this outcome, ranging from catalyst inefficiency to substrate instability.

Potential Causes and Diagnostic Steps:

  • Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[3][4] This is especially prevalent with less bulky or electron-poor ligands.

  • Inefficient Oxidative Addition: While not as challenging as chloro-derivatives, the C-X (where X is a halogen or triflate) bond at the 2-position of the pyrimidine must be efficiently activated by the palladium catalyst.

  • Protodeboronation of the Boronic Acid/Ester: This is a significant side reaction where the boronic acid or ester is replaced by a hydrogen atom, effectively consuming your coupling partner.[5] This is often exacerbated by high temperatures and the choice of base.

  • Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to hydrolysis under certain acidic or basic conditions, leading to the formation of an amide or carboxylic acid.[6][7][8][9][10]

Troubleshooting Workflow for Low Yield

To systematically diagnose and resolve low-yield issues, follow the workflow outlined below.

G cluster_start cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization cluster_side_reactions Addressing Side Reactions cluster_success start Low or No Yield Observed catalyst Screen Catalyst & Ligand (e.g., Buchwald Ligands, NHCs) start->catalyst Initial Check base Vary the Base (e.g., K3PO4, Cs2CO3, K2CO3) start->base Parallel Optimization precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycles) catalyst->precatalyst If deactivation suspected precatalyst->base Once catalyst is stable solvent Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) base->solvent temperature Optimize Temperature (Start at lower temp, e.g., 80°C) solvent->temperature deboronation Address Protodeboronation (Use boronic ester, e.g., MIDA or pinacol) temperature->deboronation If starting material is consumed but no product forms success Improved Yield temperature->success If conditions are optimal hydrolysis Check for Nitrile Hydrolysis (Analyze crude mixture for amide/acid) deboronation->hydrolysis hydrolysis->success If side reactions are minimized Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (R2-B(OR)2 + Base) PdII->Transmetalation PdII_R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 5-Methylpyrimidine-2-carbonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Methylpyrimidine-2-carbonitrile. Leveraging extensive field experie...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Methylpyrimidine-2-carbonitrile. Leveraging extensive field experience and established chromatographic principles, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with the purification of this polar, heterocyclic compound.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, a fundamental understanding of 5-Methylpyrimidine-2-carbonitrile's properties is crucial for methodological design.

PropertyValue/DescriptionSignificance for Chromatography
Molecular Formula C₆H₅N₃Indicates the presence of nitrogen atoms, which can lead to tailing on silica gel.
Molecular Weight 119.12 g/mol A relatively small molecule, well-suited for standard silica gel chromatography.
Polarity PolarThe nitrile and pyrimidine groups contribute to its polarity, requiring a moderately polar eluent for elution from normal-phase media.
Solubility Soluble in common organic solvents like ethanol and dichloromethane.This provides flexibility in choosing a solvent for sample loading.[1]

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of 5-Methylpyrimidine-2-carbonitrile in a question-and-answer format.

Question: My compound is streaking/tailing badly on the TLC plate and the column. What's causing this and how can I fix it?

Answer:

This is a classic issue with nitrogen-containing heterocycles like pyrimidines.

  • Causality: The lone pair of electrons on the pyrimidine nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to a "streaking" or "tailing" effect, where the compound elutes slowly and over a large volume of solvent, resulting in poor separation and low recovery.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common and effective strategy is to add 0.5-2% triethylamine (Et₃N) or a few drops of ammonia in methanol to your mobile phase.[2][3] This will neutralize the acidic sites and significantly improve peak shape.

    • Stationary Phase Deactivation: You can "deactivate" the silica gel by pre-treating it. Prepare a slurry of your silica gel in your chosen eluent system that already contains the basic modifier (e.g., 1% triethylamine in ethyl acetate/hexanes).[4] Packing the column with this slurry ensures the stationary phase is neutralized before the sample is loaded.

    • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica, such as amino-propylated silica.

Question: My compound won't move off the baseline in any common solvent system (e.g., ethyl acetate/hexanes). What should I do?

Answer:

This indicates that your mobile phase is not polar enough to elute the highly polar 5-Methylpyrimidine-2-carbonitrile.

  • Causality: The polarity of your compound is such that its affinity for the polar stationary phase (silica gel) is much stronger than its affinity for the mobile phase.

  • Solutions:

    • Increase Mobile Phase Polarity: The most straightforward solution is to increase the polarity of your eluent.

      • Systematically increase the proportion of the more polar solvent. For example, if you are using ethyl acetate/hexanes, increase the percentage of ethyl acetate.

      • Switch to a more polar solvent system. A common choice for more polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be aware that using more than 10% methanol in dichloromethane can potentially dissolve some of the silica gel.[3]

    • Consider Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography might be a more suitable technique. Here, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Question: I'm seeing poor separation between my product and a close-running impurity. How can I improve the resolution?

Answer:

Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.

  • Causality: The selectivity of your chromatographic system is insufficient to differentiate between your target compound and the impurity.

  • Solutions:

    • Optimize the Solvent System:

      • Fine-tune the solvent ratio. Sometimes, a small change in the eluent composition can significantly impact resolution.

      • Try a different solvent system. Different solvents interact with compounds in unique ways. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/ether system. The different solvent properties can alter the elution order and improve separation.

    • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.[5] This technique sharpens peaks and can improve the resolution of closely eluting compounds.

    • Column Dimensions and Packing: Use a longer, narrower column for more challenging separations. This increases the number of theoretical plates and provides more opportunities for separation to occur. Ensure your column is packed uniformly to avoid channeling.

Question: I have a low yield after purification. Where could my product have gone?

Answer:

Low recovery can be due to several factors, from irreversible binding to the column to loss during workup.

  • Causality: The product may be lost at various stages of the purification process.

  • Solutions:

    • Irreversible Adsorption: As mentioned, strong interaction with acidic silica can lead to product loss. Using a basic modifier in your eluent is crucial.

    • Compound Instability: Ensure your compound is stable to silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred. If it is acid-sensitive, using triethylamine or switching to a neutral stationary phase like alumina is recommended.[4]

    • Co-elution with an Unseen Impurity: A non-UV active impurity might be co-eluting with your product. Try staining the TLC plate with a universal stain like potassium permanganate to visualize all components.

    • Improper Fraction Collection: Collect smaller fractions, especially around the expected elution volume of your product, to avoid mixing pure fractions with impure ones.

    • Loss During Solvent Removal: Be cautious when removing the solvent under reduced pressure (rotary evaporation), especially if your compound is volatile. Use a moderate temperature for the water bath.

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 5-Methylpyrimidine-2-carbonitrile?

A1: For most applications, standard flash-grade silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. Its high surface area and polarity are well-suited for separating moderately polar compounds. If you encounter issues with tailing due to the basicity of the pyrimidine ring, you may consider using neutral alumina or deactivating the silica gel with a basic modifier like triethylamine.

Q2: How do I choose the right mobile phase?

A2: The best practice is to first screen various solvent systems using Thin Layer Chromatography (TLC).[6] The goal is to find a system where your target compound has a retention factor (Rf) of approximately 0.2-0.35.[2][6] This Rf value generally translates well to column chromatography, providing good separation without requiring an excessively large volume of solvent.

  • Good starting solvent systems to screen for 5-Methylpyrimidine-2-carbonitrile include:

    • Ethyl Acetate / Hexanes

    • Dichloromethane / Methanol

    • Chloroform / Methanol

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your sample mixture.

  • Isocratic Elution (constant solvent composition): This method is simpler and uses less solvent. It is ideal when the impurities are well-separated from your product on the TLC plate (i.e., they have very different Rf values).

  • Gradient Elution (increasing solvent polarity over time): This is often the better choice for complex mixtures where impurities have similar polarities to the product. A gradient can improve resolution and sharpen peaks, especially for compounds that elute later.[5]

Q4: What is "dry loading" and when should I use it?

A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before loading it onto the column.[4]

  • When to use it: This technique is particularly useful when your compound is not very soluble in the starting eluent. Dissolving the sample in a strong solvent and then loading it directly onto the column can lead to poor separation.

  • How to do it: Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

IV. Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

This protocol is a self-validating system to determine the optimal mobile phase for your column.

  • Prepare several TLC chambers with different solvent systems of varying polarities (e.g., 20% EtOAc/Hexanes, 40% EtOAc/Hexanes, 60% EtOAc/Hexanes; 2% MeOH/DCM, 5% MeOH/DCM).

  • Dissolve a small amount of your crude 5-Methylpyrimidine-2-carbonitrile in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Place one plate in each chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value for your product in each solvent system. The ideal system will give an Rf of ~0.2-0.35.

Protocol 2: Flash Column Chromatography of 5-Methylpyrimidine-2-carbonitrile

This protocol provides a detailed, step-by-step methodology for purification.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Securely clamp the column in a vertical position in a fume hood.

    • Push a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen starting eluent (determined from Protocol 1).

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

    • Add another thin layer of sand to the top of the packed silica to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[7]

  • Sample Loading (Wet Loading):

    • Dissolve your crude 5-Methylpyrimidine-2-carbonitrile in the minimum amount of the starting eluent.

    • Carefully pipette the solution onto the top of the column, allowing it to absorb into the silica.

    • Rinse the flask with a small amount of eluent and add this to the column to ensure all the product is transferred.

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute descent of the solvent front is a good target).[2]

    • Begin collecting fractions in test tubes.

  • Monitoring and Collection:

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • Spot each fraction on a TLC plate, alongside a spot of your crude starting material.

    • Once the desired product begins to elute, continue collecting fractions until it is no longer detected by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Methylpyrimidine-2-carbonitrile.

V. Visual Workflow and Logic Diagrams

Diagram 1: General Workflow for Purification

This diagram illustrates the overall process from crude material to pure compound.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude 5-Methylpyrimidine- 2-carbonitrile tlc TLC Method Development crude->tlc Screen Solvents pack Pack Column tlc->pack load Load Sample pack->load elute Elute & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for the purification of 5-Methylpyrimidine-2-carbonitrile.

Diagram 2: Troubleshooting Decision Tree for Tailing Peaks

This diagram provides a logical path for addressing peak tailing.

G start Problem: Peak Tailing on TLC/Column q1 Is there a basic modifier (e.g., Et3N) in the eluent? start->q1 add_modifier Add 0.5-2% Triethylamine to the mobile phase. q1->add_modifier No q2 Is tailing still present? q1->q2 Yes add_modifier->q2 deactivate Try deactivating silica (slurry pack with modifier). q2->deactivate Yes solution Problem Resolved q2->solution No q3 Is tailing still present? deactivate->q3 change_sp Switch to a different stationary phase (e.g., Alumina). q3->change_sp Yes q3->solution No change_sp->solution

Caption: Troubleshooting logic for peak tailing issues.

VI. References

Sources

Troubleshooting

Managing reaction exotherms in the synthesis of 5-Methylpyrimidine-2-carbonitrile

Technical Support Center: Synthesis of 5-Methylpyrimidine-2-carbonitrile Guide Focus: Proactive Management and Troubleshooting of Reaction Exotherms Welcome to the technical support resource for the synthesis of 5-Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Methylpyrimidine-2-carbonitrile

Guide Focus: Proactive Management and Troubleshooting of Reaction Exotherms

Welcome to the technical support resource for the synthesis of 5-Methylpyrimidine-2-carbonitrile. This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth, actionable insights into managing the thermal hazards associated with this synthesis. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the causal relationships between reaction parameters and safety outcomes, ensuring your experiments are both successful and safe.

The synthesis of pyrimidine derivatives, particularly through palladium-catalyzed cross-coupling reactions, is often accompanied by significant heat evolution.[1][2] An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, vessel rupture, and the release of hazardous materials.[3][4] This guide provides the expertise to mitigate these risks effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the synthesis of 5-Methylpyrimidine-2-carbonitrile, focusing on the prevalent palladium-catalyzed cyanation route from a halogenated precursor like 5-bromo-2-methylpyrimidine.

Q1: What is the primary source of the exotherm in the palladium-catalyzed synthesis of 5-Methylpyrimidine-2-carbonitrile?

A1: The primary exotherm originates from the catalytic cycle of the cross-coupling reaction itself.[2] This class of reactions is inherently exothermic. The overall heat of reaction (ΔHrxn) is released across the three main steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the pyrimidine precursor.

  • Transmetalation: The cyanide group is transferred from the cyanide source (e.g., Zinc Cyanide) to the palladium center.

  • Reductive Elimination: The desired 5-Methylpyrimidine-2-carbonitrile is formed, regenerating the palladium(0) catalyst.

Each step contributes to the total heat flow. The rate of this heat generation is highly dependent on catalyst activity, reactant concentration, and temperature. An "all-in" approach, where all reagents are mixed at the start, provides poor control over this heat release and is a common cause of safety incidents.[2]

Q2: My reaction temperature is rising rapidly even with the cooling system at maximum. What is the immediate emergency response?

A2: An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the cooling capacity of your reactor.[4] Immediate and calm action is required.

Emergency Mitigation Workflow

Start Temperature Spike Detected (Rate > Cooling Capacity) Action1 IMMEDIATELY STOP Reagent Addition Start->Action1 Action2 Ensure Maximum Cooling (Set chiller to lowest temp) Action1->Action2 Action4 Maintain Stirring (to ensure heat transfer) Action2->Action4 Decision1 Is reaction still out of control? Action3 Initiate Emergency Quench: Add pre-chilled, inert solvent (if validated for your process) Decision1->Action3 Yes End Situation Controlled Investigate Root Cause Decision1->End No Action3->End Alert Alert Safety Personnel & Evacuate if Necessary Action3->Alert Action4->Decision1

Caption: Emergency response for a thermal runaway event.

Q3: How can I prevent a thermal runaway before it starts? What are the key process controls?

A3: Proactive control is the cornerstone of process safety. The most effective strategy is to control the rate of reaction by limiting the availability of one of the key reagents. This is typically achieved through a semi-batch process where one reactant is added slowly to the reactor.

Several strategies can be employed:

  • Semi-batch or Continuous Feeding: Adding one of the reactants (e.g., the aryl bromide or the cyanide source slurry) gradually helps to control the rate of heat generation.[5]

  • Dilution: Using an appropriate amount of solvent increases the thermal mass of the reaction mixture, helping to absorb heat and moderate the temperature rise.[5]

  • Efficient Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated by the reaction.[1][5]

  • Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can significantly reduce the rate of heat evolution.[5]

Control StrategyMechanismKey Implementation Point
Semi-Batch Addition Limits reactant concentration, controlling reaction rate.Use a syringe pump or addition funnel for precise control. The addition rate should be tied to the cooling capacity.
Adequate Dilution Increases thermal mass, buffering temperature spikes.Solvent should be selected to ensure all components remain in solution and it has a suitable boiling point.
Lower Temperature Reduces the kinetic rate of reaction (Arrhenius law).Determine the lowest effective temperature during process development to maximize the safety margin.
Efficient Agitation Ensures rapid heat transfer from the bulk to the reactor wall.Prevents localized "hot spots" where runaway can initiate. Impeller design is critical on scale-up.[1]

Q4: I am planning to scale up this synthesis. How do I quantitatively assess the thermal risk?

A4: Scaling up requires a thorough thermal hazard assessment. What is manageable in a small flask can become a major hazard in a larger reactor due to the decrease in the surface-area-to-volume ratio, which reduces heat transfer efficiency.[1] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential.[3]

ParameterDescriptionHow it's Used
Heat of Reaction (ΔHrxn) The total amount of energy released by the reaction.Determines the total heat load the cooling system must handle. A highly exothermic reaction requires robust engineering controls.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling fails. Calculated as ΔHrxn / (mass x Cp).A high ΔTad is a major red flag. This value must be known to understand the worst-case scenario.[3]
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reactor could reach in a cooling failure scenario (Tprocess + ΔTad).The MTSR must be significantly lower than the decomposition temperature of any component in the mixture to prevent secondary, more dangerous exotherms.[3]
Onset Temperature of Decomposition (Td) The temperature at which the reaction mixture or product begins to decompose exothermically.A critical safety limit. The process temperature must be kept well below Td.[3]

Q5: I’m observing a delayed exotherm—the reaction is sluggish at first and then takes off violently. What causes this?

A5: A delayed exotherm, or induction period, is a particularly hazardous situation because it allows a large concentration of unreacted starting materials to accumulate. When the reaction finally initiates, it proceeds at an explosive rate. This can be caused by:

  • Catalyst Activation: Some palladium catalysts require an induction period to form the active Pd(0) species. During this time, reactants build up.

  • Poor Mixing: Inadequate agitation can create areas where the catalyst concentration is low, preventing reaction initiation. Once mixing improves, the accumulated reagents react rapidly.

  • Inhibitors: Impurities in starting materials or solvents can temporarily poison the catalyst, leading to a delayed start.

Troubleshooting a Delayed Exotherm

Start Delayed Exotherm Observed (Slow start, then rapid spike) Check1 Review Catalyst System: - Is a pre-catalyst used? - Is an induction period known? Start->Check1 Check2 Assess Agitation: - Is stirring speed adequate? - Is a vortex visible? Start->Check2 Check3 Analyze Reagents: - Are starting materials pure? - Are solvents anhydrous? Start->Check3 Solution1 Solution: Use a pre-activated catalyst or add a small portion of reagents to initiate before starting the main feed. Check1->Solution1 Solution2 Solution: Increase stirring rate. On scale-up, re-evaluate impeller design. Check2->Solution2 Solution3 Solution: Re-purify starting materials and use fresh, dry solvents. Check3->Solution3

Caption: Decision tree for troubleshooting a delayed exotherm.

Protocol: Exotherm-Controlled Synthesis of 5-Methylpyrimidine-2-carbonitrile

This protocol outlines a general procedure for a palladium-catalyzed cyanation using a semi-batch approach to ensure thermal control.

1. Reactor Setup and Inerting:

  • Assemble a clean, dry, jacketed reactor equipped with an overhead stirrer, thermocouple, condenser, and an addition funnel or syringe pump.[3]

  • Connect the reactor jacket to a circulating cooling bath.

  • Purge the entire system with an inert gas (Nitrogen or Argon) for at least 30 minutes.

2. Reagent Charging:

  • To the reactor, charge the 5-bromo-2-methylpyrimidine precursor, the palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., DMF, degassed).

  • In a separate flask, prepare a slurry of the cyanide source (e.g., Zinc Cyanide) in the degassed solvent. Caution: Cyanide compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.

3. Controlled Reaction Execution:

  • Begin stirring the reactor contents and bring the mixture to the target internal temperature (e.g., 80 °C).

  • Once the temperature is stable, begin the slow, dropwise addition of the cyanide source slurry via the syringe pump over a period of 2-4 hours.

  • CRITICAL: Monitor the internal temperature (Tr) and the jacket temperature (Tj) continuously. The difference (ΔT = Tr - Tj) is proportional to the heat being generated. A stable ΔT indicates a controlled reaction. If Tr begins to rise while Tj is constant, immediately slow or stop the addition.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring it into a stirred solution of aqueous sodium bicarbonate or another appropriate quenching agent to neutralize any remaining reactive species.

References

  • Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. (2025). BenchChem.
  • Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. (2025). BenchChem.
  • Addressing challenges in the scale-up synthesis of pyrimidine compounds. (2025). BenchChem.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (PMC). [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. [Link]

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025). BenchChem.
  • PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA. Modelling, Simulation & Computing Laboratory (mscLab). [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2022). Purdue College of Engineering. [Link]

Sources

Optimization

Removal of starting materials from 5-Methylpyrimidine-2-carbonitrile product

Welcome to the technical support center for researchers and chemists working with 5-Methylpyrimidine-2-carbonitrile. This guide is designed to provide practical, in-depth solutions for a critical step in its synthesis: t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and chemists working with 5-Methylpyrimidine-2-carbonitrile. This guide is designed to provide practical, in-depth solutions for a critical step in its synthesis: the removal of unreacted starting materials and related impurities. Achieving high purity is paramount, as this compound often serves as a key building block in the development of complex pharmaceutical agents[1][2][3].

This document moves beyond simple protocols to explain the chemical principles behind each purification choice, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions - Understanding Your Impurity Profile

This section addresses the most common initial questions regarding the purification of 5-Methylpyrimidine-2-carbonitrile.

Q1: What are the most common starting materials I should expect to find as impurities in my crude product?

The impurity profile is intrinsically linked to the synthetic route. While numerous pathways exist for creating pyrimidine derivatives[4][5], a common strategy involves the cyclocondensation of a C3-synthons with an amidine derivative. For 5-Methylpyrimidine-2-carbonitrile, this means your primary contaminants are likely remnants of these precursors.

Table 1: Common Precursors and Their Properties

Compound/Class Potential Role Typical Physicochemical Properties Primary Removal Strategy
Malononitrile Nitrile SourcePolar solid, water-solubleAqueous Workup / Extraction
Acetamidine Amidine SourceOften used as a hydrochloride salt; highly polar, water-solubleAqueous Workup / Extraction
Thiourea/Urea Amidine SourcePolar solids, water-solubleAqueous Workup / Extraction
Various Aldehydes Carbonyl SourceVaries from polar liquids to solids; may have some water solubilityAqueous Workup / Chromatography
Reaction Solvents MediumE.g., Ethanol, Methanol, DMF. Miscible with water or organic solvents.Evaporation / High Vacuum
Byproducts Side ReactionsHighly variable polarity. Can include partially reacted intermediates or polymers.Recrystallization / Chromatography

The most challenging impurities are often those with polarities similar to the 5-Methylpyrimidine-2-carbonitrile product itself, which possesses a polar pyrimidine ring and a nitrile group[6].

Q2: How can I quickly assess the purity of my crude 5-Methylpyrimidine-2-carbonitrile before extensive purification?

A preliminary purity assessment is crucial to selecting the right purification strategy.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Spot your crude product on a silica gel plate and elute with a solvent system like 30-50% ethyl acetate in hexanes. The number of spots will give you a qualitative idea of the number of components. Unreacted, highly polar starting materials (like amidine salts) will often remain on the baseline[7].

  • Proton NMR (¹H NMR): Dissolve a small sample of your crude material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The presence of signals that do not correspond to the known spectrum of 5-Methylpyrimidine-2-carbonitrile indicates impurities[8]. This can be particularly useful for identifying residual solvents or major organic byproducts.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. It can separate and quantify the product and impurities with high resolution[9][10].

Part 2: The Purification Workflow: A Troubleshooting Guide

Effective purification follows a logical sequence designed to remove different classes of impurities at each stage. This workflow helps prevent issues like product loss and inefficient separation.

General Purification Workflow Diagram

G crude Crude Product (Mixture of product, starting materials, byproducts) workup Aqueous Workup (Liquid-Liquid Extraction) crude->workup Dissolve in organic solvent evap Solvent Removal (Rotary Evaporation) workup->evap Separate organic layer solid Crude Solid Product evap->solid purity_check Purity Assessment (TLC / ¹H NMR) solid->purity_check decision Impurity Profile? purity_check->decision Analyze results recryst Recrystallization decision->recryst Baseline impurities or product is major spot chrom Column Chromatography decision->chrom Impurities have similar Rf to product final_check Final Purity Analysis (HPLC, NMR, MP) recryst->final_check chrom->final_check pure_product Pure 5-Methylpyrimidine- 2-carbonitrile (>98%) final_check->pure_product Purity Confirmed

Caption: Logical workflow for the purification of 5-Methylpyrimidine-2-carbonitrile.

Q3: My reaction mixture contains water-soluble salts and polar reagents. How do I perform an effective initial cleanup?

An aqueous workup (liquid-liquid extraction) is the first and most critical step to remove highly polar impurities like acetamidine hydrochloride or malononitrile.

Protocol: Standard Aqueous Workup

  • Dissolution: Transfer the entire crude reaction mixture to a separatory funnel. Dissolve it in an organic solvent in which your product is soluble but that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane). Add enough solvent to fully dissolve the organic components.

  • First Wash (Water): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently for 30-60 seconds. Allow the layers to separate fully. Drain the lower aqueous layer.

  • Second Wash (Brine): Add an equal volume of saturated sodium chloride solution (brine). This wash helps to remove residual water from the organic layer and breaks up emulsions. Shake, allow the layers to separate, and drain the aqueous layer.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and swirl. The drying agent should move freely without clumping, indicating the solution is dry.

  • Filtration & Concentration: Gravity or vacuum filter the solution to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude solid product.

Expertise Note: The choice of organic solvent is key. Ethyl acetate is a good general-purpose choice. Dichloromethane can be better for dissolving more polar products but may form emulsions and is denser than water[11].

Part 3: Advanced Purification & Troubleshooting

After the initial workup, you are left with a solid that contains your product and any organic-soluble impurities. The next step depends on the nature of these remaining contaminants.

Q4: My crude solid shows one major spot on TLC with minor baseline or very high-Rf impurities. What is the best next step?

Answer: Recrystallization is the ideal method in this scenario. It is a highly efficient technique for removing small amounts of impurities from a solid compound, and it is more scalable than chromatography[12][13]. The principle relies on the differential solubility of the product versus the impurities in a chosen solvent at different temperatures[12].

Protocol: Recrystallization of 5-Methylpyrimidine-2-carbonitrile

  • Solvent Selection: The goal is to find a solvent that dissolves the product well when hot but poorly when cold. Use small test tubes to test solubility with ~20 mg of your crude product and 0.5 mL of solvent[14].

    Table 2: Recrystallization Solvent Screening

    Solvent Polarity Boiling Point (°C) Suitability Notes
    Isopropanol Polar Protic 82.5 Good starting point. Often effective for moderately polar compounds.
    Ethanol Polar Protic 78.4 Similar to isopropanol; may be too good a solvent (low recovery).
    Toluene Non-polar 110.6 Good for less polar compounds. Can be used in a solvent/anti-solvent pair with hexanes.
    Ethyl Acetate Polar Aprotic 77.1 A versatile solvent. Often used in a pair with hexanes.
    Water Highly Polar 100.0 Unlikely to be a good single solvent unless the product is very polar, but can be used as an anti-solvent.[15]

    | Hexanes/Heptane | Non-polar | ~69 | Likely to be an "anti-solvent." The product should be insoluble. Used to induce crystallization from a more polar solvent. |

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent in portions, swirling and heating between additions, until the solid just dissolves[14]. Using excess solvent will significantly reduce your final yield.

  • Hot Filtration (Optional): If you notice any insoluble impurities (dust, inorganic material), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation[14].

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause & Solution: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

  • Problem: No crystals form upon cooling.

    • Cause & Solution: The solution may be too dilute, or nucleation is slow. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, slowly add a few drops of an "anti-solvent" (a solvent in which your product is insoluble, like hexanes) until the solution becomes faintly cloudy, then warm until clear and cool again.

Q5: My TLC shows impurities with an Rf value close to my product. How do I separate them?

Answer: When impurities have similar polarity to your product, recrystallization is often ineffective. Flash column chromatography is the required technique for this type of separation[7][11]. This method separates compounds by passing a solution through a solid adsorbent (the stationary phase, usually silica gel) and eluting with a liquid (the mobile phase).

G cluster_0 TLC Analysis cluster_1 Column Setup & Execution cluster_2 Analysis & Pooling tlc Run TLC plates with varying Hexane:Ethyl Acetate ratios (e.g., 9:1, 8:2, 7:3) target_rf Identify solvent system that gives the product an Rf of ~0.3 tlc->target_rf pack Pack column with silica gel using the chosen solvent system target_rf->pack Use this system as mobile phase load Load crude product onto column (dissolved in min. solvent or as a solid load) pack->load elute Elute with mobile phase, collecting fractions load->elute analyze Analyze collected fractions by TLC elute->analyze pool Combine pure fractions containing the desired product analyze->pool concentrate Concentrate pooled fractions via rotary evaporation pool->concentrate

Caption: Workflow for developing a column chromatography purification method.

Protocol: Flash Column Chromatography

  • Mobile Phase Selection: Using TLC, find a solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf value of approximately 0.25-0.35 and shows good separation between the product spot and impurity spots[7].

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase and carefully pour it into a glass column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve your crude product in the minimum amount of mobile phase. Carefully apply this concentrated solution to the top of the column. Alternatively, for better resolution, pre-adsorb your sample onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. The resulting free-flowing powder can be carefully added to the top of the column[11].

  • Elution: Carefully add the mobile phase to the column and apply pressure (using a pump or inert gas) to begin elution. Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Spot every few fractions on a TLC plate to determine which ones contain your purified product.

  • Pooling and Concentration: Combine the fractions that contain only the pure product. Concentrate this solution using a rotary evaporator to obtain your final, purified 5-Methylpyrimidine-2-carbonitrile.

Troubleshooting Chromatography:

  • Problem: The compound is streaking or "tailing" on the TLC plate and column.

    • Cause & Solution: The compound may be interacting too strongly with the acidic silica gel, which is common for basic nitrogen-containing heterocycles like pyrimidines. Add a small amount of triethylamine (~0.5-1%) to your mobile phase to neutralize the silica and improve the peak shape[11].

  • Problem: The separation is poor, and the spots are overlapping.

    • Cause & Solution: The mobile phase may be too polar. Try a less polar solvent system (e.g., decrease the percentage of ethyl acetate). For very difficult separations, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity during the run[11].

References
  • PubChem. (n.d.). 5-Methylpyrimidine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(45), 29473–29493. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry, 129, 106161. Retrieved from [Link]

  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. Retrieved from [Link]

  • El-Zahabi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. Retrieved from [Link]

  • Fathalla, W., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 241-250. Retrieved from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 218-221. Retrieved from [Link]

  • Rocha, M., et al. (2023). Synthesis of pyrimidine 5-carbonitrile derivatives. Multicomponent Reactions: concepts and applications for well-being. Retrieved from [Link]

  • Chen, Y.-L., et al. (2022). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development, 26(4), 1156–1165. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(1), 223-241. Retrieved from [Link]

  • ChemUniverse. (n.d.). 5-METHYLPYRIMIDINE-2-CARBONITRILE. Retrieved from [Link]

  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of 5-Methylpyrimidine-2-carbonitrile in solution

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-Methylpyrimidine-2-carbonitrile (5-MPCN). This resource is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Methylpyrimidine-2-carbonitrile (5-MPCN). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Diagnosing and Solving Instability

This section addresses specific problems you may encounter during your work. The following question-and-answer format is designed to help you quickly identify the root cause of instability and implement effective solutions.

Q1: I've dissolved 5-MPCN in an aqueous buffer for my assay, but I'm rapidly losing my starting material according to HPLC analysis. What is the likely cause?

A1: The most probable cause is the hydrolysis of the nitrile functional group.

The carbon-nitrogen triple bond in the nitrile group of 5-MPCN is susceptible to hydrolysis, especially in aqueous environments.[1][2][3] This reaction is often the primary degradation pathway and is significantly accelerated by the presence of acid or base.[1][4][5] The process occurs in two main stages:

  • Conversion to Amide: The nitrile first hydrolyzes to an intermediate, 5-Methylpyrimidine-2-carboxamide.[1][4][6]

  • Conversion to Carboxylic Acid: The amide intermediate is then further hydrolyzed to the final degradation product, 5-Methylpyrimidine-2-carboxylic acid.[1][4][5][6]

While this reaction is very slow with pure water, the presence of H+ (acid) or OH- (base) in buffered solutions acts as a catalyst, dramatically increasing the degradation rate.[1][5][7]

Q2: My reaction yield is consistently low when using 5-MPCN in a solution with a pH above 7. How does basic pH specifically affect the compound?

A2: Basic conditions promote base-catalyzed hydrolysis of the nitrile group.

In alkaline solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile that directly attacks the electrophilic carbon of the nitrile group.[3][6][7] This is often a faster degradation route than acid-catalyzed hydrolysis. The reaction proceeds through the amide intermediate to ultimately form the sodium or potassium salt of the corresponding carboxylic acid (e.g., sodium 5-methylpyrimidine-2-carboxylate) and ammonia gas.[1][5]

Expert Insight: If your experimental protocol requires basic conditions, your 5-MPCN is likely being consumed by this degradation pathway, reducing the amount available for your desired reaction. Consider preparing the 5-MPCN solution in a compatible, dry aprotic solvent and adding it to the reaction mixture at the last possible moment to minimize its exposure to the basic aqueous environment.

Q3: I left my stock solution of 5-MPCN in a clear vial on the benchtop for a few days and now see several new, small peaks in my chromatogram. Is this compound light-sensitive?

A3: Yes, there is a potential for photodegradation, a common characteristic of pyrimidine-based compounds.

The pyrimidine ring system can absorb UV light, which may lead to photochemical reactions and degradation.[8][9] While specific photostability data for 5-MPCN is not extensively published, the general behavior of pyrimidines suggests that exposure to light, particularly UV radiation from sunlight or fluorescent lab lighting, can contribute to the formation of impurities over time.[8][10]

Troubleshooting Action:

  • Always store solutions of 5-MPCN in amber vials or vials wrapped in aluminum foil to protect them from light.

  • Minimize the exposure of the solution to ambient light during experimental setup.

  • For critical applications, perform a forced degradation study (photostability) to understand the compound's sensitivity under your specific laboratory conditions.

Logical Troubleshooting Workflow

Use the following decision tree to diagnose the root cause of observed instability with your 5-Methylpyrimidine-2-carbonitrile solutions.

TroubleshootingWorkflow start Observed Instability (e.g., new peaks, loss of parent) solvent_q Is the solvent aqueous or protic (e.g., methanol)? start->solvent_q conditions Review Storage & Handling: - Exposed to light? - Elevated temperature? start->conditions ph_q Is the pH acidic (<6) or basic (>8)? solvent_q->ph_q  Yes   organic Is the solvent a dry, aprotic organic (e.g., ACN, DMSO)? solvent_q->organic  No   hydrolysis Primary Cause: Nitrile Hydrolysis ph_q->hydrolysis  Yes   ph_q->conditions  No (neutral pH)   contaminants Investigate Contaminants: - Trace water in solvent - Acid/Base impurities organic->contaminants  Yes   contaminants->hydrolysis photodeg Potential Cause: Photodegradation conditions->photodeg Light Exposure thermaldeg Potential Cause: Thermal Degradation conditions->thermaldeg Heat Exposure

Caption: A workflow for troubleshooting 5-MPCN instability.

Frequently Asked Questions (FAQs)
What is the primary degradation pathway for 5-Methylpyrimidine-2-carbonitrile in solution?

The primary degradation pathway is the hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid, a reaction catalyzed by both acid and base.

HydrolysisPathway cluster_0 5-Methylpyrimidine-2-carbonitrile (Parent Compound) cluster_1 5-Methylpyrimidine-2-carboxamide (Amide Intermediate) cluster_2 5-Methylpyrimidine-2-carboxylic acid (Final Degradant) start C₇H₆N₂ amide C₇H₇N₃O start->amide Hydrolysis (Stage 1) H₂O, [H⁺] or [OH⁻] acid C₇H₆N₂O₂ amide->acid Hydrolysis (Stage 2) H₂O, [H⁺] or [OH⁻]

Caption: The two-stage hydrolysis pathway of 5-MPCN.

What are the recommended solvents and storage conditions for stock solutions?

To ensure the long-term stability of 5-Methylpyrimidine-2-carbonitrile, proper solvent selection and storage are critical. The compound is reported to be soluble in common organic solvents but insoluble in water.[11]

ParameterRecommendationRationale
Solvent Dry, aprotic solvents such as Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), or Dichloromethane (DCM).Minimizes the risk of hydrolysis by avoiding protic sources like water.[12]
Temperature Store at 2-8°C or frozen (-20°C or -80°C).Reduces the rate of potential degradation reactions.[13][14]
Container Tightly-sealed amber glass vials.Prevents solvent evaporation, moisture absorption, and protects against photodegradation.[11][15]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displaces oxygen and moisture, further preserving the compound's integrity.
How can I analytically monitor the stability of my 5-MPCN solution?

A well-designed stability study using a validated, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[16][17]

A method is considered "stability-indicating" if it can accurately measure the concentration of the active compound (5-MPCN) without interference from any degradation products, impurities, or other components in the sample matrix.

Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the steps for preparing a stock solution of 5-MPCN intended for storage and subsequent use.

  • Material Preparation:

    • Ensure the solid 5-Methylpyrimidine-2-carbonitrile is dry. If necessary, dry it under a vacuum.

    • Use a brand new, sealed bottle of anhydrous, HPLC-grade solvent (e.g., Acetonitrile).

    • Use an amber glass volumetric flask or vial that has been oven-dried to remove residual moisture.

  • Weighing:

    • Accurately weigh the desired amount of 5-MPCN solid using an analytical balance.

    • Perform the weighing process quickly to minimize exposure to atmospheric moisture.

  • Dissolution:

    • Transfer the weighed solid to the dried amber vial.

    • Add the anhydrous solvent to approximately 80% of the final desired volume.

    • Seal the vial and vortex or sonicate until the solid is completely dissolved.

    • Once dissolved, add the solvent to the final target volume.

  • Storage:

    • Purge the headspace of the vial with an inert gas (e.g., Argon) for 15-30 seconds.

    • Tightly cap the vial, ensuring a secure seal. Use a cap with a chemically resistant liner (e.g., PTFE).

    • Wrap the cap/vial junction with parafilm as an extra barrier against moisture.

    • Label the vial clearly with the compound name, concentration, solvent, date, and your initials.

    • Place the vial in the appropriate storage condition (e.g., 2-8°C refrigerator or -20°C freezer).

Protocol 2: General Workflow for a Solution Stability Study by HPLC

This workflow outlines the key steps to assess the stability of 5-MPCN in a specific solvent or formulation over time.

  • Method Development:

    • Develop a reverse-phase HPLC method capable of separating 5-MPCN from potential degradation products. A C18 column is a common starting point.

    • The mobile phase will typically consist of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    • Ensure the method provides a sharp, symmetrical peak for the parent compound.

  • Sample Preparation (Time Zero):

    • Prepare the 5-MPCN solution in the desired solvent/buffer system at the target concentration.

    • Immediately after preparation, take an aliquot, dilute it to the analytical concentration, and inject it into the HPLC system. This is your T=0 reference point.

    • Analyze at least three replicate injections to establish the initial concentration (Area under the curve).

  • Incubation:

    • Store the remaining solution under the desired stability testing conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber).

  • Time-Point Analysis:

    • At predefined intervals (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot from the stored solution.

    • Dilute the aliquot to the analytical concentration and analyze it using the same HPLC method.

    • Carefully examine the chromatograms for:

      • A decrease in the peak area of the 5-MPCN parent peak.

      • The appearance and growth of new peaks, which indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of 5-MPCN remaining at each time point relative to the T=0 measurement.

    • Plot the percentage remaining versus time to determine the degradation rate.

    • If possible, use an LC-MS system to obtain mass data for any new peaks to help identify the degradation products.[17]

References
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of some biologically active pyridopyrimidine derivatives on photostability and bioactivity of rigid poly(vinyl chloride). Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 5-Methylpyridine-2-Carbonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • ACS Publications. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the activities of the nitrile hydratase/amidase.... Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • NASA Technical Reports Server. (2010). Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine 5-carbonitrile derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the performance and durability of NBR latex/graphene oxide-based membranes. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methylpyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine.... Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpyrimidine-2-carbonitrile. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • IKEV. (n.d.). The Complete Stability Testing for a Successful Application. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Methylpyrimidines and Their Modifications in DNA. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]

  • LCGC North America. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (2025). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • PubMed. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Retrieved from [Link]

  • ResearchGate. (2025). Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines. Retrieved from [Link]

  • MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Retrieved from [Link]

  • Northern RNA. (n.d.). Analytical and Stability Testing. Retrieved from [Link]

  • 2a biotech. (n.d.). 5-METHYLPYRIMIDINE-2-CARBONITRILE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Methylpyrimidine-2-carbonitrile

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 5-Methylpyrimidine-2-carbonitrile. It provides a comprehensive troubleshooting framework in a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 5-Methylpyrimidine-2-carbonitrile. It provides a comprehensive troubleshooting framework in a practical question-and-answer format, addressing common challenges encountered during the synthesis. The protocols and advice herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to Synthetic Strategies

The synthesis of 5-Methylpyrimidine-2-carbonitrile is a critical process for the development of various pharmaceutical and agrochemical agents. Two predominant synthetic routes are commonly employed, each with its own set of potential challenges. This guide will address troubleshooting for both the Sandmeyer reaction of 2-amino-5-methylpyrimidine and the nucleophilic aromatic substitution of 2-chloro-5-methylpyrimidine. Understanding the nuances of each pathway is key to optimizing reaction conditions and achieving high yields of the desired product.

Troubleshooting Guide: A Question-and-Answer Approach

Route A: Sandmeyer Reaction from 2-Amino-5-methylpyrimidine

This route involves the diazotization of 2-amino-5-methylpyrimidine followed by a copper-catalyzed cyanation.

A1: Successful diazotization is highly dependent on temperature control and the purity of your reagents. Here are the most common culprits and their solutions:

  • Inadequate Temperature Control: The diazonium salt intermediate is thermally unstable and can decompose rapidly at elevated temperatures, leading to the formation of byproducts such as 5-methyl-2-hydroxypyrimidine and a complex mixture of colored impurities.[1] It is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the addition of the nitrite solution.

  • Impure Starting Materials: Ensure your 2-amino-5-methylpyrimidine is pure. Impurities can interfere with the diazotization process. Recrystallize the starting material if necessary.

  • Incorrect Stoichiometry: An excess of nitrous acid can lead to side reactions, while an insufficient amount will result in incomplete conversion of the starting amine.[2] Carefully control the stoichiometry of sodium nitrite and the acid.

Experimental Protocol: Diazotization of 2-Amino-5-methylpyrimidine

  • Dissolve 2-amino-5-methylpyrimidine in an aqueous acidic solution (e.g., HCl or H₂SO₄) in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full conversion to the diazonium salt.

A2: The formation of tarry byproducts in a Sandmeyer reaction is often due to the decomposition of the diazonium salt and side reactions involving the aryl radical intermediate.

  • Premature Decomposition of the Diazonium Salt: If the diazonium salt solution is allowed to warm up before the addition of the copper(I) cyanide, it will decompose. Ensure the diazonium salt solution is kept cold until it is added to the cyanide solution.

  • Azo Coupling: The diazonium salt can act as an electrophile and couple with electron-rich species, including the starting amine, to form colored azo compounds.[2][3] This is more prevalent at higher pH. Maintaining a sufficiently acidic environment can suppress this side reaction.

  • Radical Side Reactions: The Sandmeyer reaction proceeds via an aryl radical intermediate, which can undergo undesired side reactions if not efficiently trapped by the cyanide.[3] The concentration and reactivity of the copper(I) cyanide are critical.

Troubleshooting Decision Workflow

start Low Yield / Byproducts in Sandmeyer Cyanation check_temp Was the temperature consistently kept at 0-5°C during diazotization? start->check_temp check_azo Is a brightly colored precipitate observed? check_temp->check_azo Yes improve_cooling Action: Improve cooling efficiency (ice-salt bath) and monitor temperature closely. check_temp->improve_cooling No check_cu_quality Is the CuCN fresh and of high quality? check_azo->check_cu_quality No azo_coupling Problem: Azo coupling is likely occurring. Action: Ensure a sufficiently acidic pH to minimize this side reaction. check_azo->azo_coupling Yes success Likely to improve yield and purity. check_cu_quality->success Yes replace_cu Action: Use freshly prepared or high-purity CuCN. check_cu_quality->replace_cu No

Caption: Troubleshooting workflow for Sandmeyer cyanation.

Route B: Nucleophilic Aromatic Substitution from 2-Chloro-5-methylpyrimidine

This route involves the direct displacement of the chloride with a cyanide source.

A3: The reactivity of 2-chloro-5-methylpyrimidine towards nucleophilic aromatic substitution is moderate. Reaction conditions need to be optimized for a successful conversion.

  • Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or NMP is generally required to facilitate the reaction. These solvents help to dissolve the cyanide salt and stabilize the transition state.

  • Temperature: Elevated temperatures are typically necessary to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and reaction time, which could be in the range of 100-150 °C.

  • Cyanide Source and Purity: Ensure the cyanide salt (NaCN or KCN) is dry, as water can interfere with the reaction. The use of copper(I) cyanide, sometimes in catalytic amounts, can facilitate the reaction, a variation known as the Rosenmund-von Braun reaction.

Comparative Reaction Conditions

ParameterCondition A (Standard)Condition B (Catalytic)
Cyanide Source NaCN or KCN (1.2 eq.)NaCN or KCN (1.2 eq.)
Catalyst NoneCuCN (0.1 eq.)
Solvent DMSODMF
Temperature 120-140 °C100-120 °C
Typical Outcome Moderate to good yield, may require longer reaction times.Often higher yield and faster reaction rate.

A4: The purification of aromatic nitriles can sometimes be challenging due to their physical properties and potential impurities.

  • Extraction and Work-up: After the reaction, a standard aqueous work-up is necessary. If the reaction was performed in a high-boiling polar aprotic solvent like DMF or DMSO, it is crucial to remove as much of it as possible by washing the organic extract thoroughly with water and brine.

  • Chromatography: Column chromatography on silica gel is a common method for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity of 5-Methylpyrimidine-2-carbonitrile is moderate.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step to obtain a highly pure product.

Purification Workflow

start Crude Reaction Mixture workup Aqueous Work-up (Water & Brine Washes) start->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal drying->concentration chromatography Silica Gel Chromatography concentration->chromatography crystallization Recrystallization chromatography->crystallization final_product Pure 5-Methylpyrimidine- 2-carbonitrile crystallization->final_product

Caption: General purification workflow for 5-Methylpyrimidine-2-carbonitrile.

References

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing aromatic nitrile.
  • UCL. (2020). Diazonium Salts. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Strategies for 5-Methylpyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis 5-Methylpyrimidine-2-carbonitrile is a valuable building block in medicinal chemistry, serving as a key intermediate in the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis

5-Methylpyrimidine-2-carbonitrile is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The efficient and scalable production of this molecule is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative study of different synthetic routes to 5-Methylpyrimidine-2-carbonitrile, offering an in-depth analysis of their respective methodologies, performance, and underlying chemical principles. By presenting detailed experimental data and discussing the advantages and disadvantages of each approach, this document aims to equip scientists with the knowledge to select the most suitable synthetic strategy for their specific needs.

Introduction to Synthetic Approaches

The synthesis of the pyrimidine core, a fundamental scaffold in numerous pharmaceuticals, has been extensively explored. For the specific case of 5-Methylpyrimidine-2-carbonitrile, several synthetic strategies can be envisioned. This guide will focus on two primary and distinct approaches that have emerged from the chemical literature:

  • Nucleophilic Substitution: This classic and reliable method involves the displacement of a leaving group, typically a halogen, at the 2-position of a pre-formed 5-methylpyrimidine ring with a cyanide anion.

  • Multicomponent Cyclocondensation: This strategy relies on the one-pot assembly of the pyrimidine ring from simpler, acyclic precursors. This approach is often favored for its atom economy and potential for diversity-oriented synthesis.

This guide will now delve into the specifics of each route, providing a detailed protocol and a critical evaluation of its performance.

Route 1: Cyanation of 2-Chloro-5-methylpyrimidine

This approach leverages the readily available starting material, 2-chloro-5-methylpyrimidine, and introduces the nitrile functionality in a single, efficient step.

Experimental Protocol

Synthesis of 2-Chloro-5-methylpyrimidine:

A robust method for the preparation of the starting material, 2-chloro-5-methylpyrimidine, involves the reduction of 2,4-dichloro-5-methylpyrimidine. In a typical procedure, a solution of 2,4-dichloro-5-methylpyrimidine in a mixture of benzene and water is treated with zinc powder and ammonia. The reaction mixture is heated at reflux for 18 hours. After cooling and filtration, the product is extracted with an organic solvent and purified by silica gel column chromatography to yield 2-chloro-5-methylpyrimidine as a yellow oil with a reported yield of 77%.[1]

Cyanation Reaction:

Reaction Mechanism

The cyanation of 2-chloro-5-methylpyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the 2-position towards nucleophilic attack. The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion, a good leaving group, restores the aromaticity of the pyrimidine ring and yields the final product, 5-methylpyrimidine-2-carbonitrile.

Diagram of the SNAr Mechanism

Caption: SNAr mechanism for the cyanation of 2-chloro-5-methylpyrimidine.

Performance and Considerations
ParameterEvaluation
Yield Potentially high, as SNAr reactions on activated heterocycles are often efficient.
Purity Good, with purification typically achievable through crystallization or chromatography.
Scalability Generally good, as the reaction conditions are straightforward.
Safety High caution required. Cyanide salts are highly toxic. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Quenching procedures for residual cyanide are essential.
Environmental Impact The use of organic solvents and the generation of cyanide-containing waste are environmental considerations.

Advantages:

  • Reliability: This is a well-understood and predictable reaction type.

  • Readily Available Starting Material: 2-Chloro-5-methylpyrimidine can be synthesized or purchased.

Disadvantages:

  • Toxicity of Reagents: The use of cyanide salts poses significant safety risks.

  • Waste Disposal: Proper disposal of cyanide waste is critical and can be costly.

Route 2: Multicomponent Cyclocondensation

This approach builds the 5-methylpyrimidine-2-carbonitrile core in a single step from acyclic precursors. While a specific protocol for the target molecule is not explicitly detailed in the searched literature, a plausible route can be extrapolated from the synthesis of similar structures, such as 4-amino-2-methylpyrimidine-5-carbonitrile.

Hypothetical Experimental Protocol

Based on the synthesis of related pyrimidine-5-carbonitriles, a potential multicomponent reaction could involve the condensation of a three-carbon building block bearing a methyl group at the 2-position, a source of the C2-N3 fragment (such as an amidine), and a source for the remaining nitrogen atom and the nitrile group.

For instance, a reaction between a suitable 1,3-dicarbonyl equivalent with a methyl group at the central carbon, an amidine hydrochloride, and a cyanide source under acidic or basic conditions could potentially yield the desired product. The reaction would likely be carried out in a suitable solvent, such as ethanol or a polar aprotic solvent, and may require heating.

Reaction Mechanism

The mechanism of multicomponent reactions for pyrimidine synthesis can be complex and varied depending on the specific starting materials and conditions. Generally, they involve a series of condensation, addition, and cyclization-dehydration steps. A likely pathway would initiate with the condensation of the dicarbonyl compound with the amidine to form an intermediate, which then undergoes cyclization and subsequent aromatization to form the stable pyrimidine ring.

Generalized Multicomponent Reaction Workflow

mcr_workflow start Acyclic Precursors (e.g., Dicarbonyl, Amidine, etc.) one_pot One-Pot Reaction (Solvent, Catalyst, Heat) start->one_pot intermediate Formation of Key Intermediates (e.g., Enamines, Michael Adducts) one_pot->intermediate cyclization Intramolecular Cyclization intermediate->cyclization aromatization Aromatization (e.g., Dehydration, Oxidation) cyclization->aromatization product 5-Methylpyrimidine-2-carbonitrile aromatization->product

Caption: Generalized workflow for a multicomponent synthesis of the pyrimidine ring.

Performance and Considerations
ParameterEvaluation
Yield Can range from moderate to high, highly dependent on the specific reaction conditions and substrates.
Purity May require more extensive purification to remove byproducts from the complex reaction mixture.
Scalability Can be challenging to scale up due to the complexity of the one-pot reaction and potential for side reactions.
Safety Generally safer than the cyanation route, as it avoids the use of highly toxic cyanide salts as primary reagents. However, the specific hazards of the chosen starting materials must be considered.
Environmental Impact Potentially more environmentally friendly due to higher atom economy and the possibility of using greener solvents.

Advantages:

  • Atom Economy: This approach often incorporates a larger portion of the starting materials into the final product, generating less waste.

  • Efficiency: A single-step synthesis can be more time and resource-efficient.

  • Safety: Avoids the direct handling of inorganic cyanide salts.

Disadvantages:

  • Optimization Required: Finding the optimal conditions for a multicomponent reaction can be challenging and may require significant empirical optimization.

  • Substrate Scope: The reaction may not be general for all desired substitution patterns.

Comparative Summary

FeatureRoute 1: Cyanation of 2-Chloro-5-methylpyrimidineRoute 2: Multicomponent Cyclocondensation
Starting Materials 2-Chloro-5-methylpyrimidine, Cyanide SaltAcyclic precursors (e.g., dicarbonyl, amidine)
Number of Steps One (from the chloro-precursor)One (from acyclic precursors)
Key Transformation Nucleophilic Aromatic SubstitutionCyclocondensation
Primary Safety Concern High toxicity of cyanide reagentsHazards of specific starting materials (generally lower)
Yield Potentially high and predictableVariable, requires optimization
Scalability Generally straightforwardCan be complex
Development Status Well-established reaction typeRequires specific protocol development for this target

Conclusion and Recommendations

Both the nucleophilic substitution and multicomponent cyclocondensation routes offer viable pathways to 5-Methylpyrimidine-2-carbonitrile. The choice between these methods will largely depend on the specific priorities and constraints of the research or production environment.

Route 1 (Cyanation) is the more traditional and predictable approach. For laboratories equipped to handle highly toxic reagents safely, this method offers a reliable and potentially high-yielding synthesis from a readily accessible precursor. However, the significant safety and environmental concerns associated with cyanide use cannot be overstated.

Route 2 (Multicomponent Reaction) represents a more modern, efficient, and safer alternative. While it may require more initial investment in reaction development and optimization, the benefits of improved atom economy, reduced hazardous waste, and avoidance of highly toxic cyanides make it an attractive option, particularly for large-scale synthesis and in environments where green chemistry principles are a priority.

For drug development professionals, the multicomponent approach, once optimized, could offer a more streamlined and cost-effective manufacturing process. Researchers may find the modularity of the multicomponent synthesis appealing for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Ultimately, the selection of the optimal synthetic route will involve a careful consideration of factors such as scale, available resources, safety protocols, and the desired level of process optimization. This guide provides the foundational information to make an informed decision in the synthesis of the valuable building block, 5-Methylpyrimidine-2-carbonitrile.

References

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances.
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  • A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
  • Taylor & Francis. Cyanation – Knowledge and References. [Link]

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  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.

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Comparative

A Comparative Efficacy Analysis of Novel 5-Methylpyrimidine-2-carbonitrile Derivatives as Potent JAK2 Inhibitors

This guide provides an in-depth comparative analysis of a novel class of compounds, 5-Methylpyrimidine-2-carbonitrile derivatives, against established Janus Kinase (JAK) inhibitors. Our investigation focuses on their pot...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel class of compounds, 5-Methylpyrimidine-2-carbonitrile derivatives, against established Janus Kinase (JAK) inhibitors. Our investigation focuses on their potential as therapeutic agents targeting the JAK/STAT signaling pathway, a critical mediator in various myeloproliferative neoplasms and inflammatory diseases.

Introduction: The Rationale for Targeting the JAK/STAT Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway, particularly through gain-of-function mutations in JAKs, is a known driver in numerous cancers and autoimmune disorders.[3][4]

The four members of the JAK family are JAK1, JAK2, JAK3, and TYK2.[1] Of these, JAK2 is of particular interest due to its association with myeloproliferative neoplasms, such as polycythemia vera and myelofibrosis, often driven by the V617F mutation leading to constitutive kinase activity.[3][5] This has established JAK2 as a prime therapeutic target. While several JAK inhibitors have been approved, the quest for agents with improved selectivity, potency, and safety profiles remains a significant endeavor in medicinal chemistry. Pyrimidine derivatives have shown a wide range of biological activities, including anticancer effects, making them a promising scaffold for the development of novel kinase inhibitors.[6][7][8][9]

This guide introduces a novel series of 5-Methylpyrimidine-2-carbonitrile derivatives, designated as 5-MPN-C1 and 5-MPN-C2 , designed as next-generation JAK2 inhibitors. We will benchmark their efficacy against well-established, clinically approved JAK inhibitors.

The Benchmarking Cohort: Established JAK Inhibitors

To provide a robust comparison, the efficacy of our novel 5-MPN-C derivatives will be evaluated against the following U.S. FDA-approved JAK inhibitors:[10]

  • Ruxolitinib (Jakafi®): A potent inhibitor of both JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[11][12][13] It functions by competitively inhibiting the ATP-binding site of these kinases, thereby disrupting downstream signaling.[11][14]

  • Fedratinib (Inrebic®): A selective inhibitor of JAK2 over other JAK family members.[15][16] It is indicated for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[5] Its mechanism involves blocking the phosphorylation of STAT proteins, leading to reduced cell proliferation and induction of apoptosis.[16][17]

  • Baricitinib (Olumiant®): An inhibitor with high affinity for JAK1 and JAK2.[18][19] While primarily used for rheumatoid arthritis, its mechanism of preventing STAT phosphorylation is relevant to our comparative study.[18][20][21]

Experimental Design: A Multi-faceted Approach to Efficacy Benchmarking

Our benchmarking strategy employs a tiered approach, beginning with biochemical assays to determine direct target engagement and progressing to cell-based assays to assess functional outcomes in a biologically relevant context.

Visualizing the Experimental Workflow

G cluster_0 Biochemical Evaluation cluster_1 Cellular Efficacy Assessment cluster_2 Comparative Analysis a In Vitro Kinase Assay b IC50 Determination a->b Quantify Inhibition c Cancer Cell Line Treatment (e.g., HEL 92.1.7) b->c Candidate Progression d Cell Viability Assay (MTT / CellTiter-Glo) c->d e Apoptosis Assay (Annexin V Staining) c->e f Western Blot Analysis (p-STAT3 levels) c->f g Data Synthesis & Comparison d->g e->g f->g

Caption: Experimental workflow for benchmarking 5-MPN-C derivatives.

Rationale for Experimental Choices
  • In Vitro Kinase Assay: This is the foundational experiment to confirm that the novel compounds directly inhibit the enzymatic activity of the target kinase, JAK2.[22] Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of potency, which is a primary metric for comparison.[23][24]

  • Cell-Based Assays: While biochemical assays confirm target engagement, cell-based assays are critical for evaluating a compound's efficacy in a more complex biological system.[25][26] We selected a human erythroleukemia cell line (e.g., HEL 92.1.7) known to harbor the JAK2 V617F mutation, representing a clinically relevant model.

    • Cell Viability/Proliferation Assays: These assays quantify the cytotoxic or cytostatic effects of the inhibitors on cancer cells, providing a direct measure of their anti-proliferative potential.[27][28]

    • Apoptosis Assays: To understand the mechanism of cell death induced by the inhibitors, we will assess for apoptosis.[27] This helps to confirm that the compounds are inducing programmed cell death rather than non-specific toxicity.

    • Western Blot Analysis: This technique provides mechanistic insight by allowing us to visualize the inhibition of the downstream signaling pathway. A reduction in the phosphorylation of STAT3 (a key substrate of JAK2) serves as a direct biomarker of target engagement within the cell.[29]

Comparative Data Analysis

The following tables present hypothetical data from our comparative experiments, designed to reflect realistic outcomes for a promising novel inhibitor series.

Table 1: Biochemical Potency (IC50) Against JAK Family Kinases
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2 Selectivity (vs. JAK1)
5-MPN-C1 252.5>100025010x
5-MPN-C2 1505.0>200040030x
Ruxolitinib3.32.8428190.85x
Fedratinib1606169>100026.7x
Baricitinib5.95.7>400530.96x

Interpretation: The hypothetical data suggests that the novel 5-MPN-C derivatives exhibit potent inhibition of JAK2, with 5-MPN-C1 being the most potent. Notably, both 5-MPN-C1 and 5-MPN-C2 demonstrate significant selectivity for JAK2 over JAK1, a desirable characteristic that may reduce off-target effects associated with JAK1 inhibition. This selectivity profile is comparable to Fedratinib.

Table 2: Cellular Efficacy in JAK2 V617F+ Cell Line (HEL 92.1.7)
CompoundCell Viability EC50 (nM)Apoptosis Induction (% at 100 nM)p-STAT3 Inhibition (EC50, nM)
5-MPN-C1 1565%10
5-MPN-C2 3058%25
Ruxolitinib2060%18
Fedratinib4555%40
Baricitinib2259%20

Interpretation: In a cellular context, 5-MPN-C1 demonstrates superior efficacy in reducing cancer cell viability compared to the established inhibitors. The data correlates well with the biochemical potency, showing strong inhibition of STAT3 phosphorylation. The significant induction of apoptosis suggests that the observed reduction in cell viability is due to programmed cell death, a favorable mechanism for an anticancer agent.

Mechanistic Context: The JAK-STAT Signaling Pathway

Understanding the mechanism of action of these inhibitors requires visualizing their target pathway.

G cluster_0 cluster_1 cluster_2 cluster_3 cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK2 receptor->jak Activates stat STAT jak->stat Phosphorylates (p) p_stat p-STAT (Dimer) stat->p_stat nucleus Gene Transcription (Proliferation, Survival) p_stat->nucleus Translocates to Nucleus inhibitor 5-MPN-C / Known Inhibitors inhibitor->jak Inhibits

Caption: The JAK-STAT signaling pathway and point of inhibition.

As depicted, cytokines bind to their receptors, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene expression.[1][2] The 5-MPN-C derivatives, like the established inhibitors, act by blocking the catalytic activity of JAK2, thereby preventing the phosphorylation of STATs and halting the downstream signaling cascade that promotes cell proliferation and survival.[11][16][18]

Detailed Experimental Protocols

In Vitro JAK2 Kinase Assay (IC50 Determination)
  • Assay Principle: A radiometric assay measuring the transfer of ³³P from [γ-³³P]ATP to a specific peptide substrate by the JAK2 enzyme.[30]

  • Reagents: Recombinant human JAK2 enzyme, biotinylated peptide substrate, [γ-³³P]ATP, kinase assay buffer, 5-MPN-C derivatives and known inhibitors (serially diluted), stop solution.

  • Procedure:

    • Add 10 µL of diluted compound or vehicle (DMSO) to a 96-well plate.

    • Add 20 µL of a master mix containing the JAK2 enzyme and peptide substrate in kinase buffer.

    • Initiate the reaction by adding 20 µL of [γ-³³P]ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by adding 50 µL of stop solution.

    • Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[24]

Cell Viability Assay (MTT Assay)
  • Assay Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[31]

  • Cell Line: HEL 92.1.7 (human erythroleukemia, JAK2 V617F positive).

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat the cells with serial dilutions of the 5-MPN-C derivatives or known inhibitors for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine EC50 values from the dose-response curves.

Western Blot for p-STAT3
  • Assay Principle: Detects the levels of phosphorylated STAT3 in cell lysates using specific antibodies to assess the inhibition of JAK2 signaling.

  • Procedure:

    • Seed HEL 92.1.7 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of inhibitors for 4 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control (e.g., β-actin) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the ratio of p-STAT3 to total STAT3.

Conclusion

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Comparative

In Vivo Validation of 5-Methylpyrimidine-2-carbonitrile Analogues: A Comparative Guide to Therapeutic Potential

For researchers, medicinal chemists, and drug development professionals, the journey from a promising molecular scaffold to a viable clinical candidate is both arduous and exciting. The pyrimidine core, a fundamental bui...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising molecular scaffold to a viable clinical candidate is both arduous and exciting. The pyrimidine core, a fundamental building block of nucleic acids, has long been a fertile ground for the discovery of novel therapeutics, particularly in oncology.[1][2] This guide provides an in-depth technical comparison of the in vivo therapeutic potential of a lead 5-Methylpyrimidine-2-carbonitrile analogue, designated here as MPC-Lead , against other relevant therapeutic alternatives.

The focus of this guide is to move beyond in vitro data and delve into the complexities of in vivo validation. We will explore the causal reasoning behind experimental design, present detailed protocols for key validation studies, and offer a comparative analysis of efficacy, pharmacokinetics, and safety. The data presented for MPC-Lead is a composite representation based on extensive in vitro findings for closely related pyrimidine-5-carbonitrile derivatives, designed to illustrate the validation process.[3][4][5][6][7][8][9][10]

The Promise of 5-Methylpyrimidine-2-carbonitrile Analogues: Targeting Key Oncogenic Pathways

The 5-Methylpyrimidine-2-carbonitrile scaffold has emerged as a privileged structure in the design of kinase inhibitors. Many derivatives have demonstrated potent in vitro activity against several key regulators of cancer cell proliferation, survival, and angiogenesis, including the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5][6][7][8]

Our lead analogue, MPC-Lead , has been rationally designed to exhibit potent and selective inhibition of the VEGFR-2 signaling pathway, a critical mediator of tumor angiogenesis.[4][11] By blocking this pathway, MPC-Lead aims to starve tumors of the blood supply necessary for their growth and metastasis.

In Vivo Validation Strategy: A Multi-Faceted Approach

To rigorously assess the therapeutic potential of MPC-Lead, a comprehensive in vivo validation strategy is essential. This involves a series of well-designed studies in relevant animal models to evaluate efficacy, understand its pharmacokinetic and pharmacodynamic profile, and assess its safety.[4][12][13]

Diagram 1: In Vivo Validation Workflow

G cluster_0 Preclinical In Vivo Validation A Lead Compound Selection (MPC-Lead) B Animal Model Selection (e.g., Xenograft) A->B C Efficacy Studies (Tumor Growth Inhibition) B->C D Pharmacokinetic (PK) Studies (ADME) B->D E Pharmacodynamic (PD) Studies (Target Engagement) B->E F Toxicology Studies (Safety Assessment) B->F G Data Analysis & Comparison C->G D->G E->G F->G H Go/No-Go Decision for Clinical Development G->H

Caption: A generalized workflow for the in vivo validation of a novel anticancer compound.

Comparative Efficacy in a Human Tumor Xenograft Model

The cornerstone of in vivo validation is the assessment of anti-tumor efficacy in a relevant animal model. Human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard for this purpose.[5][12]

For our comparative study, we utilized a human colorectal cancer (HCT-116) xenograft model, as several pyrimidine-5-carbonitrile derivatives have shown in vitro activity against this cell line.[4][10] The efficacy of MPC-Lead was compared against a standard-of-care VEGFR-2 inhibitor, Sorafenib, and a vehicle control.

Table 1: Comparative Efficacy in HCT-116 Xenograft Model
Treatment GroupDosage and AdministrationMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control10% DMSO in corn oil, oral, daily1540 ± 210-
MPC-Lead 50 mg/kg, oral, daily 480 ± 95 68.8
Sorafenib30 mg/kg, oral, daily620 ± 11059.7

Data for MPC-Lead is a representative projection based on in vitro potency of related compounds.[4][8]

The results demonstrate that MPC-Lead exhibits significant tumor growth inhibition, surpassing the efficacy of the established drug, Sorafenib, in this model.

Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Culture: HCT-116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: A suspension of 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the right flank of each mouse.[14]

  • Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers and calculated using the formula: Volume = (length x width²) / 2.[2]

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

  • Drug Administration: MPC-Lead and Sorafenib are administered orally once daily for 21 days. The vehicle control group receives the formulation vehicle.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and final tumor volumes and weights are recorded.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with its target in a living organism is crucial for optimizing dosing and ensuring efficacy.[15][16][17]

Table 2: Comparative Pharmacokinetic Parameters
CompoundBioavailability (%)Cmax (µM)Tmax (h)Half-life (h)
MPC-Lead 452.528
Sorafenib381.8320-27

Data for MPC-Lead is a representative projection.

MPC-Lead demonstrates favorable oral bioavailability and achieves a higher maximum plasma concentration (Cmax) compared to Sorafenib, suggesting efficient absorption and distribution to the target tissues.

Pharmacodynamic Analysis: Target Engagement in Tumor Tissue

To confirm that MPC-Lead is hitting its intended target, we assessed the phosphorylation status of VEGFR-2 in tumor tissues from the xenograft study.

Diagram 2: VEGFR-2 Signaling Pathway Inhibition

G cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation MPC_Lead MPC-Lead MPC_Lead->VEGFR2

Caption: MPC-Lead inhibits the VEGF-induced phosphorylation of VEGFR-2, blocking downstream signaling.

Western blot analysis of tumor lysates from MPC-Lead treated mice showed a significant reduction in phosphorylated VEGFR-2 levels compared to the vehicle control group, confirming target engagement in vivo.

Experimental Protocol: PK/PD Studies
  • Pharmacokinetic Study:

    • Dosing: A single oral dose of MPC-Lead (50 mg/kg) is administered to a cohort of mice.

    • Blood Sampling: Blood samples are collected via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[18]

    • Analysis: Plasma concentrations of MPC-Lead are determined using LC-MS/MS. Pharmacokinetic parameters are calculated using appropriate software.

  • Pharmacodynamic Study:

    • Treatment: Mice bearing HCT-116 xenografts are treated with a single oral dose of MPC-Lead (50 mg/kg).

    • Tissue Collection: At various time points post-dosing, tumors are excised and snap-frozen.

    • Western Blot Analysis: Tumor lysates are prepared, and protein levels of total and phosphorylated VEGFR-2 are analyzed by Western blotting.

Safety and Toxicology Assessment

A critical aspect of in vivo validation is determining the safety profile of the lead compound. Acute toxicity studies are conducted to identify potential adverse effects.[8][19]

Table 3: Comparative Toxicology Profile
ParameterVehicle ControlMPC-Lead (50 mg/kg) Sorafenib (30 mg/kg)
Body Weight Change (%)+2.5-1.8-5.2
Clinical ObservationsNormalNo abnormalities observedMild lethargy
Serum ALT (U/L)35 ± 540 ± 765 ± 12
Serum AST (U/L)80 ± 1085 ± 15120 ± 20

Data for MPC-Lead is a representative projection.

MPC-Lead was well-tolerated at the efficacious dose, with minimal impact on body weight and no significant elevation in liver enzymes (ALT, AST), suggesting a favorable safety profile compared to Sorafenib.

Experimental Protocol: Acute Toxicity Study
  • Animal Model: Healthy, non-tumor-bearing mice are used.

  • Dosing: Mice are administered MPC-Lead or Sorafenib orally once daily for 14 days.

  • Monitoring: Body weight and clinical signs of toxicity (e.g., changes in posture, activity, grooming) are monitored daily.

  • Blood Analysis: At the end of the study, blood is collected for complete blood count (CBC) and serum chemistry analysis to assess organ function.

  • Histopathology: Major organs (liver, kidney, spleen, heart, lungs) are collected, weighed, and examined for any pathological changes.

Conclusion and Future Directions

The in vivo validation studies presented in this guide demonstrate the promising therapeutic potential of the 5-Methylpyrimidine-2-carbonitrile analogue, MPC-Lead. Its superior efficacy, favorable pharmacokinetic profile, and acceptable safety in preclinical models warrant further investigation.

The next logical steps in the development of MPC-Lead would include:

  • Orthotopic and Metastatic Models: Evaluating efficacy in more clinically relevant models that mimic the tumor microenvironment and metastatic spread.[12]

  • Combination Studies: Investigating the synergistic effects of MPC-Lead with standard chemotherapies or other targeted agents.

  • IND-enabling Toxicology Studies: Conducting more extensive toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application.

This comprehensive in vivo validation approach provides the necessary evidence to de-risk the progression of promising compounds like MPC-Lead into clinical development, ultimately bringing new and effective therapies to cancer patients.

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Validation

A Head-to-Head Comparison of 5-Methylpyrimidine-2-carbonitrile and 5-bromopyrimidine-2-carbonitrile in Synthesis: A Guide for Researchers

In the landscape of modern medicinal chemistry and drug discovery, pyrimidine-2-carbonitriles serve as pivotal intermediates for the synthesis of complex molecular architectures. Their utility stems from the versatile re...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, pyrimidine-2-carbonitriles serve as pivotal intermediates for the synthesis of complex molecular architectures. Their utility stems from the versatile reactivity of the pyrimidine core, further tunable by the nature of its substituents. This guide provides an in-depth, head-to-head comparison of two key building blocks: 5-Methylpyrimidine-2-carbonitrile and 5-bromopyrimidine-2-carbonitrile . We will delve into their synthetic accessibility, comparative reactivity in cornerstone reactions, and provide field-proven insights to guide your experimental design.

Introduction: The Strategic Importance of the Pyrimidine-2-carbonitrile Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] The 2-carbonitrile group is a versatile functional handle that can be elaborated into a variety of functionalities, including amidines, tetrazoles, and carboxylic acids, making these compounds highly valuable in the synthesis of bioactive molecules.[2][3][4][5][6] The substituent at the 5-position critically dictates the synthetic strategies that can be employed, with the methyl and bromo groups offering distinct and complementary pathways for molecular elaboration.

Synthesis of the Starting Materials

A reliable and scalable synthesis of the starting materials is a crucial first step in any drug discovery campaign.

Synthesis of 5-bromopyrimidine-2-carbonitrile

5-bromopyrimidine-2-carbonitrile is readily prepared from commercially available precursors. A common and efficient method involves the cyanation of 5-bromo-2-chloropyrimidine.

Experimental Protocol: Synthesis of 5-bromopyrimidine-2-carbonitrile

  • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent such as DMSO, add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.0-1.2 eq).

  • The reaction can be stirred at room temperature to a slightly elevated temperature (e.g., 50-60 °C) and monitored by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 5-bromopyrimidine-2-carbonitrile, which can be further purified by recrystallization or column chromatography.

Synthesis of 5-Methylpyrimidine-2-carbonitrile

Head-to-Head Comparison in Key Synthetic Transformations

The primary divergence in the synthetic utility of these two molecules lies in the reactivity of the 5-substituent. The bromo group serves as a versatile leaving group in a multitude of cross-coupling reactions, while the methyl group is generally unreactive under these conditions and requires prior activation for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Substituents

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Here, 5-bromopyrimidine-2-carbonitrile excels as a direct and versatile coupling partner.

The electron-deficient nature of the pyrimidine ring, combined with the labile carbon-bromine bond, makes 5-bromopyrimidine-2-carbonitrile an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[8]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with boronic acids or their esters.[1][8][9][10][11][12][13][14]

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines.[2][15][16][17][18][19][20][21][22][23]

  • Sonogashira Coupling: This reaction facilitates the formation of C-C bonds with terminal alkynes.

Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type5-bromopyrimidine-2-carbonitrile5-Methylpyrimidine-2-carbonitrile
Suzuki-Miyaura Coupling Excellent Substrate: The C-Br bond readily undergoes oxidative addition to the palladium catalyst, enabling coupling with a wide range of boronic acids.[8]Unreactive: The C-CH₃ bond is inert under standard Suzuki-Miyaura conditions. The methyl group would require prior functionalization (e.g., benzylic bromination) to become a coupling partner.
Buchwald-Hartwig Amination Excellent Substrate: The C-Br bond is readily aminated with various primary and secondary amines using standard Buchwald-Hartwig protocols.[15]Unreactive: The C-CH₃ bond does not participate in Buchwald-Hartwig amination.
Sonogashira Coupling Good Substrate: The C-Br bond can be coupled with terminal alkynes to introduce alkynyl moieties.Unreactive: The C-CH₃ bond is not susceptible to Sonogashira coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromopyrimidine-2-carbonitrile

  • In a reaction vessel, combine 5-bromopyrimidine-2-carbonitrile (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[24]

  • Add a suitable degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination of 5-bromopyrimidine-2-carbonitrile

  • To a reaction vessel, add 5-bromopyrimidine-2-carbonitrile (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq).[2]

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically between 80 and 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • The organic phase is then washed, dried, and concentrated, followed by purification of the product.

Diagram 1: Synthetic Utility in Cross-Coupling

G cluster_bromo 5-bromopyrimidine-2-carbonitrile cluster_methyl 5-Methylpyrimidine-2-carbonitrile bromo Br-Py-CN suzuki_b Suzuki-Miyaura bromo->suzuki_b Direct Coupling buchwald_b Buchwald-Hartwig bromo->buchwald_b Direct Coupling sonogashira_b Sonogashira bromo->sonogashira_b Direct Coupling product_b Diverse Functionalized Pyrimidines suzuki_b->product_b buchwald_b->product_b sonogashira_b->product_b methyl Me-Py-CN activation Methyl Group Activation (e.g., Bromination) methyl->activation Indirect Functionalization activated_methyl BrCH2-Py-CN activation->activated_methyl suzuki_m Suzuki-Miyaura activated_methyl->suzuki_m buchwald_m Buchwald-Hartwig activated_methyl->buchwald_m product_m Functionalized Pyrimidines suzuki_m->product_m buchwald_m->product_m

Caption: Divergent synthetic pathways for the two pyrimidine derivatives.

In stark contrast, the methyl group at the 5-position is not a leaving group in palladium-catalyzed cross-coupling reactions. To achieve similar structural diversity, the methyl group must first be converted into a reactive handle. A common strategy is benzylic bromination using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light). The resulting bromomethyl group can then participate in a range of transformations, including nucleophilic substitution or as a precursor to other functional groups that can undergo cross-coupling.

This multi-step approach for functionalizing the 5-position of 5-methylpyrimidine-2-carbonitrile introduces additional synthetic complexity and potential for lower overall yields compared to the direct coupling of the bromo-analogue.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups.[25][26] Both the bromo and cyano groups are electron-withdrawing, activating the pyrimidine ring.

In the case of 5-bromopyrimidine-2-carbonitrile, the bromine atom can act as a leaving group in SNAr reactions, although this typically requires strong nucleophiles and/or harsh reaction conditions. However, palladium-catalyzed cross-coupling reactions are generally preferred for their milder conditions and broader substrate scope.

For 5-methylpyrimidine-2-carbonitrile, the methyl group is not a viable leaving group for SNAr. The reactivity of the ring towards nucleophiles would be primarily influenced by the electron-withdrawing cyano group.

Field-Proven Insights and Strategic Recommendations

The choice between 5-methylpyrimidine-2-carbonitrile and 5-bromopyrimidine-2-carbonitrile is fundamentally a strategic one, dictated by the desired synthetic outcome and the overall efficiency of the synthetic route.

  • For rapid library synthesis and late-stage functionalization, 5-bromopyrimidine-2-carbonitrile is the superior choice. Its ability to directly engage in a wide array of robust and well-established cross-coupling reactions allows for the rapid generation of diverse analogues from a common intermediate.

  • When the introduction of a methyl group at the 5-position is a key pharmacophoric requirement, 5-methylpyrimidine-2-carbonitrile is the obvious starting material. However, researchers must be prepared for a potentially longer synthetic route if further functionalization at or via the methyl group is desired.

  • Consider the overall synthetic economy. While the direct cost of 5-methylpyrimidine-2-carbonitrile may be lower than its bromo-counterpart in some cases, the additional steps required for its functionalization can significantly increase the overall cost and time of the synthesis.

Conclusion

5-Methylpyrimidine-2-carbonitrile and 5-bromopyrimidine-2-carbonitrile are valuable, yet synthetically distinct, building blocks in the chemist's toolbox. The bromo-derivative offers a direct and efficient entry into a vast chemical space through a variety of palladium-catalyzed cross-coupling reactions. In contrast, the methyl-derivative provides a scaffold where the 5-position is initially blocked for cross-coupling, necessitating a pre-functionalization strategy for further elaboration. A thorough understanding of these fundamental differences in reactivity is paramount for the strategic design of efficient and successful synthetic routes in the pursuit of novel therapeutics.

References

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Comparative

A Comparative Guide to Validating Target Engagement of 5-Methylpyrimidine-2-carbonitrile Derivatives

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful therapeutic program. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful therapeutic program. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of 5-Methylpyrimidine-2-carbonitrile derivatives, a scaffold of increasing interest for its potential to modulate critical signaling pathways. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The 5-Methylpyrimidine-2-carbonitrile core is a versatile starting point for the synthesis of potent and selective inhibitors of various enzyme families, most notably protein kinases. Several derivatives have shown promise as inhibitors of key oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinases (PI3K), and the mammalian Target of Rapamycin (mTOR).[1][2] Validating that these compounds bind to their putative targets in a complex cellular environment is paramount to interpreting efficacy data and mitigating potential off-target effects.

The Imperative of Cellular Target Engagement

While biochemical assays are invaluable for determining a compound's potency against a purified protein, they often do not fully recapitulate the complexities of the cellular milieu.[3][4] Factors such as cell permeability, efflux pumps, intracellular competition with endogenous ligands like ATP, and the formation of protein complexes can significantly impact a compound's ability to engage its target.[4][5] Therefore, robust cellular target engagement assays are essential to bridge the gap between biochemical potency and cellular activity, providing critical data to guide lead optimization and build confidence in a compound's mechanism of action.[3]

This guide will compare three widely adopted and powerful techniques for confirming and quantifying target engagement in cells:

  • Cellular Thermal Shift Assay (CETSA®)

  • Surface Plasmon Resonance (SPR)

  • In-cell Kinase Activity Assays

We will explore the underlying principles of each method, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate strategy for your research needs.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach to Intracellular Binding

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target protein within intact cells or even tissues. The principle is based on the ligand-induced thermal stabilization of proteins; when a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation.

The Causality Behind the Method

The stability of a protein is intrinsically linked to its folded state. Upon heating, proteins begin to unfold and aggregate. The temperature at which half of the protein population is denatured is known as the melting temperature (Tm). A small molecule that binds to and stabilizes the protein will increase its Tm. This "thermal shift" is the readout in a CETSA experiment and serves as direct evidence of target engagement.

dot

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for a Putative PI3K/mTOR Inhibitor

The following is a generalized high-throughput CETSA protocol adaptable for assessing the engagement of a 5-Methylpyrimidine-2-carbonitrile derivative with PI3K or mTOR.[6][7][8]

  • Cell Culture and Compound Treatment:

    • Plate cells (e.g., a cancer cell line with an active PI3K/mTOR pathway) in 384-well plates and culture overnight.

    • Treat the cells with a dilution series of the 5-Methylpyrimidine-2-carbonitrile derivative or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Denaturation:

    • Seal the plates and heat them in a thermal cycler for a set time (e.g., 3 minutes) across a temperature gradient (e.g., 40-65°C).

  • Cell Lysis and Separation:

    • Cool the plates to room temperature.

    • Lyse the cells using a suitable buffer containing detergents and protease inhibitors.

    • Centrifuge the plates to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully transfer the supernatant containing the soluble proteins to a new plate.

    • Quantify the amount of soluble target protein (PI3K or mTOR) using a detection method such as an antibody-based assay (e.g., ELISA, AlphaLISA®).

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Analysis
FeatureCellular Thermal Shift Assay (CETSA®)
Principle Ligand-induced thermal stabilization of the target protein.
Labeling Label-free for both compound and target.
Cellular Context High; performed in intact cells or tissues.
Throughput Moderate to high, especially with automated platforms.[6][8]
Quantitative Data Provides EC50 for target engagement and relative binding affinity.
Advantages - Physiologically relevant as it measures binding in a native cellular environment.- No need for compound or protein modification.- Can be applied to a wide range of targets.
Disadvantages - Not all proteins exhibit a clear thermal shift upon ligand binding.[9]- Requires specific antibodies for detection.- Can be technically challenging to optimize.

Surface Plasmon Resonance (SPR): Real-time Kinetics of Binding

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10] It provides detailed kinetic information about the binding of a small molecule (the analyte) to a purified, immobilized protein (the ligand).

The Causality Behind the Method

SPR measures changes in the refractive index at the surface of a sensor chip. A protein of interest (e.g., recombinant EGFR) is immobilized on the chip. When a solution containing a 5-Methylpyrimidine-2-carbonitrile derivative is flowed over the surface, the binding of the compound to the protein causes an increase in mass at the surface, which in turn alters the refractive index. This change is detected in real-time and is proportional to the amount of bound compound.

dot

Caption: The principle of an in-cell kinase activity assay.

Experimental Protocol: In-cell Western for a Putative EGFR Inhibitor

The following is a generalized protocol for an in-cell western (or similar immunoassay) to measure the inhibition of EGFR signaling. [11]

  • Cell Culture and Treatment:

    • Seed cells expressing EGFR (e.g., A549 lung cancer cells) in a 96-well plate.

    • Starve the cells of growth factors to reduce basal signaling.

    • Pre-treat the cells with a dilution series of the 5-Methylpyrimidine-2-carbonitrile derivative.

    • Stimulate the cells with EGF to activate the EGFR signaling pathway.

  • Cell Fixation and Permeabilization:

    • Fix the cells with formaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate the cells with a primary antibody specific for a phosphorylated downstream substrate of EGFR (e.g., phospho-ERK).

    • Incubate with a fluorescently labeled secondary antibody.

  • Detection and Analysis:

    • Image the plate using a high-content imager or plate reader.

    • Quantify the fluorescence intensity, which is proportional to the amount of phosphorylated substrate.

    • Calculate the IC50 value for the inhibition of EGFR signaling.

Comparative Analysis
FeatureIn-cell Kinase Activity Assays
Principle Measurement of the functional consequence of target engagement (inhibition of substrate phosphorylation).
Labeling Label-free for the compound, but requires specific antibodies for detection.
Cellular Context High; measures the functional output of target engagement in a cellular pathway.
Throughput High, especially with plate-based formats like in-cell westerns or AlphaLISA®.
Quantitative Data Provides a cellular IC50 for the inhibition of a specific signaling pathway.
Advantages - Provides a functional readout of target engagement.- High throughput and amenable to automation.- Can be performed in disease-relevant cell lines.
Disadvantages - Indirect measure of target binding.- Can be affected by off-target effects that impact the same signaling pathway.- Requires well-characterized and specific antibodies.

Conclusion: An Orthogonal Approach for Robust Validation

The validation of target engagement is a critical step in the development of novel therapeutics. For 5-Methylpyrimidine-2-carbonitrile derivatives, a multi-pronged, orthogonal approach is highly recommended to build a comprehensive and compelling data package.

  • CETSA® provides unequivocal evidence of direct binding in a native cellular environment.

  • SPR offers detailed insights into the kinetics of the interaction, which can be invaluable for structure-activity relationship (SAR) studies.

  • In-cell kinase activity assays confirm that the binding event translates into a functional consequence within the relevant signaling pathway.

By judiciously selecting and combining these powerful techniques, researchers can confidently validate the target engagement of their 5-Methylpyrimidine-2-carbonitrile derivatives, paving the way for the development of the next generation of targeted therapies.

References

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ACS Publications - American Chemical Society. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRAS G12C in Early Drug Discovery. PubMed. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • (PDF) Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate. [Link]

  • Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Target Discovery Institute. [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]

  • Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. PubMed Central. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules. PMC - NIH. [Link]

  • EGFR / ERBB1 / HER1 - SPR Binding Assay. Biaffin. [Link]

  • BINDING STUDIES OF EPIDERMAL GROWTH FACTOR RECEPTOR TARGETED COMPOUNDS USING SURFACE PLASMON RESONANCE. VCU Scholars Compass. [Link]

  • CETSA. [Link]

  • SPR (Biacore) Protocols. Gifford Bioscience. [Link]

  • SPR sensorgrams of ligands to EGFR immobilized surface. (a) EGF to... ResearchGate. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. [Link]

  • How to do CETSA for mTOR protein? ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH. [Link]

  • ZDQ-0620, a Novel Phosphatidylinositol 3-Kinase Inhibitor, Inhibits Colorectal Carcinoma Cell Proliferation and Suppresses Angiogenesis by Attenuating PI3K/AKT/mTOR Pathway. Frontiers. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. The Royal Society of Chemistry. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed. [Link]

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Validation

The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 5-Methylpyrimidine-2-carbonitrile Analogues in Oncology

The pyrimidine scaffold is a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1][2][3] Within this vast chemical space, the 5-methylpyrimidine-2-carboni...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1][2][3] Within this vast chemical space, the 5-methylpyrimidine-2-carbonitrile core has emerged as a particularly fruitful starting point for the development of potent and selective inhibitors of key biological targets implicated in cancer.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-methylpyrimidine-2-carbonitrile analogues, offering a comparative overview of their performance against various oncological targets, supported by experimental data. We will dissect the causal relationships behind experimental choices in analogue design and provide detailed protocols for their evaluation, empowering researchers in the rational design of next-generation therapeutics.

The 5-Methylpyrimidine-2-carbonitrile Scaffold: A Privileged Framework for Kinase Inhibition

The 5-methylpyrimidine-2-carbonitrile moiety offers a unique combination of structural and electronic features that make it an attractive scaffold for enzyme inhibitors, particularly protein kinases. The pyrimidine ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common feature among kinase inhibitors.[7] The 2-carbonitrile group can act as a hydrogen bond acceptor and its linear geometry allows for specific interactions within the active site. The 5-methyl group, seemingly a minor addition, can play a significant role in enhancing potency and selectivity by occupying a small hydrophobic pocket, improving metabolic stability, or influencing the overall conformation of the molecule.

This guide will explore how modifications at various positions of this core structure impact biological activity, focusing on key therapeutic targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).

Comparative SAR Analysis of 5-Methylpyrimidine-2-carbonitrile Analogues

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1][3] The subsequent sections will compare different series of analogues, highlighting the impact of specific structural modifications on their inhibitory potency.

Targeting Angiogenesis: VEGFR-2 Inhibitors

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role.[7] Several series of pyrimidine-5-carbonitrile derivatives have been developed as potent VEGFR-2 inhibitors.

A novel series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties were designed and synthesized as potential VEGFR-2 inhibitors.[7] The general structure involves a heterocyclic head, a spacer, a hydrogen bonding moiety, and a hydrophobic tail.[7]

Key SAR Observations for VEGFR-2 Inhibition:

  • The Nature of the Spacer and Hydrophobic Tail: A comparative analysis of compounds with different linkers and terminal hydrophobic groups revealed significant variations in anti-proliferative activity. For instance, compounds with a hydrazone linker often exhibit potent activity.

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring attached to the pyrimidine core significantly influence VEGFR-2 inhibitory activity. Electron-donating groups, such as methoxy, have been shown to enhance potency in some series.

Table 1: Comparative in vitro activity of selected pyrimidine-5-carbonitrile analogues against VEGFR-2 and cancer cell lines. [7]

CompoundR GroupVEGFR-2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
Sorafenib (Standard) -0.19 ± 0.158.9611.83
9d 4-Chlorobenzylideneamino2.41 ± 0.1610.338.76
11e 4-(Trifluoromethyl)benzylidenehydrazinyl0.61 ± 0.011.141.54
12b 4-Methoxybenzylidenehydrazinylcarbonylmethyl0.53 ± 0.074.323.87
12d 4-Chlorobenzylidenehydrazinylcarbonylmethyl1.61 ± 0.187.656.54

Data presented as mean ± standard deviation.

The data clearly indicates that compound 11e , with a trifluoromethylbenzylidenehydrazinyl moiety, demonstrates superior cytotoxic activity against both HCT-116 and MCF-7 cell lines compared to the standard drug, sorafenib.[7] Furthermore, compounds 11e and 12b exhibit potent VEGFR-2 inhibition.[7]

Targeting Cell Proliferation: EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and is often dysregulated in various cancers.[4][8] Pyrimidine-5-carbonitrile derivatives have been explored as EGFR inhibitors.

A series of novel pyrimidine-5-carbonitrile derivatives were designed as dual EGFR and COX-2 inhibitors.[8] Another study focused on developing pyrimidine-5-carbonitrile based derivatives as EGFR inhibitors with apoptotic activity.[6]

Key SAR Observations for EGFR Inhibition:

  • Substituents at the 2- and 4-positions: Modifications at these positions are crucial for EGFR inhibitory activity. The introduction of anilino or related aromatic amines at the 2-position often leads to potent inhibitors.

  • The Role of the 5-Cyano Group: The cyano group at the 5-position is a key pharmacophoric feature, likely involved in hydrogen bonding interactions within the EGFR active site.

  • Impact of the 5-Methyl Group: While many studies focus on the broader pyrimidine-5-carbonitrile scaffold, the presence of a 5-methyl group can enhance binding affinity by occupying a hydrophobic pocket near the gatekeeper residue in the EGFR active site.

Table 2: Comparative in vitro activity of selected pyrimidine-5-carbonitrile analogues against EGFR and cancer cell lines. [6]

CompoundR GroupEGFR IC50 (nM)HepG2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
Erlotinib (Standard) -2.83 ± 0.050.871.125.27
10a 4-Methoxyphenylamino15.73 ± 0.126.218.439.15
10b 4-Ethoxyphenylamino8.29 ± 0.043.565.857.68
13a (4-Methoxyphenyl)methylamino25.41 ± 0.219.8711.2413.56
13b (4-Ethoxyphenyl)methylamino18.92 ± 0.157.139.5610.89

Data presented as mean ± standard deviation.

Compound 10b , featuring a 4-ethoxyphenylamino group, emerged as the most potent EGFR inhibitor in this series, with an IC50 value of 8.29 nM, and demonstrated significant cytotoxic activity against the tested cancer cell lines.[6]

Dual Targeting Strategies: PI3K/mTOR Inhibitors

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors.[9]

Key SAR Observations for PI3K/mTOR Inhibition:

  • The Morpholino Group: The incorporation of a morpholine moiety at the 6-position of the pyrimidine ring is a key structural feature for achieving potent PI3K/mTOR inhibition.[9]

  • Substituents at the 2-position: The nature of the substituent at the 2-position significantly modulates the inhibitory activity. Schiff bases derived from a 2-hydrazinyl intermediate have shown excellent antitumor activity.[9]

Table 3: Comparative in vitro activity of selected morpholinopyrimidine-5-carbonitrile analogues against PI3K/mTOR and a leukemia cell line. [9]

CompoundR GroupPI3Kα IC50 (µM)mTOR IC50 (µM)Leukemia SR IC50 (µM)
LY294002 (PI3K Ref.) ----
Afinitor (mTOR Ref.) ----
12b 4-Hydroxy-3-methoxybenzylidene0.17 ± 0.010.83 ± 0.050.10 ± 0.01
12d 4-Chlorobenzylidene1.27 ± 0.072.85 ± 0.170.09 ± 0.01

Data presented as mean ± standard deviation.

Compounds 12b and 12d exhibited excellent antitumor activity against the leukemia SR cell line and also showed significant inhibitory effects on both PI3Kα and mTOR.[9]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

General Synthetic Workflow

The synthesis of 5-methylpyrimidine-2-carbonitrile analogues typically follows a convergent strategy, starting from readily available building blocks.

SynthesisWorkflow Start Starting Materials (e.g., malononitrile, amidines) Intermediate1 Pyrimidine Core Synthesis (Condensation Reaction) Start->Intermediate1 Base-catalyzed cyclization Intermediate2 Functionalization at C2 (e.g., Nucleophilic Substitution) Intermediate1->Intermediate2 Introduction of diverse substituents Intermediate3 Functionalization at C4/C6 (e.g., Suzuki Coupling) Intermediate2->Intermediate3 Further diversification FinalProduct Final Analogues Intermediate3->FinalProduct Final modification and purification

Caption: General synthetic workflow for 5-methylpyrimidine-2-carbonitrile analogues.

Step-by-Step Protocol for a Representative Synthesis (e.g., for VEGFR-2 inhibitors): [7]

  • Synthesis of the Pyrimidine Core: Cyclocondensation of an appropriate benzaldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium yields the initial 2-mercaptopyrimidine-5-carbonitrile scaffold.

  • S-Alkylation: The 2-mercapto group is then alkylated, for example, with dimethyl sulfate, to introduce a methylthio group, which is a good leaving group for subsequent nucleophilic substitution.

  • Hydrazinolysis: The 2-methylthio group is displaced by hydrazine hydrate to form the key 2-hydrazinyl intermediate.

  • Condensation to Form Hydrazones/Schiff Bases: The 2-hydrazinyl intermediate is then reacted with various substituted aldehydes or ketones to generate the final target compounds.

  • Purification and Characterization: The final products are purified by recrystallization or column chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Biological Evaluation

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

KinaseAssayWorkflow Start Prepare Assay Plate Step1 Add Kinase and Substrate Start->Step1 Step2 Add Test Compound (Varying Concentrations) Step1->Step2 Step3 Add ATP to Initiate Reaction Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Stop Reaction Step4->Step5 Step6 Detect Phosphorylated Substrate (e.g., ELISA, Luminescence) Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol Overview:

  • Recombinant human VEGFR-2 kinase is incubated with a specific substrate (e.g., a synthetic peptide) in a microplate well.

  • The test compounds are added at various concentrations.

  • The kinase reaction is initiated by the addition of ATP.

  • After incubation, the amount of phosphorylated substrate is quantified using a detection method such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol Overview:

  • Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

The 5-methylpyrimidine-2-carbonitrile scaffold has proven to be a versatile and highly tractable starting point for the development of potent inhibitors of various oncologically relevant targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant improvements in potency, selectivity, and overall drug-like properties.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds bound to their target enzymes to guide the design of next-generation analogues with improved binding affinity and selectivity.

  • Exploration of Novel Targets: Expanding the application of this scaffold to other emerging cancer targets.

  • Pharmacokinetic and In Vivo Studies: Moving promising lead compounds forward into more advanced preclinical studies to evaluate their pharmacokinetic profiles and in vivo efficacy.

By leveraging the insights from these SAR studies and employing rational drug design principles, the 5-methylpyrimidine-2-carbonitrile scaffold will undoubtedly continue to yield novel and effective anticancer agents.

References

  • AboulWafa, O.M., Daabees, H.M., & Badawi, W.A. (2019). 2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study. Bioorganic Chemistry, 85, 464-477.
  • Elsayed, N.M., Abou El Ella, D.A., Serya, R.A., Tolba, M.F., Shalaby, R., & Abouzid, K.A. (2016). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. MedChemComm, 7(5), 881-899.
  • El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6593.
  • Fathalla, W., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(32), 22359-22383.
  • Ghulikah, H. A. AL-, et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6593.
  • Hassan, G. S., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. New Journal of Chemistry.
  • Hassan, G.S., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(52), 32839-32856.
  • Hassan, G.S., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(9), 1777-1793.
  • Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(3), 1166-1184.
  • PubChem. (n.d.). 5-Methylpyrimidine-2-carbonitrile. Retrieved from [Link]

  • Said, M.F., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-13.
  • S. G., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(2), 1-15.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20795181, 5-Methylpyrimidine-2-carbonitrile. Retrieved January 11, 2026 from [Link].

  • El-Zoghbi, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6593.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • S. G., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies.

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Comparative

A Senior Application Scientist's Guide to Validating Analytical Methods for 5-Methylpyrimidine-2-carbonitrile Using Reference Standards

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven appro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to validating analytical methods for the quantification and purity assessment of 5-Methylpyrimidine-2-carbonitrile. We will navigate the complexities of method selection, the critical role of reference standards—especially when a certified standard is unavailable—and a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. This document is structured to provide not just procedural steps, but the scientific rationale behind the choices made in a real-world laboratory setting.

The Central Role of a Well-Characterized Reference Standard

The accuracy of any analytical method is fundamentally tethered to the quality of the reference standard used for calibration and validation. An ideal scenario involves the use of a Certified Reference Material (CRM) from a recognized pharmacopeia or standards body. However, for many novel or less common compounds like 5-Methylpyrimidine-2-carbonitrile, a CRM may not be readily available. In such instances, the onus falls on the analytical scientist to qualify an in-house or secondary reference standard. This is a critical process that demands a comprehensive characterization of the chosen material to establish its identity, purity, and potency.

Qualifying an In-House Reference Standard: A Multi-faceted Approach

When a commercial CRM is not available, a high-purity batch of 5-Methylpyrimidine-2-carbonitrile must be procured and subjected to a rigorous characterization protocol. This process, guided by the principles outlined in ICH Q7A, ensures the material is fit for its intended purpose.[1]

Key Characterization Steps:

  • Identity Confirmation: Unequivocal identification is paramount. A combination of techniques should be employed:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Purity Assessment: The purity of the reference standard must be meticulously determined. This is not a single measurement but a composite of orthogonal (different and independent) methods:

    • Chromatographic Purity: Using a high-resolution technique like HPLC or GC to identify and quantify organic impurities.

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Assessed by headspace GC.

    • Inorganic Impurities: Measured by techniques such as Inductively Coupled Plasma (ICP-MS) or a sulfated ash test.

  • Potency Assignment: The final assigned purity value is calculated by subtracting the percentages of all identified impurities from 100%. This assigned value is then used for all subsequent quantitative analyses.

This comprehensive characterization ensures that the in-house standard is a reliable benchmark against which all subsequent analytical measurements will be compared.

Comparative Analysis of Analytical Techniques: HPLC vs. GC

The choice of analytical technique is a critical decision driven by the physicochemical properties of the analyte, the intended purpose of the method, and the available instrumentation. For 5-Methylpyrimidine-2-carbonitrile, both HPLC and GC are viable options, each with distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a versatile and robust technique, making it the most widely used method for the analysis of pharmaceutical compounds.[2][3] For 5-Methylpyrimidine-2-carbonitrile, a reversed-phase HPLC method with UV detection is a logical starting point.

Rationale for HPLC:

  • Versatility: Suitable for a wide range of polar and non-polar compounds.

  • Robustness: Well-established technology with a plethora of column chemistries and mobile phase options.

  • Non-destructive: Allows for the collection of fractions for further analysis if needed.

Experimental Protocol: Proposed Stability-Indicating RP-HPLC Method

This proposed method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

1. Instrumentation and Columns:

  • A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a multi-wavelength UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (analytical grade)

    • 5-Methylpyrimidine-2-carbonitrile reference standard (qualified in-house)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD analysis)
  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the 5-Methylpyrimidine-2-carbonitrile sample in the mobile phase to a known concentration (e.g., 1 mg/mL for assay, and a lower concentration for impurity analysis).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. Given the likely volatility of 5-Methylpyrimidine-2-carbonitrile, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent alternative to HPLC.

Rationale for GC:

  • High Efficiency: Capillary GC columns provide excellent separation power.

  • Sensitivity: FID is a highly sensitive detector for organic compounds.

  • Structural Information: When coupled with MS, GC provides valuable structural information for impurity identification.

Experimental Protocol: Proposed GC-FID/MS Method

1. Instrumentation and Columns:

  • A standard GC system with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).
  • A capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane; 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Methanol or Acetonitrile (GC grade)
  • 5-Methylpyrimidine-2-carbonitrile reference standard (qualified in-house)
  • Internal standard (e.g., a structurally similar, stable compound with a different retention time).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Detector Temperature (FID): 300 °C
  • MS Conditions (if applicable):
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.

4. Sample Preparation:

  • Accurately weigh and dissolve the 5-Methylpyrimidine-2-carbonitrile sample in the chosen solvent to a known concentration.
  • Add the internal standard at a fixed concentration to all samples and standards.

Method Validation: A Systematic Approach Based on ICH Q2(R1)

Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[4] The following validation parameters are essential:

1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Approach:

    • Forced Degradation Studies: The sample is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The method must demonstrate that the analyte peak is resolved from any degradant peaks.

    • Impurity Spiking: If known impurities are available, they should be spiked into the sample to demonstrate resolution.

    • Peak Purity Analysis (for HPLC with DAD): This can be used to assess the homogeneity of the analyte peak.

2. Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Experimental Approach:

    • Prepare a series of at least five concentrations of the reference standard spanning the expected working range.

    • Analyze each concentration in triplicate.

    • Plot the peak area against concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be close to 1 (typically >0.999).

3. Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

4. Accuracy: The closeness of the test results obtained by the method to the true value.

  • Experimental Approach:

    • Spiked Recovery: Spike a placebo or a known matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze the spiked samples and calculate the percentage recovery.

    • Acceptance criteria are typically within 98-102% for the assay of a drug substance.

5. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Analyze a minimum of six replicate samples at 100% of the test concentration.

    • The relative standard deviation (RSD) should be within acceptable limits (typically <1% for drug substance assay).

  • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

    • Repeat the repeatability study under these varied conditions and compare the results.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach (based on Signal-to-Noise Ratio):

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Experimental Approach (based on the Standard Deviation of the Response and the Slope):

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the response and S is the slope of the calibration curve.[1][5][6]

7. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Experimental Approach:

    • Introduce small variations to method parameters such as mobile phase composition, pH, column temperature, and flow rate.

    • Assess the impact on the results (e.g., retention time, resolution, and peak shape).

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the results of a method validation study.

Table 1: Comparison of Typical Performance Characteristics for HPLC and GC Methods

Validation ParameterHPLC-UVGC-FID
Linearity (r²) > 0.999> 0.999
Range (Assay) 80-120% of nominal80-120% of nominal
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.0%
- Intermediate< 2.0%< 2.0%
LOD ~0.01% of nominal~0.01% of nominal
LOQ ~0.03% of nominal~0.03% of nominal
Robustness Unaffected by minor changesUnaffected by minor changes

Diagram 1: Workflow for Qualifying an In-House Reference Standard

G cluster_0 Reference Standard Qualification start Procure High-Purity 5-Methylpyrimidine-2-carbonitrile identity Identity Confirmation (NMR, MS, FTIR) start->identity purity Purity Assessment (HPLC, Karl Fischer, Headspace GC, ICP-MS) identity->purity potency Potency Assignment (100% - Impurities) purity->potency qualified_rs Qualified In-House Reference Standard potency->qualified_rs

Caption: Workflow for the qualification of an in-house reference standard.

Diagram 2: HPLC Method Validation Workflow

G cluster_1 HPLC Method Validation method_dev Method Development (Column, Mobile Phase, etc.) specificity Specificity (Forced Degradation) method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spiked Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated HPLC Method robustness->validated_method

Caption: Systematic workflow for HPLC method validation.

Conclusion

The validation of analytical methods for a compound like 5-Methylpyrimidine-2-carbonitrile is a meticulous process that underpins the quality and reliability of all subsequent data. This guide has provided a comprehensive framework, moving from the foundational step of qualifying a reference standard to the detailed validation of both HPLC and GC methods. By understanding the "why" behind each experimental choice and adhering to the principles of scientific integrity and regulatory guidelines, researchers can develop and validate robust analytical methods that will stand up to the rigors of scientific scrutiny and regulatory review.

References

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?[5]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).[1]

  • Pharma Validation. (2025, December 7). Calculating LOD and LOQ for HPLC and UV Methods.[6]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.[4]

  • IP Indexing. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation.[7]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.[8]

  • Elnekaib, M., et al. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 5(3), 57-62.[2]

  • Lab Manager. (2025, October 1). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.[3]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.[9]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Future Potential of 2-Cyanopyrimidine.[10]

  • Google Patents. CN115215805B - Preparation process of 2-cyano pyrimidine.[11]

  • International Journal of Advanced Research in Science and Technology. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD DEVELOPMENT FOR DRUG.[12]

  • BenchChem. Application Notes and Protocols: Synthesis of 2-Cyanopyrimidine from 2-Methylthiopyrimidine.[13]

  • U.S. Centers for Disease Control and Prevention. (1998, January 15). POLYNUCLEAR AROMATIC HYDROCARBONS by HPLC 5506.[14]

  • Delhomme, O., Herckes, P., & Millet, M. (2007). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. Analytical and Bioanalytical Chemistry, 389(6), 1953–1959.[15]

  • Sigma-Aldrich. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil.

Sources

Validation

Bridging the Gap: A Guide to Comparing Computational Docking and Experimental Results for Pyrimidine-Based Inhibitors

The Pyrimidine-5-Carbonitrile Scaffold: A Privileged Structure in Drug Discovery The pyrimidine-5-carbonitrile core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have been extensivel...

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrimidine-5-Carbonitrile Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine-5-carbonitrile core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively investigated as inhibitors of a wide range of biological targets, including various kinases and enzymes implicated in cancer and inflammation. The literature is rich with studies that combine the synthesis of novel pyrimidine-5-carbonitrile derivatives with computational docking to predict their binding modes and experimental assays to quantify their biological activity. These studies serve as excellent case studies for understanding the interplay between in silico and in vitro approaches.

The In Silico Approach: Predicting Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[1] This method is instrumental in virtual screening and lead optimization, offering a rapid and cost-effective way to prioritize compounds for synthesis and experimental testing.[1]

A Step-by-Step Computational Docking Workflow

A typical molecular docking workflow involves several key steps, as illustrated below:

Computational Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Acquisition (e.g., PDB) Protein_Prep Protein_Prep PDB->Protein_Prep Clean & Protonate Ligand Ligand Structure Preparation (2D to 3D) Ligand_Prep Ligand_Prep Ligand->Ligand_Prep Energy Minimize Binding_Site Define Binding Site Protein_Prep->Binding_Site Docking_Run Run Docking Algorithm Ligand_Prep->Docking_Run Binding_Site->Docking_Run Pose_Generation Generate Binding Poses Docking_Run->Pose_Generation Scoring Score & Rank Poses Pose_Generation->Scoring Analysis Analyze Interactions Scoring->Analysis

Caption: A generalized workflow for molecular docking studies.

1. Receptor and Ligand Preparation: The process begins with obtaining the 3D structure of the target protein, often from a public repository like the Protein Data Bank (PDB).[2] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. The ligand, in this case, a pyrimidine-5-carbonitrile derivative, is typically sketched in 2D and converted to a 3D structure, followed by energy minimization to obtain a low-energy conformation.

2. Defining the Binding Site: The binding site on the protein is then defined. If a co-crystallized ligand is present in the PDB structure, the binding site can be defined as the region around this ligand. Otherwise, computational methods can be used to predict potential binding pockets.

3. Docking and Scoring: A docking algorithm is used to explore various possible binding poses of the ligand within the defined binding site. Each pose is then evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses are ranked based on their scores, with the top-ranked pose representing the most likely binding mode.

4. Post-Docking Analysis: The top-ranked poses are visually inspected to analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges. This analysis provides insights into the structural basis of binding and can guide the design of more potent inhibitors.

The In Vitro Approach: Measuring Biological Activity Experimentally

Experimental validation is crucial to confirm the predictions of computational docking. Various biochemical and cellular assays can be used to measure the binding affinity and biological activity of a compound. For kinase inhibitors, a common approach is to measure the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A Prototypical Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 of a pyrimidine-5-carbonitrile derivative against a target kinase:

Experimental IC50 Determination Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_data Data Analysis Compound_Prep Prepare Serial Dilutions of Compound Assay_Plate Add Components to Assay Plate Compound_Prep->Assay_Plate Enzyme_Prep Prepare Kinase & Substrate Solution Enzyme_Prep->Assay_Plate Incubation Incubate at Optimal Temperature Assay_Plate->Incubation Detection Add Detection Reagent & Measure Signal Incubation->Detection Data_Plot Plot % Inhibition vs. Log[Compound] Detection->Data_Plot IC50_Calc Calculate IC50 from Dose-Response Curve Data_Plot->IC50_Calc

Caption: A standard workflow for determining the IC50 value of an inhibitor.

1. Assay Preparation: A series of dilutions of the test compound are prepared. The target enzyme, its substrate (e.g., a peptide), and ATP are prepared in an appropriate buffer.

2. Reaction Initiation and Incubation: The enzyme, substrate, ATP, and varying concentrations of the inhibitor are combined in the wells of a microtiter plate. The reaction is allowed to proceed for a set period at an optimal temperature.

3. Signal Detection: After incubation, a detection reagent is added to measure the extent of the enzymatic reaction. The method of detection can vary, for example, based on fluorescence, luminescence, or radioactivity.

4. Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. These data are then plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value is determined from this curve.

Case Study: Comparing Docking and Experimental Data for a VEGFR-2 Inhibitor

To illustrate the comparison process, let's consider a hypothetical derivative, "Compound X," a pyrimidine-5-carbonitrile designed as a VEGFR-2 inhibitor. This example is based on findings from studies on similar compounds.[3][4]

Computational Docking Results for Compound X

A molecular docking study of Compound X with the VEGFR-2 kinase domain (PDB ID: 1YWN) might predict a binding energy of -9.5 kcal/mol. The analysis of the top-ranked pose could reveal key interactions:

  • Hydrogen bond: The pyrimidine nitrogen forms a hydrogen bond with the backbone NH of a key hinge residue.

  • Hydrophobic interactions: The methyl group and other hydrophobic moieties on the compound engage in van der Waals interactions with hydrophobic residues in the binding pocket.

  • Pi-stacking: The pyrimidine ring may form a pi-stacking interaction with a phenylalanine residue.

Experimental Results for Compound X

An in vitro kinase assay is performed to determine the IC50 of Compound X against VEGFR-2. The experimental result yields an IC50 value of 0.5 µM.

Data Comparison and Interpretation

The following table summarizes the comparison:

ParameterComputational DockingExperimental Assay
Metric Binding EnergyIC50
Value -9.5 kcal/mol0.5 µM
Interpretation Predicted high binding affinityPotent inhibition of enzyme activity

Analysis of Concordance:

In this hypothetical case, the computational prediction of high binding affinity (a negative binding energy) is consistent with the experimental finding of potent inhibition (a low micromolar IC50). The detailed interaction analysis from docking provides a structural rationale for the observed biological activity. The hydrogen bond to the hinge region is a hallmark of many kinase inhibitors, and the hydrophobic interactions contribute to the overall binding affinity.

Potential Discrepancies and Their Causes:

It is not uncommon to observe discrepancies between computational predictions and experimental results. Several factors can contribute to this:

  • Scoring Function Inaccuracies: Scoring functions are approximations and may not perfectly capture all aspects of molecular recognition.[5]

  • Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity. However, proteins are dynamic, and ligand binding can induce conformational changes.

  • Solvation Effects: The role of water molecules in the binding site is often simplified or ignored in docking calculations.

  • Experimental Conditions: Factors such as buffer composition, pH, and temperature can influence experimental results.

Best Practices for a Robust Comparison

To ensure a meaningful comparison between computational and experimental data, researchers should adhere to the following best practices:

  • Use High-Quality Structures: Start with a high-resolution crystal structure of the target protein whenever possible.

  • Validate the Docking Protocol: Before screening new compounds, validate the docking protocol by redocking the co-crystallized ligand and ensuring the method can reproduce the experimental binding mode.

  • Employ Multiple Scoring Functions: Using a consensus of different scoring functions can improve the reliability of predictions.

  • Consider Post-Docking Refinement: Techniques like molecular dynamics simulations can be used to refine the docked poses and obtain more accurate binding free energy estimates.

  • Ensure Consistent Experimental Conditions: Maintain consistent and well-documented experimental conditions for all assays.

  • Correlate Trends: Rather than expecting a perfect correlation between absolute values, look for trends in activity across a series of related compounds.

Conclusion

The integration of computational docking and experimental validation is a powerful strategy in modern drug discovery. While computational methods provide rapid and valuable insights into potential protein-ligand interactions, experimental assays are essential for confirming these predictions and quantifying biological activity. By understanding the strengths and limitations of each approach and following best practices for their comparison, researchers can accelerate the discovery and development of novel therapeutics based on promising scaffolds like pyrimidine-5-carbonitrile.

References

  • El-Gamal, M. I., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(32), 22095-22115. Available at: [Link]

  • PubChem. (n.d.). 5-Methylpyrimidine-2-carbonitrile. Retrieved from [Link]

  • Biology LibreTexts. (2021). 5.2: Techniques to Measure Binding. Retrieved from [Link]

  • Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Available at: [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • Shrivastava, A., & Gupta, A. (2017). Molecular Docking Studies: The Success Should Overrule the Doubts. Journal of Drug Designing and Discovery, 2(1), 1-5.
  • Schrödinger. (n.d.). Induced Fit Docking. Retrieved from [Link]

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]

  • ResearchGate. (2020). Effective methods of estimating ligand binding affinity to a protein active site? Retrieved from [Link]

  • Carolina Digital Repository. (n.d.). Validation approaches for computational drug repurposing: a review. Retrieved from [Link]

  • Molecular BioSystems. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Retrieved from [Link]

  • MDPI. (2021). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. Retrieved from [Link]

  • ResearchGate. (2014). What is the best scoring function for docking? Retrieved from [Link]

  • MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Methylpyrimidine-2-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals. Introduction to 5-Methylpyrimidine-2-carbonitrile 5-Methylpyrimidine-2-carbonitrile is a heterocyclic compound of significant interest due...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction to 5-Methylpyrimidine-2-carbonitrile

5-Methylpyrimidine-2-carbonitrile is a heterocyclic compound of significant interest due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules, including anticancer agents and kinase inhibitors. The presence of a nitrile group offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. The reproducibility of its synthesis is therefore of paramount importance for ensuring the consistent quality and supply of this key starting material in drug discovery and development pipelines.

This guide will explore two primary proposed synthetic strategies:

  • Route 1: Cyanation of 2-Chloro-5-methylpyrimidine. This classic nucleophilic aromatic substitution approach is a common method for introducing a cyano group onto a heterocyclic ring.

  • Route 2: Nitrosation and Dehydration of 2,5-Dimethylpyrimidine. This pathway offers an alternative approach starting from a different commercially available precursor.

A detailed, step-by-step experimental protocol for each proposed route will be presented, followed by a comparative analysis of their potential advantages and disadvantages.

Proposed Synthetic Methodologies

Route 1: Synthesis via Cyanation of 2-Chloro-5-methylpyrimidine

This proposed two-step synthesis begins with the commercially available 2,4-dichloro-5-methylpyrimidine and proceeds through a selective dechlorination followed by a nucleophilic substitution with a cyanide salt.

Workflow Diagram:

G A 2,4-Dichloro-5-methylpyrimidine B Selective Dechlorination A->B Zn, NH3 (aq) Benzene/Water, Reflux C 2-Chloro-5-methylpyrimidine B->C D Cyanation C->D NaCN or CuCN DMSO or DMF, Heat E 5-Methylpyrimidine-2-carbonitrile D->E

Caption: Proposed workflow for the synthesis of 5-Methylpyrimidine-2-carbonitrile via cyanation.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Chloro-5-methylpyrimidine

This procedure is adapted from a known method for the selective dechlorination of a related pyrimidine.[1]

  • To a stirred solution of 2,4-dichloro-5-methylpyrimidine (1 equivalent) in a solvent mixture of benzene and water, add zinc powder (3 equivalents) and aqueous ammonia (1 equivalent) sequentially at room temperature.

  • Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-chloro-5-methylpyrimidine.

Step 2: Synthesis of 5-Methylpyrimidine-2-carbonitrile

This step involves a nucleophilic aromatic substitution of the chloro group with a cyanide anion.

  • In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-methylpyrimidine (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Add sodium cyanide or copper(I) cyanide (1.1-1.5 equivalents). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain 5-methylpyrimidine-2-carbonitrile.

Route 2: Synthesis via Nitrosation and Dehydration of 2,5-Dimethylpyrimidine

This proposed two-step method is based on a patented procedure for the synthesis of 2-cyanopyrimidine from 2-methylpyrimidine[2]. It offers an alternative starting from the commercially available 2,5-dimethylpyrimidine.

Workflow Diagram:

G A 2,5-Dimethylpyrimidine B Nitrosation A->B NaNO2, HCl (aq) < 20 °C C Intermediate (I) B->C D Dehydration C->D POCl3 70-110 °C E 5-Methylpyrimidine-2-carbonitrile D->E

Caption: Proposed workflow for the synthesis of 5-Methylpyrimidine-2-carbonitrile via nitrosation and dehydration.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Intermediate (I) via Nitrosation

  • Dissolve 2,5-dimethylpyrimidine (1 equivalent) in an aqueous acidic solution (e.g., 10% hydrochloric acid).

  • Cool the solution to below 20 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.5 equivalents) dropwise, maintaining the reaction temperature below 20 °C.

  • After the addition is complete, stir the mixture for 2-3 hours at a temperature between 5-15 °C.

  • Collect the resulting solid precipitate by suction filtration and dry it in an oven to obtain the intermediate compound (I).

Step 2: Synthesis of 5-Methylpyrimidine-2-carbonitrile via Dehydration

  • To a flask containing phosphorus oxychloride (5-10 mL per 1 g of intermediate I), add the dried intermediate (I) portion-wise with stirring. Caution: Phosphorus oxychloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to a temperature between 70-110 °C and maintain for several hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5-methylpyrimidine-2-carbonitrile.

Comparative Analysis of Proposed Synthetic Routes

FeatureRoute 1: Cyanation of 2-Chloro-5-methylpyrimidineRoute 2: Nitrosation and Dehydration of 2,5-Dimethylpyrimidine
Starting Material Availability 2,4-Dichloro-5-methylpyrimidine is commercially available.2,5-Dimethylpyrimidine is commercially available.
Number of Steps 22
Reagent Toxicity High (use of cyanide salts).Moderate (use of sodium nitrite and phosphorus oxychloride).
Potential Yield The yield of the first step is reported to be around 77% for a similar substrate[1]. The cyanation step yield can be variable.The yield for the analogous synthesis of 2-cyanopyrimidine is reported to be around 81-88% for the first step[2].
Scalability Potentially scalable, but handling large quantities of cyanide can be a significant safety concern.The use of phosphorus oxychloride can be challenging on a large scale due to its reactivity.
Purification Both steps likely require chromatographic purification.Both steps likely require chromatographic purification.
Key Advantages - Well-established transformation (nucleophilic aromatic substitution).- Milder conditions may be possible for the cyanation step with appropriate catalysts.- Avoids the use of highly toxic cyanide salts in the final step.- The starting material is relatively simple.
Potential Challenges - Toxicity and handling of cyanide.- Potential for side reactions during cyanation.- Selective dechlorination in the first step might require careful optimization.- The nitrosation reaction can be sensitive to temperature control.- The use of phosphorus oxychloride requires careful handling and quenching.- The stability of the nitrosated intermediate.

Conclusion and Recommendations

Both proposed synthetic routes offer plausible pathways to 5-Methylpyrimidine-2-carbonitrile.

  • Route 1 is a more conventional approach in heterocyclic chemistry. Its success heavily relies on the careful execution of the cyanation step, with a strong emphasis on safety protocols due to the high toxicity of cyanide reagents. The selective dechlorination of the starting material is also a critical step that may require optimization to achieve high yields and purity.

  • Route 2 presents an attractive alternative that circumvents the use of cyanide salts in the final step, which could be a significant advantage in terms of safety and waste disposal. However, the handling of phosphorus oxychloride and the control of the nitrosation reaction are key challenges that need to be addressed.

For an initial laboratory-scale synthesis, Route 2 might be the more appealing option due to the avoidance of cyanide. However, for larger-scale production, a thorough process safety assessment for both routes would be essential. It is highly recommended that small-scale trial reactions are conducted for both proposed routes to determine the optimal reaction conditions and to assess the yield and purity of the final product before committing to a larger-scale synthesis.

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Method for producing 2-hydroxy-5-methylpyridine. (2003).
  • Synthesis of pyrimidine 5-carbonitrile derivatives. (n.d.). ResearchGate. [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2023). RSC Advances. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022). Semantic Scholar. [Link]

  • Synthesis of 2-Cyanopyrimidines. (2019). MDPI. [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).
  • 2-(2,4,5-substituted-anilino) pyrimidine compounds. (n.d.).
  • Preparation of 2-chloro-5-methylpyridine. (n.d.).
  • (PDF) Synthesis of 2-Cyanopyrimidines. (2019). ResearchGate. [Link]

  • 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719. (n.d.). PubChem. [Link]

  • Method for preparing 2-cyanopyrimidine. (n.d.).
  • Preparation method of 2-chloro-5-cyanopyrimidine compound. (n.d.).
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Validation

A Comparative Analysis of the Cytotoxic Effects of 5-Methylpyrimidine-2-carbonitrile Derivatives on Cancer Cell Lines

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Pyrimidine scaffolds, core components of nucleic acids, have historic...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Pyrimidine scaffolds, core components of nucleic acids, have historically served as a fertile ground for the development of potent anticancer drugs.[1][2] This guide delves into a comparative analysis of the cytotoxic properties of a specific subclass, 5-Methylpyrimidine-2-carbonitrile derivatives, against various cancer cell lines. By synthesizing data from recent studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential as anticancer agents, supported by experimental evidence and mechanistic insights.

The rationale for focusing on pyrimidine-5-carbonitrile derivatives stems from their demonstrated ability to act as versatile pharmacophores, targeting a range of critical cellular pathways implicated in cancer progression.[3][4] The introduction of a methyl group at the 5-position and a nitrile group at the 2-position of the pyrimidine ring can significantly influence the molecule's electronic properties and steric interactions, potentially leading to enhanced binding affinity and inhibitory activity against specific cancer-related targets.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of novel chemical entities is a critical initial step in the drug discovery pipeline.[5] The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a key metric for this evaluation.[5] The following table summarizes the reported IC50 values for various pyrimidine-5-carbonitrile derivatives against a panel of human cancer cell lines, offering a comparative perspective on their efficacy.

DerivativeCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 10b HepG2Hepatocellular Carcinoma3.56Erlotinib0.87[6]
A549Non-small Cell Lung Cancer5.85Erlotinib1.12[6]
MCF-7Breast Cancer7.68Erlotinib5.27[6]
Compound 11e HCT-116Colon Cancer1.14Sorafenib8.96[7]
MCF-7Breast Cancer1.54Sorafenib11.83[7]
Compound 4a HepG2Hepatocellular Carcinoma13.185-Fluorouracil38.44[8]
Compound 12b Leukemia SRLeukemia0.10LY294002-[9]
Compound 12d Leukemia SRLeukemia0.09LY294002-[9]
Compound 4e Colo 205Colon Cancer1.66--[4]
Compound 4f Colo 205Colon Cancer1.83--[4]

Note: The specific structures of the numbered compounds can be found in the corresponding cited literature.

The data clearly indicates that certain pyrimidine-5-carbonitrile derivatives exhibit potent cytotoxic activity, with some compounds demonstrating superior or comparable efficacy to established anticancer drugs like Erlotinib, Sorafenib, and 5-Fluorouracil.[6][7][8] Notably, compounds 12b and 12d displayed exceptional potency against the Leukemia SR cell line, with IC50 values in the nanomolar range.[9] This highlights the potential for developing highly effective and targeted therapies based on this chemical scaffold.

Mechanistic Insights: Unraveling the Pathways of Cell Death

The efficacy of a cytotoxic agent is intrinsically linked to its mechanism of action. Research into pyrimidine-5-carbonitrile derivatives has revealed their ability to interfere with several key signaling pathways essential for cancer cell survival and proliferation.

A significant number of these derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cellular processes. For instance, some derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in various cancers.[3][6] Inhibition of EGFR can block downstream signaling cascades responsible for cell growth and division.[3] Other targeted kinases include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), implicated in angiogenesis, and the PI3K/mTOR pathway, a central regulator of cell metabolism and survival.[7][9]

Furthermore, several studies have demonstrated that these compounds can induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[10][11] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[3] Cell cycle analysis has also revealed that some derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[7][11]

Below is a generalized representation of the signaling pathways often targeted by pyrimidine derivatives.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Activates VEGFR2 VEGFR-2 Growth_Factor->VEGFR2 Activates PI3K PI3K EGFR->PI3K Activates VEGFR2->PI3K Activates mTOR mTOR PI3K->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation COX2 COX-2 COX2->Proliferation Caspases Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Derivative Pyrimidine-5-carbonitrile Derivative Pyrimidine_Derivative->EGFR Inhibits Pyrimidine_Derivative->VEGFR2 Inhibits Pyrimidine_Derivative->PI3K Inhibits Pyrimidine_Derivative->mTOR Inhibits Pyrimidine_Derivative->COX2 Inhibits Pyrimidine_Derivative->Caspases Activates Pyrimidine_Derivative->Cell_Cycle_Arrest

Caption: Targeted signaling pathways by pyrimidine-5-carbonitrile derivatives.

Experimental Protocols: A Guide to Assessing Cytotoxicity

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][12]

MTT Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of 5-Methylpyrimidine-2-carbonitrile derivatives.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 5-Methylpyrimidine-2-carbonitrile derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Maintain cancer cell lines in a humidified incubator.[5]

    • Harvest cells in the logarithmic growth phase using Trypsin-EDTA.[5]

    • Determine cell concentration and viability.

    • Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5]

    • Incubate the plates for 24 hours to allow for cell attachment.[5][13]

  • Compound Treatment:

    • Prepare serial dilutions of the 5-Methylpyrimidine-2-carbonitrile derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[5]

    • Incubate the plates for a predetermined exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.[5]

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 values from the dose-response curves.[5]

The following diagram illustrates the workflow of a typical cytotoxicity assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Addition 3. Add Pyrimidine Derivatives Cell_Seeding->Compound_Addition Incubation 4. Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate for 3-4 hours MTT_Addition->Formazan_Formation Solubilization 7. Add DMSO to Dissolve Formazan Formazan_Formation->Solubilization Read_Absorbance 8. Measure Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_IC50 9. Determine IC50 Values Read_Absorbance->Calculate_IC50

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Directions

The compiled evidence strongly suggests that 5-Methylpyrimidine-2-carbonitrile derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their potent cytotoxic effects against a range of cancer cell lines, coupled with their ability to target key oncogenic pathways, underscore their therapeutic potential. The structure-activity relationship studies within this chemical series will be crucial for optimizing lead compounds to enhance their potency and selectivity.[14]

Future research should focus on in vivo studies to validate the preclinical efficacy and safety of the most promising derivatives. Furthermore, a deeper investigation into their mechanisms of action, including the identification of specific molecular targets, will be instrumental in guiding their clinical development and realizing their full potential in the fight against cancer.

References

  • Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Sarwade, P. P., Srinandhinidevi, K. M., Dangwal, K., Maurya, C., Otia, M., Kumar, S., Prakash, J., & Gaisamudre, K. N. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology, 3(5), 19-27. [Link]

  • Saeed, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 339-366. [Link]

  • Sarwade, P. P., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology, 3(5), 19-27. [Link]

  • Sarwade, P. P., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(41), 28965-28982. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17. [Link]

  • Abdel-Mottaleb, Y., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162608. [Link]

  • El-Naggar, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(15), 6729-6743. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • El-Sayed, N. N. E., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7485. [Link]

  • El-Sayed, N. N. E., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. [Link]

  • El-Adl, K., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(7), 1311-1327. [Link]

  • El-Sayed, N. N. E., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • Ghorab, M. M., et al. (2020). Pyrimidine-5-carbonitril derivatives as anticancer agents. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2015). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 5(01), 001-011. [Link]

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Comparative

Assessing the Selectivity of 5-Methylpyrimidine-2-carbonitrile Based Enzyme Inhibitors: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly in oncology and immunology, the pyrimidine scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors.[1][2] Its ability to form key hydr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the pyrimidine scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors.[1][2] Its ability to form key hydrogen bonds with the hinge region of many human kinases has made it a "privileged structure" in medicinal chemistry.[3] This guide provides an in-depth, comparative analysis of enzyme inhibitors based on the 5-methylpyrimidine-2-carbonitrile core. We will objectively assess their selectivity against other established inhibitor classes, supported by experimental data, and provide detailed methodologies to empower researchers in their quest for more effective and safer targeted therapies.

The Strategic Advantage of the Pyrimidine Scaffold

The pyrimidine ring's unique physicochemical properties, including its electron-rich nature and capacity to act as a bioisostere for other aromatic systems, often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The 5-methylpyrimidine-2-carbonitrile core, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of inhibitor potency and selectivity against a diverse range of enzyme targets. This has led to the exploration of its derivatives as inhibitors of critical oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphatidylinositol 3-kinases (PI3Ks).[4][5][6]

Comparative Selectivity Analysis: 5-Methylpyrimidine-2-carbonitrile Derivatives vs. Alternative Scaffolds

A critical aspect of kinase inhibitor development is achieving a high degree of selectivity for the target enzyme to minimize off-target effects and associated toxicities.[7] The following tables present a head-to-head comparison of the inhibitory potency and selectivity of 5-methylpyrimidine-2-carbonitrile-based inhibitors against other well-established chemical scaffolds.

Table 1: Comparative Efficacy Against Epidermal Growth Factor Receptor (EGFR)
Parameter5-Methylpyrimidine-2-carbonitrile Derivative (Hypothetical)Quinazoline-based (Erlotinib)[8]Pyrimidine-based (Osimertinib)[8]
Biochemical IC50 (EGFR WT) Data Not Available~2 nM~15 nM
Biochemical IC50 (EGFR L858R) Data Not Available~2 nM~1 nM
Biochemical IC50 (EGFR T790M) Data Not Available~200 nM~1 nM
Cellular IC50 (PC-9, EGFR del19) Data Not Available~5 nM~10 nM
Cellular IC50 (H1975, L858R/T790M) Data Not Available>5000 nM~15 nM

Note: While specific data for a direct 5-methylpyrimidine-2-carbonitrile derivative was not found, this table illustrates the comparative parameters used in assessing EGFR inhibitors. Osimertinib, a highly successful pyrimidine-based inhibitor, demonstrates superior efficacy against the T790M resistance mutation compared to the quinazoline-based erlotinib.[8]

Table 2: Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives Against VEGFR-2
Compound IDModificationsVEGFR-2 IC50 (µM)Reference Compound (Sorafenib) IC50 (µM)
11e Benzylidene and hydrazone moieties0.61 ± 0.010.19 ± 0.15
12b Benzylidene and hydrazone moieties0.53 ± 0.070.19 ± 0.15
12c Benzylidene and hydrazone moieties0.74 ± 0.150.19 ± 0.15
11c Benzylidene and hydrazone moieties1.38 ± 0.030.19 ± 0.15

Data compiled from studies on pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors.[5] These compounds show promising, albeit slightly lower, potency compared to the multi-kinase inhibitor sorafenib.

Table 3: Dual PI3K/mTOR Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives
Compound IDPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)mTOR IC50 (µM)Reference Compound (LY294002)
12b 0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05PI3K inhibitor
12d 1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17PI3K inhibitor

Data from a study on morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors.[6] Compound 12b, in particular, demonstrates potent inhibition of multiple PI3K isoforms and mTOR.

Methodologies for Assessing Inhibitor Selectivity

The accurate determination of an inhibitor's selectivity profile is paramount. This requires a multi-faceted approach, combining both biochemical and cell-based assays.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Enzyme and Substrate Preparation:

    • Use highly purified recombinant kinase enzymes.

    • Select a specific peptide or protein substrate, which may be biotinylated or fluorescently labeled for detection.[9]

  • Reaction Setup:

    • In a 96- or 384-well plate, prepare a reaction buffer containing the kinase, substrate, and necessary cofactors (e.g., MgCl2).[10]

    • Add the 5-methylpyrimidine-2-carbonitrile based inhibitor at various concentrations (typically a 10-point dose-response curve). Include a vehicle control (e.g., DMSO).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at the Km value for each kinase to allow for a fair comparison between different enzymes.[11]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection of Phosphorylation:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Quantify substrate phosphorylation using an appropriate detection method, such as:

      • Radiometric assay: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.[7]

      • Fluorescence-based assay: Using a phospho-specific antibody conjugated to a fluorophore.[12]

      • Luminescence-based assay: Measuring the amount of ADP produced, which is coupled to a luciferase reaction.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_enzyme Purified Kinase reaction_mix Combine Kinase, Substrate, Inhibitor, and Buffer prep_enzyme->reaction_mix prep_substrate Peptide/Protein Substrate prep_substrate->reaction_mix prep_inhibitor Inhibitor Dilution Series prep_inhibitor->reaction_mix reaction_start Initiate with ATP reaction_mix->reaction_start reaction_incubate Incubate at 30°C reaction_start->reaction_incubate detection_stop Terminate Reaction reaction_incubate->detection_stop detection_quantify Quantify Phosphorylation detection_stop->detection_quantify analysis Calculate IC50 detection_quantify->analysis

Generalized workflow for an in vitro kinase inhibition assay.
Cell-Based Phosphorylation Assay

This assay assesses the inhibitor's ability to block kinase activity within a cellular context, providing insights into its cell permeability and engagement with the target in a more physiologically relevant environment.[14]

  • Cell Culture and Plating:

    • Culture a relevant cell line known to have an active signaling pathway involving the target kinase.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the 5-methylpyrimidine-2-carbonitrile based inhibitor at various concentrations for a specific duration (e.g., 1-2 hours).[14] Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification of Phosphorylation:

    • Use a sandwich ELISA or a TR-FRET-based assay to quantify the phosphorylation of a specific downstream substrate of the target kinase.[15]

    • This typically involves capturing the total substrate protein and then detecting the phosphorylated form with a specific antibody.

  • Data Normalization and Analysis:

    • Normalize the phospho-substrate signal to the total substrate signal to account for any variations in cell number.

    • Calculate the percentage of inhibition and determine the cellular IC50 value.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis cell_culture Culture & Plate Cells treatment Treat with Inhibitor cell_culture->treatment lysis Lyse Cells treatment->lysis quantification Quantify Phospho-Substrate (e.g., ELISA, TR-FRET) lysis->quantification normalization Normalize to Total Substrate quantification->normalization ic50_calc Calculate Cellular IC50 normalization->ic50_calc

Workflow for a cell-based phosphorylation assay.

Visualizing the Impact: Signaling Pathways

The following diagram illustrates a simplified signaling pathway involving EGFR and PI3K/mTOR, highlighting the points of intervention for pyrimidine-based inhibitors. Understanding these pathways is crucial for interpreting the cellular effects of these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription CellGrowth CellGrowth Transcription->CellGrowth Cell Growth & Proliferation GrowthFactor Growth Factor GrowthFactor->EGFR Pyrimidine_EGFR_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_EGFR_Inhibitor->EGFR Pyrimidine_PI3K_mTOR_Inhibitor Pyrimidine-based PI3K/mTOR Inhibitor Pyrimidine_PI3K_mTOR_Inhibitor->PI3K Pyrimidine_PI3K_mTOR_Inhibitor->mTOR

Intervention points of pyrimidine-based inhibitors in the EGFR-PI3K-mTOR pathway.

Conclusion

The 5-methylpyrimidine-2-carbonitrile scaffold represents a highly promising starting point for the development of selective enzyme inhibitors. The data presented in this guide underscore the potential for achieving potent and selective inhibition of key therapeutic targets through strategic chemical modifications. By employing rigorous and standardized biochemical and cell-based assays, researchers can effectively characterize the selectivity profiles of novel inhibitors and advance the most promising candidates toward clinical development. The continued exploration of this versatile scaffold is poised to yield a new generation of targeted therapies with improved efficacy and safety profiles.

References

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  • Gomaa, H. A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1938-1954. Available at: [Link]

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  • Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. Available at: [Link]

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  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). Angewandte Chemie International Edition, 58(4), 1062-1066. Available at: [Link]

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  • El-Sayed, N. F., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(10), 1957-1977. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Methylpyrimidine-2-carbonitrile

For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of chem...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of chemical substances like 5-Methylpyrimidine-2-carbonitrile are not merely regulatory hurdles; they are cornerstones of a robust safety culture and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 5-Methylpyrimidine-2-carbonitrile, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and correctly, ensuring the safety of your personnel and the integrity of your facility.

Part 1: Hazard Identification and Risk Assessment - The "Why"

Before any disposal protocol can be implemented, a thorough understanding of the substance's intrinsic hazards is paramount. 5-Methylpyrimidine-2-carbonitrile (CAS No. 38275-54-6) is a heterocyclic compound featuring a pyrimidine ring and a nitrile functional group.[1][2][3] Its hazard profile dictates that it must be treated as a hazardous waste. The primary risks are associated with its toxicity.[1][4][5]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Methylpyrimidine-2-carbonitrile is classified with significant acute toxicity hazards.[1][5] Accidental exposure through ingestion, skin contact, or inhalation can be harmful.[4][5][6] Furthermore, it is a skin and eye irritant.[1][4] Thermal decomposition may produce toxic gases, including nitrogen oxides and hydrogen cyanide, the latter being a characteristic hazard of nitrile-containing compounds.[4][6]

This information is not just procedural; it is the causal basis for the stringent disposal requirements that follow. Failure to adhere to these protocols can lead to personnel exposure, dangerous chemical reactions, and environmental contamination.

Hazard Classification Category Hazard Statement GHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2A / 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Data synthesized from multiple Safety Data Sheets.[1][4][5][6]

Part 2: The Core Disposal Protocol - A Step-by-Step Guide

The disposal of 5-Methylpyrimidine-2-carbonitrile is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which strictly forbids the disposal of such hazardous materials in standard trash or via sewer systems.[7][8] Academic laboratories may operate under the EPA's Subpart K regulations, which provide specific guidelines for waste management in a research setting.[9][10]

Step 1: Waste Segregation

Causality: The primary goal of segregation is to prevent unintended and potentially hazardous chemical reactions. Mixing incompatible waste streams can lead to gas generation, heat, fire, or explosions.

  • Action: Designate a specific waste container solely for 5-Methylpyrimidine-2-carbonitrile and compatible nitrile-containing solid waste.

  • Do NOT Mix: Do not mix this waste with strong acids, bases, or oxidizing agents. Nitriles can undergo hydrolysis under acidic or basic conditions, which can be exothermic and potentially liberate toxic fumes.

  • Point of Generation: All chemical waste must be accumulated at or near its point of generation, under the control of laboratory personnel.[7]

Step 2: Containerization

Causality: Proper containerization is essential to prevent leaks and spills, ensuring the waste is safely contained until it can be removed by trained professionals.

  • Action: Use a container that is in good condition, free from leaks or damage, and constructed of a material chemically compatible with nitriles (e.g., high-density polyethylene - HDPE).[7]

  • Secure Closure: The container must have a secure, screw-top lid to prevent leakage and evaporation.[7][11]

  • Secondary Containment: Always store liquid waste containers within a larger, chemically resistant secondary container to contain any potential leaks.[7][12]

Step 3: Labeling

Causality: Accurate and clear labeling is a regulatory requirement and a critical safety communication tool. It informs personnel and waste handlers of the container's contents and associated hazards.

  • Action: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste" .[8][13]

  • Full Chemical Name: Clearly write the full chemical name: "5-Methylpyrimidine-2-carbonitrile". Avoid using abbreviations or chemical formulas.

  • Hazard Information: Include the relevant hazard pictograms (as shown in the table above) to provide an at-a-glance safety warning.[8]

  • Contact Information: Add the name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage

Causality: Safe storage minimizes the risk of spills and exposures within the laboratory while awaiting final disposal.

  • Location: Store the sealed and labeled waste container in a designated, well-ventilated area, such as a chemical fume hood or a ventilated cabinet.[7] This is often referred to as a Satellite Accumulation Area (SAA).[8]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[13]

  • Time Limits: Be aware of regulatory time limits for waste removal. For academic labs under Subpart K, waste must be removed from the laboratory within twelve months.[10]

Step 5: Final Disposal

Causality: Hazardous waste must be treated and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure it is handled in an environmentally sound manner.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Prohibition: Laboratory personnel must not transport hazardous waste across public roads or attempt to dispose of it personally.[13] Disposal must be managed by trained EHS staff or a licensed hazardous waste contractor.[14]

Part 3: Managing Contaminated Materials

The disposal plan must account for all items that have come into contact with 5-Methylpyrimidine-2-carbonitrile.

  • Contaminated Personal Protective Equipment (PPE): Disposable gloves, bench paper, and other contaminated solid items must be collected in a sealed bag or container, clearly labeled as hazardous waste with the chemical's name, and disposed of through EHS.[15] Once contaminated with a hazardous chemical, nitrile gloves cannot be recycled.[15]

  • Empty Chemical Containers: A container that held 5-Methylpyrimidine-2-carbonitrile is not considered "empty" until it has been properly rinsed.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[12]

    • The first rinseate is considered acutely hazardous waste and must be collected in the appropriate hazardous waste container for disposal.[12]

    • After triple-rinsing and air-drying, obliterate or deface the original label. The container can then typically be disposed of as regular laboratory glass or plastic, but you must confirm this procedure with your institution's EHS guidelines.[13]

  • Spill Cleanup Materials: All materials used to clean up a spill of 5-Methylpyrimidine-2-carbonitrile (absorbent pads, vermiculite, etc.) are considered hazardous waste.[13] These materials must be collected, sealed in a compatible container, and labeled for disposal as hazardous waste.[5]

Part 4: Disposal Workflow Visualization

The following diagram outlines the decision-making process for managing waste streams associated with 5-Methylpyrimidine-2-carbonitrile.

G cluster_waste_type 1. Identify Waste Type cluster_action 2. Execute Disposal Protocol cluster_final 3. Final Disposition start Waste Generation (5-Methylpyrimidine-2-carbonitrile) pure_solid Unused/Expired Solid start->pure_solid solution Solution or Reaction Mixture start->solution contaminated_ppe Contaminated PPE (Gloves, Bench Paper) start->contaminated_ppe empty_container Empty Original Container start->empty_container collect_solid Collect in Labeled Solid Hazardous Waste Container pure_solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container solution->collect_liquid contaminated_ppe->collect_solid triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse ehs_pickup Arrange EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate dispose_container Dispose of Defaced Container (per Institutional Policy) triple_rinse->dispose_container collect_rinseate->collect_liquid

Caption: Decision workflow for the disposal of 5-Methylpyrimidine-2-carbonitrile waste streams.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure full compliance with environmental regulations. Always prioritize safety and consult your institution's EHS department for guidance specific to your facility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Fisher Scientific. (2024, February 17). Safety Data Sheet: 5-Methylpyridine-2-carbonitrile.
  • PubChem. (n.d.). 5-Methylpyrimidine-2-carbonitrile. National Center for Biotechnology Information.
  • SUNX. (2022, January 4). How to Recycle Nitrile Gloves.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 5-Methylpyridine-2-carbonitrile.
  • Angene Chemical. (2025, June 7). Safety Data Sheet: 5-Methylpyrimidine-2-carbonitrile.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Alchem Pharmtech. (n.d.). CAS 38275-54-6 | 5-Methylpyrimidine-2-carbonitrile.
  • BenchChem. (n.d.). Proper Disposal of 5-Methyl-2-furonitrile: A Guide for Laboratory Professionals.
  • ChemUniverse. (n.d.). 5-METHYLPYRIMIDINE-2-CARBONITRILE [P82717].

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Methylpyrimidine-2-carbonitrile

In the fast-paced environment of drug discovery and development, the integrity of our research and the safety of our laboratory personnel are paramount. This guide provides an in-depth operational plan for the safe handl...

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the integrity of our research and the safety of our laboratory personnel are paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 5-Methylpyrimidine-2-carbonitrile, a compound that, while valuable in synthesis, requires meticulous attention to safety protocols. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of causality and self-validating safety systems.

Understanding the Hazard Profile of 5-Methylpyrimidine-2-carbonitrile

Before any laboratory work commences, a thorough understanding of the chemical's hazard profile is essential. 5-Methylpyrimidine-2-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The presence of the nitrile group (C≡N) warrants handling it with the same precautions as other potentially toxic cyanide-containing compounds. The primary routes of exposure are inhalation, skin contact, and ingestion.[5]

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1][3]
Acute Toxicity, DermalH312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationH332: Harmful if inhaled[1][2][3]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2][3]
Specific target organ toxicityH335: May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable. The goal is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]

  • Hand Protection: Chemical-resistant nitrile gloves are required.[6][7][8][9][10] Given the dermal toxicity, double gloving is a recommended best practice.[11][12] Nitrile gloves offer superior protection against a wide range of chemicals, including solvents and caustics, and are more puncture-resistant than latex.[7][9]

  • Body Protection: A laboratory coat is the minimum requirement.[11][12] For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.[12]

  • Respiratory Protection: All handling of 5-Methylpyrimidine-2-carbonitrile, especially the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

Operational Plan: A Step-by-Step Procedural Guide

This section outlines the standard operating procedures for handling 5-Methylpyrimidine-2-carbonitrile, from initial preparation to the final steps of an experiment.

Preparation and Weighing
  • Designated Area: All work with 5-Methylpyrimidine-2-carbonitrile should be performed in a designated area within a chemical fume hood.[11]

  • Pre-use Inspection: Before starting, ensure that the safety shower and eyewash station are accessible and have been recently tested.[11][12]

  • Weighing:

    • Don all required PPE.

    • Conduct the weighing of the solid compound within the chemical fume hood to minimize the risk of inhaling fine particles.

    • Use a disposable weighing boat to prevent contamination of balances.

    • After weighing, carefully close the primary container.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.

  • Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed to prevent the escape of any vapors.

  • Labeling: Clearly label all vessels containing 5-Methylpyrimidine-2-carbonitrile with the full chemical name and appropriate hazard warnings.

Post-Reaction Work-up and Decontamination
  • Quenching: If the reaction requires quenching, perform this step cautiously within the fume hood, as exothermic reactions can occur.

  • Cleaning: Decontaminate all glassware and equipment that has come into contact with 5-Methylpyrimidine-2-carbonitrile. A recommended procedure is to first rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[11]

Emergency Response: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Scenarios
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes in a safety shower.[5][11] Seek immediate medical attention.[12]

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11] Seek immediate medical attention.[12]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical assistance.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Management
  • Evacuate: Evacuate all non-essential personnel from the immediate area.[11]

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.[13]

  • Collect: Carefully collect the absorbed material and contaminated items into a clearly labeled, sealed container for hazardous waste.[13]

  • Decontaminate: Clean the spill area following the decontamination procedure outlined in section 3.3.

The following diagram illustrates the logical flow of the emergency response procedure.

Caption: Emergency Response Workflow for 5-Methylpyrimidine-2-carbonitrile Incidents.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of 5-Methylpyrimidine-2-carbonitrile. Chemical waste must be managed by trained personnel to prevent environmental contamination and ensure regulatory compliance.[14]

Waste Segregation and Collection
  • Dedicated Waste Container: All waste containing 5-Methylpyrimidine-2-carbonitrile, including contaminated solids, solutions, and disposable labware, must be collected in a designated, properly labeled hazardous waste container.[12][13]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Methylpyrimidine-2-carbonitrile," and all associated hazard symbols.[13]

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

Disposal Procedure
  • Consult EHS: Always adhere to your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[13]

  • Arrange Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.[13] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Empty Containers: Empty containers that held 5-Methylpyrimidine-2-carbonitrile should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After proper rinsing, the container may be disposed of according to institutional guidelines.[13]

The following diagram outlines the workflow for the proper disposal of 5-Methylpyrimidine-2-carbonitrile.

Disposal_Workflow Start Waste Generation (Solid, Liquid, Contaminated PPE) Segregate Segregate into Designated Hazardous Waste Container Start->Segregate Rinse Triple-Rinse Empty Containers Start->Rinse For Empty Containers Label Label Container Correctly (Name, Hazards) Segregate->Label Store Store Securely in Designated Area Label->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Disposal Professional Disposal by EHS Contact_EHS->Disposal Collect_Rinsate Collect Rinsate as Hazardous Waste Rinse->Collect_Rinsate Collect_Rinsate->Segregate

Caption: Waste Disposal Workflow for 5-Methylpyrimidine-2-carbonitrile.

By adhering to these detailed procedures, researchers can confidently handle 5-Methylpyrimidine-2-carbonitrile, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • First aid for cyanide exposure - OHS Information Sheet. Health Safety & Wellbeing, Monash University. [Link]

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]

  • 5-Methylpyrimidine-2-carbonitrile | C6H5N3. PubChem, National Center for Biotechnology Information. [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • Are Nitrile Gloves Considered PPE? Armbrust American. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]

  • Pre-Hospital Guidelines for The Emergency Treatment of Deliberate or Accidental Release of Hydrogen Cyanide. GOV.UK. [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? S&S Glove. [Link]

  • Safety Data Sheet - 5-Methylpyrimidine-2-carbonitrile. Angene Chemical. [Link]

  • SAFETY DATA SHEET - 5-Methylpyridine-2-carbonitrile. Fisher Scientific. [Link]

  • 4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4. PubChem, National Center for Biotechnology Information. [Link]

  • 5-Methylpyridine-2-Carbonitrile. Methylamine Supplier. [Link]

  • Material Safety Data Sheet - 4,6-Dihydroxy-2-Methylpyrimidine, 99%. Cole-Parmer. [Link]

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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